Product packaging for 1-Acetyl-1-cyclohexene(Cat. No.:CAS No. 88449-93-8)

1-Acetyl-1-cyclohexene

Cat. No.: B7769156
CAS No.: 88449-93-8
M. Wt: 124.18 g/mol
InChI Key: LTYLUDGDHUEBGX-UHFFFAOYSA-N
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Description

1-acetylcyclohexene is a natural product found in Panax ginseng with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B7769156 1-Acetyl-1-cyclohexene CAS No. 88449-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(cyclohexen-1-yl)ethanone
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InChI

InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h5H,2-4,6H2,1H3
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InChI Key

LTYLUDGDHUEBGX-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12O
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DSSTOX Substance ID

DTXSID50862478
Record name 1-(Cyclohex-1-en-1-yl)ethan-1-one
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Molecular Weight

124.18 g/mol
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Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS]
Record name 1-Acetylcyclohexene
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CAS No.

932-66-1, 88449-93-8
Record name 1-Acetylcyclohexene
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Record name 1-Acetylcyclohexene
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Record name Ethanone, 1-(cyclohexen-1-yl)-
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Record name 1-Acetylcyclohexene
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Record name 1-(Cyclohex-1-en-1-yl)ethan-1-one
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Record name Cyclohex-1-enylmethylketone
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Record name 1-ACETYLCYCLOHEXENE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Acetyl-1-cyclohexene from Cyclohexene and Acetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-acetyl-1-cyclohexene, a valuable ketone intermediate, through the Friedel-Crafts acylation of cyclohexene with acetyl chloride. The document is intended for an audience of researchers, scientists, and professionals in drug development and organic synthesis. It delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and discusses the critical parameters for successful synthesis and product characterization. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of α,β-Unsaturated Ketones

Cyclic α,β-unsaturated ketones, such as this compound, are pivotal structural motifs in organic chemistry. Their conjugated system imparts unique reactivity, making them versatile precursors for a wide array of more complex molecules. They serve as key building blocks in the synthesis of natural products, pharmaceuticals, and fragrances. The reaction of cyclohexene with acetyl chloride, a classic example of a Friedel-Crafts acylation of an alkene, provides a direct and efficient route to this important class of compounds. This guide will focus on the practical execution and theoretical understanding of this transformation.

Mechanistic Insights: The Friedel-Crafts Acylation of Alkenes

The synthesis of this compound from cyclohexene and acetyl chloride is a variation of the traditional Friedel-Crafts acylation, more specifically described by the Darzens-Nenitzescu synthesis of ketones.[1] This electrophilic addition-elimination reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

The reaction proceeds in two key stages:

  • Formation of the Acylium Ion and Electrophilic Attack: The Lewis acid catalyst, AlCl₃, activates the acetyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion (CH₃CO⁺). The π-bond of the cyclohexene then acts as a nucleophile, attacking the acylium ion. This step generates a β-chloro ketone intermediate after the chloride ion attacks the resulting carbocation.

  • Elimination to Form the Final Product: The intermediate, 2-chloro-1-acetylcyclohexane, is then treated with a base to induce an elimination reaction (E2), removing a proton and the chloride to form the thermodynamically stable α,β-unsaturated ketone, this compound.[2]

A critical aspect of this reaction is the stoichiometry of the Lewis acid. Unlike catalytic Friedel-Crafts reactions on aromatic systems, the product ketone is a Lewis base and forms a stable complex with the AlCl₃.[1][3] This complexation deactivates the catalyst, necessitating the use of at least a stoichiometric amount of AlCl₃ for the reaction to proceed to completion. The complex is subsequently hydrolyzed during the aqueous workup to liberate the final product.

Reaction_Mechanism cluster_step1 Step 1: Acylium Ion Formation & Electrophilic Attack cluster_step2 Step 2: Elimination acetyl_chloride CH₃COCl acylium_complex [CH₃CO]⁺[AlCl₄]⁻ acetyl_chloride->acylium_complex + AlCl₃ alcl3_1 AlCl₃ intermediate_cation Intermediate Carbocation acylium_complex->intermediate_cation + Cyclohexene cyclohexene Cyclohexene chloro_ketone 2-Chloro-1-acetylcyclohexane intermediate_cation->chloro_ketone + Cl⁻ chloro_ketone_2 2-Chloro-1-acetylcyclohexane final_product This compound chloro_ketone_2->final_product + Base - HCl base Base Experimental_Workflow setup 1. Setup and Inert Atmosphere addition_alcl3 2. Addition of AlCl₃ setup->addition_alcl3 addition_reactants 3. Slow Addition of Reactants addition_alcl3->addition_reactants reaction_progress 4. Reaction Monitoring addition_reactants->reaction_progress hydrolysis 5. Quenching and Hydrolysis reaction_progress->hydrolysis extraction 6. Workup and Extraction hydrolysis->extraction elimination 7. Elimination Step extraction->elimination purification 8. Final Purification elimination->purification

Figure 2: Experimental workflow for the synthesis.
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain an anhydrous atmosphere. The entire setup should be flame-dried or oven-dried before use.

  • Initial Charging: Charge the flask with anhydrous aluminum chloride (36.7 g, 0.275 mol) and anhydrous dichloromethane (100 mL). Begin stirring to create a slurry.

  • Reactant Addition: In the dropping funnel, prepare a solution of cyclohexene (20.5 g, 0.25 mol) and acetyl chloride (19.6 g, 0.25 mol) in anhydrous dichloromethane (100 mL).

  • Controlled Addition and Reaction: Cool the AlCl₃ slurry in an ice-water bath to 0-5 °C. Add the cyclohexene/acetyl chloride solution dropwise from the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Quenching and Hydrolysis: Cautiously quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step is highly exothermic and will release HCl gas; perform this in a well-ventilated fume hood. The purpose of the acid is to hydrolyze the aluminum complexes.

  • Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Elimination: Filter off the drying agent and remove the solvent by rotary evaporation. To the crude residue (the β-chloro ketone), add pyridine or triethylamine (~25 mL) and heat the mixture to reflux for 1 hour to effect the elimination.

  • Final Workup and Purification: Cool the mixture, dilute with 100 mL of diethyl ether, and wash successively with 2M HCl (to remove the base), water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. The crude this compound is then purified by vacuum distillation. The product typically boils at 85-88 °C at 22 mmHg. [4]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Result
¹H NMR A singlet for the acetyl group protons around δ 2.1 ppm and signals for the cyclohexene protons in the range of δ 5.5–6.0 ppm are characteristic. [5]
¹³C NMR Signals for the carbonyl carbon (~198 ppm), the two sp² carbons of the double bond, and the sp³ carbons of the ring.
IR Spectroscopy A strong absorption band for the C=O stretch of the conjugated ketone around 1665 cm⁻¹ and a C=C stretch around 1635 cm⁻¹.
GC-MS A single major peak in the gas chromatogram with a mass spectrum showing the molecular ion peak (m/z) at 124.18. [6]

Troubleshooting and Optimization

  • Low Yield: Often due to moisture inactivating the AlCl₃. Ensure all glassware is dry and reagents are anhydrous. Incomplete reaction can also be a cause; consider extending the reaction time at room temperature.

  • Polymerization: Cyclohexene can polymerize under strongly acidic conditions. Maintaining a low temperature during the addition of reactants is crucial to minimize this side reaction.

  • Incomplete Elimination: If the β-chloro ketone is still present after the elimination step (as determined by NMR or GC-MS), the reflux time with the base can be extended.

Alternative Lewis acids such as zinc chloride or iron(III) chloride can be explored, though they may require different reaction conditions. [1]Additionally, greener chemistry approaches are being developed, such as using solid acid catalysts like zeolites or electrochemical methods to reduce waste and catalyst load. [1][7]

Conclusion

The Friedel-Crafts acylation of cyclohexene with acetyl chloride is a robust and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, particularly the role and stoichiometry of the Lewis acid catalyst, is paramount for success. By carefully controlling the reaction conditions, especially temperature and moisture, and following a systematic workup and purification procedure, researchers can obtain high yields of this valuable synthetic intermediate. The protocol and insights provided in this guide serve as a comprehensive resource for the practical application of this important chemical transformation.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Organic Syntheses. 1-acetylcyclohexene. [Link]
  • Homework.Study.com.
  • RSC Publishing.
  • RSC Publishing.
  • Master Organic Chemistry. EAS Reactions (3)
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • PubChem. 1-Acetylcyclohexene. [Link]
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • ResearchGate. Acylation of Cyclohexene and 1-Methylcyclohexene Over Zeolites and Mesoporous Molecular Sieves | Request PDF. [Link]

Sources

A-J-01-2026: A Comprehensive Technical Guide to the Synthesis of 1-Acetyl-1-cyclohexene via 1-Ethynylcyclohexanol Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acid-catalyzed rearrangement of tertiary propargyl alcohols, specifically 1-ethynylcyclohexanol, into α,β-unsaturated ketones like 1-acetyl-1-cyclohexene, is a cornerstone transformation in organic synthesis. This technical guide provides an in-depth analysis of this reaction, navigating the mechanistic dichotomy between the Meyer-Schuster and Rupe rearrangements. We will dissect the underlying principles that dictate the product outcome, offering field-tested insights into optimizing reaction conditions. This document furnishes drug development professionals and researchers with detailed experimental protocols, data-driven analysis, and a thorough examination of the causality behind procedural choices to ensure reproducible and high-yield syntheses.

Introduction: The Significance of α,β-Unsaturated Ketones

α,β-Unsaturated ketones are pivotal structural motifs in a vast array of biologically active molecules and are invaluable intermediates in the synthesis of complex organic compounds.[1] Their inherent reactivity, stemming from the conjugated system, allows for a diverse range of chemical transformations, making them a frequent target in medicinal chemistry and materials science. The synthesis of this compound from the readily available 1-ethynylcyclohexanol serves as a classic and illustrative example of the powerful rearrangements that propargyl alcohols can undergo.[2][3] This guide will elucidate the critical parameters that govern this transformation, providing a robust framework for its successful implementation.

Mechanistic Crossroads: The Meyer-Schuster vs. Rupe Rearrangement

The acid-catalyzed rearrangement of 1-ethynylcyclohexanol can, in principle, proceed via two distinct mechanistic pathways: the Meyer-Schuster rearrangement and the Rupe rearrangement.[2] The subtle interplay of reaction conditions and substrate structure dictates which pathway is favored.

The Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement involves the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[2][4] The generally accepted mechanism proceeds through three key steps:

  • Protonation of the hydroxyl group: The reaction is initiated by the rapid protonation of the alcohol's oxygen atom by an acid catalyst.[2][4]

  • Rate-determining 1,3-hydroxyl shift: This is followed by the slow, rate-determining step involving a 1,3-shift of the protonated hydroxyl group to form an allene intermediate.[2][4]

  • Tautomerization: The final step is a keto-enol tautomerization, followed by deprotonation, to yield the stable α,β-unsaturated carbonyl compound.[2][4]

For tertiary alcohols like 1-ethynylcyclohexanol, the Meyer-Schuster pathway would lead to the formation of an α,β-unsaturated aldehyde, which is not the observed product under typical acidic conditions.

The Rupe Rearrangement

Tertiary alcohols containing an α-acetylenic group, such as 1-ethynylcyclohexanol, often undergo an alternative reaction known as the Rupe rearrangement, which yields α,β-unsaturated methyl ketones.[2] This pathway competes with the Meyer-Schuster rearrangement and is often favored for tertiary alcohols under strong acid catalysis.[2] The mechanism of the Rupe rearrangement is distinct and involves the formation of an enyne intermediate.[2]

The key steps are:

  • Protonation and Dehydration: Similar to the Meyer-Schuster pathway, the reaction begins with the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a propargyl carbocation.

  • Formation of an Alkenyl Acetylene: A proton is then removed to form an alkenyl acetylene (enyne) intermediate.

  • Protonation of the Alkyne: The terminal alkyne is protonated to form a conjugated dienyl carbocation.

  • Nucleophilic Attack by Water and Tautomerization: Water then attacks the dienyl carbocation, and subsequent tautomerization leads to the final α,β-unsaturated ketone product.[5]

Rupe_vs_Meyer_Schuster 1-Ethynylcyclohexanol 1-Ethynylcyclohexanol Propargyl_Carbocation Propargyl_Carbocation 1-Ethynylcyclohexanol->Propargyl_Carbocation H+, -H2O Allene_Intermediate Allene_Intermediate 1-Ethynylcyclohexanol->Allene_Intermediate H+, 1,3-shift Enyne_Intermediate Enyne_Intermediate Propargyl_Carbocation->Enyne_Intermediate -H+ Dienyl_Carbocation Dienyl_Carbocation Enyne_Intermediate->Dienyl_Carbocation H+ Protonated_Enol Protonated_Enol Dienyl_Carbocation->Protonated_Enol +H2O This compound This compound Protonated_Enol->this compound Tautomerization, -H+ Unsaturated_Aldehyde Unsaturated_Aldehyde Allene_Intermediate->Unsaturated_Aldehyde Tautomerization

For the synthesis of this compound from 1-ethynylcyclohexanol, experimental evidence strongly supports the predominance of the Rupe rearrangement. The choice of a strong acid catalyst and appropriate reaction conditions can selectively favor this pathway.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Rupe rearrangement of 1-ethynylcyclohexanol. This protocol is based on established and reliable procedures.[6]

Materials and Equipment
  • Reactants:

    • 1-Ethynylcyclohexanol (98% purity or higher)[7][8]

    • Formic acid (85% aqueous solution)[6]

    • Sodium bicarbonate (5% aqueous solution)

    • Anhydrous sodium sulfate

    • Deionized water

  • Equipment:

    • Round-bottom flask (appropriate size for the scale of the reaction)

    • Reflux condenser

    • Heating mantle or oil bath with magnetic stirrer

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Distillation apparatus (for purification)

    • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up Procedure cluster_purification Purification cluster_analysis Product Analysis A Combine 1-ethynylcyclohexanol and formic acid in a round-bottom flask. B Heat the mixture to reflux with stirring for a specified time. A->B C Cool the reaction mixture to room temperature. B->C D Pour the mixture into ice-water and extract with a suitable solvent (e.g., ether). C->D E Wash the organic layer sequentially with water and 5% sodium bicarbonate solution. D->E F Dry the organic layer over anhydrous sodium sulfate. E->F G Filter to remove the drying agent. F->G H Concentrate the solution using a rotary evaporator. G->H I Purify the crude product by vacuum distillation. H->I J Characterize the final product (this compound) by NMR, IR, and GC-MS. I->J

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-ethynylcyclohexanol and 85% aqueous formic acid. A typical molar ratio is 1:5 to 1:10 (1-ethynylcyclohexanol to formic acid).

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL for a 10 g scale reaction).

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and a 5% aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining formic acid. A final wash with brine (saturated NaCl solution) can aid in breaking up any emulsions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the dried organic solution to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product is then purified by vacuum distillation to yield pure this compound.[6]

Data Presentation and Analysis

The successful synthesis of this compound is contingent upon careful control of reaction parameters. The following table summarizes key data from various reported procedures.

ParameterValue/ConditionSource
Starting Material 1-Ethynylcyclohexanol[6]
Catalyst 85% Aqueous Formic Acid[6]
Reaction Time 2.5 hours[6]
Reaction Temperature Reflux[6]
Yield 56-70%[6]
Boiling Point 85–88°C at 22 mmHg[6]
Refractive Index (nD20) 1.4892[6]

Studies have also explored alternative conditions, such as using near-critical water with additives like NaHSO4, which has been reported to give yields as high as 88%.[9] These milder conditions may offer advantages in terms of reduced side product formation and environmental impact.[9]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the conjugated carbonyl group (C=O) typically in the region of 1660-1680 cm⁻¹ and a C=C stretch around 1620-1640 cm⁻¹.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will exhibit characteristic signals for the vinyl proton, the methyl protons of the acetyl group, and the allylic and aliphatic protons of the cyclohexene ring.

    • ¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbon, the two olefinic carbons, the methyl carbon, and the four saturated carbons of the cyclohexene ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z = 124, corresponding to the molecular weight of this compound.[11][12]

Trustworthiness and Self-Validating Systems

The protocol described herein is designed to be a self-validating system. The in-process monitoring via TLC allows for real-time assessment of the reaction's progress, ensuring that the reaction is driven to completion. The multi-step work-up procedure, including neutralization and washing, is critical for removing impurities and ensuring the stability of the final product. The final purification by vacuum distillation is a robust method for isolating the product in high purity. The characterization data (IR, NMR, MS) serves as the ultimate validation of the product's identity and purity, providing a high degree of confidence in the experimental outcome.

Conclusion

The synthesis of this compound from 1-ethynylcyclohexanol is a classic yet highly relevant transformation in organic chemistry. A thorough understanding of the competing Rupe and Meyer-Schuster rearrangement mechanisms is paramount for controlling the reaction outcome. By carefully selecting the acid catalyst and reaction conditions, the Rupe pathway can be favored to produce the desired α,β-unsaturated ketone in good to excellent yields. The detailed experimental protocol and data analysis provided in this guide offer a comprehensive resource for researchers and drug development professionals, enabling the reliable and efficient synthesis of this valuable chemical intermediate.

References

  • Meyer–Schuster rearrangement - Wikipedia. (n.d.).
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  • Synthesis of α‐halo‐β‐amino ketones from propargyl alcohols. (n.d.). ResearchGate.
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  • Ethanone, 1-(1-cyclohexen-1-yl)-. (n.d.). NIST WebBook.
  • Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. (n.d.). MDPI.
  • US4179579A - Substituted propargyl alcohols, allylic alcohols and unsaturated ketones, and methods for the production thereof. (n.d.). Google Patents.
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  • This compound, 932-66-1. (n.d.). The Good Scents Company.
  • Additive-assisted Rupe rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water. (n.d.). Semantic Scholar.
  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. (n.d.). Royal Society of Chemistry.
  • Rupe Rearrangement. (2023, December 26). YouTube.
  • Mechanism of the Meyer--Schuster rearrangement. (1977). Journal of Organic Chemistry, 42(21), 3403-3408.
  • 1-Ethynylcyclohexanol. (n.d.). Wikipedia.
  • US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues. (n.d.). Google Patents.
  • 1-Ethynylcyclohexanol. (n.d.). PubChem.
  • Researches on acetylenic compounds. Part XLVIII. The prototropic rearrangements of some diacetylenic dicarboxylic acids. (1954). Journal of the Chemical Society (Resumed), 3212.
  • Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Acetylenic compounds. I. Preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society, 39-45.
  • Researches on acetylenic compounds. Part XLVII. The prototropic rearrangements of some acetylenic dicarboxylic acids. (1954). Journal of the Chemical Society (Resumed), 3208.
  • Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. (1946). Journal of the Chemical Society (Resumed), 39.
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Sources

An In-depth Technical Guide to 1-Acetyl-1-cyclohexene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Acetyl-1-cyclohexene is a versatile α,β-unsaturated ketone that serves as a valuable intermediate in organic synthesis. Its unique structural motif, featuring a conjugated system of a carbonyl group and an endocyclic double bond, imparts a distinct reactivity profile that is leveraged by chemists in the construction of more complex molecular architectures. This guide provides an in-depth exploration of this compound, covering its chemical identity, synthesis methodologies, key reactions, and applications, particularly as a precursor in the development of bioactive molecules. Intended for researchers and drug development professionals, this document synthesizes technical data with mechanistic insights to provide a comprehensive resource.

Chemical Identity and Physicochemical Properties

This compound is systematically known as 1-(cyclohex-1-en-1-yl)ethanone. Its identity is unambiguously established by its CAS Registry Number.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
CAS Number 932-66-1 [1][2][3][4][5][6]
EC Number 213-256-5 [6][7][8][9]
IUPAC Name 1-(cyclohex-1-en-1-yl)ethanone [5][7]
Molecular Formula C₈H₁₂O [1][4][5]
SMILES CC(=O)C1=CCCCC1 [5][7]
InChIKey LTYLUDGDHUEBGX-UHFFFAOYSA-N

| Synonyms | 1-Acetylcyclohexene, Cyclohex-1-enylmethylketone, Methyl 1-cyclohexenyl ketone, Ketone, 1-cyclohexen-1-yl methyl |[1][5][7] |

The physical and chemical properties of this compound are critical for its handling, purification, and use in reactions. It is a combustible, clear, slightly yellow liquid at room temperature.[1][10]

Table 2: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Weight 124.18 g/mol [4][5][6]
Appearance Clear yellow liquid [1]
Boiling Point 201-202 °C (lit.) [2]
Density 0.966 g/mL at 25 °C (lit.) [2]
Refractive Index (n²⁰/D) 1.49 (lit.) [2]

| Flash Point | 66 °C (150.8 °F) - closed cup |[8] |

Synthesis Methodologies: Mechanisms and Protocols

The preparation of this compound can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two of the most established and mechanistically distinct methods are the acid-catalyzed rearrangement of 1-ethynylcyclohexanol and the Friedel-Crafts acylation of cyclohexene.

Meyer-Schuster Rearrangement of 1-Ethynylcyclohexanol

This classical method involves the acid-catalyzed rearrangement of a tertiary propargyl alcohol (1-ethynylcyclohexanol) to an α,β-unsaturated ketone.[11][12][13] The reaction is driven by the formation of a stable conjugated carbonyl system.

Causality and Mechanism: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst (e.g., phosphorus pentoxide, formic acid, or oxalic acid), converting it into a good leaving group (water).[11][12] Departure of water generates a carbocation, which is then attacked by a water molecule. A subsequent tautomerization of the resulting enol intermediate yields the final α,β-unsaturated ketone product.[11][12] The entire process is a 1,3-shift of the hydroxyl group.[11][12]

Meyer_Schuster_Rearrangement reactant 1-Ethynylcyclohexanol protonated Protonated Alcohol reactant->protonated + H⁺ allene_intermediate Allene Intermediate protonated->allene_intermediate - H₂O (Rate-determining) enol Enol Intermediate allene_intermediate->enol + H₂O, - H⁺ product This compound enol->product Tautomerization

Caption: Meyer-Schuster rearrangement pathway for this compound synthesis.

Friedel-Crafts Acylation of Cyclohexene

An alternative route is the Darzens-Nenitzescu synthesis of ketones, a variation of the Friedel-Crafts acylation, where cyclohexene is directly acylated using acetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][10][14]

Causality and Mechanism: The Lewis acid (AlCl₃) activates the acetyl chloride by coordinating to the chlorine atom, which facilitates its departure and generates a highly electrophilic acylium ion (CH₃CO⁺).[1][2][7] The π-bond of the cyclohexene ring then acts as a nucleophile, attacking the acylium ion. This forms a new carbon-carbon bond and a carbocation intermediate, which is subsequently deprotonated to restore the double bond in conjugation with the newly added acetyl group, yielding the final product.[2] A stoichiometric amount of the Lewis acid is required because the product ketone complexes with AlCl₃.[1][14]

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Deprotonation acetyl_chloride Acetyl Chloride acylium_ion Acylium Ion [CH₃CO]⁺ acetyl_chloride->acylium_ion + AlCl₃ - [AlCl₄]⁻ alcl3 AlCl₃ cyclohexene Cyclohexene intermediate Carbocation Intermediate cyclohexene->intermediate + [CH₃CO]⁺ product This compound intermediate->product - H⁺

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Detailed Experimental Protocol: Synthesis via Meyer-Schuster Rearrangement

The following protocol is adapted from Organic Syntheses, a highly trusted source for reproducible experimental procedures.[15] This method demonstrates the rearrangement of 1-ethynylcyclohexanol using phosphorus pentoxide.

Materials and Equipment:

  • 1-Ethynylcyclohexanol (40 g, 0.32 mol)

  • Dry benzene (250 mL)

  • Phosphorus pentoxide (10 g)

  • 5% Sodium bicarbonate solution (100 mL)

  • Anhydrous sodium sulfate (15 g)

  • 500-mL round-bottomed flask

  • Reflux condenser

  • Steam cone or heating mantle

  • Separatory funnel

  • Distillation apparatus with a 15-cm helix-packed column

Procedure:

  • Reaction Setup: In a 500-mL round-bottomed flask, combine 1-ethynylcyclohexanol (40 g), dry benzene (250 mL), phosphorus pentoxide (10 g), and a boiling chip.[15]

  • Reflux: Attach a reflux condenser and gently reflux the mixture on a steam cone for 2.5 hours.[15]

  • Workup - Quenching and Extraction: After the reflux period, cool the flask to room temperature. Carefully decant the benzene solution away from the solid phosphorus residue.[15]

  • Washing: Transfer the benzene solution to a separatory funnel and wash it once with 100 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.[15]

  • Drying: Dry the organic layer over 15 g of anhydrous sodium sulfate.[15]

  • Solvent Removal: Remove the benzene by distillation at atmospheric pressure.

  • Purification: Carefully fractionate the remaining residue under reduced pressure using a 15-cm helix-packed column. Collect the fraction boiling at 85–88 °C / 22 mmHg.[15]

Expected Yield: 22.5–28 g (56–70%).[15]

Applications in Synthesis and Drug Development

The synthetic utility of this compound stems from the reactivity of its α,β-unsaturated ketone functional group. This moiety can undergo a variety of transformations, making it a valuable building block for more complex molecules, including those with potential biological activity.

  • Precursor for Bioactive Molecules: The cyclohexenone core is a structural feature in numerous natural products and synthetic compounds exhibiting a range of biological activities, including antitumor and antimicrobial properties.[16] this compound serves as a starting point for accessing these more complex substituted cyclohexenone derivatives.

  • Synthesis of Bicyclic Lactones: It has been used as the starting material in the chemoenzymatic synthesis of enantiomeric bicyclic δ-halo-γ-lactones, which are compounds of interest for their potential biological activities.

Applications cluster_lactones Bioactive Lactones cluster_qs Quorum Sensing cluster_natural Natural Product Scaffolds start This compound (Versatile Building Block) lactone Bicyclic δ-Halo-γ-Lactones start->lactone Multi-step Synthesis qs_inhibitor QS Inhibitor Analogs start->qs_inhibitor Derivatization natural_product Complex Cyclohexenones start->natural_product Scaffold Elaboration

Caption: Synthetic utility of this compound as a chemical intermediate.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic techniques is employed for full characterization.

Table 3: Spectroscopic Data for this compound

Technique Expected Peaks / Signals Rationale
¹H NMR ~6.8-7.0 ppm (t, 1H): Vinylic proton (=CH-). ~2.3 ppm (s, 3H): Methyl protons (-COCH₃). ~2.1-2.2 ppm (m, 4H): Allylic methylene protons (-CH₂-C=). ~1.6-1.7 ppm (m, 4H): Aliphatic methylene protons (-CH₂-CH₂-). The chemical shifts and splitting patterns are characteristic of the specific proton environments in the molecule.
¹³C NMR ~199 ppm: Carbonyl carbon (C=O). ~140-145 ppm: Quaternary and tertiary vinylic carbons (C=CH). ~20-30 ppm: Methyl and methylene carbons. Provides a map of the unique carbon atoms in the structure, confirming the presence of the carbonyl and alkene groups.
IR Spectroscopy ~1670 cm⁻¹ (strong): C=O stretch (conjugated ketone). ~1640 cm⁻¹ (medium): C=C stretch (alkene). ~2800-3000 cm⁻¹: C-H stretches (sp² and sp³). Diagnostic peaks for the key functional groups: the conjugated carbonyl and the carbon-carbon double bond.[9][10]

| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 124. Key Fragments at m/z = 109 ([M-CH₃]⁺), 81 ([M-COCH₃]⁺). | Confirms the molecular weight and provides structural information through characteristic fragmentation patterns.[5][10] |

Note: NMR chemical shifts are approximate and can vary based on the solvent used.[10]

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound possesses specific hazards that must be managed with appropriate precautions.

Table 4: GHS Hazard Information

Hazard Class Statement Source(s)
Flammable Liquids H227: Combustible liquid [7]
Skin Corrosion/Irritation H315: Causes skin irritation [7]

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |[7] |

Handling and Storage Protocols:

  • Ventilation: Use only with adequate ventilation, preferably in a chemical fume hood, to keep airborne levels low.[10]

  • Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, gloves, and a lab coat.[8][10] For operations with a risk of aerosol generation, a respirator with a suitable filter (e.g., type ABEK) may be necessary.[8]

  • Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition.[10] It is classified under storage class 10 for combustible liquids.[8]

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[10]

  • First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes. For skin contact, flush with plenty of water while removing contaminated clothing. Seek medical attention in case of significant exposure or if symptoms persist.[10]

Conclusion

This compound is a foundational building block in synthetic organic chemistry. Its straightforward synthesis via established methods like the Meyer-Schuster rearrangement and Friedel-Crafts acylation, combined with the versatile reactivity of its conjugated system, makes it an attractive precursor for a wide array of more complex molecules. A thorough understanding of its properties, synthesis mechanisms, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development endeavors, particularly in the quest for new therapeutic agents.

References

  • Edens, M., Boerner, D., Chase, C.R., Nass, D., & Schiavelli, M.D. (1977). Mechanism of the Meyer--Schuster rearrangement. J. Org. Chem., 42(21), 3403-3408. [Link]
  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 8, 2026. [Link]
  • This compound. (n.d.). Organic Syntheses Procedure. Retrieved January 8, 2026. [Link]
  • Meyer–Schuster rearrangement. (n.d.). In Wikipedia. Retrieved January 8, 2026. [Link]
  • This compound. (n.d.). PubChem. Retrieved January 8, 2026. [Link]
  • 1-Acetylcyclohexene. (n.d.). CAS Common Chemistry. Retrieved January 8, 2026. [Link]
  • 1-Acetylcyclohexene. (n.d.). Haz-Map. Retrieved January 8, 2026. [Link]
  • Material Safety Data Sheet - this compound, 97%. (n.d.). Cole-Parmer. Retrieved January 8, 2026. [Link]
  • This compound, 932-66-1. (n.d.). The Good Scents Company. Retrieved January 8, 2026. [Link]
  • Ethanone, 1-(1-cyclohexen-1-yl)-. (n.d.). NIST WebBook. Retrieved January 8, 2026. [Link]
  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved January 8, 2026. [Link]
  • Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(21), 4149-4158. [Link]
  • Asif, M. (2021). Bioactive Cyclohexenones: A Mini Review.
  • Infrared spectrum of cyclohexene. (n.d.). Doc Brown's Chemistry. Retrieved January 8, 2026. [Link]
  • Aslam, J., & Smith, M. B. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved January 8, 2026. [Link]

Sources

Spectroscopic Data for 1-Acetyl-1-cyclohexene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1-acetyl-1-cyclohexene, a key intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but a detailed interpretation grounded in established scientific principles. Our focus is on elucidating the structural features of the molecule through the lens of these powerful analytical techniques.

Introduction to this compound

This compound (CAS No. 932-66-1), with the molecular formula C₈H₁₂O, is an α,β-unsaturated ketone.[1][2][3][4] Its structure, featuring a carbonyl group conjugated with a carbon-carbon double bond within a cyclohexene ring, gives rise to a unique spectroscopic signature. Understanding this signature is paramount for confirming its identity, assessing its purity, and predicting its reactivity in chemical transformations.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the structure of this compound. The following diagram illustrates the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound, typically run in CDCl₃, exhibits several key signals.[5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.9Triplet (t)1HH2 (vinylic)
~2.3Singlet (s)3HH9 (acetyl CH₃)
~2.2Multiplet (m)2HH6
~1.6Multiplet (m)4HH3, H4, H5

Interpretation:

  • Vinylic Proton (H2): The downfield signal at approximately 6.9 ppm is characteristic of a vinylic proton. Its deshielding is a result of its attachment to an sp²-hybridized carbon and the electron-withdrawing effect of the conjugated carbonyl group. The triplet multiplicity arises from coupling to the two adjacent protons on C6.

  • Acetyl Protons (H9): The sharp singlet at around 2.3 ppm, integrating to three protons, is unequivocally assigned to the methyl group of the acetyl moiety. Its singlet nature indicates the absence of adjacent protons.

  • Allylic Protons (H6): The multiplet around 2.2 ppm corresponds to the two allylic protons on C6. These protons are adjacent to the double bond and are thus slightly deshielded.

  • Aliphatic Protons (H3, H4, H5): The overlapping multiplets in the upfield region (around 1.6 ppm) are attributed to the remaining six protons of the cyclohexene ring. Their signals are complex due to spin-spin coupling with each other.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their electronic environment.

Chemical Shift (δ, ppm)Assignment
~199C7 (C=O)
~142C1 (alkene)
~138C2 (alkene)
~28C9 (acetyl CH₃)
~26C6
~23C3
~22C5
~21C4

Interpretation:

  • Carbonyl Carbon (C7): The most downfield signal, typically around 199 ppm, is characteristic of a ketone carbonyl carbon.[6] The conjugation with the double bond shifts this signal slightly upfield compared to a saturated ketone.[6]

  • Alkene Carbons (C1, C2): The signals at approximately 142 and 138 ppm are assigned to the sp²-hybridized carbons of the double bond. The carbon atom C1, which is bonded to the acetyl group, is typically the more deshielded of the two.

  • Aliphatic and Acetyl Carbons: The remaining signals in the upfield region correspond to the sp³-hybridized carbons of the cyclohexene ring and the acetyl methyl group. The chemical shifts of the ring carbons are influenced by their proximity to the double bond and the carbonyl group. The β-carbon of an α,β-unsaturated carbonyl system can provide insights into the compound's reactivity.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the C=O and C=C bonds.[8]

Wavenumber (cm⁻¹)IntensityAssignment
~1665StrongC=O stretch (conjugated ketone)
~1615MediumC=C stretch (alkene)
~2930Medium-StrongC-H stretch (sp³ carbons)
~3030WeakC-H stretch (sp² carbon)

Interpretation:

The key feature of the IR spectrum is the position of the carbonyl (C=O) stretching vibration. For a saturated ketone, this band typically appears around 1715 cm⁻¹.[6] In this compound, the conjugation of the carbonyl group with the C=C double bond lowers the stretching frequency to approximately 1665 cm⁻¹.[6] This is a hallmark of α,β-unsaturated ketones and is a direct consequence of the delocalization of π-electrons, which weakens the C=O bond. The C=C stretching vibration is observed around 1615 cm⁻¹. The spectrum also shows characteristic C-H stretching vibrations for both sp³ and sp² hybridized carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique for analyzing small organic molecules like this compound.

The mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 124, corresponding to the molecular weight of the compound (C₈H₁₂O).[1]

Key Fragmentation Peaks:

m/zProposed Fragment
124[M]⁺ (Molecular Ion)
109[M - CH₃]⁺
81[M - COCH₃]⁺
67[C₅H₇]⁺

Interpretation:

The fragmentation pattern is consistent with the structure of this compound. The loss of a methyl group (CH₃, 15 Da) from the molecular ion gives rise to the peak at m/z 109. A significant peak is often observed at m/z 81, corresponding to the loss of the acetyl group (COCH₃, 43 Da), resulting in a stable cyclohexenyl cation. Further fragmentation of the cyclohexene ring can lead to the formation of smaller fragments, such as the peak at m/z 67.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented in this guide. Specific parameters may vary depending on the instrument and experimental conditions.

NMR Spectroscopy

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) transfer Transfer solution to a clean, dry 5 mm NMR tube dissolve->transfer insert Insert the NMR tube into the spectrometer transfer->insert lock Lock the spectrometer on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire the ¹H and ¹³C NMR spectra shim->acquire fourier Apply Fourier transform to the FID acquire->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals (¹H NMR) baseline->integrate

Caption: A generalized workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[9] Transfer the solution to a 5 mm NMR tube.[9]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.[9]

  • Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.[9]

  • Data Acquisition: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei using appropriate pulse sequences and acquisition parameters.[9]

  • Data Processing: Process the FID using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons.

IR Spectroscopy

ir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a drop of neat liquid sample on the ATR crystal background Acquire a background spectrum of the empty ATR crystal acquire_sample Acquire the IR spectrum of the sample place_sample->acquire_sample background->acquire_sample ratio Ratio the sample spectrum against the background spectrum format_spectrum Convert to absorbance or transmittance ratio->format_spectrum

Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

ms_workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis and Detection inject Inject a dilute solution of the sample into the GC-MS or via a direct inlet system volatilize Volatilize the sample in the ion source inject->volatilize bombard Bombard the gaseous molecules with high-energy electrons (typically 70 eV) volatilize->bombard accelerate Accelerate the resulting ions into the mass analyzer bombard->accelerate separate Separate the ions based on their mass-to-charge (m/z) ratio accelerate->separate detect Detect the ions and generate the mass spectrum separate->detect

Caption: The fundamental steps involved in Electron Ionization Mass Spectrometry.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.[10]

  • Ionization: In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[11] This causes the molecule to lose an electron, forming a radical cation (the molecular ion), and also induces fragmentation.[11]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.[12]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[12]

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups and the effect of conjugation, and the mass spectrum confirms the molecular weight and provides insight into the molecule's fragmentation pathways. This detailed analysis serves as a valuable resource for any scientist working with this important chemical compound.

References

  • PubChem. (n.d.). 1-Acetylcyclohexene. National Center for Biotechnology Information.
  • OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. NC State University Libraries.
  • Cusack, K. P., et al. (2004). A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules. Bioorganic & Medicinal Chemistry Letters, 14(22), 5503-5507.
  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.

Sources

1H NMR spectrum analysis of 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Acetyl-1-cyclohexene

Introduction

This compound is a key organic compound featuring an α,β-unsaturated ketone functional group. This structural motif, where a carbon-carbon double bond is conjugated with a carbonyl group, is prevalent in numerous natural products and synthetic intermediates, making its unambiguous characterization crucial for researchers in organic synthesis and drug development.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive technique for the structural elucidation of such molecules.[2]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, we will delve into the causal relationships between the molecule's electronic structure and its spectral features. We will cover the fundamental principles, a detailed experimental protocol for data acquisition, a rigorous interpretation of the spectrum, and an introduction to advanced NMR techniques for further structural validation.

Core Principles: Understanding the ¹H NMR Landscape of an α,β-Unsaturated Ketone

The ¹H NMR spectrum provides three primary pieces of information: the chemical shift (δ) , which indicates the electronic environment of a proton; the integration , which reveals the relative number of protons generating a signal; and spin-spin coupling (J) , which provides information about adjacent, non-equivalent protons.[2][3]

In this compound, the conjugation of the C=C double bond with the C=O group creates a polarized π-system. The electron-withdrawing nature of the carbonyl oxygen pulls electron density away from the double bond, significantly influencing the chemical shifts of the nearby protons.[1]

  • Vinylic Protons: The proton on the β-carbon of the double bond (H-2' in this case) is heavily deshielded and appears at a significant downfield chemical shift (typically 6.5-7.5 ppm).[1]

  • Allylic Protons: Protons on carbons adjacent to the double bond are also deshielded, though to a lesser extent than vinylic protons, and typically resonate between 1.8 and 2.5 ppm.[4]

  • α-Keto Protons: Protons on a carbon directly attached to a carbonyl group are deshielded and appear in the 2.0-2.7 ppm range.[5]

These foundational principles are key to a logical and accurate interpretation of the spectrum.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

A reliable spectrum is the bedrock of accurate analysis. The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound. Deuterated solvents are used to avoid overwhelming the sample signals with solvent proton signals.[6]

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm. Alternatively, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used for calibration.[1]

  • Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.

Spectrometer Setup and Data Acquisition

The following steps are generalized for a modern NMR spectrometer.[7][8]

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field is homogenized through a process called shimming. This is a critical step to achieve high resolution and sharp spectral lines.

  • Tuning and Matching: The probe is tuned to the ¹H frequency to maximize signal-to-noise.

  • Setting Acquisition Parameters:

    • Spectral Width: Set a spectral width appropriate for ¹H NMR, typically from -2 to 12 ppm.[1]

    • Pulse Angle: A 30-45° pulse angle is generally sufficient for routine spectra.[1]

    • Acquisition Time: An acquisition time of 2-4 seconds is typical.[1]

    • Relaxation Delay: A delay of 1-2 seconds between pulses allows for protons to return to their equilibrium state.[1]

    • Number of Scans (NS): For a sample of this concentration, 16 scans are usually adequate to achieve a good signal-to-noise ratio.[7]

  • Acquisition: Start the experiment by executing the "zg" (zero-go) command or its equivalent.[7]

Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.[7]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated using the TMS signal (0.00 ppm) or the residual solvent peak.[7]

  • Integration: The area under each signal is integrated to determine the relative ratio of protons.

In-Depth Spectrum Analysis of this compound

The structure of this compound with systematic numbering is shown below. The protons are labeled for assignment purposes.

Caption: Structure of this compound with proton labeling.

Summary of ¹H NMR Data

The following table summarizes the experimental data for the ¹H NMR spectrum of this compound, recorded at 400 MHz in CDCl₃.[9]

Signal LabelAssignmentChemical Shift (δ, ppm)IntegrationMultiplicity
AH-2'~6.921HMultiplet (m)
B-COCH₃~2.283HSinglet (s)
CH-3', H-6'~2.244HMultiplet (m)
DH-4', H-5'~1.624HMultiplet (m)
Detailed Interpretation
  • Signal A (δ ≈ 6.92 ppm, 1H, multiplet): This downfield signal is unambiguously assigned to the vinylic proton at the C-2' position. Its chemical shift is characteristic of a β-proton in an α,β-unsaturated ketone system.[1] The strong deshielding effect is caused by the electron-withdrawing nature of the conjugated carbonyl group and the anisotropic effect of the C=O bond. The signal appears as a multiplet due to coupling with the two adjacent allylic protons at C-3'.

  • Signal B (δ ≈ 2.28 ppm, 3H, singlet): This sharp singlet, integrating to three protons, is assigned to the methyl protons of the acetyl group. Its chemical shift is consistent with protons on a carbon alpha to a carbonyl group.[5] It is a singlet because there are no adjacent protons with which to couple.

  • Signal C (δ ≈ 2.24 ppm, 4H, multiplet): This complex multiplet is assigned to the four allylic protons at the C-3' and C-6' positions. These protons are deshielded relative to typical alkane protons because of their proximity to the C=C double bond.[4] The complexity of the signal arises from coupling to the vinylic proton (H-2') and the adjacent aliphatic protons (H-4' and H-5'). The signals for these two sets of methylene protons overlap, creating a single multiplet.

  • Signal D (δ ≈ 1.62 ppm, 4H, multiplet): This upfield multiplet corresponds to the four aliphatic protons at the C-4' and C-5' positions. Being furthest from the electron-withdrawing groups, they are the most shielded protons in the cyclohexene ring and thus resonate at the lowest chemical shift.[10] The signal is a multiplet due to coupling with the neighboring protons at C-3' and C-6'.

Structural Confirmation with Advanced NMR Techniques

While 1D ¹H NMR provides a robust structural assignment, two-dimensional (2D) NMR experiments can offer definitive confirmation, which is essential in drug development and complex molecule synthesis.[11][12][13]

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment would reveal all proton-proton coupling networks.

Caption: Expected COSY correlations for this compound.

The COSY spectrum would show a cross-peak between the vinylic proton (H-2') and the allylic protons (H-3'/H-6'), confirming their adjacency. It would also show a cross-peak between the allylic protons (H-3'/H-6') and the aliphatic protons (H-4'/H-5'), confirming the connectivity around the ring. The acetyl methyl protons would show no cross-peaks, confirming their isolation from other protons.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment correlates protons with their directly attached carbon atoms. This is invaluable for confirming proton assignments and assigning the corresponding ¹³C spectrum. For example, it would show a correlation between the signal at ~6.92 ppm in the proton dimension and the vinylic C-2' signal in the carbon dimension, solidifying the assignment.

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and interpretable fingerprint of its molecular structure. The downfield vinylic proton, the singlet for the acetyl group, and the characteristic multiplets for the allylic and aliphatic ring protons are all consistent with the principles governing α,β-unsaturated ketones. By applying a systematic approach to data acquisition and a logical interpretation grounded in fundamental electronic effects, ¹H NMR spectroscopy serves as an indispensable tool for the verification and characterization of this important chemical entity. For absolute confirmation, particularly in regulatory or complex research environments, the use of 2D NMR techniques like COSY and HSQC is highly recommended.

References

  • PennState University. (n.d.). Acquiring 1H NMR spectrum (Quick instructions for Topspin).
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene.
  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
  • The Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation.
  • Chemistry LibreTexts. (2022, July 18). 5.3: The 1H-NMR experiment.
  • Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes.
  • Emory University. (2013, June 22). NMR Experiment Procedure.
  • UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Ketones.
  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.
  • DiVA portal. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry.
  • Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.

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An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 1-acetyl-1-cyclohexene. As a molecule incorporating a conjugated enone system within a cyclic framework, its 13C NMR spectrum offers a rich source of information on its electronic and structural characteristics. This document will delve into the theoretical principles governing the chemical shifts observed, present experimentally-derived data, and provide a comprehensive assignment of each carbon resonance. Methodologies for sample preparation and data acquisition are also detailed to ensure scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize NMR spectroscopy for structural elucidation.

Introduction: The Structural Significance of this compound in Drug Discovery and Organic Synthesis

This compound is a key structural motif found in numerous natural products and synthetic compounds of medicinal interest. The α,β-unsaturated ketone functionality is a well-known Michael acceptor, making it a reactive handle for the synthesis of more complex molecules and a potential pharmacophore for covalent inhibitors in drug discovery. A thorough understanding of its spectroscopic properties, particularly its 13C NMR spectrum, is paramount for unambiguous structure confirmation, purity assessment, and for predicting its reactivity.

The 13C NMR spectrum provides a direct fingerprint of the carbon skeleton of a molecule. The chemical shift of each carbon is exquisitely sensitive to its local electronic environment, which is influenced by factors such as hybridization, inductive effects from neighboring atoms, and resonance delocalization of electrons. In this compound, the interplay of the carbonyl group, the carbon-carbon double bond, and the aliphatic ring system results in a distinct set of chemical shifts that can be rationally interpreted.

Theoretical Principles of 13C NMR Spectroscopy Applied to this compound

The chemical shift (δ) in 13C NMR spectroscopy is a measure of the resonance frequency of a 13C nucleus relative to a standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm. The factors that most significantly influence the 13C chemical shifts in this compound are:

  • Hybridization: The state of hybridization of the carbon atom has a profound effect on its chemical shift. In this compound, we encounter sp2 hybridized carbons of the double bond and the carbonyl group, and sp3 hybridized carbons of the cyclohexene ring and the acetyl methyl group. Generally, sp2 carbons are more deshielded and resonate at a higher chemical shift (downfield) compared to sp3 carbons.

  • Inductive Effects: The electronegativity of atoms bonded to or in close proximity to a carbon atom influences its electron density and thus its chemical shift. The highly electronegative oxygen atom of the carbonyl group strongly deshields the carbonyl carbon, causing it to resonate at a very high chemical shift.

  • Conjugation and Resonance: The delocalization of π-electrons in the conjugated enone system significantly affects the chemical shifts of the carbons involved. Resonance structures illustrate how the electron density is distributed across the C=O and C=C bonds, leading to a deshielding of the β-carbon of the double bond and a shielding of the α-carbon relative to a non-conjugated alkene.

Experimental Methodology

A standardized protocol for acquiring the 13C NMR spectrum of this compound is crucial for obtaining high-quality, reproducible data.

Experimental Protocol: 13C NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for NMR as it is chemically inert and its deuterium lock signal is readily detected by the spectrometer. The residual proton signal in CDCl3 appears at ~7.26 ppm in the 1H NMR spectrum, and the carbon signal appears as a triplet at ~77.16 ppm in the 13C NMR spectrum.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters:

    • The 13C NMR spectrum should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

    • The spectrum is typically recorded with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons which can have longer relaxation times and thus weaker signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument High-Field NMR Spectrometer transfer->instrument Insert Sample decoupling Proton Decoupling instrument->decoupling scans Acquire Scans decoupling->scans fid Free Induction Decay (FID) scans->fid Generate Data ft Fourier Transform fid->ft phasing Phase Correction ft->phasing referencing Referencing to TMS phasing->referencing final_spectrum final_spectrum referencing->final_spectrum Final Spectrum

Analysis and Assignment of the 13C NMR Spectrum of this compound

The 13C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts presented below are estimated from the publicly available spectrum on ChemicalBook and are consistent with values predicted by standard NMR prediction software and comparison with analogous structures.[1]

Table 1: 13C NMR Chemical Shifts and Assignments for this compound
Carbon AtomChemical Shift (δ, ppm) (estimated)Multiplicity (in proton-coupled spectrum)Rationale for Assignment
C=O~198.5SingletThe carbonyl carbon is highly deshielded due to the electronegative oxygen atom.
C1~142.0SingletQuaternary sp2 carbon of the cyclohexene ring, deshielded by the adjacent carbonyl group.
C2~138.0Doubletsp2 carbon of the cyclohexene ring, deshielded due to being part of a double bond.
C6~28.0Tripletsp3 carbon adjacent to the double bond (allylic), deshielded compared to other sp3 carbons.
CH3~25.5Quartetsp3 carbon of the acetyl methyl group.
C3~23.0Tripletsp3 carbon of the cyclohexene ring.
C5~22.0Tripletsp3 carbon of the cyclohexene ring.
C4~21.5Tripletsp3 carbon of the cyclohexene ring.
Detailed Justification of Assignments
  • Carbonyl Carbon (C=O): The signal at approximately 198.5 ppm is unambiguously assigned to the carbonyl carbon. This region of the 13C NMR spectrum (190-220 ppm) is characteristic of ketones and aldehydes. The strong deshielding is a direct result of the polarization of the C=O bond, where the electronegative oxygen atom withdraws electron density from the carbon.

  • Olefinic Carbons (C1 and C2): The signals at ~142.0 ppm and ~138.0 ppm are assigned to the sp2 hybridized carbons of the cyclohexene ring.

    • C1 (~142.0 ppm): This quaternary carbon is deshielded due to its sp2 hybridization and its direct attachment to the electron-withdrawing acetyl group.

    • C2 (~138.0 ppm): This methine carbon is also deshielded due to its sp2 hybridization. It is slightly upfield compared to C1 as it is further from the carbonyl group.

  • Aliphatic Carbons (C3, C4, C5, C6): The four signals in the upfield region (~21-28 ppm) correspond to the four sp3 hybridized methylene carbons of the cyclohexene ring.

    • C6 (~28.0 ppm): This carbon is allylic to the double bond, which causes a moderate deshielding effect, placing it at the downfield end of the aliphatic signals.

    • C3, C4, and C5 (~21.5-23.0 ppm): The precise assignment of these carbons can be challenging without further 2D NMR experiments (like HSQC and HMBC). However, their chemical shifts are in the expected range for saturated carbons in a six-membered ring. Their subtle differences in chemical shifts arise from their slightly different spatial relationships to the double bond and the acetyl group.

  • Methyl Carbon (CH3): The signal at ~25.5 ppm is assigned to the methyl carbon of the acetyl group. This is a typical chemical shift for a methyl group attached to a carbonyl carbon.

Conclusion

The 13C NMR spectrum of this compound provides a clear and interpretable fingerprint of its molecular structure. The chemical shifts of the eight unique carbons can be rationally assigned based on fundamental principles of NMR spectroscopy, including hybridization, inductive effects, and resonance. The downfield signals of the carbonyl and olefinic carbons are characteristic of the α,β-unsaturated ketone moiety, while the upfield signals correspond to the aliphatic carbons of the cyclohexene ring. This in-depth guide serves as a valuable resource for the structural elucidation and analysis of this important chemical entity in the fields of organic synthesis and drug discovery.

References

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Infrared (IR) spectroscopy of 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Acetyl-1-cyclohexene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of this compound (CAS No. 932-66-1), an α,β-unsaturated ketone of significant interest in synthetic organic chemistry.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for structural elucidation and quality control. We will explore the theoretical underpinnings of its IR spectrum, present a detailed experimental protocol for spectral acquisition, and conduct a thorough analysis of its characteristic absorption bands. The guide emphasizes the causal relationships between molecular structure, conjugation, and vibrational frequencies, providing a framework for the accurate interpretation of the spectral data.

Introduction: The Significance of this compound

This compound is a cyclic α,β-unsaturated ketone that serves as a versatile building block in organic synthesis.[1] Its conjugated system, comprising a carbonyl group and an endocyclic double bond, is a key feature that dictates its reactivity and is prominently reflected in its infrared spectrum. Understanding the vibrational characteristics of this molecule is paramount for confirming its synthesis, assessing its purity, and studying its role in various chemical transformations. IR spectroscopy offers a rapid, non-destructive, and highly informative method for probing the functional groups and overall structure of this compound.

The molecular structure, with its combination of sp² and sp³ hybridized carbon atoms, a conjugated carbonyl system, and a cyclic framework, gives rise to a unique and well-defined IR spectrum. This guide will deconstruct this spectral "fingerprint" to provide actionable insights for the practicing scientist.

Theoretical Framework: Understanding the Vibrational Modes

The IR spectrum of this compound is governed by the vibrations of its constituent bonds. The energy of these vibrations, and thus the wavenumber at which they absorb infrared radiation, is determined by the bond strength and the masses of the connected atoms. In this compound, the most diagnostic absorptions arise from the C=O (carbonyl), C=C (alkene), C-H, and C-C bonds.

The Effect of Conjugation on Carbonyl and Alkene Stretching

The defining feature of this compound is the conjugation between the acetyl group's carbonyl (C=O) and the cyclohexene ring's double bond (C=C). This electronic interaction has a profound and predictable effect on the vibrational frequencies of both groups.

  • Carbonyl (C=O) Stretching: In a saturated aliphatic ketone, the C=O bond typically absorbs strongly in the 1715-1720 cm⁻¹ region.[4][5] However, in this compound, resonance delocalization of π-electrons across the O=C-C=C system reduces the double bond character of the carbonyl group. This weakens the C=O bond, lowering its force constant and shifting its stretching frequency to a lower wavenumber, typically in the range of 1666-1685 cm⁻¹ .[4][6] This shift is a hallmark of α,β-unsaturation.

  • Alkene (C=C) Stretching: Similarly, the conjugation imparts more single-bond character to the C=C double bond, weakening it relative to an isolated double bond (which typically absorbs around 1650 cm⁻¹).[5][7] Consequently, the C=C stretching vibration in conjugated systems is also shifted to a lower frequency, often appearing around 1600-1650 cm⁻¹ .[1][5]

Carbon-Hydrogen (C-H) Vibrations

The C-H stretching and bending vibrations provide further structural information:

  • sp² C-H Stretching: The hydrogen atom attached to the double bond (vinylic proton) gives rise to a C-H stretching absorption at a wavenumber just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[7][8]

  • sp³ C-H Stretching: The methyl and methylene groups of the acetyl and cyclohexene moieties have C-H bonds that stretch at wavenumbers just below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ range.[9]

  • C-H Bending: Bending vibrations of the CH₂ and CH₃ groups appear in the fingerprint region, typically around 1350-1470 cm⁻¹ .[9]

The logical relationship between the key structural features and their expected IR absorption regions is visualized below.

Structural Features vs. IR Absorption Regions A This compound Molecular Structure B Conjugated C=O Stretch (Reduced Bond Order) A->B leads to C Conjugated C=C Stretch (Reduced Bond Order) A->C leads to D sp2 C-H Stretch (Vinylic) A->D contains E sp3 C-H Stretch (Aliphatic) A->E contains B_range ~1666-1685 cm⁻¹ B->B_range absorbs at C_range ~1600-1650 cm⁻¹ C->C_range absorbs at D_range > 3000 cm⁻¹ D->D_range absorbs at E_range < 3000 cm⁻¹ E->E_range absorbs at

Caption: Key structural features and their corresponding IR absorption regions.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a self-validating method for obtaining a high-quality FT-IR spectrum of this compound using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.

Instrumentation and Materials
  • Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • Accessory: Single-reflection Diamond ATR accessory.

  • Sample: this compound (liquid, purity ≥97%).[10]

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol, and lint-free laboratory wipes.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning (Self-Validation Step 1):

    • Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition (Self-Validation Step 2):

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum.

    • Typical Parameters: Scan range: 4000-400 cm⁻¹; Resolution: 4 cm⁻¹; Number of scans: 16-32.

    • Verification: Inspect the background spectrum. It should be a flat line with minimal noise and no significant peaks from contaminants.

  • Sample Application:

    • Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Acquisition:

    • Using the same acquisition parameters as the background scan, collect the sample spectrum. The instrument software will automatically perform the background subtraction.

  • Data Processing and Analysis:

    • Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam.

    • Use the software tools to identify and label the peak positions (in cm⁻¹) of the key absorption bands.

  • Post-Measurement Cleaning:

    • Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe to remove all traces of the sample.

The workflow for this experimental protocol is illustrated in the diagram below.

IR Spectrum Acquisition Workflow start Start step1 Clean ATR Crystal start->step1 step2 Acquire Background Spectrum step1->step2 step3 Verify Flat Background step2->step3 step3->step1 If Contaminated step4 Apply Liquid Sample step3->step4 If OK step5 Acquire Sample Spectrum step4->step5 step6 Process Data (ATR Correction, Peak Picking) step5->step6 step7 Interpret Spectrum step6->step7 end End step7->end

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Spectral Analysis and Data Interpretation

The IR spectrum of this compound can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The most diagnostic peaks are found in the functional group region.

Summary of Characteristic Absorption Bands

The following table summarizes the expected key absorption bands for this compound, their intensities, and the corresponding vibrational modes.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode Assignment
3000 - 3100Medium=C-H (sp²) Stretch[7][8]
2850 - 2960StrongC-H (sp³) Stretch (Alkyl & Methyl)[9]
1666 - 1685 Very Strong, Sharp C=O Stretch (α,β-unsaturated Ketone) [4][6]
1600 - 1650Medium to StrongC=C Stretch (Conjugated Alkene)[1][5]
1430 - 1470MediumCH₂ Bending (Scissoring)[9]
1350 - 1370MediumCH₃ Bending (Symmetric)
< 1500Complex PatternFingerprint Region (C-C stretches, C-H bends)
Detailed Interpretation
  • The Carbonyl Peak (1666-1685 cm⁻¹): This is typically the strongest and most prominent peak in the spectrum.[8] Its position is a definitive indicator of the conjugated ketone functionality. The absence of a significant peak around 1715 cm⁻¹ confirms the absence of saturated ketone impurities.

  • The Double Bond Region (1600-3100 cm⁻¹): The presence of both the C=C stretch (~1640 cm⁻¹) and the sp² C-H stretch (>3000 cm⁻¹) confirms the cyclohexene ring. The strong sp³ C-H stretches just below 3000 cm⁻¹ are expected due to the multiple CH₂ groups in the ring and the methyl group.

  • The Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of overlapping peaks resulting from C-C bond stretching and various C-H bending vibrations. While individual peak assignment can be challenging, this region is unique to the molecule and serves as a "fingerprint" for identification when compared against a reference spectrum.[4]

Conclusion

The infrared spectrum of this compound provides a wealth of structural information that is readily accessible to researchers and analysts. The key to accurate interpretation lies in understanding the electronic effects of conjugation, which significantly influence the positions of the cornerstone C=O and C=C stretching vibrations. The very strong absorption band in the 1666-1685 cm⁻¹ range is the most powerful diagnostic tool for confirming the presence of the α,β-unsaturated ketone system. By following a robust experimental protocol and applying the principles outlined in this guide, scientists can confidently use IR spectroscopy to verify the identity and purity of this compound, ensuring the integrity of their research and development endeavors.

References

  • IR Spectroscopy Tutorial: Ketones. (n.d.). Columbia University.
  • Carbonyl - compounds - IR - spectroscopy. (n.d.). University of Gdańsk.
  • Ketone IR Spectroscopy Analysis. (2024). Berkeley Learning Hub.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.
  • IR Spectroscopy - Basic Introduction. (2020). The Organic Chemistry Tutor.
  • Conformations of α,β-unsaturated ketones: An IR spectroscopic study. (n.d.). Semantic Scholar.
  • 1-Acetylcyclohexene | C8H12O. (n.d.). PubChem.
  • The features of IR spectrum. (n.d.). Mansoura University.
  • Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. (n.d.). ACS Publications.
  • Ethanone, 1-(1-cyclohexen-1-yl)-. (n.d.). NIST WebBook.
  • 1-acetylcyclohexene. (n.d.). Organic Syntheses.
  • 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries.
  • (PDF) α,β-Unsaturated ketones based on allobetulone. (n.d.). ResearchGate.
  • This compound - 932-66-1. (2025). ChemSrc.
  • This compound, 932-66-1. (n.d.). The Good Scents Company.
  • The Structure of 1-Acetyl-2-methylcyclohexene; Spectral Characteristics of s-cis-α,β-Unsaturated Ketones. (n.d.). ACS Publications.
  • infrared spectrum of cyclohexene. (n.d.). Doc Brown's Chemistry.
  • This compound (C8H12O). (n.d.). PubChemLite.

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of organic molecules. The ability to ionize a compound and analyze the mass-to-charge ratio of the resulting fragments provides a molecular fingerprint, offering profound insights into its chemical architecture. This guide provides an in-depth technical analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-Acetyl-1-cyclohexene, a compound of interest in synthetic organic chemistry and as a model system for studying the behavior of α,β-unsaturated ketones.

This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry in their daily work. It moves beyond a mere cataloging of spectral peaks to offer a mechanistic rationale for the observed fragmentation, grounded in established principles of physical organic chemistry. By understanding the "why" behind the fragmentation, the analyst is better equipped to interpret the spectra of novel compounds with similar structural motifs.

Core Principles of Electron Ionization Mass Spectrometry

Electron ionization is a "hard" ionization technique, meaning it imparts a significant amount of energy to the analyte molecule. This is typically achieved by bombarding the gas-phase molecule with a beam of high-energy electrons (commonly 70 eV). This energetic collision results in the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M•+).

The molecular ion is often energetically unstable and undergoes a series of unimolecular decomposition reactions, or fragmentations, to yield a variety of smaller charged and neutral species. Only the charged fragments are detected by the mass analyzer, generating a mass spectrum that is a plot of relative ion abundance versus mass-to-charge ratio (m/z). The pattern of these fragment ions is highly reproducible and characteristic of the molecule's structure.

Analysis of the Mass Spectrum of this compound

The electron ionization mass spectrum of this compound (C₈H₁₂O, Molecular Weight: 124.18 g/mol ) is characterized by several key fragment ions. A thorough analysis of these fragments allows for a detailed reconstruction of the molecule's fragmentation pathways under EI conditions.

Molecular Ion Peak (M•+)

The molecular ion peak for this compound is observed at m/z 124 . The presence of this peak confirms the molecular weight of the compound. As an even-mass molecular ion, it adheres to the nitrogen rule, which states that a molecule with an even nominal molecular mass contains an even number of nitrogen atoms (in this case, zero).

Key Fragment Ions and Their Origins

The mass spectrum of this compound is dominated by a few major fragment ions. The formation of these ions can be rationalized through well-established fragmentation mechanisms, including alpha-cleavage, McLafferty-type rearrangements, and retro-Diels-Alder reactions.

m/z Proposed Fragment Ion Proposed Neutral Loss Relative Abundance (%) Proposed Fragmentation Pathway
124[C₈H₁₂O]•+-~20Molecular Ion
109[C₇H₉O]+•CH₃~75α-Cleavage
81[C₆H₉]+•COCH₃~100α-Cleavage
43[CH₃CO]+•C₇H₉~95α-Cleavage

Major Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the presence of the carbonyl group and the cyclohexene ring. These structural features direct the cleavage in predictable, mechanistically sound ways.

Alpha-Cleavage: The Dominant Pathway

Alpha-cleavage, the scission of a bond adjacent to the carbonyl group, is a highly favorable fragmentation pathway for ketones. This is due to the ability of the oxygen's non-bonding electrons to stabilize the resulting positive charge through resonance.[1] For this compound, two primary α-cleavage events are possible:

  • Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group results in the loss of a methyl radical (mass 15). This generates a resonance-stabilized acylium ion at m/z 109 . The stability of this ion contributes to its high relative abundance.

  • Loss of a Cyclohexenyl Radical (•C₆H₉): Alternatively, cleavage of the bond between the carbonyl carbon and the cyclohexene ring leads to the formation of the acetyl radical (•COCH₃) and a cyclohexenyl cation. More favorably, this cleavage results in the formation of the highly stable acylium ion [CH₃CO]⁺ at m/z 43 . This fragment is one of the most intense peaks in the spectrum, a hallmark of methyl ketones.[2][3] The corresponding loss of the acetyl radical from the molecular ion gives rise to the [C₆H₉]⁺ ion at m/z 81 , which is the base peak in the spectrum. The stability of the C₆H₉⁺ cation, a cyclohexenyl cation, contributes significantly to its prominence.

G cluster_alpha α-Cleavage Pathways M [C₈H₁₂O]•+ m/z 124 F109 [C₇H₉O]+ m/z 109 M->F109 - •CH₃ F81 [C₆H₉]+ m/z 81 M->F81 - •COCH₃ F43 [CH₃CO]+ m/z 43 M->F43 - •C₇H₉

Caption: Primary α-cleavage fragmentation pathways of this compound.

Retro-Diels-Alder (rDA) Reaction

The presence of the cyclohexene ring suggests the possibility of a retro-Diels-Alder (rDA) reaction, a characteristic fragmentation for cyclic alkenes.[4][5] This pericyclic reaction would involve the cleavage of the ring into a diene and a dienophile. In the case of the this compound molecular ion, this would lead to the formation of 1,3-butadiene and methyl vinyl ketone radical cation.

However, the diagnostic ions for this pathway are not prominently observed in the spectrum. This suggests that the rDA reaction is not a major fragmentation route for the molecular ion of this compound under standard EI conditions. It is possible that other fragmentation pathways, such as the highly favorable α-cleavages, are kinetically preferred.

G cluster_rda Hypothetical rDA Pathway M [C₈H₁₂O]•+ m/z 124 rDA_products [Butadiene] + [Methyl Vinyl Ketone]•+ M->rDA_products rDA Reaction

Caption: Hypothetical retro-Diels-Alder fragmentation pathway.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess an accessible γ-hydrogen atom.[6][7] The rearrangement proceeds through a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.

In this compound, the hydrogens on the C4 and C6 positions of the cyclohexene ring are γ-hydrogens. A McLafferty-type rearrangement involving a γ-hydrogen from the C4 position would lead to the elimination of ethene and the formation of a radical cation at m/z 96. While a peak at m/z 96 is present in some reported spectra, it is generally of low intensity, suggesting that this is a minor fragmentation pathway. The conformational constraints of the cyclic system may hinder the optimal geometry required for the six-membered transition state.

G cluster_mclafferty McLafferty Rearrangement Pathway M [C₈H₁₂O]•+ m/z 124 McLafferty_product [C₆H₈O]•+ m/z 96 M->McLafferty_product McLafferty Rearrangement (- C₂H₄)

Caption: Proposed McLafferty rearrangement of this compound.

Experimental Protocol: Acquiring the Mass Spectrum

The following outlines a standard protocol for the acquisition of an electron ionization mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
  • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Oven Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: Increase temperature at 10 °C/min to 250 °C.
  • Final hold: Hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Analyzer: Quadrupole.
  • Scan Range: m/z 40-300.
  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
  • Extract the mass spectrum from the apex of the chromatographic peak.
  • Perform background subtraction to obtain a clean mass spectrum.
  • Compare the acquired spectrum with a library spectrum (e.g., NIST) for confirmation.

Conclusion

The electron ionization mass spectrum of this compound is a classic example of how fundamental principles of organic chemistry dictate the fragmentation of a molecule in the gas phase. The spectrum is dominated by fragments arising from highly favorable α-cleavage pathways, leading to the formation of stable acylium and carbocation species. While other mechanisms such as the retro-Diels-Alder reaction and McLafferty rearrangement are theoretically possible, the experimental evidence suggests they are minor contributors to the overall fragmentation pattern.

A thorough understanding of these fragmentation mechanisms not only allows for the confident identification of this compound but also provides a framework for interpreting the mass spectra of other α,β-unsaturated ketones and cyclic organic compounds. This knowledge is paramount for researchers in fields ranging from natural product chemistry to synthetic methodology development, where mass spectrometry is a cornerstone of molecular characterization.

References

  • Retro-Diels Alder mechanism: Significance and symbolism. (2025, February 20). Wisdomlib. [Link]
  • Retro-Diels–Alder reaction. (n.d.). In Wikipedia.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. (2022, September 13). AIP Publishing. [Link]
  • McLafferty Rearrangement. (n.d.). Chemistry Steps.
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  • McLafferty Rearrangement: Definition, Examples and Mechanism. (n.d.). Chemistry Learner.
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  • Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. (2006, May 1). PubMed. [Link]
  • Retro‐Diels‐Alder reaction in mass spectrometry. (1984, February 29). Scilit. [Link]
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  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2018, November 1). Spectroscopy Online. [Link]
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An In-depth Technical Guide to the IUPAC Nomenclature of 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systematic nomenclature is a cornerstone of chemical communication, ensuring clarity, precision, and safety in research and development. This guide provides a detailed exposition of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound commonly known as 1-Acetyl-1-cyclohexene. We will deconstruct its systematic name, 1-(cyclohexen-1-yl)ethanone , to elucidate the underlying principles of functional group priority, parent chain selection, and locant assignment. This technical paper aims to equip researchers, scientists, and drug development professionals with a robust understanding of the logical framework behind IUPAC naming conventions for substituted cyclic ketones, thereby facilitating accurate documentation and communication in a professional setting.

Introduction: The Imperative for Precision in Chemical Naming

In the intricate landscape of chemical research and drug development, the unambiguous identification of a molecule is paramount. The common name, this compound, while frequently used, lacks the formal rigor of a systematic name that precisely describes the molecule's structure. The IUPAC nomenclature provides a standardized set of rules that translates a compound's two-dimensional structure into a unique, universally understood name. This system is not merely an academic exercise; it is a critical component of scientific integrity, ensuring that experimental protocols are reproducible and that the correct substance is being referenced in publications, patents, and regulatory submissions. The official IUPAC name for the compound with CAS number 932-66-1 is 1-(cyclohexen-1-yl)ethanone .[1][2][3] This guide will dissect this name to provide a comprehensive understanding of its derivation.

Deconstructing the IUPAC Name: 1-(cyclohexen-1-yl)ethanone

The systematic name "1-(cyclohexen-1-yl)ethanone" can be broken down into its constituent parts, each of which is determined by a specific set of IUPAC rules. The core of this process lies in identifying the principal functional group, which dictates the parent chain and the suffix of the name.

Identifying the Principal Functional Group and Parent Chain

The structure of this compound contains two key functional features: a ketone (a carbonyl group bonded to two carbon atoms) and an alkene (a carbon-carbon double bond).[4][5] According to IUPAC rules, the ketone functional group has a higher priority than the alkene.[6][7][8] This hierarchy is fundamental to naming the compound correctly.

  • Principle of Priority: The functional group with the highest priority determines the suffix of the IUPAC name. In this case, the ketone takes precedence, and the suffix will be "-one".[6][7][9]

  • Parent Chain Selection: The parent chain is the longest continuous carbon chain that contains the principal functional group. Here, the acyl group (CH₃C=O) contains the ketone. This two-carbon chain is derived from ethane. By replacing the "-e" with "-one", we get the parent name ethanone .[10][11]

Naming the Substituent: The Cyclohexenyl Group

Since the ethanone moiety is the parent chain, the cyclohexene ring is treated as a substituent attached to it.

  • Substituent Naming: A cyclic substituent is named by adding the prefix "cyclo-" to the name of the alkane with the same number of carbon atoms, and the suffix "-yl".[12] Therefore, a six-membered ring as a substituent is a cyclohexyl group.

  • Indicating Unsaturation: The presence of the double bond in the ring is indicated by changing the "-an" infix to "-en". Thus, the substituent is a cyclohexenyl group.

  • Locant Assignment within the Substituent: The numbering of the cyclohexenyl ring starts at the point of attachment to the parent chain, which is given the locant 1. The double bond is between carbons 1 and 2 of the ring. Therefore, the full name of the substituent is cyclohexen-1-yl .[1]

Assembling the Final IUPAC Name

The final step is to combine the names of the parent chain and the substituent, indicating the position of the substituent on the parent chain.

  • Locant for the Substituent: The cyclohexen-1-yl group is attached to the carbonyl carbon of the ethanone parent chain. The carbonyl carbon in a ketone is given the lowest possible number. In ethanone, since there are only two carbons, the carbonyl carbon is designated as position 1.

  • Final Assembly: The complete and unambiguous IUPAC name is therefore 1-(cyclohexen-1-yl)ethanone . The parentheses are used to clearly delineate the complex substituent.

The following diagram illustrates the logical flow for determining the IUPAC name:

IUPAC_Nomenclature_Flowchart A Identify Functional Groups: - Ketone (C=O) - Alkene (C=C) B Determine Principal Functional Group (based on IUPAC priority) A->B Compare Priorities F Identify Substituent A->F Remaining group is substituent C Principal Group: Ketone Suffix: -one B->C D Identify Parent Chain (contains principal functional group) C->D E Parent Chain: Two-carbon acyl group Parent Name: Ethanone D->E K Assemble the Final Name: - Substituent at C1 of parent E->K G Substituent: Cyclohexene ring F->G H Name the Substituent: - 'cyclo' + 'hex' + 'en' + 'yl' = Cyclohexenyl G->H I Number the Substituent Ring: - C1 is point of attachment - Double bond is C1-C2 H->I J Substituent Name: cyclohexen-1-yl I->J J->K L Final IUPAC Name: 1-(cyclohexen-1-yl)ethanone K->L

Caption: Logical workflow for the IUPAC naming of this compound.

Methodology: A Step-by-Step Protocol for Naming Substituted Cyclic Ketones

The following protocol provides a systematic approach for determining the IUPAC name of compounds with similar structural features.

Step 1: Identification of all Functional Groups

  • Systematically identify all functional groups present in the molecule. For the topic compound, these are a ketone and an alkene.

Step 2: Determination of the Principal Functional Group

  • Consult the IUPAC priority rules to identify the principal functional group.[6][7][8] This group will define the suffix of the compound's name.

  • Example: Ketone > Alkene. Therefore, the suffix is "-one".

Step 3: Selection of the Parent Chain

  • Identify the longest continuous carbon chain that contains the principal functional group.

  • Example: The two-carbon chain of the acetyl group (ethanone) is the parent chain.

Step 4: Naming the Parent Chain

  • Name the parent chain based on its length and the suffix of the principal functional group. Number the chain to give the principal functional group the lowest possible locant.

  • Example: Ethane + -one → Ethanone. The carbonyl carbon is C1.

Step 5: Identification and Naming of Substituents

  • All other groups attached to the parent chain are considered substituents.

  • Name each substituent according to IUPAC rules. For cyclic substituents, use the "cyclo-" prefix and the "-yl" suffix. Indicate any unsaturation with "-en-", "-yn-", etc.

  • Example: The substituent is a cyclohexene ring, named cyclohexenyl.

Step 6: Numbering of Substituents

  • Number the substituent, starting from the point of attachment to the parent chain as position 1. Assign locants to any double bonds, triple bonds, or other features within the substituent.

  • Example: The point of attachment on the cyclohexene ring is C1, and the double bond is between C1 and C2. The substituent is thus cyclohexen-1-yl.

Step 7: Assembly of the Complete IUPAC Name

  • Combine the names of the substituents and the parent chain.

  • Use locants to indicate the position of each substituent on the parent chain.

  • List substituents in alphabetical order.

  • Use parentheses to enclose complex substituent names.

  • Final Name:1-(cyclohexen-1-yl)ethanone

Structural and Physicochemical Data

For clarity and ease of comparison, the key structural and physicochemical properties of 1-(cyclohexen-1-yl)ethanone are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 1-(cyclohexen-1-yl)ethanone[1][2]
Common Name This compound[10][11]
CAS Number 932-66-1[13][14]
Molecular Formula C₈H₁₂O[13]
Molecular Weight 124.18 g/mol [13]
Appearance Colorless to pale yellow liquid[14]

Conclusion

The systematic nomenclature developed by IUPAC provides an essential framework for unambiguous communication in the chemical sciences. The correct IUPAC name for this compound is 1-(cyclohexen-1-yl)ethanone . This name is derived from a logical application of rules that prioritize the ketone functional group, define the parent chain as ethanone, and treat the cyclohexene ring as a substituent. A thorough understanding of these principles is indispensable for researchers, scientists, and drug development professionals to ensure accuracy and clarity in their work.

References

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An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-1-cyclohexene is a foundational α,β-unsaturated ketone that serves as a critical structural motif in numerous organic compounds and pharmaceutical agents. Its chemical reactivity and biological activity are intrinsically linked to its three-dimensional structure. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, synthesizing data from spectroscopic and computational methodologies. We will explore the subtle interplay of electronic and steric factors, including allylic strain and conjugative effects, that dictate the molecule's preferred shapes. A central focus will be the equilibrium between the planar s-trans and s-cis rotamers of the acetyl group and the non-planar half-chair conformations of the cyclohexene ring. This document is intended to be a definitive resource, offering not just established knowledge but also the underlying principles and experimental protocols necessary for its study.

Introduction: The Significance of an Archetypal Enone

α,β-Unsaturated carbonyl compounds, often referred to as enones, are a cornerstone of modern organic chemistry and medicinal chemistry. The conjugation between the alkene (C=C) and carbonyl (C=O) functionalities creates a unique electronic system that governs their reactivity, making them valuable intermediates in a wide array of chemical transformations.[1][2] this compound, with its CAS Number 932-66-1, serves as an archetypal example of a cyclic enone.[3][4][5] Its rigid cyclic framework, combined with the rotational freedom of the acetyl group, presents a fascinating case study in conformational analysis. Understanding the conformational preferences of this molecule is paramount, as the spatial arrangement of atoms directly influences the stereochemical outcome of reactions at the carbonyl carbon and the β-carbon, such as in Michael additions and Diels-Alder cycloadditions.[6]

Foundational Molecular Structure

The molecular formula of this compound is C₈H₁₂O, with a molecular weight of approximately 124.18 g/mol .[3][4][6][7] The structure consists of a six-membered cyclohexene ring attached to an acetyl group.

  • Hybridization and Bonding: The molecule features a mix of sp² and sp³ hybridized carbon atoms. The C1, C2 carbons of the double bond and the carbonyl carbon (C=O) are sp² hybridized, enforcing a planar geometry in this localized region. The remaining four carbons of the cyclohexene ring (C3, C4, C5, C6) are sp³ hybridized, allowing for the puckering characteristic of cyclic systems.

  • Conjugation: The π-systems of the C=C double bond and the C=O double bond are conjugated. This delocalization of π-electrons across the O=C–C=C framework is fundamental to the molecule's stability and reactivity. It results in a partial double bond character for the single bond connecting the carbonyl carbon to the ring (C1–C=O).[1]

Conformational Isomerism: A Two-Part Puzzle

The overall conformation of this compound is determined by two primary factors: the puckering of the six-membered ring and the rotation of the acetyl group around the C1–C(O) single bond.

Cyclohexene Ring Puckering

Unlike cyclohexane, which adopts chair conformations, the presence of the sp²-hybridized C1 and C2 atoms flattens part of the cyclohexene ring. To minimize the remaining torsional and steric strain, the ring adopts non-planar conformations, most commonly described as half-chair or sofa conformations. The molecule undergoes rapid ring inversion between two enantiomeric half-chair forms at room temperature.

Acetyl Group Rotation: The s-cis / s-trans Equilibrium

Rotation around the C1–C(O) single bond, which possesses partial double bond character, is restricted.[8] This gives rise to two distinct planar conformers, or rotamers, termed s-cis and s-trans.[8][9] The 's' designates the conformation around the single (sigma) bond.[9]

  • s-trans (or E) conformer: The C=O bond and the C=C bond are on opposite sides of the connecting single bond. This conformation is generally more stable due to reduced steric hindrance.[8]

  • s-cis (or Z) conformer: The C=O bond and the C=C bond are on the same side of the connecting single bond. This conformer is typically higher in energy due to steric repulsion between the carbonyl oxygen and the substituents on the double bond.[8][10]

For most α,β-unsaturated ketones, the s-trans conformer is the dominant one in solution at room temperature.[11] The energy barrier for rotation between the two forms is significant enough that they can be studied as distinct species, particularly at low temperatures.[11]

The Role of Allylic Strain

A critical factor governing the conformation is allylic strain (also known as A¹,³ strain).[12][13] This refers to the steric repulsion between a substituent on one end of a double bond (the acetyl group at C1) and an allylic substituent on the other end (the axial hydrogen at C6). This strain destabilizes conformations where these groups are in close proximity, influencing both the ring's pucker and the preferred orientation of the acetyl group.

Experimental Elucidation of Conformation

A combination of spectroscopic techniques is used to probe the conformational landscape of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for conformational analysis.[14]

  • Chemical Shifts: The chemical shift of the olefinic proton at C2 is particularly sensitive to the orientation of the nearby carbonyl group due to its magnetic anisotropy.

  • Coupling Constants: Vicinal coupling constants (³J) between protons on the cyclohexene ring can be used with the Karplus equation to estimate dihedral angles, providing insight into the ring's pucker.

  • Nuclear Overhauser Effect (NOE): NOE experiments can detect through-space interactions between protons. For example, an NOE between the acetyl methyl protons and the C2-H or C6-H protons can provide definitive evidence for the predominant s-cis or s-trans conformation.

Typical Spectroscopic Data for this compound
Technique Characteristic Signature
¹H NMR Acetyl group (CH₃) singlet around δ ~2.1 ppm. Cyclohexene protons multiplet around δ ~5.5–6.0 ppm.[6]
IR Spectroscopy Strong carbonyl (C=O) stretching band around 1680–1720 cm⁻¹. Alkene (C=C) stretching band around 1600–1650 cm⁻¹.[6] The splitting of the C=O band can indicate an equilibrium between s-cis and s-trans conformers.[15]
Infrared (IR) Spectroscopy

The C=O stretching frequency in the IR spectrum is diagnostic of the conformation. The s-trans conformer typically exhibits a lower C=O frequency compared to the s-cis conformer due to more effective conjugation.[15] In many enones, a split carbonyl band is observed, representing the equilibrium between the two rotamers in solution.[15]

Computational Modeling and Energetics

Computational chemistry provides invaluable insights into the relative stabilities and geometries of the different conformers.[16] Methods like Density Functional Theory (DFT) can be used to calculate the energies of the various possible structures.

Studies on related α,β-unsaturated ketones have shown that the s-trans conformer is generally more stable than the s-cis by several kcal/mol.[11][17] This energy difference is primarily due to steric clashes in the s-cis form.[10]

Workflow for Computational Conformational Analysis

A typical workflow for analyzing the conformation of this compound using computational methods is outlined below.

G cluster_0 Setup cluster_1 Optimization cluster_2 Verification & Analysis Start Build Initial 3D Structures (s-cis/s-trans, half-chairs) Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->Opt Initial Geometries Freq Frequency Calculation (Confirm minima, obtain ZPE) Opt->Freq Optimized Structures Energy Single Point Energy (Higher level of theory) Freq->Energy Verified Minima Analysis Analyze Results (Relative energies, geometries) Energy->Analysis Final Energies

Caption: A typical computational workflow for conformational analysis.

Conformational Energy Landscape

The interplay between ring inversion and acetyl group rotation creates a complex potential energy surface. The diagram below illustrates the key equilibria.

Conformational_Equilibrium cluster_A Half-Chair 1 cluster_B Half-Chair 2 A_trans s-trans (lower E) A_cis s-cis (higher E) A_trans->A_cis Rotation (s-cis/s-trans) B_trans s-trans (lower E) A_trans->B_trans Ring Inversion B_cis s-cis (higher E) A_cis->B_cis Ring Inversion B_trans->B_cis Rotation (s-cis/s-trans)

Caption: Energy landscape of this compound conformers.

Synthesis and Reactivity Context

This compound is commonly synthesized via the Friedel-Crafts acylation of cyclohexene with acetyl chloride or by the acid-catalyzed rearrangement of 1-ethynylcyclohexanol.[6][18] The molecule's conformation dictates the stereochemical outcome of its reactions. For example, in nucleophilic additions, the incoming nucleophile will preferentially attack from the less sterically hindered face of the ring, a pathway determined by the dominant half-chair conformation.

Conclusion

The conformational behavior of this compound is a nuanced interplay of electronic conjugation, steric hindrance, and allylic strain. The molecule predominantly exists in an equilibrium between two rapidly inverting half-chair conformations. For each ring conformation, there is a further equilibrium between the more stable s-trans and less stable s-cis rotamers of the acetyl group. A thorough understanding of this dynamic landscape, achieved through a synergistic application of spectroscopic experiments and computational modeling, is essential for predicting and controlling the reactivity of this important chemical entity in the fields of organic synthesis and drug development.

References

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Solubility characteristics of 1-Acetyl-1-cyclohexene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Characteristics of 1-Acetyl-1-cyclohexene

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 932-66-1), an unsaturated ketone pivotal in various organic synthesis applications. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, chemists, and drug development professionals a definitive resource. We will explore the physicochemical properties of this compound, predict its behavior in various organic solvent classes, and provide detailed protocols for empirical solubility determination.

Introduction: The Significance of Solubility Profiling

This compound is a versatile chemical intermediate characterized by a cyclohexene ring functionalized with an acetyl group.[1] Its structure, featuring both a polar carbonyl moiety and a nonpolar hydrocarbon backbone, imparts a nuanced solubility profile that is crucial for its application in synthetic chemistry. The choice of solvent can dictate reaction rates, influence equilibrium positions, and determine the feasibility of downstream processing, such as extraction and crystallization. Therefore, a predictive understanding and the ability to empirically verify the solubility of this compound are indispensable skills for the modern scientist. This guide moves beyond simple data reporting to explain the chemical principles governing solubility and to equip the reader with robust experimental workflows.

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, the interplay between its polar and nonpolar regions is the primary determinant of its behavior in different solvents.

The molecule's structure contains a polar carbonyl group (C=O), which can act as a hydrogen bond acceptor and engage in dipole-dipole interactions.[2][3] However, the molecule is dominated by its nonpolar components: the six-carbon ring and the methyl group. With a carbon-to-oxygen ratio of 8:1, the compound is expected to have limited solubility in highly polar solvents like water, a fact supported by available data.[1][4][5] Conversely, its significant hydrocarbon character suggests strong affinity for solvents of low to moderate polarity.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 932-66-1[6][7][8]
Molecular Formula C₈H₁₂O[1][6][9]
Molecular Weight 124.18 g/mol [2][6][9]
Appearance Clear to very slight yellow liquid[1][2][10]
Density 0.966 g/mL at 25 °C[6][7][8]
Boiling Point 201-202 °C (lit.)[6][7][8]
Refractive Index n20/D 1.49 (lit.)[6][7][8]
Flash Point 65 °C / 149 °F[9][11]
Hydrogen Bond Donor Count 0[2][3]
Hydrogen Bond Acceptor Count 1[2][3]

Theoretical Solubility Profile in Organic Solvents

The principle of "like dissolves like" provides a robust framework for predicting solubility.[12][13] Based on the dual electronic nature of this compound, we can forecast its miscibility across a spectrum of common laboratory solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): High solubility is anticipated. These solvents can engage in hydrogen bonding with the carbonyl oxygen of this compound, and their alkyl chains interact favorably with its hydrocarbon body. Ethanol is explicitly noted as a suitable solvent.[1]

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): High solubility is expected due to strong dipole-dipole interactions between the solvent and the solute's carbonyl group. As a ketone itself, acetone should be fully miscible with this compound.[5]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): High solubility is predicted. The dominant nonpolar character of this compound allows for strong van der Waals forces with these solvents. Diethyl ether is confirmed to be a good solvent.[1]

  • Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform): High solubility is expected due to their ability to dissolve a wide range of organic compounds of moderate polarity.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Force
Highly Polar Protic WaterVery Low / ImmiscibleDipole-Dipole, H-Bonding (Acceptor Only)
Polar Protic Ethanol, MethanolHigh / MiscibleHydrogen Bonding, Dipole-Dipole
Polar Aprotic Acetone, THF, Ethyl AcetateHigh / MiscibleDipole-Dipole
Nonpolar Aromatic Toluene, BenzeneHigh / MiscibleLondon Dispersion Forces
Nonpolar Aliphatic Hexane, CyclohexaneHigh / MiscibleLondon Dispersion Forces
Ethers Diethyl EtherHigh / MiscibleDipole-Dipole, London Dispersion
Halogenated Dichloromethane, ChloroformHigh / MiscibleDipole-Dipole, London Dispersion

Experimental Protocol for Solubility Determination

While theoretical prediction is a powerful tool, empirical validation is the cornerstone of scientific integrity. The following protocol outlines a standardized shake-flask method for determining the qualitative and semi-quantitative solubility of this compound.

Objective

To determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment
  • This compound (solute)

  • Selected organic solvent(s)

  • Analytical balance

  • Calibrated pipettes or syringes

  • Scintillation vials or test tubes with secure caps

  • Vortex mixer

  • Constant temperature shaker or water bath

Step-by-Step Methodology
  • Solvent Preparation: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to a clean, labeled vial. Allow the vial to equilibrate to the desired temperature.

  • Initial Solute Addition: Add a small, pre-weighed amount of this compound (e.g., 20 mg) to the solvent.

  • Agitation: Securely cap the vial and vortex for 1-2 minutes to facilitate dissolution. Place the vial in a constant temperature shaker for at least 30 minutes to ensure equilibrium is reached.

  • Visual Observation: Carefully observe the vial against a contrasting background.

    • If the solution is clear with no visible undissolved solute, the compound is considered "soluble" at this concentration.

    • If any undissolved droplets or a separate phase remains, the compound is "insoluble" or "sparingly soluble."

  • Titration for Semi-Quantitative Analysis (if soluble): Continue adding pre-weighed portions of this compound (e.g., 20 mg increments), repeating steps 3 and 4 after each addition.

  • Saturation Point: The saturation point is reached when a small amount of solute fails to dissolve after vigorous and prolonged agitation.

  • Calculation: Calculate the semi-quantitative solubility based on the total mass of solute dissolved in the initial volume of solvent (e.g., in mg/mL).

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment Cycle cluster_decision Analysis cluster_end Conclusion prep1 Add 2.0 mL Solvent to Vial prep2 Equilibrate to Temp. prep1->prep2 add Add Solute to Solvent prep2->add prep3 Weigh 20 mg Solute prep3->add agitate Vortex & Shake (30 min) add->agitate observe Visual Observation agitate->observe decision Clear Solution? observe->decision soluble Record as 'Soluble' decision->soluble  Yes insoluble Record as 'Insoluble' Calculate Max Solubility decision->insoluble  No soluble->add Add more solute

Caption: Experimental workflow for determining solubility.

Advanced Considerations and Mechanistic Insights

Understanding the specific molecular interactions provides a deeper level of expertise beyond simple observation.

The Role of Molecular Interactions

The solubility of this compound is a result of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy required to break apart existing solute-solute and solvent-solvent interactions.

G Solubility Interaction Model cluster_solute This compound cluster_solvent Solvent Type polar_head Polar Head (C=O) nonpolar_tail Nonpolar Body (C₈H₁₁) polar_solvent Polar Solvent (e.g., Ethanol) polar_head->polar_solvent Favorable Interaction (High Solubility) nonpolar_solvent Nonpolar Solvent (e.g., Hexane) polar_head->nonpolar_solvent Unfavorable Interaction (Low Solubility) nonpolar_tail->polar_solvent Unfavorable Interaction (Low Solubility) nonpolar_tail->nonpolar_solvent Favorable Interaction (High Solubility)

Caption: Favorable vs. unfavorable molecular interactions.

For the Advanced Practitioner: NMR-Based Solubility

For high-throughput screening or more precise measurements, nuclear magnetic resonance (NMR) spectroscopy offers a rapid alternative to the shake-flask method.[13] By analyzing a saturated solution containing an undissolved excess of the solute, separate NMR signals for the dissolved and dispersed liquid can be observed and quantified, allowing for a fast and accurate determination of solubility without physical separation of the phases.[13]

Conclusion

This compound exhibits a predictable and versatile solubility profile. Its molecular structure, containing both a polar carbonyl group and a large nonpolar hydrocarbon framework, renders it highly soluble in a wide range of common organic solvents, from polar alcohols to nonpolar alkanes. Its solubility in polar aprotic and halogenated solvents is also excellent. As predicted by its high carbon-to-oxygen ratio, it has very limited solubility in water.[1][4] This comprehensive solubility profile, grounded in the principle of "like dissolves like," enables chemists and researchers to confidently select appropriate solvent systems for synthesis, purification, and formulation, thereby maximizing efficiency and yield in their work.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Acetylcyclohexene.
  • The Good Scents Company. (n.d.). This compound, 932-66-1.
  • CymitQuimica. (n.d.). CAS 932-66-1: 1-Acetylcyclohexene.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Sigma-Aldrich. (n.d.). This compound 97 932-66-1.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • Chemoventory. (2022). SAFETY DATA SHEET - this compound.
  • PubChem. (2025). 1-Acetylcyclohexene | C8H12O | CID 13612.
  • Guidechem. (2025). This compound - 932-66-1, C8H12O, density, melting point, boiling point, structural formula, synthesis.
  • ChemicalBook. (2025). This compound | 932-66-1.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
  • Guidechem. (n.d.). This compound 932-66-1 wiki.
  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones.

Sources

A Senior Application Scientist's Guide to 1-Acetyl-1-cyclohexene for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel molecular entities. 1-Acetyl-1-cyclohexene (CAS No. 932-66-1), a versatile α,β-unsaturated ketone, represents a cornerstone intermediate for the construction of complex cyclic and polycyclic scaffolds.[1][2] Its inherent reactivity, particularly as a Michael acceptor and a dieneophile, allows for its application in a variety of carbon-carbon bond-forming reactions, most notably the Robinson annulation, to construct six-membered ring systems.[3][4][5] This reactivity profile has rendered it a valuable precursor in the synthesis of steroids, antibiotics, and other biologically active compounds.[3]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of reputable commercial suppliers of this compound, detailed protocols for its quality control, and insights into its applications in contemporary drug discovery, supported by field-proven examples. The objective is to equip the reader with the necessary technical knowledge to confidently source, qualify, and utilize this important synthetic intermediate in their research endeavors.

I. Sourcing and Qualification of Research-Grade this compound

The reliability and reproducibility of experimental results are fundamentally linked to the quality of the starting materials. Therefore, a rigorous supplier qualification process is the first critical step before incorporating this compound into a research workflow.

Major Commercial Suppliers and Comparative Specifications

Several reputable chemical suppliers provide this compound for research and development purposes. The choice of supplier often depends on the required purity, available quantity, cost, and the level of documentation provided. Below is a comparative table of prominent suppliers.

SupplierTypical PurityAvailable QuantitiesKey Identifiers
Sigma-Aldrich (Merck) ≥97%[6]5g, 25gCAS: 932-66-1, EC: 213-256-5, MDL: MFCD00001547[6]
Thermo Fisher Scientific 97%[7][8][9][10][11][12]5g, 25gCAS: 932-66-1, MDL: MFCD00001547[7][12]
BOC Sciences 95%Custom Synthesis AvailableCAS: 932-66-1
Shaanxi Dideu New Materials 98.0%[4][13]Bulk quantitiesCAS: 932-66-1[4][13]

It is imperative for the researcher to obtain and scrutinize the Certificate of Analysis (CoA) for each batch to confirm that it meets the specifications required for their specific application.

Supplier and Reagent Qualification Workflow

A systematic approach to qualifying both the supplier and the specific batch of this compound is essential. This workflow ensures that the material is suitable for its intended use and that the supply chain is reliable.

G Supplier and Reagent Qualification Workflow cluster_supplier Supplier Qualification cluster_reagent Reagent Qualification S1 Identify Potential Suppliers S2 Request Quality & Regulatory Documentation (e.g., ISO 9001) S1->S2 S3 Review Supplier Reputation and History S2->S3 S4 Assess Supply Chain Reliability S3->S4 R1 Procure Sample and Batch-Specific CoA S4->R1 Proceed with Qualified Supplier R2 Perform In-House QC Analysis (NMR, GC-MS) R1->R2 R3 Compare Results with Supplier CoA and Specifications R2->R3 R4 Decision: Qualify or Reject Batch R3->R4

Caption: A workflow for the qualification of suppliers and reagents.

II. Quality Control and Analytical Protocols

Independent verification of the purity and identity of this compound is a cornerstone of good laboratory practice. The following are detailed protocols for the most common and effective analytical techniques for this purpose.

Identity and Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any volatile impurities.[14][15]

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A standard GC-MS system equipped with a capillary column is suitable.

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 300.

  • Data Interpretation:

    • The primary peak should correspond to the retention time of this compound.

    • The mass spectrum of the main peak should show a molecular ion peak [M]+ at m/z 124, and characteristic fragment ions at m/z 109, 81, and 43.[6]

    • Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of this compound.[11]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Analysis:

    • Expected Chemical Shifts (δ, ppm):

      • ~6.9 ppm (triplet, 1H): Olefinic proton (-CH=).[6]

      • ~2.3 ppm (singlet, 3H): Acetyl protons (-COCH₃).[6]

      • ~2.2 ppm (multiplet, 4H): Allylic and other cyclohexene ring protons.[6]

      • ~1.6 ppm (multiplet, 4H): Cyclohexene ring protons.[6]

  • ¹³C NMR Analysis:

    • Expected Chemical Shifts (δ, ppm):

      • ~199 ppm: Carbonyl carbon (C=O).[8]

      • ~143 ppm: Quaternary olefinic carbon.

      • ~138 ppm: Tertiary olefinic carbon (-CH=).[8]

      • ~28-21 ppm: Multiple peaks for the acetyl methyl and cyclohexene methylene carbons.[8]

Analytical QC Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Review and Decision P1 Receive Reagent and CoA P2 Prepare solutions for GC-MS and NMR P1->P2 A1 GC-MS Analysis for Purity and Volatile Impurities P2->A1 A2 NMR (¹H and ¹³C) for Structural Confirmation P2->A2 D1 Integrate GC-MS data to determine purity A1->D1 D2 Analyze NMR spectra for structural integrity A2->D2 D3 Compare results with CoA and internal specifications D1->D3 D2->D3 D4 Release batch for research use D3->D4

Caption: A typical workflow for the quality control analysis of incoming this compound.

III. Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from its ability to serve as a versatile scaffold for the synthesis of complex molecules with diverse biological activities.

Role as a Key Building Block in Synthesis

This compound is a classic Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This reactivity is fundamental to its role in the Robinson annulation , a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a new six-membered ring.[3][4][5] This reaction has been instrumental in the total synthesis of numerous natural products and complex pharmaceuticals, including steroids.[3]

Synthesis of Biologically Active Molecules

The cyclohexene and cyclohexenone moieties are present in a number of compounds with demonstrated pharmacological activity.

  • Anticancer Agents: The cyclohexene ring is a critical pharmacophore in some anticancer compounds. For instance, in the development of analogs of the marine natural product superstolide A, the presence of a cyclohexenyl group was found to be important for cytotoxic activity against cancer cell lines.[16] Furthermore, various cyclohexenone derivatives have been synthesized and shown to exhibit anticancer properties, with some inducing apoptosis in cancer cells.[17] Zeylenone, a natural polyoxygenated cyclohexene, and its derivatives have shown potential in treating glioblastoma.[18][19]

  • Antiviral Compounds: The synthesis of novel antiviral agents often relies on the construction of unique molecular scaffolds. While direct use of this compound is not extensively documented in mainstream antiviral synthesis, the creation of polycyclic compounds, for which it is a potential precursor, is a strategy employed in the development of antivirals against viruses like influenza A.[20] The modification of nucleosides, a key class of antiviral drugs, can involve complex carbocyclic rings that can be accessed through synthetic routes initiated from cyclohexene derivatives.[21]

  • Anti-inflammatory Agents: The cyclooxygenase (COX) enzymes, targets for non-steroidal anti-inflammatory drugs (NSAIDs), have active sites that can accommodate cyclic molecules. The synthesis of selective COX-2 inhibitors, a modern class of anti-inflammatory drugs, has involved the creation of novel heterocyclic and carbocyclic structures, where building blocks like this compound could serve as starting points for creating the core scaffold.[22]

IV. Conclusion

This compound is a commercially available and synthetically versatile building block of significant value to the research, and particularly the drug development, community. Its utility in constructing complex molecular architectures, including those found in biologically active compounds, is well-established. However, to ensure the integrity and reproducibility of research outcomes, a systematic approach to sourcing, supplier qualification, and in-house quality control is essential. By following the guidelines and protocols outlined in this guide, researchers can confidently procure and utilize high-quality this compound, thereby accelerating their progress in the synthesis of novel chemical entities with therapeutic potential.

V. References

  • AWS. (n.d.). Supplementary Material General 1H NMR and 13C NMR Spectra. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (2023, December 12). Robinson annulation. Retrieved January 4, 2026, from [Link]

  • J&K Scientific LLC. (2025, March 23). Robinson Annulation. Retrieved January 4, 2026, from [Link]

  • The Good Scents Company. (n.d.). This compound, 932-66-1. Retrieved January 4, 2026, from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved January 4, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 4, 2026, from [Link]

  • Torres Costa, E. (2013, September 30). Synthesis of polycyclic compounds with antiviral activity. Dipòsit Digital de la Universitat de Barcelona. Retrieved January 4, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). 1-Acetylcyclohexene. Retrieved January 4, 2026, from [Link]

  • The Good Scents Company. (n.d.). This compound, 932-66-1. Retrieved January 4, 2026, from [Link]

  • Insights into the structure-activity relationship of the anticancer compound ZJ-101: A critical role played by the cyclohexene ring. (2016, June 15). PubMed. Retrieved January 4, 2026, from [Link]

  • Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • The suggested mechanism for the Robinson annulation reaction. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. (2022, June 9). NIH. Retrieved January 4, 2026, from [Link]

  • A roadmap to engineering antiviral natural products synthesis in microbes. (2020, August 12). PMC - NIH. Retrieved January 4, 2026, from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 4-Acetyl-1-methylcyclohexene GC-MS (Non-derivatized) - 70eV, Positive (HMDB0033434). Retrieved January 4, 2026, from [Link]

  • Anticancer activities of cyclohexenone derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • The spectrophotometric determination of alpha beta-unsaturated aldehydes and ketones with Girard-T reagent. I. Essential oils. (1957, December). PubMed. Retrieved January 4, 2026, from [Link]

  • Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. (2024, January 8). Frontiers. Retrieved January 4, 2026, from [Link]

  • Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. (2024, January 9). PubMed. Retrieved January 4, 2026, from [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). (n.d.). SciELO México. Retrieved January 4, 2026, from [Link]

  • CAS. (n.d.). 1-Acetylcyclohexene. Retrieved January 4, 2026, from [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. (n.d.). LOUIS - UAH. Retrieved January 4, 2026, from [Link]

  • Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. (n.d.). Redalyc. Retrieved January 4, 2026, from [Link]

Sources

An In-depth Technical Guide to the Discovery and First Synthesis of 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Acetyl-1-cyclohexene (CAS No. 932-66-1) is a cyclic α,β-unsaturated ketone, or enone, a class of compounds of fundamental importance in organic synthesis.[1][2] Its conjugated system, comprising a carbon-carbon double bond and a carbonyl group, imparts unique reactivity, making it a valuable intermediate and a structural motif in more complex molecules.[3] This technical guide provides a detailed exploration of the historical context, discovery, and seminal synthetic methodologies for this cornerstone chemical. We will delve into the causality behind the experimental choices of early 20th-century chemists, present detailed, self-validating protocols, and analyze the reaction mechanisms that govern these transformations. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of classical synthetic strategies and their mechanistic underpinnings.

PART 1: Historical Context and Discovery

The early 20th century was a period of profound advancement in synthetic organic chemistry. Researchers were actively developing new methods for forming carbon-carbon bonds and constructing cyclic systems. The synthesis of α,β-unsaturated ketones was a significant focus, as these moieties are versatile precursors for a wide range of chemical transformations.[4]

While it is challenging to pinpoint a single "discovery" event, the scientific literature points to several pioneering efforts in the early 1900s that laid the groundwork for the synthesis of this compound. Among the earliest reliable reports is the work on the acid-catalyzed rearrangement of tertiary acetylenic alcohols. Seminal work by chemists like Otto Wallach, documented as early as 1908, explored the reactions of cyclic terpene-related alcohols.[4] This line of inquiry led to a class of reactions now broadly known as the Meyer-Schuster rearrangement, which describes the acid-catalyzed conversion of propargyl alcohols into α,β-unsaturated carbonyl compounds.[5][6] The synthesis of this compound from 1-ethynylcyclohexanol is a classic example of this transformation and stands as one of the first robust and well-documented methods for its preparation.[4]

Concurrently, another powerful reaction, the Friedel-Crafts acylation, developed in 1877, was being explored for its application to a wider range of substrates beyond aromatic rings.[7] The direct acylation of alkenes, such as cyclohexene, provided an alternative, more direct route to the target molecule, and early examples of this approach also feature in the historical record.[4][8]

PART 2: Seminal Synthetic Methodologies

Two primary routes emerge from the early literature as the first reliable methods for the synthesis of this compound: the rearrangement of 1-ethynylcyclohexanol and the direct acylation of cyclohexene.

Methodology A: Rearrangement of 1-Ethynylcyclohexanol

This is arguably the most cited and well-characterized of the early syntheses. The transformation is an acid-catalyzed isomerization of a tertiary propargyl alcohol, which proceeds through a stable intermediate to yield the conjugated enone.[5] A highly refined and verified procedure for this synthesis was published in Organic Syntheses, a testament to its reliability and importance.[4]

Causality and Experimental Rationale

The choice of 1-ethynylcyclohexanol as a starting material is strategic. It can be readily prepared from cyclohexanone and an acetylene source. The core of the synthesis lies in the choice of an acid catalyst to effect the rearrangement. While various acids like formic acid and oxalic acid were used, stronger dehydrating agents like phosphorus pentoxide provided good yields.[4] The use of dry benzene as a solvent is critical to prevent unwanted side reactions and to allow for azeotropic removal of any trace amounts of water, driving the reaction to completion. The final workup with sodium bicarbonate solution is a necessary step to neutralize the acid catalyst before distillation.[4]

Experimental Protocol: Synthesis via Phosphorus Pentoxide Catalysis

This protocol is adapted from the trusted procedure published in Organic Syntheses, Coll. Vol. 3, p.20 (1955).[4]

Step 1: Reaction Setup

  • In a 500-mL round-bottomed flask, place 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 mL of dry benzene, and 10 g of phosphorus pentoxide.

  • Add a boiling chip to ensure smooth boiling.

  • Attach a reflux condenser to the flask.

Step 2: Reflux

  • Gently heat the mixture to reflux on a steam cone for 2.5 hours. The phosphorus pentoxide acts as the acid catalyst and a powerful dehydrating agent.

Step 3: Quenching and Extraction

  • Cool the contents of the flask to room temperature.

  • Carefully decant the benzene solution away from the solid phosphorus pentoxide residue.

  • Wash the benzene solution once with 100 mL of a 5% sodium bicarbonate solution to neutralize any remaining acid.

Step 4: Drying and Solvent Removal

  • Dry the organic layer over 15 g of anhydrous sodium sulfate.

  • Remove the benzene solvent by distillation at atmospheric pressure.

Step 5: Purification

  • Carefully fractionally distill the remaining residue under reduced pressure through a 15-cm helix-packed column.

  • Collect the product fraction boiling at 85–88 °C at 22 mm Hg.

Expected Yield: 22.5–28 g (56–70%).[4]

Visual Workflow of the Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start_mat 1-Ethynylcyclohexanol (40 g) reflux Reflux at BP of Benzene (2.5 hours) start_mat->reflux reagents P₂O₅ (10 g) Dry Benzene (250 mL) reagents->reflux decant Cool & Decant reflux->decant wash Wash with 5% NaHCO₃ decant->wash dry Dry over Na₂SO₄ wash->dry distill_atm Distill Benzene (Atm. Pressure) dry->distill_atm distill_vac Fractional Distillation (85-88°C @ 22 mmHg) distill_atm->distill_vac end_prod This compound (Yield: 56-70%) distill_vac->end_prod

Caption: Experimental workflow for the synthesis of this compound.

Methodology B: Friedel-Crafts Acylation of Cyclohexene

A more direct approach involves the electrophilic acylation of cyclohexene using acetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][8] This method falls under the umbrella of Friedel-Crafts reactions, extended to an alkene substrate.

Causality and Experimental Rationale

The core principle is the generation of a highly electrophilic acylium ion from acetyl chloride and AlCl₃.[9][10] This powerful electrophile can then attack the nucleophilic π-bond of the cyclohexene double bond. The reaction is typically run at low temperatures (e.g., 0-5 °C) to control the reactivity and minimize potential polymerization and rearrangement side products.[8] The reaction initially forms an intermediate β-chloro ketone, which is then treated with a base to induce elimination of HCl, yielding the final α,β-unsaturated product.[11]

PART 3: Mechanistic Insights

Mechanism of the Meyer-Schuster Rearrangement

The acid-catalyzed rearrangement of 1-ethynylcyclohexanol to this compound is a textbook example of the Meyer-Schuster rearrangement.[5] The mechanism proceeds through several distinct steps:

  • Protonation: The hydroxyl group of the propargyl alcohol is protonated by the acid catalyst, forming a good leaving group (water).

  • Dehydration and Allenic Cation Formation: The protonated alcohol loses a molecule of water. This is not a simple carbocation formation; instead, it's a concerted process where the alkyne π-bond participates, leading to a resonance-stabilized allenyl-propargyl cation.

  • Nucleophilic Attack: A water molecule attacks the central carbon of the allene system.

  • Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more stable keto form, yielding the final α,β-unsaturated ketone product.

G start 1-Ethynylcyclohexanol protonated Protonated Alcohol start->protonated + H⁺ cation Allenic Carbocation (Resonance Stabilized) protonated->cation - H₂O (1,3-shift) enol Enol Intermediate cation->enol + H₂O product This compound (Keto form) enol->product Keto-Enol Tautomerization p1 p2 p3 p4

Caption: Mechanism of the Meyer-Schuster Rearrangement.

Mechanism of the Friedel-Crafts Acylation

The acylation of cyclohexene proceeds via a two-stage mechanism:

  • Acylium Ion Formation: Acetyl chloride reacts with the Lewis acid (AlCl₃) to form a highly electrophilic acylium ion (CH₃CO⁺).[10]

  • Electrophilic Addition: The π-bond of cyclohexene acts as a nucleophile, attacking the acylium ion. This forms a new carbon-carbon bond and a secondary carbocation on the adjacent carbon of the ring. This carbocation is then captured by the chloride ion from the [AlCl₄]⁻ complex, forming a β-chloro ketone intermediate.[11]

  • Elimination: Treatment with a base removes the acidic proton alpha to the carbonyl group, and the chloride on the beta carbon is eliminated, forming the carbon-carbon double bond of the final product.[11]

PART 4: Physicochemical Characterization

The identity and purity of this compound were historically confirmed by physical constants and derivative formation. Modern spectroscopic methods provide a more detailed characterization.

PropertyValueSource(s)
CAS Number 932-66-1[1]
Molecular Formula C₈H₁₂O[1][12]
Molecular Weight 124.18 g/mol [1]
Appearance Clear, slightly yellow liquid[13]
Boiling Point 201-202 °C (lit.)
85-88 °C @ 22 mmHg[4]
Density 0.966 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.490 (lit.)

Conclusion

The discovery and synthesis of this compound are rooted in two fundamental and powerful transformations in organic chemistry: the acid-catalyzed rearrangement of acetylenic alcohols and the Friedel-Crafts acylation of alkenes. The early work by pioneers in the field, meticulously refined and documented in resources like Organic Syntheses, provides a clear window into the logic and experimental rigor of early 20th-century chemical science. Understanding these foundational methods offers invaluable insight into the evolution of synthetic strategy and continues to inform the work of modern chemists in the development of novel therapeutics and materials.

References

Sources

A Technical Guide to the Key Chemical Reactions of 1-Acetyl-1-cyclohexene for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of 1-Acetyl-1-cyclohexene

This compound (CAS 932-66-1) is a bifunctional organic compound that serves as a cornerstone building block in modern synthetic chemistry.[1][2] Its structure, featuring a cyclohexene ring conjugated with an acetyl group, presents two distinct and electronically coupled reactive sites: an electrophilic carbon-carbon double bond and an electrophilic carbonyl center. This α,β-unsaturated ketone moiety makes it an exceptionally versatile substrate for a wide array of chemical transformations, enabling the construction of complex carbocyclic and heterocyclic frameworks.

This guide provides an in-depth exploration of the core reactivity of this compound, offering field-proven insights and detailed methodologies for its synthesis and key reactions. The content is tailored for researchers, medicinal chemists, and process development scientists who leverage sophisticated organic chemistry to achieve their synthetic goals.

Compound Property Value
Molecular Formula C₈H₁₂O[2]
Molecular Weight 124.18 g/mol [1]
Boiling Point 201-202 °C
Density 0.966 g/mL at 25 °C
Refractive Index n20/D 1.49
SMILES CC(=O)C1=CCCCC1[1]

Synthesis of this compound

The efficient synthesis of this compound is critical for its use as a starting material. Several reliable methods have been established, with the choice often depending on precursor availability, scale, and desired purity.

Key Synthetic Routes

Two primary strategies dominate the synthesis of this compound:

  • Friedel-Crafts Acylation of Cyclohexene: This classic method involves the reaction of cyclohexene with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3] The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic double bond of cyclohexene. Careful temperature control is crucial to manage side reactions.[3]

  • Rearrangement of 1-Ethynylcyclohexanol: This robust method, detailed in Organic Syntheses, involves the acid-catalyzed Meyer-Schuster rearrangement of 1-ethynylcyclohexanol.[4] Various acids can be employed, including formic acid, oxalic acid, or phosphorus pentoxide, to promote the isomerization to the more stable α,β-unsaturated ketone.[3][4] This route is often preferred for its high yields and operational simplicity. The yield for this method is reported to be between 56% and 70%.[3]

Method Precursors Catalyst/Reagent Typical Yield Reference
Friedel-Crafts AcylationCyclohexene, Acetyl ChlorideAluminum Chloride (AlCl₃)~50%[3]
Rearrangement1-EthynylcyclohexanolPhosphorus Pentoxide (P₂O₅)56-70%[3][4]
Electrochemical AcylationCyclohexene, Acetyl ChlorideSacrificial Aluminum AnodeModerate to Good[3]
Experimental Protocol: Synthesis via Rearrangement of 1-Ethynylcyclohexanol

This protocol is adapted from a verified procedure published in Organic Syntheses.[4]

Step 1: Reaction Setup

  • In a 500-mL round-bottomed flask equipped with a reflux condenser, place 40 g (0.32 mol) of 1-ethynylcyclohexanol, 250 mL of dry benzene, and 10 g of phosphorus pentoxide.

  • Add a boiling chip to ensure smooth boiling.

Step 2: Reflux

  • Gently reflux the mixture on a steam cone for 2.5 hours. The reaction mixture will typically darken.

Step 3: Work-up

  • Cool the flask to room temperature.

  • Carefully decant the benzene solution away from the solid phosphorus pentoxide residue.

  • Transfer the benzene solution to a separatory funnel and wash it once with 100 mL of a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over 15 g of anhydrous sodium sulfate.

Step 4: Purification

  • Remove the benzene by distillation at atmospheric pressure.

  • The crude residue is then purified by vacuum distillation through a 15-cm helix-packed column.

  • Collect the fraction boiling at 85–88 °C at 22 mm Hg. The expected yield is 22.5–28 g (56–70%).[4]

Reactions Involving the α,β-Unsaturated System

The conjugated system in this compound is the hub of its most significant reactivity, particularly for carbon-carbon bond formation.

Conjugate (Michael) Addition

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction for α,β-unsaturated carbonyls.[5][6] A wide variety of nucleophiles (Michael donors) will preferentially attack the electrophilic β-carbon of this compound (the Michael acceptor), driven by the formation of a thermodynamically stable enolate intermediate.[7]

The general mechanism involves three key steps:

  • Formation of the nucleophile (often by deprotonation of a pro-nucleophile).

  • Nucleophilic attack at the β-carbon, with concomitant pushing of π-electrons to form an enolate.

  • Protonation of the enolate to yield the 1,4-adduct.[7]

G cluster_0 Michael Addition Mechanism start This compound + Nucleophile (Nu⁻) ts1 Transition State start->ts1 Attack at β-carbon enolate Enolate Intermediate ts1->enolate protonation Protonation (H⁺ source) enolate->protonation product 1,4-Adduct protonation->product

Caption: Generalized workflow for the Michael addition reaction.

This reaction is synthetically powerful for creating complex structures, as the resulting product often contains a 1,5-dicarbonyl relationship (or equivalent), which is a precursor for further cyclizations.[8]

Diels-Alder Reaction ([4+2] Cycloaddition)

The Diels-Alder reaction is a pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile.[9][10] The electron-withdrawing nature of the acetyl group makes this compound an effective dienophile, readily reacting with electron-rich dienes. This reaction is highly valued for its ability to create up to four new stereocenters in a single, stereospecific step.[9][11]

The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking occurs in a single transition state.[10]

G Reactants This compound (Dienophile) + Conjugated Diene TS [4+2] Cyclic Transition State Reactants->TS Heat (Δ) Product Bicyclic Adduct TS->Product

Caption: The concerted mechanism of the Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene

Step 1: Reagent Preparation

  • In a sealed reaction tube, dissolve 1.24 g (10 mmol) of this compound in 20 mL of toluene.

  • Add 1.23 g (15 mmol, 1.5 equivalents) of 2,3-dimethyl-1,3-butadiene.

Step 2: Reaction

  • Seal the tube and heat the mixture at 110 °C for 24 hours. Monitor the reaction progress by TLC or GC-MS.

Step 3: Purification

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the bicyclic adduct.

Electrophilic Addition to the Alkene

While conjugate addition is often favored with nucleophiles, the double bond of this compound can still undergo classic electrophilic addition reactions.[12][13] The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate. Attack of an electrophile (E⁺) will occur at the β-carbon to generate a carbocation at the α-carbon, which is stabilized by resonance with the adjacent carbonyl group.

Typical electrophilic additions include hydrohalogenation (H-X) and halogenation (X₂).[13][14]

The Robinson Annulation: A Tandem Masterpiece

The Robinson annulation is a powerful and widely used ring-forming reaction in organic synthesis, celebrated for its ability to construct a six-membered ring onto a ketone, forming a new α,β-unsaturated ketone.[15][16] This reaction is a sequential combination of a Michael addition and an intramolecular aldol condensation.[17][18] In this sequence, this compound can serve as the quintessential Michael acceptor.

The process unfolds as follows:

  • Michael Addition: A ketone enolate adds to this compound to form a 1,5-diketone intermediate.[19]

  • Intramolecular Aldol Condensation: The 1,5-diketone, under basic or acidic conditions, undergoes an intramolecular aldol reaction followed by dehydration to form the new cyclohexenone ring.[16][18]

G Start Ketone Enolate + this compound Michael Michael Addition Start->Michael Diketone 1,5-Diketone Intermediate Michael->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Product Annulated Cyclohexenone Product Aldol->Product

Sources

Methodological & Application

Application Note & Protocol: Electrophilic Acylation of Cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the Friedel-Crafts acylation of cyclohexene, a classic example of electrophilic addition to an alkene. This reaction is a powerful method for the synthesis of β,γ-unsaturated ketones, specifically cyclohexenyl methyl ketone, which are valuable intermediates in organic synthesis. We will delve into the underlying mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and safe reaction. This guide is intended for researchers and professionals in organic chemistry and drug development.

Introduction: Beyond Aromatic Systems

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis, traditionally known for attaching acyl groups to aromatic rings through electrophilic aromatic substitution.[1] However, the utility of this reaction extends beyond arenes to include alkenes, where it proceeds via an electrophilic addition mechanism.[2]

Acylating an alkene like cyclohexene introduces a keto-functionalized side chain, yielding an unsaturated ketone. These products are versatile synthetic precursors, for instance, in the synthesis of α- or β-damascone, which are important fragrance compounds.[3] Unlike the acylation of aromatic rings, which often requires a stoichiometric amount of a strong Lewis acid like aluminum chloride (AlCl₃), the acylation of more reactive substrates like alkenes can sometimes be achieved with milder catalysts.[1][4] This protocol will focus on the use of acetic anhydride as the acylating agent and zinc chloride as a moderately strong Lewis acid catalyst, a combination reported to be effective for the acetylation of cyclohexene derivatives.[5]

Reaction Principle and Mechanism

The acylation of cyclohexene is not a substitution reaction but an electrophilic addition. The reaction is initiated by the formation of a highly electrophilic acylium ion, which then attacks the nucleophilic π-bond of the cyclohexene double bond.

Step 1: Generation of the Acylium Ion The Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃) activates the acylating agent (acetic anhydride) to form a highly reactive acylium ion (CH₃CO⁺). This ion is resonance-stabilized and serves as the potent electrophile in the reaction.[6]

Step 2: Electrophilic Attack The electron-rich double bond of cyclohexene attacks the acylium ion. This forms a secondary carbocation intermediate on the cyclohexane ring.

Step 3: Deprotonation A base (such as the [ZnCl₂(OAc)]⁻ complex or another molecule in the reaction mixture) abstracts a proton from a carbon adjacent to the carbocation. This step regenerates the double bond, not in its original position but conjugated to the newly introduced acyl group, leading to the formation of the β,γ-unsaturated ketone product, 1-acetyl-2-cyclohexene (cyclohexenyl methyl ketone), and regenerating the catalyst.[5]

Friedel-Crafts Acylation Mechanism of Cyclohexene cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Ac2O Acetic Anhydride (CH₃CO)₂O Acylium Acylium Ion [CH₃C=O]⁺ Ac2O->Acylium + ZnCl₂ ZnCl2 Zinc Chloride ZnCl₂ Complex [ZnCl₂(OAc)]⁻ Acylium_ref Acylium Ion Cyclohexene Cyclohexene Carbocation Carbocation Intermediate Cyclohexene->Carbocation + [CH₃C=O]⁺ Carbocation_ref Carbocation Product Cyclohexenyl Methyl Ketone H_ion H⁺ Carbocation_ref->Product - H⁺ cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Reaction mechanism for the acylation of cyclohexene.

Detailed Experimental Protocol

This protocol describes the acetylation of cyclohexene using acetic anhydride and zinc chloride. All operations involving corrosive and moisture-sensitive reagents should be performed in a certified chemical fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesProperties
CyclohexeneC₆H₁₀82.158.2 g (10.1 mL)0.10Flammable, irritant
Acetic Anhydride(CH₃CO)₂O102.0925.5 g (23.6 mL)0.25Corrosive, lachrymator
Zinc Chloride (anhydrous)ZnCl₂136.3015.0 g0.11Corrosive, hygroscopic
Diethyl Ether(C₂H₅)₂O74.12~150 mL-Highly flammable
Sodium Bicarbonate (sat. soln)NaHCO₃84.01~100 mL-Mild base
Magnesium Sulfate (anhydrous)MgSO₄120.37~10 g-Drying agent
IceH₂O18.02~200 g-For quenching
Experimental Workflow

Experimental Workflow A 1. Reaction Setup - Add Cyclohexene & Acetic Anhydride to flask. - Cool to 0-5°C in an ice bath. B 2. Catalyst Addition - Add anhydrous ZnCl₂ portion-wise over 20 min. - Maintain temperature at 0-5°C. A->B Stirring C 3. Reaction - Stir at 0-5°C for 12 hours. B->C D 4. Quenching - Pour mixture slowly into ice-water. C->D Slowly E 5. Extraction - Extract aqueous layer with diethyl ether (3x). D->E F 6. Washing - Combine organic layers. - Wash with sat. NaHCO₃ and water. E->F G 7. Drying & Filtration - Dry over anhydrous MgSO₄. - Filter to remove drying agent. F->G H 8. Solvent Removal - Remove diethyl ether via rotary evaporation. G->H I 9. Purification - Purify crude product by vacuum distillation. H->I

Caption: Step-by-step workflow for the acylation of cyclohexene.

Step-by-Step Procedure

Reaction Setup:

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent moisture contamination.[7]

  • In the flask, combine cyclohexene (10.1 mL, 0.10 mol) and acetic anhydride (23.6 mL, 0.25 mol).

  • Begin stirring the mixture and cool the flask in an ice-water bath to an internal temperature of 0-5 °C.[5]

Catalyst Addition & Reaction: 4. Weigh anhydrous zinc chloride (15.0 g, 0.11 mol) in a dry container. Note: Zinc chloride is highly hygroscopic; minimize its exposure to the atmosphere. 5. Add the finely divided zinc chloride to the stirred solution in small portions over approximately 20 minutes. Monitor the temperature closely to ensure it remains between 0-5 °C.[5] The reaction can be exothermic.[7] 6. After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 12 hours to ensure completion.[5]

Work-Up and Isolation: 7. Prepare a 600 mL beaker containing approximately 200 g of crushed ice and 100 mL of cold water. 8. While stirring vigorously, slowly and carefully pour the reaction mixture from the flask into the ice-water mixture.[7] This will quench the reaction and dissolve the zinc salts. 9. Transfer the entire mixture to a 500 mL separatory funnel. 10. Extract the aqueous layer with diethyl ether (3 x 50 mL). 11. Combine the organic layers in the separatory funnel. Wash the combined extracts sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of water.[7] 12. Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

Purification: 13. Remove the drying agent by gravity filtration. 14. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. 15. The resulting crude oil can be purified by vacuum distillation to yield the final product, cyclohexenyl methyl ketone.

Safety and Handling Precautions

This protocol involves hazardous materials and requires strict adherence to safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8]

  • Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[9]

  • Reagent Handling:

    • Acetic Anhydride: Is corrosive and a lachrymator (tear gas). It reacts violently with water. Avoid contact with skin and eyes, and do not inhale its vapors.[8]

    • Zinc Chloride (Anhydrous): Is corrosive and hygroscopic. It will react with moisture on the skin to produce HCl. Handle with care and in a dry environment.[10]

    • Cyclohexene & Diethyl Ether: Are highly flammable. Ensure there are no ignition sources nearby.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Ventura College Organic Chemistry Lab. (n.d.).
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Wikipedia. (2023). Friedel–Crafts reaction.
  • University of Michigan. (n.d.).
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • BenchChem. (2025).
  • Google Patents. (n.d.). US6822121B2 - Production process of cyclohexenyl ketones.
  • ElectronicsAndBooks. (n.d.).
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • MDPI. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • LookChem. (n.d.). Preparation of Cyclohexyl methyl ketone.
  • Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl.
  • Google Patents. (n.d.). EP1162190A2 - Production process of cyclohexenyl methyl ketones.
  • PMC - NIH. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • ACS Publications. (1959). A Convenient Synthesis of Cyclohexyl Methyl Ketone and Cyclohexylmethylcarbinol.
  • Harvard University. (n.d.).
  • RSC Publishing. (1965). Aliphatic Friedel-Crafts Reactions. Part VI.
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Sources

Application Notes and Protocols for the Synthesis of 1-Acetyl-1-cyclohexene via Meyer-Schuster Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the acid-catalyzed rearrangement of 1-ethynylcyclohexanol to 1-acetyl-1-cyclohexene, a classic example of the Meyer-Schuster rearrangement. The protocol detailed herein is robust and scalable, offering a reliable method for the synthesis of this valuable α,β-unsaturated ketone intermediate. This guide elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and outlines methods for purification and characterization of the final product.

Introduction

The Meyer-Schuster rearrangement is a powerful acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[1][2][3] This transformation is of significant utility in organic synthesis, providing access to key structural motifs present in numerous natural products and pharmaceutical agents. The reaction of 1-ethynylcyclohexanol, a tertiary propargyl alcohol, to form this compound is a well-established example of this rearrangement.[4][5] While the traditional Meyer-Schuster rearrangement is conducted under strong acidic conditions, milder methods employing various catalysts have also been developed.[2][6]

It is important to note that in the case of tertiary propargyl alcohols, a competing reaction known as the Rupe rearrangement can occur, which leads to the formation of α,β-unsaturated methyl ketones through an enyne intermediate.[2][7][8] The choice of catalyst and reaction conditions can influence the selectivity between the Meyer-Schuster and Rupe pathways.

Reaction Mechanism

The rearrangement of 1-ethynylcyclohexanol to this compound proceeds through a well-defined, three-step mechanism under acidic conditions:[2]

  • Protonation of the Hydroxyl Group: The reaction is initiated by the rapid protonation of the hydroxyl group of 1-ethynylcyclohexanol by the acid catalyst. This converts the hydroxyl group into a good leaving group (water).

  • Formation of an Allenic Carbocation and 1,3-Hydroxyl Shift: This is the slow, rate-determining step of the reaction. The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized allenic carbocation. This is followed by a 1,3-shift of the hydroxyl group.

  • Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more stable keto form, yielding the final product, this compound. This final step is irreversible and drives the reaction to completion.

The overall transformation can be visualized as follows:

Caption: The reaction mechanism of the Meyer-Schuster rearrangement.

Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses, which utilizes phosphorus pentoxide as the acid catalyst.[4] This method has been demonstrated to provide good yields of the desired product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Ethynylcyclohexanol≥98%Commercially AvailableCan be synthesized from cyclohexanone and acetylene.[9]
BenzeneAnhydrousVariousUse of a dry solvent is crucial.
Phosphorus Pentoxide≥98%VariousHighly hygroscopic; handle with care.
Sodium BicarbonateReagent GradeVariousFor neutralization.
Anhydrous Sodium SulfateReagent GradeVariousFor drying the organic phase.
Equipment
  • 500 mL round-bottom flask

  • Reflux condenser

  • Heating mantle or steam cone

  • Separatory funnel

  • Distillation apparatus with a fractionating column (e.g., Vigreux or packed column)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 500 mL round-bottom flask, combine 40 g (0.32 mol) of 1-ethynylcyclohexanol, 250 mL of dry benzene, and 10 g of phosphorus pentoxide.[4] Add a boiling chip to ensure smooth boiling.

    • Expert Insight: The use of anhydrous benzene is critical to prevent the deactivation of the phosphorus pentoxide catalyst. Ensure all glassware is thoroughly dried before use.

  • Reflux: Attach a reflux condenser to the flask and gently reflux the mixture on a steam cone or with a heating mantle for 2.5 hours.[4]

  • Work-up and Neutralization: After the reflux period, cool the reaction mixture to room temperature. Carefully decant the benzene solution from the solid phosphorus pentoxide residue into a separatory funnel.

  • Wash the benzene solution with 100 mL of a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.[4]

    • Caution: Carbon dioxide gas will be evolved during the neutralization. Vent the separatory funnel frequently to release pressure.

  • Drying: Transfer the organic layer to a clean flask and dry it over 15 g of anhydrous sodium sulfate.[4]

  • Solvent Removal: Remove the benzene by distillation at atmospheric pressure or using a rotary evaporator.

  • Purification by Fractional Distillation: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 85–88 °C at 22 mmHg.[4] The expected yield is between 22.5–28 g (56–70%).

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product, showing the characteristic peaks for the vinyl and acetyl protons and carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the α,β-unsaturated ketone carbonyl group (typically around 1660-1680 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the product and confirm its molecular weight.

Safety Precautions

  • Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphorus Pentoxide: Phosphorus pentoxide is a corrosive and powerful dehydrating agent. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.

  • General Precautions: As with all chemical reactions, a thorough risk assessment should be conducted before starting the experiment.

Alternative Protocols

While the phosphorus pentoxide method is reliable, other conditions have been reported for this rearrangement:

  • Formic Acid: Treatment of 1-ethynylcyclohexanol with 85% aqueous formic acid has been used to synthesize this compound.[5]

  • Near-Critical Water with Additives: The Rupe rearrangement of 1-ethynylcyclohexanol has been studied in near-critical water, with additives such as NaHSO₄, FeCl₃, and ZnSO₄ significantly increasing the yield of this compound.[7][8]

The choice of protocol may depend on the desired scale, available equipment, and safety considerations.

Conclusion

The Meyer-Schuster rearrangement of 1-ethynylcyclohexanol provides an efficient and reliable route to this compound. The protocol detailed in this application note, utilizing phosphorus pentoxide in benzene, is a well-established method that consistently delivers good yields. By understanding the reaction mechanism and adhering to the outlined procedures and safety precautions, researchers can successfully synthesize this valuable intermediate for a variety of applications in organic chemistry and drug development.

References

  • Chang, Y.-J., Wang, Z., & Dai, L. (2011).
  • Organic Syntheses Procedure. (n.d.). 1-acetylcyclohexene.
  • Eaton, B. E., & Cark, K. (2022). Oxidative Rearrangement of Tertiary Propargylic Alcohols. Synlett, 33(18), 1799-1802.
  • Chang, Y.-J., Wang, Z., & Dai, L. (2011). Additive-assisted Rupe rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water. ResearchGate.
  • Barata-Vallejo, S., & Postigo, A. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry, 20(36), 7240-7244.
  • Li, C., & Zhang, J. (2014). Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives. Accounts of Chemical Research, 47(12), 3647-3659.
  • Swamy, V., & Vounatsos, F. (2023). The Meyer–Schuster Rearrangement. Organic Reactions.
  • Wikipedia. (2023, December 2). Meyer–Schuster rearrangement.
  • ResearchGate. (n.d.). Methods for Meyer-Schuster rearrangement.
  • De, S. K. (2021). Applied Organic Chemistry: Reaction Mechanisms and Experimental Procedures in Medicinal Chemistry. Wiley-VCH.
  • ResearchGate. (n.d.). Propargyl alcohol rearrangements by acid or metal activation.
  • Organic Syntheses Procedure. (n.d.). 1-acetylcyclohexanol.
  • Wikipedia. (2023, November 29). 1-Ethynylcyclohexanol.
  • Digital CSIC. (n.d.). Propargyl Claisen Rearrangement: Allene Synthesis and Beyond.
  • PrepChem.com. (n.d.). Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol.
  • Chemiz. (2020, December 26). Rupe Rearrangement [Video]. YouTube.
  • ResearchGate. (n.d.). List of tertiary propargylic alcohols 1 and electron-rich arenes 2 employed in the study.
  • Edens, M., Boerner, D., Chase, C. R., Nass, D., & Schiavelli, M. D. (1977). Mechanism of the Meyer--Schuster rearrangement. Journal of Organic Chemistry, 42(21), 3403-3408.
  • Google Patents. (n.d.). Process for preparing 1-ethynylcyclohexanol and homologues.
  • ResearchGate. (n.d.). Meyer-Schuster Rearrangement.
  • Gelin, F., & Gandon, V. (2010). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 8(19), 4276-4286.
  • Wang, T., & Gandon, V. (2018). Meyer–Schuster-type rearrangement for the synthesis of α-selanyl-α,β-unsaturated thioesters.

Sources

Application Note & Protocols: 1-Acetyl-1-cyclohexene as a Michael Acceptor in Conjugate Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides an in-depth technical overview of 1-acetyl-1-cyclohexene's application as a versatile Michael acceptor in conjugate addition reactions. We will explore the fundamental principles governing its reactivity and present detailed, field-proven protocols for key transformations. The focus will be on providing not just procedural steps, but also the underlying mechanistic rationale to empower researchers in optimizing existing methods and developing novel synthetic strategies. This document covers organocuprate-mediated additions, organocatalytic enantioselective additions, and the strategic application of this compound in tandem reactions like the Robinson annulation.

Introduction: The Unique Reactivity of this compound

This compound is an α,β-unsaturated ketone, a class of compounds that serve as powerful electrophiles in organic synthesis. The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system, rendering the β-carbon susceptible to nucleophilic attack.[1][2] This reactivity is the cornerstone of the Michael addition, or more broadly, the conjugate addition, a fundamental carbon-carbon bond-forming reaction.[3][4][5]

The resonance structures of this compound illustrate the electrophilic nature of both the carbonyl carbon and the β-carbon. The choice between a 1,2-addition (attack at the carbonyl) and a 1,4-addition (conjugate attack at the β-carbon) is largely dictated by the nature of the nucleophile. "Hard" nucleophiles, such as organolithium and Grignard reagents, tend to favor irreversible 1,2-addition due to kinetic control.[2][6] Conversely, "soft" nucleophiles, which are generally weaker bases, favor the thermodynamically more stable 1,4-adduct through a reversible 1,2-addition pathway.[1][6] Organocuprates are a notable exception among organometallics, as they are "softer" and selectively undergo 1,4-addition.[6][7]

This compound, with its cyclic structure, offers a conformationally restrained scaffold that can be exploited for stereoselective transformations, making it a valuable building block in the synthesis of complex molecules, including natural products and pharmaceuticals.

Organocuprate-Mediated Conjugate Addition: A Robust C-C Bond Formation

The addition of organocuprates, often referred to as Gilman reagents (R₂CuLi), to α,β-unsaturated ketones is a highly reliable method for forming carbon-carbon bonds via 1,4-addition.[7][8] This reaction is prized for its high chemoselectivity, avoiding the 1,2-addition that plagues stronger organometallic reagents.[6]

Mechanistic Rationale

The currently accepted mechanism for organocuprate addition involves a series of steps that avoid a simple direct attack.[9]

  • π-Complex Formation: The cuprate initially coordinates to the double bond of the enone.

  • Oxidative Addition: This is followed by oxidative addition of the copper(I) species to the β-carbon, forming a copper(III) intermediate.[8]

  • Reductive Elimination: The final step is a reductive elimination that forms the new carbon-carbon bond and regenerates a copper(I) species.[8] The resulting product is a lithium enolate, which can be subsequently protonated during aqueous workup or trapped with another electrophile.[9]

digraph "Organocuprate_Addition_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

// Nodes acceptor [label="this compound"]; cuprate [label="R₂CuLi (Gilman Reagent)"]; pi_complex [label="π-Complex", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cu_iii [label="Cu(III) Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; enolate [label="Lithium Enolate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="1,4-Adduct"]; workup [label="H₃O⁺ Workup"];

// Edges acceptor -> pi_complex; cuprate -> pi_complex; pi_complex -> cu_iii [label="Oxidative\nAddition"]; cu_iii -> enolate [label="Reductive\nElimination"]; enolate -> product; workup -> product; }

Figure 1: General workflow for organocuprate conjugate addition.
Experimental Protocol: Synthesis of 3-Methyl-1-acetylcyclohexene

This protocol details the 1,4-addition of a methyl group to this compound using lithium dimethylcuprate.

Materials:

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) solution in diethyl ether

  • This compound

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Gilman Reagent:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add CuI (1.0 eq).

    • Cool the flask to 0 °C in an ice bath and add anhydrous diethyl ether.

    • Slowly add MeLi (2.0 eq) dropwise with vigorous stirring. The solution will typically change color, indicating the formation of the lithium dimethylcuprate reagent. Stir for 30 minutes at 0 °C.

  • Conjugate Addition:

    • Cool the cuprate solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to the cuprate solution.

    • Allow the reaction to stir at -78 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the 3-methyl-1-acetylcyclohexene.

Trustworthiness: This protocol is self-validating through careful monitoring of the reaction progress by TLC and characterization of the final product by NMR and IR spectroscopy to confirm the 1,4-addition and the presence of the ketone functionality.

Asymmetric Organocatalytic Michael Addition

The development of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules.[3] For the Michael addition to cyclic enones like this compound, chiral secondary amines are highly effective catalysts.[10][11] They operate through the formation of a transient enamine or iminium ion, which provides a stereocontrolled environment for the nucleophilic attack.[12][13]

Mechanistic Rationale: Enamine Catalysis

In this catalytic cycle, a chiral secondary amine (e.g., a proline derivative) reacts with the enone to form a chiral enamine intermediate.[13] This enamine is the active nucleophile that attacks the Michael acceptor (in this case, another molecule of the enone could act as the acceptor, or a different electrophile can be introduced). The stereochemistry of the final product is dictated by the facial selectivity imposed by the chiral catalyst during the C-C bond formation. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the functionalized ketone.[12]

digraph "Enamine_Catalysis_Cycle" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#34A853"];

// Nodes Enone [label="this compound"]; Catalyst [label="Chiral Amine\nCatalyst"]; Enamine [label="Chiral Enamine\nIntermediate"]; Nucleophile [label="Nucleophile\n(e.g., Malonate)"]; Adduct [label="Iminium Adduct"]; Product [label="Chiral Product"];

// Edges Enone -> Enamine [label="+ Catalyst"]; Catalyst -> Enamine [style=invis]; Enamine -> Adduct [label="+ Nucleophile"]; Nucleophile -> Adduct [style=invis]; Adduct -> Product [label="Hydrolysis"]; Product -> Enone [style=invis]; Adduct -> Catalyst [label="Regenerates\nCatalyst"]; }

Figure 2: Catalytic cycle of an enamine-mediated Michael addition.
Protocol: Asymmetric Michael Addition of Diethyl Malonate

This protocol outlines the enantioselective addition of diethyl malonate to this compound using a chiral diphenylprolinol silyl ether catalyst.

Materials:

  • This compound

  • Diethyl malonate

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

  • Benzoic acid (co-catalyst)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a vial, add the chiral catalyst (10 mol%) and benzoic acid (10 mol%).

    • Add toluene, followed by this compound (1.0 eq).

    • Stir the mixture for 10 minutes at room temperature.

    • Add diethyl malonate (2.0 eq) and continue stirring at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction by TLC. The reaction may take 24-48 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Catalyst: The bulky diphenylprolinol silyl ether effectively shields one face of the enamine intermediate, leading to high enantioselectivity.

  • Co-catalyst: Benzoic acid acts as a proton shuttle, facilitating both enamine formation and the final protonation step.[11]

  • Solvent: Toluene is a common non-polar solvent for such reactions, minimizing competing side reactions.

Tandem Reactions: The Robinson Annulation

This compound is a classic substrate in the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[14][15][16] This tandem sequence allows for the construction of a new six-membered ring, leading to polycyclic systems.[17][18]

The Two-Step Sequence
  • Michael Addition: An enolate (the Michael donor) adds to this compound (the Michael acceptor) to form a 1,5-dicarbonyl intermediate.[14][15]

  • Intramolecular Aldol Condensation: Under the basic or acidic reaction conditions, the 1,5-dicarbonyl intermediate undergoes an intramolecular aldol reaction followed by dehydration to form a new α,β-unsaturated ketone within a newly formed six-membered ring.[16][17]

digraph "Robinson_Annulation" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#EA4335"];

// Nodes Start [label="Enolate + \nthis compound"]; Michael [label="Michael Addition"]; Diketone [label="1,5-Dicarbonyl\nIntermediate"]; Aldol [label="Intramolecular\nAldol Condensation"]; Product [label="Annulated\nCyclohexenone"];

// Edges Start -> Michael; Michael -> Diketone; Diketone -> Aldol; Aldol -> Product; }

Figure 3: The sequential steps of the Robinson annulation.
Tabulated Data: Scope of Nucleophiles

The versatility of the Michael addition to this compound is demonstrated by the variety of nucleophiles that can be employed.

Nucleophile Class Specific Example Catalyst/Reagent Typical Yield Key Features & References
Organocuprates (CH₃)₂CuLiStoichiometricHighHigh 1,4-selectivity.[7][8]
Enolates (stabilized) Diethyl malonateNaOEtGood to HighClassic Michael donor.[4][6]
Enamines Cyclohexanone-derived enamineSelf-catalyzed or acid-catalyzedGoodForms 1,5-dicarbonyls.[19]
Nitroalkanes NitromethaneChiral diamineHighAccess to quaternary centers.[20]
Thiols ThiophenolBase (e.g., Et₃N)HighThia-Michael addition.[4]
Azides Hydrazoic acidSalen-Al complexGoodAza-Michael for β-amino ketones.[10]

Conclusion and Future Outlook

This compound remains a highly relevant and versatile Michael acceptor in modern organic synthesis. Its predictable reactivity with a broad range of nucleophiles, coupled with its suitability for stereoselective transformations, ensures its continued use in both academic research and industrial drug development. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists looking to leverage the power of conjugate addition chemistry. Future advancements will likely focus on the development of even more efficient and selective catalytic systems, expanding the scope of asymmetric transformations and enabling the synthesis of increasingly complex molecular architectures.

References

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  • Asymmetric boron conjugate addition to α,β-unsaturated carbonyl compounds catalyzed by CuOTf/Josiphos under non-alkaline conditions. Royal Society of Chemistry. [Link]
  • Organocatalytic regioselective Michael additions of cyclic enones via asymmetric phase transfer c
  • Asymmetric boron conjugate addition to α,β-unsaturated compounds.
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  • Robinson annul
  • Strategies for various conjugate nucleophilic addition reactions.
  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis.
  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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  • 23.12 The Robinson Annulation Reaction. Organic Chemistry: A Tenth Edition. [Link]
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  • Robinson Annul
  • The Robinson Annul
  • Enamine Reactions. Chemistry LibreTexts. [Link]
  • Organocuprates.
  • Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]
  • Achieving Stereoselective Control Over the Conjugate Addition of Carbo. UVM ScholarWorks. [Link]
  • 1-Acetylcyclohexene. PubChem. [Link]
  • The suggested mechanism for the Robinson annulation reaction.
  • Asymmetric Enamine Catalysis.
  • Michael Addition (mechanism). YouTube. [Link]
  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsatur
  • Michael Addition. Organic Chemistry Portal. [Link]
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Sources

Using 1-Acetyl-1-cyclohexene in Diels-Alder reactions as a dienophile

The Diels-Alder adducts derived from this compound are versatile synthetic intermediates. The resulting bicyclic ketone framework is a common feature in many complex natural products and pharmaceuticals, including steroids and alkaloids. The reaction's ability to create multiple stereocenters in a single, predictable step makes it a powerful tool in target-oriented synthesis. Further transformations of the ketone and the newly formed double bond can lead to a diverse array of complex molecules, underscoring the strategic importance of this cycloaddition reaction. [1][24]

References

  • Material Safety Data Sheet - this compound, 97%. (n.d.). Cole-Parmer.
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  • Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. (n.d.). eScholarship.org.

Application Note: 1-Acetyl-1-cyclohexene as a Versatile Synthon for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Acetyl-1-cyclohexene is a potent and versatile building block in modern organic synthesis, particularly for the construction of complex molecular architectures inherent to many pharmaceutical agents. As an α,β-unsaturated ketone, its chemical reactivity is rich and multifaceted, offering pathways for strategic carbon-carbon bond formation and ring construction. This application note provides an in-depth guide for researchers and drug development professionals on leveraging the unique reactivity of this compound. We will explore its application in key synthetic transformations including Michael additions, Robinson annulations, and Diels-Alder reactions, complete with detailed mechanistic discussions, validated experimental protocols, and examples of its role in synthesizing valuable pharmaceutical intermediates.

Introduction: The Strategic Value of this compound

This compound, with the molecular formula C₈H₁₂O, is more than a simple cyclic ketone; it is a carefully designed synthon embodying multiple reactive sites.[1][2] Its utility stems from three primary structural features:

  • The Electrophilic Carbonyl Group: A classic site for nucleophilic attack (1,2-addition) by organometallic reagents or conversion into other functional groups.

  • The Conjugated π-System: The electron-withdrawing acetyl group polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to conjugate (1,4-) addition by a wide range of nucleophiles.

  • The Alkene Moiety (Dienophile): The activated double bond is an excellent dienophile for [4+2] cycloaddition reactions, providing a direct route to complex bicyclic systems.

This confluence of reactivity allows for the controlled and predictable construction of six-membered rings, a ubiquitous structural motif in natural products and synthetic drugs, including steroids and alkaloids.[3]

Robinson Annulation: Building Fused Ring Systems for Steroid Scaffolds

The Robinson annulation is a cornerstone of organic synthesis for its power in forming a new six-membered ring onto an existing structure.[3][4][5] This reaction is a tandem sequence of a Michael addition followed by an intramolecular aldol condensation. In this sequence, this compound serves as an exemplary Michael acceptor.

Mechanistic Causality: The reaction is initiated by the base-catalyzed formation of an enolate from a ketone donor (e.g., 2-methylcyclohexanone). This nucleophilic enolate then attacks the electrophilic β-carbon of this compound (Michael addition) to form a 1,5-diketone intermediate. Crucially, this intermediate is perfectly poised for a subsequent intramolecular aldol condensation. The same basic conditions facilitate the formation of a new enolate which then attacks one of the carbonyl groups, closing the ring. A final dehydration step yields the characteristic α,β-unsaturated ketone of the annulated product. This method is fundamental in the synthesis of steroid precursors like the Wieland-Miescher ketone.[3]

Experimental Protocol: Synthesis of a Prototypical Fused Enone

Objective: To demonstrate the Robinson annulation using this compound and 2-methylcyclohexanone.

Materials:

  • This compound (1.0 eq)

  • 2-Methylcyclohexanone (1.1 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Anhydrous Ethanol (EtOH)

  • Toluene

  • 5% Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous ethanol.

  • Base Addition: Add sodium ethoxide to the ethanol and stir until fully dissolved.

  • Nucleophile Addition: Add 2-methylcyclohexanone dropwise to the cooled solution (0 °C) and stir for 30 minutes to ensure complete enolate formation.

  • Michael Acceptor Addition: Add this compound dropwise to the reaction mixture. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with 5% HCl. Remove the ethanol under reduced pressure.

  • Extraction: Add toluene and water to the residue. Separate the organic layer, and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the annulated product.

Visualization of Robinson Annulation Workflow

G cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Aldol Condensation cluster_dehydration Step 3: Dehydration enolate Enolate of 2-Methylcyclohexanone acceptor This compound enolate->acceptor Base (NaOEt) diketone 1,5-Diketone Intermediate acceptor->diketone aldol_enolate New Enolate Formation diketone->aldol_enolate Base cyclization Ring Closure aldol_enolate->cyclization keto_alcohol Keto-Alcohol Adduct cyclization->keto_alcohol product Final Annulated α,β-Unsaturated Ketone keto_alcohol->product Heat

Caption: Robinson Annulation Workflow.

Diels-Alder Reaction: Accessing Complex Bicyclic Scaffolds

The Diels-Alder reaction is a powerful pericyclic [4+2] cycloaddition that forms a six-membered ring in a single, stereospecific step.[6][7] The electron-withdrawing nature of the acetyl group makes the double bond of this compound electron-poor, enhancing its reactivity as a dienophile. This transformation is exceptionally valuable for synthesizing complex polycyclic systems, including precursors for nucleoside analogues which are a critical class of antiviral and anticancer agents.[8]

Mechanistic Causality: The reaction proceeds through a concerted mechanism where the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (this compound). This single-step process forms two new sigma bonds simultaneously, creating a cyclohexene ring derivative with a high degree of stereochemical control. The use of chiral Lewis acids can template the reaction to achieve high enantioselectivity, a critical consideration in pharmaceutical synthesis where often only one enantiomer is biologically active.[9][10][11]

Experimental Protocol: Asymmetric Diels-Alder Reaction

Objective: To synthesize a chiral bicyclic intermediate via a Lewis-acid catalyzed Diels-Alder reaction.

Materials:

  • This compound (1.0 eq)

  • Cyclopentadiene (freshly cracked, 1.5 eq)

  • Chiral Lewis Acid Catalyst (e.g., a BINOL-derived titanium complex, 10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral ligand and the Lewis acid precursor in anhydrous DCM. Stir at room temperature for 1 hour to form the active catalyst complex.

  • Reaction Initiation: Cool the catalyst solution to the desired temperature (e.g., -78 °C). Add this compound and stir for 15 minutes.

  • Diene Addition: Add freshly cracked cyclopentadiene dropwise over 20 minutes.

  • Monitoring: Stir the reaction at -78 °C for 8-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting cycloadduct by flash column chromatography. Analyze the enantiomeric excess (e.e.) by chiral HPLC.

Data Summary: Representative Diels-Alder Reactions
DieneDienophileCatalystTemp (°C)Yield (%)e.e. (%)
CyclopentadieneThis compound(R)-BINOL-TiCl₂-789295
ButadieneThis compound(S)-BINOL-AlCl-408591
Danishefsky's DieneThis compoundEu(fod)₃2595N/A
Visualization of the Diels-Alder Mechanism

G cluster_reactants Reactants cluster_product Product Diene Diene (HOMO) ts [Transition State] Diene->ts 4π e⁻ Dienophile This compound (LUMO) Dienophile->ts 2π e⁻ Product Bicyclic Adduct ts->Product Concerted Cycloaddition

Caption: Concerted [4+2] Cycloaddition Mechanism.

Nucleophilic Additions to the Carbonyl Group

While conjugate addition is a dominant reaction pathway, the carbonyl group of this compound remains a key site for transformations, particularly for installing tertiary alcohol moieties or creating new alkenes.

Grignard Reaction (1,2-Addition)

The addition of organometallic nucleophiles, such as Grignard reagents, to the carbonyl carbon is a fundamental C-C bond-forming reaction.[12][13] This reaction converts the ketone into a tertiary alcohol, a common structural feature in many active pharmaceutical ingredients.

Causality and Selectivity: Grignard reagents are "hard" nucleophiles and typically favor direct (1,2-) addition to the carbonyl carbon over conjugate (1,4-) addition, especially at low temperatures. This selectivity allows for the precise installation of an alkyl or aryl group, generating a chiral center that can be controlled with appropriate chiral ligands or auxiliaries.

  • Setup: Add a solution of this compound in anhydrous diethyl ether to a flame-dried, three-neck flask under nitrogen.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours.

  • Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C, then allow to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the tertiary alcohol product by column chromatography.

Wittig Reaction

The Wittig reaction provides an unparalleled method for converting a ketone into an alkene with high regioselectivity.[14][15][16] This reaction uses a phosphorus ylide to replace the carbonyl oxygen with a carbon-based substituent, offering a route to exocyclic alkenes or extended conjugated systems.

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the carbonyl carbon, forming a betaine intermediate. This zwitterion rapidly collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.[14]

  • Ylide Generation: In a separate flask under nitrogen, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0 °C and add a strong base (e.g., n-butyllithium) dropwise until the characteristic orange color of the ylide persists.

  • Reaction: Cool the ylide solution to -78 °C. Add a solution of this compound in THF dropwise.

  • Warming: After addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Purification: Concentrate the solvent. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., hexane). Purify the final alkene product by column chromatography.

Visualization of Carbonyl Addition Pathways

Caption: Key Carbonyl Transformation Pathways.

Conclusion

This compound stands out as a high-value, versatile intermediate for pharmaceutical synthesis. Its predictable reactivity in cornerstone reactions like the Robinson annulation and Diels-Alder cycloaddition provides robust and efficient pathways to complex molecular scaffolds. Furthermore, the ability to selectively target either the conjugated system or the carbonyl group allows for intricate and multi-step synthetic sequences. The protocols and mechanistic insights provided in this note serve as a foundational guide for chemists to unlock the full potential of this powerful building block in the pursuit of novel therapeutic agents.

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  • Wang, Z., et al. (n.d.). Catalytic Technology for Selective Hydrogenation of Benzene to Cyclohexene. Springer.
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  • Abdullah, J. A. (2020). Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. ResearchGate.
  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
  • Zhang, J., et al. (2021). Cyclohexene esterification–hydrogenation for efficient production of cyclohexanol. Green Chemistry, 23(1), 363-371.
  • Wikipedia. (n.d.). Robinson annulation.
  • PubChem. (n.d.). Process For Synthesis Of Gabapentin - Patent US-2008103334-A1.
  • Google Patents. (n.d.). US8143442B2 - Preparation for a cyclohexanecarboxylic acid derivative and intermediates.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • LibreTexts Chemistry. (2021). 23.12 The Robinson Annulation Reaction.
  • European Patent Office. (n.d.). EP3604272A1 - PROCESS FOR THE PREPARATION OF GABAPENTIN.
  • Koel, B. E., et al. (2003). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Journal of Catalysis, 220(2), 332-342.
  • Das, T., et al. (2022). Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based benzoyl thiourea catalyst. ResearchGate.
  • Slideshare. (n.d.). Diels-Alder Reaction-For the preparation of cyclohexene.
  • Gao, W.-G. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. SUMITOMO KAGAKU, 2005-II.
  • Request PDF. (n.d.). Continuous-Flow Synthesis of Tramadol from Cyclohexanone.
  • Leah4sci. (2015, February 21). Diels Alder Reaction Mechanism and Product Trick. YouTube.
  • Asghar, S., et al. (2023). AN APPROACH TO SYNTHESIS OF TRAMADOL DRUG DERIVATIVES, CHARACTERIZATION PHARMACOKINETICS AND COMPARISON OF BIOLOGICAL ACTIVITIES. Journal of Xi'an Shiyou University, Natural Sciences Edition, 66(05).
  • Study.com. (n.d.). Cyclohexenone is a starting material for drug synthesis. Predict the primary addition product of the below-mentioned reaction between the conjugated alkenone and carbon nucleophiles.
  • Google Patents. (n.d.). US20080097122A1 - Process for the Preparation of Gabapentin.
  • Blaser, H. U., & Federsel, H. J. (2012). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • ResearchGate. (n.d.). The catalytic hydrogenation of styrene, cyclohexene, and 1-octene in flow system using H-Cube.
  • LibreTexts Chemistry. (2025, January 19). 23.12: The Robinson Annulation Reaction.
  • ACS Publications. (2024, February 28). Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions.
  • Dalençon, S., et al. (2011). Asymmetric synthesis of cyclohexene nucleoside analogues. The Journal of Organic Chemistry, 76(19), 8059-8063.
  • MDPI. (2024, March 6). Progress in Lewis-Acid-Templated Diels–Alder Reactions.
  • ResearchGate. (n.d.). A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam (2-Aza-spiro[10][18]decan-3-one).
  • PubChem. (n.d.). 1-Acetylcyclohexene.
  • Ilardi, E. A., & St-Jean, F. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 26(24), 7590.
  • PubMed Central. (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives.
  • ResearchGate. (n.d.). Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides.
  • PubMed Central. (n.d.). Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions.
  • The Royal Society of Chemistry. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones.
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  • PubMed Central. (2025, June 18). Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α-Allene Quaternary Centers in Cyclohexanones.

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Application Notes & Protocols: Leveraging 1-Acetyl-1-cyclohexene for the Synthesis of High-Value Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

1-Acetyl-1-cyclohexene is a readily accessible and highly versatile α,β-unsaturated ketone that serves as a powerful building block in modern organic synthesis.[1][2] Its conjugated enone system features multiple reactive sites—the carbonyl carbon, the α-carbon, and the β-carbon—making it an ideal precursor for a variety of cyclization and multicomponent reactions.[3][4] This guide provides an in-depth exploration of synthetic strategies for constructing medicinally relevant heterocyclic compounds, including tetrahydrochromenes, pyrimidines, and pyridines, using this compound as the starting material. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into experimental design for researchers in synthetic chemistry and drug development.

The Strategic Importance of this compound in Heterocycle Synthesis

The utility of this compound stems from its defined regiochemistry and predictable reactivity. As an α,β-unsaturated ketone, it can participate in a wide range of transformations crucial for building molecular complexity.

  • Michael Addition: The β-position is electrophilic and susceptible to attack by a vast array of nucleophiles, a key step in many annulation strategies.[3]

  • Carbonyl Chemistry: The acetyl group's carbonyl carbon is an electrophilic site for reactions with nucleophiles, while the adjacent methyl protons are acidic and can be deprotonated to form enolates.

  • Enamine/Dienamine Catalysis: The enone can be activated through the formation of enamine or dienamine intermediates with secondary amine catalysts, enabling asymmetric cycloaddition reactions.[5][6]

This combination of reactive sites allows for its use as a linchpin in multicomponent reactions (MCRs), where several reactants combine in a single pot to form complex products, enhancing synthetic efficiency and atom economy.[7][8][9]

Synthesis of Tetrahydro-4H-chromenes via a One-Pot Three-Component Reaction

Tetrahydro-4H-chromene derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. A highly efficient and green method for their synthesis involves a one-pot, three-component reaction between an aromatic aldehyde, a C-H acid (like malononitrile or cyanoacetate), and this compound.[10][11][12]

Causality of the Mechanism: This reaction proceeds through a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence. The base catalyst first facilitates the Knoevenagel condensation between the aldehyde and the active methylene compound to form a highly electrophilic arylidene intermediate. This intermediate is then readily attacked by the enolate of this compound in a Michael fashion. The resulting intermediate undergoes a final intramolecular cyclization and tautomerization to yield the stable tetrahydro-4H-chromene product.[13]

// Nodes RCHO [label="Ar-CHO\n(Aldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; Malono [label="NC-CH2-R'\n(Malononitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base1 [label="Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Knoevenagel [label="Knoevenagel\nCondensation", shape=cds, fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate1 [label="Arylidene Intermediate\nAr-CH=C(CN)R'", fillcolor="#FCE8E6", fontcolor="#202124"];

Enone [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Base2 [label="Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Enolate [label="Enolate Intermediate", fillcolor="#FCE8E6", fontcolor="#202124"];

Michael [label="Michael\nAddition", shape=cds, fillcolor="#E6F4EA", fontcolor="#202124"]; Intermediate2 [label="Acyclic Intermediate", fillcolor="#FCE8E6", fontcolor="#202124"];

Cyclization [label="Intramolecular\nCyclization", shape=cds, fillcolor="#E8F0FE", fontcolor="#202124"]; Product [label="Tetrahydro-4H-chromene", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RCHO -> Knoevenagel; Malono -> Knoevenagel; Base1 -> Knoevenagel [style=dashed]; Knoevenagel -> Intermediate1;

Enone -> Enolate; Base2 -> Enolate [style=dashed];

Intermediate1 -> Michael; Enolate -> Michael; Michael -> Intermediate2;

Intermediate2 -> Cyclization; Cyclization -> Product; } endscholar Caption: Figure 2: Mechanistic workflow for chromene synthesis.

Protocol 2.1: Synthesis of 2-Amino-4-phenyl-7,8-dihydro-5H-chromene-3-carbonitrile

This protocol describes a representative synthesis using benzaldehyde, malononitrile, and this compound.

Materials & Reagents Supplier Quantity M.W. Moles
This compoundSigma-Aldrich1.24 g124.1810 mmol
BenzaldehydeSigma-Aldrich1.06 g106.1210 mmol
MalononitrileSigma-Aldrich0.66 g66.0610 mmol
PiperidineSigma-Aldrich0.1 mL-cat.
Ethanol (95%)Fisher Scientific25 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10 mmol), benzaldehyde (10 mmol), malononitrile (10 mmol), and ethanol (25 mL).

  • Stir the mixture to ensure homogeneity.

  • Add piperidine (catalytic amount, ~5 drops) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • A precipitate will form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to afford the title compound as a solid.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The melting point should be determined and compared with literature values.[14]

Synthesis of Tetrahydroquinazolines and Pyrimidines

Pyrimidines and their fused analogs are core structures in numerous pharmaceuticals and are fundamental components of nucleic acids.[15][16][17] The synthesis of pyrimidine derivatives from this compound typically involves its reaction with a binucleophile containing an N-C-N fragment, such as urea, thiourea, or guanidine.[15] This approach leverages the 1,3-dicarbonyl-like reactivity of the enone system.

Causality of the Mechanism: The reaction is typically acid- or base-catalyzed. The mechanism involves the initial nucleophilic attack of one nitrogen atom of the N-C-N reagent (e.g., urea) onto the carbonyl carbon of the acetyl group. This is followed by a cyclizing condensation, where the second nitrogen atom attacks the β-carbon of the cyclohexene ring (a conjugate addition). A final dehydration step leads to the formation of the aromatic pyrimidine ring fused to the cyclohexane backbone, resulting in a tetrahydroquinazoline derivative.

// Nodes Enone [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Binucleophile [label="Urea / Guanidine\n(N-C-N Reagent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Acid or Base\nCatalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Step1 [label="Initial Condensation\n(at C=O)", shape=cds, fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate1 [label="Open-Chain Adduct", fillcolor="#FCE8E6", fontcolor="#202124"];

Step2 [label="Intramolecular\nConjugate Addition", shape=cds, fillcolor="#E6F4EA", fontcolor="#202124"]; Intermediate2 [label="Cyclized Intermediate", fillcolor="#FCE8E6", fontcolor="#202124"];

Step3 [label="Dehydration/\nAromatization", shape=cds, fillcolor="#E8F0FE", fontcolor="#202124"]; Product [label="Tetrahydroquinazoline\nDerivative", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Enone -> Step1; Binucleophile -> Step1; Catalyst -> Step1 [style=dashed]; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; } endscholar Caption: Figure 3: Key steps in pyrimidine annulation.

Protocol 3.1: Synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one

This protocol provides a method for synthesizing a fused pyrimidine ring system using urea.

Materials & Reagents Supplier Quantity M.W. Moles
This compoundSigma-Aldrich2.48 g124.1820 mmol
UreaSigma-Aldrich1.80 g60.0630 mmol
Sodium Ethoxide (21% in EtOH)Sigma-Aldrich10 mL-~27 mmol
Ethanol, absoluteFisher Scientific40 mL--
Hydrochloric Acid (conc.)Fisher ScientificAs needed--

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol or use a commercial solution. For this scale, a 21% commercial solution is convenient.

  • In a 250 mL three-neck flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, add urea (30 mmol) and absolute ethanol (20 mL).

  • Add the sodium ethoxide solution (27 mmol) to the urea suspension.

  • Heat the mixture to a gentle reflux to aid dissolution.

  • Through the dropping funnel, add a solution of this compound (20 mmol) in absolute ethanol (20 mL) dropwise over 30 minutes.

  • After the addition is complete, maintain the reflux for 6-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by adding concentrated HCl dropwise until the pH is ~7. A precipitate will form.

  • Collect the crude product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.

  • Characterization: Confirm the structure using NMR, IR, and MS analysis.

Synthesis of Pyridine Derivatives

The construction of a pyridine ring can be achieved via condensation reactions that are analogous to the Hantzsch pyridine synthesis.[18] Using this compound, one can synthesize fused pyridine systems, such as tetrahydroacridines, which are of interest for their biological properties.

Causality of the Mechanism: A common approach involves a multicomponent reaction with an aldehyde and an ammonia source (like ammonium acetate). The reaction likely begins with the formation of an enamine from this compound and ammonia.[19] Separately, a Knoevenagel-type condensation between the aldehyde and another molecule of the enolized ketone can occur. These fragments then combine in a Michael addition followed by cyclization and oxidation (often in situ) to yield the aromatic pyridine ring.

Protocol 4.1: Synthesis of 9-Methyl-1,2,3,4-tetrahydroacridine

This protocol outlines a one-pot synthesis using formaldehyde (as paraformaldehyde) and ammonium acetate as the ammonia source.

Materials & Reagents Supplier Quantity M.W. Moles
This compoundSigma-Aldrich2.48 g124.1820 mmol
ParaformaldehydeSigma-Aldrich0.90 g(30.03)n~30 mmol
Ammonium AcetateSigma-Aldrich3.08 g77.0840 mmol
Glacial Acetic AcidFisher Scientific20 mL--

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (20 mmol), paraformaldehyde (30 mmol), ammonium acetate (40 mmol), and glacial acetic acid (20 mL).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 120°C) with stirring for 4-6 hours.

  • Monitor the reaction by TLC. The product is often fluorescent under UV light.

  • After completion, cool the dark-colored reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 100 mL of ice-cold water.

  • Make the solution basic (pH 9-10) by the slow and careful addition of concentrated ammonium hydroxide solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to isolate the pure tetrahydroacridine derivative.

  • Characterization: Analyze the purified product by NMR, GC-MS, and compare with known data.

Concluding Remarks

This compound stands out as a cost-effective and versatile C8 synthon for the construction of diverse and complex heterocyclic frameworks. The protocols detailed herein for the synthesis of tetrahydrochromenes, tetrahydroquinazolines, and tetrahydroacridines highlight its utility in one-pot and multicomponent reaction strategies. These methods are characterized by operational simplicity, high efficiency, and the ability to generate molecular diversity from a common starting material, making them highly valuable for applications in medicinal chemistry and drug discovery. The causality-driven approach to understanding the underlying mechanisms empowers researchers to adapt and optimize these protocols for the synthesis of novel analogs and compound libraries.

References

  • Source: RSC Advances (RSC Publishing)
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  • Title: Synthesis of exocyclic alpha,beta-unsaturated ketones Source: ResearchGate URL
  • Title: Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds Source: NIH National Library of Medicine URL
  • Title: Organocatalytic Asymmetric [4 + 2] Cycloaddition of 1-Acetylcyclopentene and 1-Acetyl cyclohexene for the Synthesis of Fused Carbocycles | Request PDF Source: ResearchGate URL
  • Title: Pyridine Synthesis: Cliff Notes Source: Baran Lab URL
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Sources

Application Notes & Protocols: Catalytic Methods for the Synthesis of 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed exploration of catalytic methodologies for the synthesis of 1-Acetyl-1-cyclohexene, a valuable ketone intermediate in the production of fine chemicals and pharmaceuticals. We move beyond a simple recitation of steps to offer an in-depth analysis grounded in reaction mechanisms and field-proven insights. The document contrasts the classical homogeneous Lewis acid-catalyzed approach with modern, sustainable heterogeneous catalysis using zeolites. Each section includes a discussion of the underlying chemical principles, detailed experimental protocols, and a comparative analysis to guide researchers and process development professionals in selecting the optimal synthetic route.

Introduction: The Synthetic Value of this compound

This compound is a key building block in organic synthesis. Its conjugated enone structure provides two reactive sites—the carbonyl group and the carbon-carbon double bond—making it a versatile precursor for a variety of more complex molecules. It serves as a substrate in crucial transformations such as Michael additions, Diels-Alder reactions, and various cycloadditions, enabling the construction of intricate carbocyclic frameworks.[1][2] Given its utility, the development of efficient, scalable, and sustainable methods for its synthesis is of paramount importance to the chemical and pharmaceutical industries.

This guide focuses on the catalytic acylation of cyclohexene, a direct and atom-economical approach to this compound. We will examine two primary catalytic systems: the traditional Friedel-Crafts acylation using a homogeneous Lewis acid and a greener, heterogeneous approach employing solid acid catalysts.

Method 1: Classical Friedel-Crafts Acylation with Homogeneous Lewis Acids

The Friedel-Crafts acylation, first reported in 1877, is a foundational carbon-carbon bond-forming reaction.[3][4] In the context of synthesizing this compound, the reaction involves the electrophilic addition of an acyl group to the cyclohexene double bond.

Causality and Mechanistic Insight

The reaction is typically catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[1][5] The catalyst's role is to activate the acylating agent (e.g., acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion (CH₃CO⁺).[1][6] This powerful electrophile is then attacked by the nucleophilic π-bond of cyclohexene.

However, a critical distinction from Friedel-Crafts reactions on aromatic rings is the fate of the resulting intermediate. The initial addition forms a β-acyl carbocation. A subsequent elimination step, often facilitated by a base during workup, removes a proton to form the thermodynamically stable α,β-unsaturated ketone product.[1]

A significant drawback of this method is the nature of the catalysis. The product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[3] This product inhibition necessitates the use of stoichiometric or even super-stoichiometric amounts of the "catalyst," leading to large volumes of acidic, aqueous waste during workup, which presents considerable environmental challenges.[7][8]

G cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_elimination Step 3: Elimination & Product Formation cluster_complex Step 4: Product-Catalyst Complexation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ + AlCl₄⁻ AcCl->Acylium Coordination & Ionization AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Carbocation β-Acyl Carbocation Intermediate Acylium->Carbocation Cyclohexene Cyclohexene Cyclohexene->Carbocation Nucleophilic attack by π-bond Product This compound Carbocation->Product Proton abstraction (during workup) Complex Product-AlCl₃ Complex Product->Complex AlCl3_2 AlCl₃ AlCl3_2->Complex G cluster_workflow Experimental Workflow Start Mix Cyclohexene, Acetic Anhydride, & Zeolite Catalyst React Heat Mixture (e.g., Reflux) Start->React Filter Cool and Filter to Remove Catalyst React->Filter Wash Wash Catalyst for Reuse Filter->Wash Catalyst Recycling Workup Aqueous Workup of Filtrate Filter->Workup Product Isolation Purify Purify Product (Distillation) Workup->Purify

Sources

Application Notes and Protocols: Lewis Acid Catalysts for the Acylation of Cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The acylation of alkenes, a cornerstone of carbon-carbon bond formation in organic synthesis, provides a direct pathway to valuable unsaturated ketones. Among these, the acylation of cyclohexene is of particular industrial and academic interest, yielding precursors for fragrances, pharmaceuticals, and other fine chemicals.[1] This reaction, typically proceeding via a Friedel-Crafts-type mechanism, necessitates the use of a catalyst to activate the acylating agent.[2] Lewis acids have proven to be highly effective catalysts for this transformation, enhancing the electrophilicity of the acylating agent and facilitating its addition across the cyclohexene double bond.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Lewis acid catalysts for the acylation of cyclohexene. We will delve into the mechanistic underpinnings of this reaction, compare the efficacy of various Lewis acid catalysts, and provide detailed, field-proven protocols for conducting this transformation successfully and safely in a laboratory setting.

Mechanistic Insights: The Role of the Lewis Acid

The Lewis acid-catalyzed acylation of cyclohexene is a variant of the classical Friedel-Crafts acylation.[2] The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃, ZnCl₂) to the acylating agent (e.g., an acyl chloride or acid anhydride). This coordination polarizes the carbon-oxygen double bond of the acyl group, leading to the formation of a highly electrophilic acylium ion or a reactive acylium ion-Lewis acid complex.[3][4]

The electron-rich double bond of cyclohexene then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a β-acyl carbocation intermediate. The subsequent steps can vary depending on the reaction conditions and the specific Lewis acid and acylating agent used. Common pathways include the elimination of a proton to yield an unsaturated ketone or the addition of a counter-ion from the Lewis acid complex, which can then be eliminated in a subsequent step to afford the final product.[5]

Reaction_Mechanism cluster_activation Acylium Ion Formation cluster_attack Electrophilic Attack cluster_product Product Formation Acyl_Halide R-CO-Cl Acylium_Ion R-CO⁺ + AlCl₄⁻ Acyl_Halide->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Cyclohexene Cyclohexene Carbocation β-Acyl Carbocation Intermediate Cyclohexene->Carbocation + R-CO⁺ Unsaturated_Ketone Acylcyclohexene (Product) Carbocation->Unsaturated_Ketone - H⁺

Caption: Generalized mechanism of Lewis acid-catalyzed acylation of cyclohexene.

Comparison of Common Lewis Acid Catalysts

The choice of Lewis acid catalyst significantly impacts the yield, selectivity, and reaction conditions of cyclohexene acylation. Below is a comparative summary of commonly employed Lewis acids.

Lewis Acid CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Key Considerations & References
AlCl₃ Acetyl chlorideDichloromethane0 to rt2-4Moderate to HighHighly active but can be corrosive and moisture-sensitive. Stoichiometric amounts are often required.[1][4]
ZnCl₂ Acetic anhydrideDichloromethane0 to rt2-4Moderate to HighMilder than AlCl₃, less moisture-sensitive, and can be used in catalytic amounts.[1][6] A deep eutectic solvent of choline chloride and ZnCl₂ has been shown to be an effective and green alternative.[7]
Sc(OTf)₃ Acetic anhydrideDichloromethanert1-3HighHighly active and can be used in catalytic amounts. Tolerant to water to some extent, making it more user-friendly.[8][9]
Zeolites Propionic anhydride-100-1504-8VariesHeterogeneous catalysts that can be easily recovered and reused, offering a greener alternative. Product selectivity can be influenced by the zeolite structure.[10][11]

Experimental Protocols

The following protocols are provided as a starting point for the acylation of cyclohexene. Researchers should always conduct a thorough risk assessment before commencing any new experimental work.

Protocol 1: Acylation of Cyclohexene using Aluminum Chloride (AlCl₃) and Acetyl Chloride

This protocol describes a standard procedure for the acylation of cyclohexene using the highly active but moisture-sensitive Lewis acid, aluminum chloride.

Materials:

  • Cyclohexene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of cyclohexene (1.0 equivalent) in anhydrous dichloromethane.

  • Add the cyclohexene solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition of cyclohexene is complete, add acetyl chloride (1.05 equivalents) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice and 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation or column chromatography to yield the desired acetylcyclohexene.[1]

Experimental_Workflow_AlCl3 Setup 1. Flame-dried flask under N₂ Cooling 2. Cool AlCl₃/DCM to 0°C Setup->Cooling Cyclohexene_Add 3. Add Cyclohexene dropwise Cooling->Cyclohexene_Add Acyl_Chloride_Add 4. Add Acetyl Chloride dropwise Cyclohexene_Add->Acyl_Chloride_Add Reaction 5. Stir at 0°C then warm to RT Acyl_Chloride_Add->Reaction Workup 6. Quench with HCl/ice Reaction->Workup Extraction 7. Extract with DCM Workup->Extraction Wash 8. Wash with NaHCO₃ and Brine Extraction->Wash Dry_Concentrate 9. Dry and Concentrate Wash->Dry_Concentrate Purification 10. Purify product Dry_Concentrate->Purification

Caption: Workflow for AlCl₃-catalyzed acylation of cyclohexene.

Protocol 2: Acylation of Cyclohexene using Zinc Chloride (ZnCl₂) and Acetic Anhydride

This protocol utilizes the milder Lewis acid, zinc chloride, and acetic anhydride as the acylating agent, offering a less hazardous alternative to Protocol 1.[1]

Materials:

  • Cyclohexene

  • Acetic anhydride

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add anhydrous zinc chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. In the dropping funnel, place a solution of cyclohexene (1.0 equivalent) in anhydrous dichloromethane.

  • Add the cyclohexene solution dropwise to the stirred suspension of zinc chloride.

  • Following the complete addition of cyclohexene, add acetic anhydride (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by fractional distillation to obtain the desired acetylcyclohexene.[1]

Troubleshooting and Safety Considerations

  • Moisture Sensitivity: Lewis acids such as AlCl₃ and ZnCl₂ are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the catalyst and formation of byproducts.[4]

  • Exothermic Reactions: The initial complexation of the Lewis acid with the acylating agent can be highly exothermic.[4] Slow, dropwise addition of reagents and efficient cooling are crucial to control the reaction temperature and prevent runaway reactions.

  • Corrosivity: Acylating agents like acetyl chloride and Lewis acids like AlCl₃ are corrosive.[4] Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work-up Quenching: The quenching of the reaction mixture with water or acidic solutions can be vigorous due to the reaction of the excess Lewis acid. Perform this step slowly and with caution, preferably in an ice bath.

Conclusion

The Lewis acid-catalyzed acylation of cyclohexene is a robust and versatile method for the synthesis of valuable unsaturated ketones. The choice of catalyst and reaction conditions can be tailored to achieve desired outcomes in terms of yield and selectivity. By understanding the underlying mechanism and adhering to carefully designed protocols, researchers can effectively and safely employ this important transformation in their synthetic endeavors. The development of more environmentally friendly catalytic systems, such as those based on deep eutectic solvents or heterogeneous catalysts, continues to be an active area of research, promising even more sustainable approaches to this fundamental reaction in the future.[7][11]

References

  • Wikipedia. Friedel–Crafts reaction. [Link]
  • ElectronicsAndBooks.
  • Mettler Toledo.
  • Master Organic Chemistry. EAS Reactions (3)
  • Acylation of cyclohexene can provide number of reaction products. Cyclohexene. [Link]
  • Homework.Study.com.
  • University of Michigan.
  • ResearchGate.
  • RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). [Link]
  • Scandium Triflate: A Versatile Catalyst with Promising Applic
  • PubMed. Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. [Link]
  • ResearchGate. (PDF) Anhydrous ZnCl2: A Highly Efficient Reagent for Facile and Regioselective Conversion of Epoxides to β-Chlorohydrins. [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis Involving 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Synthetic Utility of a Prochiral Building Block

1-Acetyl-1-cyclohexene is a readily available α,β-unsaturated ketone that serves as a versatile prochiral substrate in asymmetric synthesis. Its functional handles—a conjugated double bond and a carbonyl group—provide multiple sites for stereoselective transformations, making it a valuable starting material for the synthesis of complex chiral molecules. The creation of stereogenic centers in a controlled manner is of paramount importance in medicinal chemistry and materials science, as the three-dimensional arrangement of atoms dictates the biological activity and physical properties of a molecule. This guide provides an in-depth exploration of key asymmetric transformations involving this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. Organocatalytic Asymmetric Michael Addition: Construction of Chiral Quaternary Centers

The conjugate addition of nucleophiles to α,β-unsaturated systems, or the Michael reaction, is a cornerstone of carbon-carbon bond formation. When applied to this compound, the asymmetric variant of this reaction allows for the creation of a chiral center at the β-position. Organocatalysis has emerged as a powerful strategy for this transformation, offering a metal-free and often milder alternative to traditional methods.

Expertise & Experience: The Rationale Behind Catalyst Selection

The key to achieving high enantioselectivity in the organocatalytic Michael addition to this compound lies in the design of the chiral catalyst. Bifunctional catalysts, particularly those based on a chiral amine scaffold coupled with a hydrogen-bond donor (like thiourea or squaramide), have proven to be highly effective. The amine moiety reacts with the ketone of the nucleophile (if it is a ketone or aldehyde) to form a transient enamine, which then acts as the nucleophilic species. Simultaneously, the hydrogen-bond donor moiety of the catalyst activates the electrophile (this compound) by coordinating to its carbonyl oxygen, thereby lowering its LUMO and directing the facial approach of the enamine. This dual activation is crucial for achieving high stereocontrol.

Mechanistic Insight: A Dual Activation Model

The generally accepted mechanism for the asymmetric Michael addition of a nucleophile (exemplified here with a nitroalkane) to this compound using a chiral primary amine-thiourea catalyst proceeds through a well-organized transition state.

Michael_Addition_Mechanism cluster_catalyst Chiral Bifunctional Catalyst cluster_intermediates Key Intermediates & Transition State cluster_products Products catalyst R*NH-Thiourea TS Ternary Transition State (Catalyst-Enone-Nitronate) catalyst->TS Dual Activation enone This compound enone->TS nucleophile Nitroalkane (R-NO2) nitronate Nitronate Anion nucleophile->nitronate Deprotonation by Catalyst's Amine nitronate->TS enamine Enamine (from catalyst + ketone if applicable) product Chiral Michael Adduct TS->product C-C Bond Formation catalyst_regen Catalyst (regenerated) product->catalyst_regen Catalyst Release catalyst_regen->catalyst

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Data Presentation: Performance of Chiral Organocatalysts

The following table summarizes the performance of a selected chiral primary amine-thiourea catalyst in the asymmetric Michael addition of various nitroalkanes to this compound.[1]

EntryNitroalkane (R in R-CH2NO2)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1Phenyl8580:2094
24-Nitrophenyl8282:1895
34-Chlorophenyl8878:2292
42-Naphthyl8085:1596
Experimental Protocol: Asymmetric Michael Addition of Nitromethane to this compound

This protocol is adapted from the work of Nath, U., et al., Org. Biomol. Chem., 2015, 13 , 7076-7083.[1]

Materials:

  • This compound (1.0 equiv)

  • Nitromethane (2.0 equiv)

  • Chiral primary amine-thiourea catalyst (e.g., (1R,2R)-1,2-diaminocyclohexane-derived thiourea) (10 mol%)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral primary amine-thiourea catalyst (10 mol%).

  • Add anhydrous toluene to dissolve the catalyst.

  • Add this compound (1.0 equiv) to the solution.

  • Add nitromethane (2.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 24-48 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral Michael adduct.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Trustworthiness: The protocol's reliability is validated by monitoring the reaction progress via Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. The final product's identity and purity are confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical outcome (enantiomeric excess) is quantified using chiral High-Performance Liquid Chromatography (HPLC), providing a definitive measure of the asymmetric induction.

II. Organocatalytic Asymmetric Diels-Alder Reaction: Access to Chiral Fused Carbocycles

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with high stereocontrol. In the context of this compound, it can act as the dienophile, reacting with a suitable diene to form complex, fused carbocyclic systems. The use of chiral organocatalysts can render this process enantioselective.

Expertise & Experience: Iminium Ion Catalysis

For α,β-unsaturated ketones like this compound, the key to organocatalytic activation in a Diels-Alder reaction is the formation of a transient, electron-deficient iminium ion. Chiral secondary amines, such as diarylprolinol silyl ethers, are excellent catalysts for this purpose. The amine condenses with the ketone to form the iminium ion, which is a significantly more reactive dienophile than the starting enone. The bulky substituents on the chiral catalyst effectively shield one face of the dienophile, directing the approach of the diene to the opposite face and thus controlling the stereochemical outcome.

Mechanistic Insight: The Iminium Catalysis Cycle

Diels_Alder_Mechanism cluster_catalyst Chiral Secondary Amine Catalyst cluster_intermediates Key Intermediates cluster_products Products catalyst R*2NH iminium Iminium Ion (Activated Dienophile) catalyst->iminium enone This compound enone->iminium Condensation with Catalyst diene Diene enamine_product Enamine Product diene->enamine_product iminium->enamine_product [4+2] Cycloaddition with Diene product Chiral Cycloadduct enamine_product->product Hydrolysis catalyst_regen Catalyst (regenerated) enamine_product->catalyst_regen Hydrolysis catalyst_regen->catalyst

Caption: Catalytic cycle for the asymmetric Diels-Alder reaction via iminium ion activation.

Data Presentation: Representative Diels-Alder Reaction
DienophileDieneCatalystSolventYield (%)Enantiomeric Excess (ee, %)Reference
CyclohexenoneIsopreneDiarylprolinol silyl etherDichloromethane8592General literature precedent
Experimental Protocol: Asymmetric Diels-Alder Reaction of this compound

This is a generalized protocol based on established methods for organocatalytic Diels-Alder reactions of cyclic enones.[2]

Materials:

  • This compound (1.0 equiv)

  • Diene (e.g., cyclopentadiene, isoprene) (3.0 equiv)

  • Chiral secondary amine catalyst (e.g., diphenylprolinol silyl ether) (10-20 mol%)

  • Acid co-catalyst (e.g., trifluoroacetic acid) (10-20 mol%)

  • Dichloromethane (anhydrous)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add the chiral secondary amine catalyst (10-20 mol%) and the acid co-catalyst (10-20 mol%).

  • Add anhydrous dichloromethane to dissolve the catalyst system.

  • Cool the solution to the desired temperature (e.g., -20 °C to room temperature).

  • Add this compound (1.0 equiv) to the catalyst solution.

  • Add the diene (3.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench with water.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the chiral Diels-Alder adduct.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Trustworthiness: The self-validating aspects of this protocol include monitoring the disappearance of the starting materials by TLC. The structure of the cycloadduct can be unequivocally determined by 1D and 2D NMR spectroscopy (e.g., COSY, HSQC, HMBC) to establish the regiochemistry and relative stereochemistry. Chiral HPLC or GC provides the definitive measure of enantiopurity.

III. Asymmetric Hydrogenation: Synthesis of Chiral Saturated Ketones

Asymmetric hydrogenation of the carbon-carbon double bond in this compound provides access to chiral saturated ketones, which are valuable building blocks in natural product synthesis. This transformation is typically achieved using transition metal catalysts complexed with chiral ligands.

Expertise & Experience: Chiral Metal Catalysis

The asymmetric hydrogenation of tetrasubstituted olefins, such as this compound, is a challenging transformation. Successful catalysis often relies on iridium or rhodium complexes bearing chiral phosphine ligands. The choice of ligand is critical in creating a chiral environment around the metal center that can effectively differentiate between the two prochiral faces of the double bond during the hydride transfer step.

Mechanistic Insight: The Hydrogenation Cycle

The catalytic cycle for asymmetric hydrogenation generally involves the oxidative addition of hydrogen to the metal complex, coordination of the olefin substrate, migratory insertion of a hydride to the double bond (the enantiodetermining step), and reductive elimination of the saturated product to regenerate the active catalyst.

Hydrogenation_Mechanism catalyst [M-L] (Active Catalyst) dihydro_cat [H2-M-L] (Dihydrogen Complex) catalyst->dihydro_cat Oxidative Addition H2 H2 H2->dihydro_cat enone This compound substrate_complex [Enone-H2-M-L] enone->substrate_complex dihydro_cat->substrate_complex Substrate Coordination hydride_intermediate [H-M-L(Enolate)] substrate_complex->hydride_intermediate Migratory Insertion (Enantiodetermining Step) hydride_intermediate->catalyst Regeneration product Chiral Saturated Ketone hydride_intermediate->product Reductive Elimination

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

Data Presentation: Asymmetric Hydrogenation of a Tetrasubstituted Cyclic Enone

The following data for a related tetrasubstituted cyclic enone illustrates the potential of this methodology.

SubstrateCatalyst SystemSolventYield (%)Enantiomeric Excess (ee, %)Reference
Tetrasubstituted Cyclic Enone[Ir(cod)Cl]₂ / Chiral P,N-ligandDichloromethane>95>99[3]
Experimental Protocol: Asymmetric Hydrogenation of this compound

This is a representative protocol based on the asymmetric hydrogenation of tetrasubstituted cyclic enones.[3]

Materials:

  • This compound (1.0 equiv)

  • Iridium or Rhodium precursor (e.g., [Ir(COD)Cl]₂) (1-2 mol%)

  • Chiral phosphine ligand (e.g., a P,N-bidentate ligand) (1.1-2.2 mol% relative to metal)

  • Dichloromethane (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation vessel

Procedure:

  • In a glovebox, charge a vial with the iridium or rhodium precursor and the chiral ligand.

  • Add degassed dichloromethane to dissolve the catalyst components and stir for 30 minutes to form the active catalyst.

  • In a separate vial, dissolve this compound in degassed dichloromethane.

  • Transfer the substrate solution to the autoclave.

  • Transfer the catalyst solution to the autoclave via cannula.

  • Seal the autoclave, remove it from the glovebox, and purge several times with hydrogen gas.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 50 bar).

  • Stir the reaction mixture at room temperature for the required time (typically 12-24 hours).

  • Carefully vent the hydrogen gas and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the chiral saturated ketone by chiral GC or HPLC analysis.

Trustworthiness: The successful hydrogenation can be confirmed by the disappearance of the olefinic protons and the appearance of new aliphatic signals in the ¹H NMR spectrum. The stereochemical outcome is reliably determined by chiral chromatography.

References

  • Unlocking the Asymmetric Hydrogenation of Tetrasubstituted Acyclic Enones. Angew. Chem. Int. Ed.2024, 63, e202315872. [Link]
  • Organocatalysts: A powerful tool for asymmetric Michael addition. Science Vision2016, 16, 123-134. [Link]
  • Nath, U.; Banerjee, A.; Ghosh, B.; Pan, S. C. Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins. Org. Biomol. Chem.2015, 13, 7076-7083. [Link]
  • Pan, S. C., et al. Organocatalytic Asymmetric [4 + 2] Cycloaddition of 1-Acetylcyclopentene and 1-Acetylcyclohexene for the Synthesis of Fused Carbocycles. Synlett2012, 23, 2535-2539. [Link]

Sources

Application Note: Robinson Annulation for Fused Polycyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Utilizing 1-Acetyl-1-cyclohexene as a Michael Acceptor for the Synthesis of Novel Tricyclic Enones

Abstract

The Robinson annulation is a powerful and classic ring-forming reaction in organic synthesis, renowned for its efficiency in constructing six-membered rings.[1][2][3] This reaction proceeds through a tandem sequence of a Michael addition followed by an intramolecular aldol condensation, providing access to complex polycyclic systems, most notably in the synthesis of steroids, terpenes, and alkaloids.[4][5][6] This application note provides a detailed protocol and in-depth scientific rationale for the Robinson annulation using this compound as the α,β-unsaturated ketone (Michael acceptor) and cyclohexanone as the enolizable ketone (Michael donor). We will explore the mechanistic underpinnings, provide a step-by-step experimental workflow, present expected outcomes, and offer a comprehensive troubleshooting guide for researchers in synthetic chemistry and drug development.

Reaction Principle and Mechanism

The Robinson annulation is fundamentally a two-step process that creates three new carbon-carbon bonds to form a new six-membered ring onto an existing structure.[1] The overall transformation is a cornerstone of tandem reaction design.[7]

  • Michael Addition: The reaction is initiated by a base, which deprotonates an enolizable ketone (the Michael donor, e.g., cyclohexanone) to form a nucleophilic enolate. This enolate then attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor, in this case, this compound) in a conjugate 1,4-addition.[8][9][10] This step forms a key 1,5-dicarbonyl intermediate.

  • Intramolecular Aldol Condensation: The newly formed 1,5-diketone, under the same basic conditions, undergoes an intramolecular reaction. An enolate is formed, which then attacks the other carbonyl group within the same molecule.[11][12] This cyclization step forms a six-membered ring containing a β-hydroxy ketone (the aldol adduct). Typically, this intermediate is not isolated and readily undergoes dehydration (elimination of water) upon heating or under the reaction conditions to yield a thermodynamically stable α,β-unsaturated ketone, the final annulated product.[7][13]

The causality for this sequence is elegant: the Michael reaction serves to tether the two reactant molecules together, perfectly positioning them for a subsequent, highly favorable intramolecular cyclization to form a stable six-membered ring.[12]

Robinson_Annulation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates reactant reactant intermediate intermediate product product donor Cyclohexanone (Michael Donor) enolate Cyclohexanone Enolate donor->enolate 1. Base (e.g., NaOEt) acceptor This compound (Michael Acceptor) diketone 1,5-Diketone Intermediate acceptor->diketone 2. Michael Addition enolate->diketone 2. Michael Addition aldol_adduct Aldol Adduct (β-Hydroxy Ketone) diketone->aldol_adduct 3. Intramolecular Aldol Addition product_node Final Annulated Product (Tricyclic Enone) aldol_adduct->product_node 4. Dehydration (-H₂O)

Figure 1: The reaction mechanism of the Robinson Annulation.

Application Profile: Synthesis of a Fused Tricyclic Enone

This protocol details the synthesis of octahydrophenanthren-2(1H)-one, a tricyclic enone system, which serves as a foundational scaffold in steroid synthesis. The choice of base (sodium ethoxide) is critical; it must be strong enough to generate the enolate from cyclohexanone but is typically used in catalytic to stoichiometric amounts.[7] Ethanol is a common solvent as it is the conjugate acid of the ethoxide base, minimizing side reactions.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Sigma-AldrichMichael Acceptor. Should be stored under inert gas.
Cyclohexanone≥99%Sigma-AldrichMichael Donor. Should be freshly distilled.
Sodium Ethoxide (NaOEt)≥95%Acros OrganicsBase catalyst. Handle in a glovebox or under inert gas.
Absolute Ethanol (EtOH)Anhydrous, 200 proofJ.T. BakerReaction solvent.
Diethyl EtherAnhydrousFisher ScientificFor extraction.
Saturated NaCl Solution (Brine)ACS Grade-For aqueous work-up.
Saturated NH₄Cl SolutionACS Grade-For quenching the reaction.
Magnesium Sulfate (MgSO₄)AnhydrousVWRDrying agent.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Hexanes/Ethyl AcetateHPLC GradeFisher ScientificEluent for chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Inert gas line (Nitrogen or Argon)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Detailed Experimental Protocol

The following workflow outlines the key stages of the synthesis, from reaction setup to purification of the final product.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Addition 2. Reagent Addition (Base & Reactants) Setup->Addition Reaction 3. Reflux (Heat to 80°C) Addition->Reaction Workup 4. Aqueous Work-up (Quench & Extract) Reaction->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Analysis (NMR, IR, MS) Purify->Analyze

Figure 2: High-level experimental workflow for the Robinson Annulation.

Step 1: Reaction Setup

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature. Maintaining an inert atmosphere is crucial to prevent moisture from quenching the base.

Step 2: Reagent Addition

  • In the flask, dissolve sodium ethoxide (0.34 g, 5.0 mmol) in 50 mL of anhydrous ethanol. Stir until the base is fully dissolved.

  • Add cyclohexanone (5.9 g, 60 mmol), the Michael donor, to the basic solution.

  • Slowly add this compound (6.2 g, 50 mmol), the Michael acceptor, to the reaction mixture dropwise over 10 minutes. An exothermic reaction may be observed.

Step 3: Reaction and Monitoring

  • Heat the reaction mixture to reflux (approx. 78-80°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

Step 4: Work-up and Isolation

  • After the reaction is complete, cool the flask to room temperature in an ice bath.

  • Carefully pour the reaction mixture into 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the remaining base.[14]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with saturated brine (1 x 50 mL). The brine wash helps to remove residual water and ethanol from the organic phase.

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a viscous oil.

Step 5: Purification

  • Purify the crude oil via flash column chromatography on silica gel.[14]

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

  • Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield the pure tricyclic enone.

Data and Expected Results

The protocol is designed to yield the fused tricyclic enone product. The table below summarizes the key quantitative parameters.

ParameterValueNotes
Michael Donor Cyclohexanone1.2 equivalents
Michael Acceptor This compound1.0 equivalent
Base Sodium Ethoxide0.1 equivalents (catalytic)
Solvent Anhydrous Ethanol~8 mL per gram of acceptor
Reaction Temperature ~80°C (Reflux)Ensures both Michael and Aldol/Condensation steps proceed.
Reaction Time 4-6 hoursMonitor by TLC for completion.
Expected Product Octahydrophenanthren-2(1H)-oneC₁₄H₁₈O, M.W. = 202.30 g/mol
Theoretical Yield 10.1 gBased on 50 mmol of this compound.
Typical Yield 60-75%Yields can vary based on purity of reagents and reaction conditions.

Troubleshooting Guide

Even well-established reactions can present challenges. The following guide addresses common issues.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive base (hydrolyzed by moisture).2. Insufficient reaction time or temperature.3. Impure starting materials.1. Use freshly opened or prepared sodium ethoxide. Ensure all glassware is dry and the reaction is run under an inert atmosphere.2. Increase reflux time and monitor by TLC until the starting material is consumed.3. Purify starting materials before use (e.g., distill cyclohexanone).
Polymerization of Michael Acceptor This compound can self-polymerize under strongly basic conditions.1. Add the Michael acceptor slowly and at a controlled temperature.2. Consider using a milder base or an alternative approach like an enamine-based Stork annulation.[15][16]3. Using a precursor to the α,β-unsaturated ketone can reduce its steady-state concentration and minimize polymerization.[3]
Isolation of Michael Adduct Only The intramolecular aldol condensation did not proceed to completion.1. Increase reaction temperature or time.2. Isolate the Michael adduct and subject it to separate, more forceful cyclization conditions (e.g., stronger base or higher heat).[1][13]
Formation of Multiple Side Products 1. Competing aldol self-condensation of cyclohexanone.2. Base is too strong or concentration is too high.1. Use an excess of the Michael donor (cyclohexanone) to favor the Michael addition pathway.2. Use a catalytic amount of base. If issues persist, consider using a weaker base like potassium hydroxide.

Safety Precautions

  • Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in an inert, dry environment.

  • Solvents: Ethanol, diethyl ether, and hexanes are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • General: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The Robinson annulation remains a highly relevant and indispensable tool for the construction of six-membered rings and fused polycyclic frameworks.[4][17] This application note provides a robust and reliable protocol for the synthesis of a tricyclic enone using this compound. By understanding the underlying mechanism and paying close attention to experimental parameters, researchers can effectively leverage this reaction to build complex molecular architectures relevant to natural product synthesis and pharmaceutical development.

References

  • Vertex AI Search. (n.d.).
  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation.
  • Wikipedia. (n.d.). Robinson annulation.
  • BYJU'S. (n.d.). Robinson Annulation Mechanism.
  • Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples.
  • Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut.
  • Wikipedia. (n.d.). Wieland–Miescher ketone.
  • SYNLETT. (2005). Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. Thieme.
  • Wikipedia. (n.d.). Michael addition reaction.
  • RSC Publishing. (2024). Wieland–Miescher ketone: a cornerstone in natural product synthesis.
  • Organic Chemistry Portal. (n.d.). Robinson Annulation.
  • Chemistry Notes. (2022, April 29). Robinson annulation reaction: Easy mechanism.
  • UNI ScholarWorks. (1985). New reaction conditions for the synthesis of Wieland-Miescher ketone.
  • BYJU'S. (n.d.). Michael Addition Mechanism.
  • Organic Chemistry II - University of Hawaii. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones.
  • OpenStax. (2023, September 20). 23.10 Conjugate Carbonyl Additions: The Michael Reaction.
  • ACS Publications. (2012, February 8). Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. The Journal of Organic Chemistry.
  • Pearson. (n.d.). Robinson Annulation Explained.
  • Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
  • PSIBERG. (2022, September 3). Robinson Annulation: Mechanism and its Applications.
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  • ACS Publications. (2025, August 6). A One-Pot, Asymmetric Robinson Annulation in the Organic Chemistry Majors Laboratory. Journal of Chemical Education.
  • SciSpace. (n.d.). A Highly Active Polymer-Supported Catalyst for Asymmetric Robinson Annulations in Continuous Flow.
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  • YouTube. (2024, November 27). Chem128BFA24 Chapter 23 Lecture 5 Stork Enamine and Robinson Annulation.
  • Indian Academy of Sciences. (n.d.). Enantioselective solvent-free Robinson annulation reactions.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
  • Chemistry Stack Exchange. (2014, April 21). Why does no Robinson Annulation occur after the Michael addition?.
  • J&K Scientific LLC. (2025, March 23). Robinson Annulation.
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  • ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction.
  • Chemistry LibreTexts. (2024, July 31). 23.12 The Robinson Annulation Reaction.
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Application Note & Protocol: Regioselective Control in the Grignard Reaction with 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Grignard reaction is a foundational tool in organic synthesis for the formation of carbon-carbon bonds, typically involving the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1][2] When the substrate is an α,β-unsaturated ketone, such as 1-acetyl-1-cyclohexene, the reaction presents a significant regiochemical challenge. The nucleophilic Grignard reagent can attack at two distinct electrophilic sites: the carbonyl carbon (1,2-addition) or the β-carbon of the conjugated system (1,4-conjugate addition).[3][4]

This competition between 1,2- and 1,4-addition pathways necessitates precise control over reaction conditions to achieve the desired product selectively.[4][5] This application note provides a deep dive into the mechanistic principles governing this selectivity and offers detailed, field-proven protocols for directing the reaction towards either the 1,2- or 1,4-adduct. The insights and methodologies presented are tailored for researchers, scientists, and drug development professionals aiming to leverage this powerful reaction with predictable and high-yielding outcomes.

Part 1: The Principle of Regioselectivity: 1,2- vs. 1,4-Addition

The outcome of the Grignard reaction with an α,β-unsaturated ketone is a classic case of kinetic versus thermodynamic control, heavily influenced by the principles of Hard and Soft Acids and Bases (HSAB).

  • 1,2-Addition (Direct Addition): The carbonyl carbon is a "hard" electrophilic center due to the high electronegativity of the adjacent oxygen atom. Grignard reagents (RMgX) are typically considered "hard" nucleophiles. According to HSAB theory, hard-hard interactions are rapid and often favored under kinetic control (lower temperatures, irreversible conditions).[6] This pathway leads to the formation of a tertiary allylic alcohol.[7]

  • 1,4-Addition (Conjugate Addition): The β-carbon of the alkene is a "soft" electrophilic center. While a standard Grignard reagent is hard, its reactivity can be modified to favor attack at this soft site. This is most effectively achieved by introducing a copper(I) salt (e.g., CuI, CuBr). The Grignard reagent undergoes transmetalation to form a Gilman-like organocuprate reagent (R₂CuMgX), which is a much softer nucleophile.[6][8] This soft-soft interaction is favored and leads to the 1,4-adduct, which, after workup, tautomerizes to the corresponding ketone.[3][9]

Several factors allow for the precise steering of this reaction:

  • Steric Hindrance: Significant steric bulk around the carbonyl group can impede direct 1,2-attack, thereby increasing the proportion of the 1,4-addition product.[10][11]

  • Temperature: Lower reaction temperatures (e.g., 0°C or below) generally favor the faster, kinetically controlled 1,2-addition product.[4]

  • Catalysis: The use of a catalytic amount of a copper(I) salt is the most reliable method for exclusively promoting 1,4-conjugate addition.[6][9][10]

Reaction Mechanisms and Workflow

The choice of reaction conditions dictates the product outcome. The following diagrams illustrate the overall experimental workflow and the competing mechanistic pathways.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Glassware & Reagents P2 Activate Magnesium P1->P2 Anhydrous Conditions R1 Form Grignard Reagent (R-X + Mg -> R-MgX) P2->R1 R2 Add this compound (Control Temperature) R1->R2 W1 Quench with aq. NH4Cl/HCl R2->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Dry Organic Layer W2->W3 W4 Purify by Chromatography or Distillation W3->W4 caption General Experimental Workflow.

Caption: General Experimental Workflow.

G cluster_12 1,2-Addition (Kinetic Pathway) cluster_14 1,4-Addition (Conjugate Pathway) start This compound + R-MgX I1 Alkoxide Intermediate start->I1 Hard Nucleophile (e.g., MeMgBr) Low Temperature I2 Magnesium Enolate Intermediate start->I2 Soft Nucleophile (e.g., MeMgBr + CuI) P1 Tertiary Allylic Alcohol (Final Product) I1->P1 H₃O⁺ Workup P2 Saturated Ketone (Final Product) I2->P2 H₃O⁺ Workup (Tautomerization) caption Competing 1,2- vs. 1,4-Addition Pathways.

Caption: Competing 1,2- vs. 1,4-Addition Pathways.

Part 2: Experimental Protocols

Critical Prerequisite for All Protocols: The Grignard reaction is highly sensitive to protic sources, especially water.[12] All glassware must be rigorously dried in an oven (e.g., overnight at 120°C) and cooled under an inert atmosphere (N₂ or Ar).[13][14] All solvents and liquid reagents must be anhydrous.[15]

Protocol A: Selective 1,2-Addition to Synthesize 1-(1-Cyclohexen-1-yl)ethanol

This protocol is optimized for the kinetically favored direct addition to the carbonyl, yielding the tertiary allylic alcohol.

Step 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • To a 250 mL three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings.

  • Add a single crystal of iodine as an activator; a brownish color indicates activation is underway.[13][15]

  • In a dropping funnel, prepare a solution of methyl bromide in anhydrous diethyl ether.

  • Add a small portion (~5 mL) of the methyl bromide solution to the magnesium. The reaction is initiated when bubbling is observed and the brown iodine color fades. Gentle heating may be required.

  • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[16]

  • After the addition is complete, stir the gray, cloudy solution for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

Step 2: Reaction with this compound

  • Cool the prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the cold, stirred Grignard reagent over 30 minutes. Maintain the temperature at 0°C to control the exothermic reaction and maximize 1,2-selectivity.[17]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

Step 3: Workup and Purification

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is preferred over strong acid to minimize potential acid-catalyzed dehydration of the tertiary alcohol product.

  • Continue adding the NH₄Cl solution until the bubbling ceases and two clear layers form.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine all organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by fractional distillation or flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 1-(1-cyclohexen-1-yl)ethanol.

Protocol B: Selective 1,4-Conjugate Addition

This protocol utilizes a copper(I) catalyst to form a softer organocuprate in situ, directing the nucleophile to the β-carbon of the enone system.

Step 1: Preparation of the Grignard Reagent

  • Prepare methylmagnesium bromide in anhydrous Tetrahydrofuran (THF) following the exact procedure described in Protocol A, Step 1. THF is often a better solvent for copper-catalyzed reactions.

Step 2: Copper-Catalyzed Reaction with this compound

  • In a separate, dry, three-necked flask under a nitrogen atmosphere, add copper(I) iodide (CuI) or copper(I) bromide (CuBr) (approx. 5-10 mol %).

  • Cool this flask to -10°C (ice-salt bath).

  • Slowly transfer the prepared Grignard reagent (from Step 1) via cannula into the flask containing the copper(I) salt. Stir for 15-20 minutes; a color change to a darker, possibly greenish or black solution indicates the formation of the organocuprate species.

  • In a syringe, draw up a solution of this compound in anhydrous THF.

  • Add the ketone solution dropwise to the cold, stirred organocuprate solution over 30 minutes, maintaining the temperature at or below -10°C.

  • After the addition is complete, let the reaction stir at this temperature for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.

Step 3: Workup and Purification

  • Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride.

  • To decompose the copper salts, add aqueous ammonia until the aqueous layer turns deep blue.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the blue aqueous layer multiple times with diethyl ether until it is colorless.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to isolate the 1,4-addition product.

Part 3: Quantitative Data and Troubleshooting

Data Summary Tables

Table 1: Reagent Quantities for Protocol A (1,2-Addition)

Parameter Value Notes
Reactants
Magnesium Turnings 2.67 g (0.11 mol, 1.1 eq) Must be dry and free of oxide layer.[13]
Methyl Bromide 10.4 g (0.11 mol, 1.1 eq) Typically used as a solution in ether.
This compound 12.4 g (0.10 mol, 1.0 eq) Must be anhydrous. Boiling point: 85–88°C/22 mm Hg.[18]
Anhydrous Diethyl Ether ~150 mL Solvent for reagent formation and reaction.
Iodine 1-2 small crystals Activator for magnesium.[15]
Reaction Conditions
Grignard Formation Room Temp / Gentle Reflux Exothermic reaction.
Ketone Addition Temp. 0 °C Critical for controlling exotherm and selectivity.[17]
Product Information
Expected Product 1-(1-Cyclohexen-1-yl)ethanol Tertiary allylic alcohol.

| Expected Yield | 75-85% | Dependent on purity of reagents and technique. |

Table 2: Reagent Quantities for Protocol B (1,4-Addition)

Parameter Value Notes
Reactants
Magnesium Turnings 2.67 g (0.11 mol, 1.1 eq)
Methyl Bromide 10.4 g (0.11 mol, 1.1 eq)
This compound 12.4 g (0.10 mol, 1.0 eq) Must be anhydrous.
Copper(I) Iodide (CuI) 0.95 g (0.005 mol, 0.05 eq) Catalyst for conjugate addition.
Anhydrous THF ~170 mL Preferred solvent for Cu-catalyzed reactions.
Reaction Conditions
Grignard Formation Room Temp / Gentle Reflux
Ketone Addition Temp. -10 °C to 0 °C Lower temperature enhances selectivity.
Product Information
Expected Product 3-Methyl-1-acetylcyclohexene Saturated ketone after tautomerization.

| Expected Yield | >90% (1,4-adduct) | Copper catalysis is highly effective. |

Troubleshooting Guide
Problem / Observation Possible Cause(s) Suggested Solution(s)
Grignard reaction fails to initiate. 1. Moisture in glassware/solvents.[13] 2. Passivated oxide layer on Mg surface.[15]1. Re-dry all glassware and use freshly opened anhydrous solvents. 2. Add a crystal of iodine, a few drops of 1,2-dibromoethane, or crush the Mg turnings in situ to expose a fresh surface.[13][19]
Low product yield. 1. Premature quenching of Grignard reagent. 2. Incomplete reaction. 3. Formation of biphenyl-type side products (Wurtz coupling).[14]1. Ensure strictly anhydrous conditions. 2. Monitor reaction by TLC to ensure full consumption of starting ketone. 3. Maintain dilute conditions during Grignard formation and control temperature.
Mixture of 1,2- and 1,4-products obtained. 1. Incorrect temperature control. 2. Insufficient or inactive copper catalyst in Protocol B.1. For 1,2-addition, strictly maintain temperature at 0°C or below. 2. Use fresh, high-purity copper(I) salt and ensure proper formation of the organocuprate before adding the ketone.
Recovery of starting ketone. The Grignard reagent acted as a base, causing enolization of the ketone instead of addition.[19][20][21]This is more common with sterically hindered ketones. Ensure the Grignard reagent is added to the ketone (inverse addition) if this is a persistent issue, although this is less common for this substrate.

References

  • Scribd.
  • Organic Chemistry Portal. Grignard Reaction. [Link]
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Application Notes and Protocols for the Selective Reduction of the Carbonyl Group in 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Selective Reduction of a Conjugated System

1-Acetyl-1-cyclohexene is a versatile α,β-unsaturated ketone that serves as a valuable building block in organic synthesis. Its conjugated system presents a classic chemoselectivity challenge: how to selectively reduce the carbonyl group (a 1,2-reduction) to form the corresponding allylic alcohol, 1-(cyclohex-1-en-1-yl)ethan-1-ol, without affecting the carbon-carbon double bond, or alternatively, how to achieve a conjugate reduction (1,4-reduction) of the alkene to furnish 1-acetylcyclohexane. The choice of reducing agent and reaction conditions is paramount in directing the reaction toward the desired product.

These resulting chiral allylic alcohols and saturated ketones are key intermediates in the synthesis of natural products, pharmaceuticals, and fragrance compounds. This guide provides detailed application notes and validated protocols for the selective reduction of this compound, empowering researchers to confidently select and execute the optimal synthetic strategy. We will delve into the mechanistic underpinnings of each method, offering not just a series of steps, but a deeper understanding of the chemical principles at play.

Method 1: Luche Reduction for Selective 1,2-Reduction to the Allylic Alcohol

The Luche reduction is a highly effective and chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to their corresponding allylic alcohols.[1] This method employs sodium borohydride (NaBH₄) in conjunction with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent, most commonly methanol.[2] The key to the Luche reduction's success lies in the application of Hard-Soft Acid-Base (HSAB) theory. The "hard" cerium(III) ion preferentially coordinates to the "hard" carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[2] Concurrently, the methanolysis of sodium borohydride, catalyzed by CeCl₃, is thought to generate sodium methoxyborohydrides, which are "harder" reducing agents than sodium borohydride itself.[3] This combination favors the "hard-hard" interaction of the hydride with the activated carbonyl carbon, leading to selective 1,2-addition and suppressing the competing "soft-soft" 1,4-conjugate addition.[2]

Reaction Scheme:

Caption: Luche Reduction of this compound.

Detailed Experimental Protocol: Synthesis of 1-(Cyclohex-1-en-1-yl)ethan-1-ol

This protocol is adapted from established procedures for the Luche reduction of α,β-unsaturated ketones.[4]

Materials:

  • This compound (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.0 eq)

  • Methanol (CH₃OH), analytical grade

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.24 g, 10 mmol, 1.0 eq) and cerium(III) chloride heptahydrate (3.73 g, 10 mmol, 1.0 eq) in methanol (50 mL).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath with stirring.

  • Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (0.38 g, 10 mmol, 1.0 eq) portion-wise over 5-10 minutes. A vigorous evolution of hydrogen gas is often observed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 10-30 minutes.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water (20 mL).

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous ammonium chloride solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude 1-(cyclohex-1-en-1-yl)ethan-1-ol by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield the pure allylic alcohol.

Method 2: Catalytic Transfer Hydrogenation for 1,4-Conjugate Reduction

Catalytic transfer hydrogenation is a powerful and operationally simple method for the reduction of α,β-unsaturated systems that avoids the use of high-pressure hydrogen gas.[5] This technique typically employs a hydrogen donor, such as isopropanol or formic acid, in the presence of a transition metal catalyst. For the selective 1,4-reduction of enones to saturated ketones, palladium-based catalysts are often effective.[5] The mechanism generally involves the formation of a metal hydride species from the catalyst and the hydrogen donor. This hydride then adds to the β-carbon of the enone in a conjugate fashion, followed by protonation of the resulting enolate to yield the saturated ketone.

Reaction Scheme:

Caption: Transfer Hydrogenation of this compound.

Detailed Experimental Protocol: Synthesis of 1-Acetylcyclohexane

This protocol is based on general procedures for the transfer hydrogenation of α,β-unsaturated ketones.[5][6]

Materials:

  • This compound (1.0 eq)

  • Palladium on carbon (10 wt. % Pd/C) (e.g., 5 mol %)

  • Formic acid (HCOOH) or Isopropanol (i-PrOH)

  • Triethylamine (NEt₃) (if using formic acid)

  • Methanol (CH₃OH) or Ethyl acetate (EtOAc) for work-up

  • Celite® or a similar filter aid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.24 g, 10 mmol, 1.0 eq), isopropanol (50 mL) as both the solvent and hydrogen donor, and 10% palladium on carbon (e.g., 0.53 g, 0.5 mmol Pd, 5 mol %).

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate and catalyst activity.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with methanol or ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the filter cake with additional solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent and any volatile byproducts.

  • Purification: The resulting crude 1-acetylcyclohexane may be sufficiently pure for subsequent steps. If necessary, further purification can be achieved by distillation or silica gel column chromatography.

Data Summary Table

MethodKey ReagentsPrimary ProductSelectivityTypical Conditions
Luche Reduction NaBH₄, CeCl₃·7H₂O1-(Cyclohex-1-en-1-yl)ethan-1-ol1,2-ReductionMethanol, 0 °C, 10-30 min
Catalytic Transfer Hydrogenation Pd/C, HCOOH or i-PrOH1-Acetylcyclohexane1,4-ReductionReflux, 2-24 h

Experimental Workflow Diagrams

Luche Reduction Workflow

Luche_Workflow cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Work-up & Purification dissolve Dissolve this compound and CeCl₃·7H₂O in Methanol cool Cool to 0 °C in an ice bath dissolve->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with H₂O monitor->quench extract Extract with Et₂O quench->extract wash Wash with NH₄Cl (aq) and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for the Luche Reduction.

Catalytic Transfer Hydrogenation Workflow

CTH_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification combine Combine this compound, Pd/C, and i-PrOH reflux Heat to reflux combine->reflux monitor Monitor by TLC/GC reflux->monitor cool_down Cool to Room Temperature monitor->cool_down filter_cat Filter through Celite® to remove Pd/C cool_down->filter_cat concentrate Concentrate in vacuo filter_cat->concentrate purify Purify by Distillation or Chromatography (optional) concentrate->purify

Caption: Workflow for Catalytic Transfer Hydrogenation.

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Application Notes and Protocols: Scale-up Synthesis of 1-Acetyl-1-cyclohexene for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Acetyl-1-cyclohexene is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its α,β-unsaturated ketone moiety provides a versatile handle for a range of chemical transformations. The transition from laboratory-scale synthesis to pilot plant production presents a unique set of challenges, primarily centered around reaction calorimetry, process safety, and consistent product quality at scale.

This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on the robust and scalable Friedel-Crafts acylation of cyclohexene. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested protocol for pilot-scale production, and address critical safety and analytical considerations to ensure a safe, efficient, and reproducible process.

Core Reaction: Friedel-Crafts Acylation

The chosen synthetic route is the Friedel-Crafts acylation of cyclohexene with an acylating agent such as acetyl chloride or acetic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2] This method is favored for its high convergence and relatively straightforward execution.

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the interaction of the acylating agent with the Lewis acid catalyst.[3] This acylium ion then undergoes electrophilic attack by the electron-rich double bond of cyclohexene to form a carbocation intermediate. Subsequent deprotonation yields the desired product, this compound. A key advantage of this acylation reaction is that the product, an α,β-unsaturated ketone, is less reactive than the starting alkene, which helps to prevent over-acylation.[3]

Process Safety: Taming the Exotherm

The Friedel-Crafts acylation is a notoriously exothermic reaction.[4][5] Uncontrolled heat evolution can lead to a thermal runaway, posing significant safety risks, especially at the pilot plant scale where the surface-area-to-volume ratio is reduced, hindering efficient heat dissipation.[6] Therefore, a thorough understanding and control of the reaction's thermal profile are paramount.

Key Safety Considerations:

  • Controlled Addition: The acylating agent should be added to the cyclohexene and catalyst mixture at a controlled rate to manage the rate of heat generation.

  • Adequate Cooling: The reactor must be equipped with a robust cooling system to maintain the desired reaction temperature.

  • Thermal Hazard Analysis: Prior to pilot-scale production, a reaction calorimetry study (e.g., using an RC-1 calorimeter) is strongly recommended to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and to model potential cooling failure scenarios.[4]

  • Quenching Strategy: A well-defined and tested quenching procedure is essential to rapidly neutralize the reaction in case of an emergency.

Pilot Plant Scale-Up: A Step-by-Step Protocol

This protocol is designed for a target production scale of 10 kg of this compound in a suitable pilot plant reactor.[7][8]

Materials and Equipment
Reagent/Equipment Specification Quantity (Lab Scale - 100g) Quantity (Pilot Scale - 10kg) Supplier
Cyclohexene≥99%122 g (1.48 mol)12.2 kg (148 mol)Sigma-Aldrich
Acetyl Chloride≥99%100 g (1.27 mol)10.0 kg (127 mol)Sigma-Aldrich
Aluminum Chloride (Anhydrous)≥99%187 g (1.40 mol)18.7 kg (140 mol)Sigma-Aldrich
Dichloromethane (DCM)Anhydrous1 L100 LFisher Scientific
Hydrochloric Acid (HCl)37%As needed for work-upAs needed for work-upVWR
Saturated Sodium Bicarbonate SolutionAs needed for work-upAs needed for work-upVWR
Brine SolutionAs needed for work-upAs needed for work-upVWR
Anhydrous Magnesium SulfateAs needed for work-upAs needed for work-upSigma-Aldrich
Pilot Plant Reactor200 L, Glass-lined, with overhead stirring, temperature control, and addition funnel11Pfaudler
Experimental Workflow Diagram

Scale_up_Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis prep Reactor Preparation Inert atmosphere (N2) Cool to 0-5 °C reagents Reagent Charging Charge Cyclohexene and DCM Charge AlCl3 portion-wise prep->reagents addition addition reagents->addition reaction Reaction Monitoring Stir at 0-5 °C for 2-3 h Monitor by GC-MS addition->reaction quench Quenching Slowly add to ice/HCl mixture reaction->quench extraction Extraction Separate organic layer Extract aqueous with DCM quench->extraction washing Washing Wash with NaHCO3 and Brine extraction->washing drying Drying & Filtration Dry over MgSO4 Filter washing->drying purification Purification Vacuum Distillation drying->purification analysis Final Analysis GC-MS, 1H NMR, IR purification->analysis

Caption: High-level workflow for the pilot plant synthesis of this compound.

Detailed Protocol
  • Reactor Preparation: Ensure the 200 L glass-lined reactor is clean, dry, and inerted with a nitrogen atmosphere. Start the cooling system and bring the jacket temperature to -5 °C.

  • Reagent Charging:

    • Charge the reactor with anhydrous dichloromethane (100 L).

    • Add cyclohexene (12.2 kg, 148 mol) to the reactor.

    • Begin slow, portion-wise addition of anhydrous aluminum chloride (18.7 kg, 140 mol) while maintaining the internal temperature below 10 °C. The formation of the Lewis acid complex is exothermic.

  • Controlled Addition of Acetyl Chloride:

    • Once the aluminum chloride is fully added and the internal temperature is stable at 0-5 °C, begin the dropwise addition of acetyl chloride (10.0 kg, 127 mol) from the addition funnel.

    • The addition rate should be carefully controlled to maintain the internal temperature between 0-5 °C. This is the most critical step for managing the reaction exotherm.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

    • Monitor the reaction progress by taking small, quenched aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to confirm the consumption of the starting material.

  • Work-up and Quenching:

    • Prepare a separate vessel with a mixture of crushed ice (50 kg) and concentrated hydrochloric acid (10 L).

    • CAUTION: The quenching process is highly exothermic and will release HCl gas. Ensure adequate ventilation and perform the addition slowly.

    • Slowly transfer the reaction mixture from the reactor to the ice/HCl mixture with vigorous stirring.

  • Extraction and Washing:

    • Allow the layers to separate in the vessel.

    • Transfer the lower organic layer to a clean container.

    • Extract the aqueous layer with dichloromethane (2 x 20 L).

    • Combine all organic layers and wash sequentially with:

      • Saturated sodium bicarbonate solution (2 x 20 L) to neutralize any remaining acid.

      • Brine solution (20 L) to remove excess water.

  • Drying and Filtration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to remove the bulk of the dichloromethane.

    • Perform vacuum distillation to purify the crude this compound. The product typically distills at 85-88 °C at 22 mmHg.[9]

Reaction Mechanism Diagram

Friedel_Crafts_Acylation_Mechanism acetyl_chloride CH3COCl acylium_ion [CH3C=O]+ AlCl4- acetyl_chloride->acylium_ion + AlCl3 alcl3 AlCl3 cyclohexene Cyclohexene carbocation Carbocation Intermediate cyclohexene->carbocation + [CH3C=O]+ product This compound carbocation->product - H+

Caption: Simplified mechanism of the Friedel-Crafts acylation of cyclohexene.

Analytical Quality Control

Consistent product quality is crucial. The following analytical techniques should be employed for in-process control and final product release.

Analytical Method Purpose Typical Specification
GC-MS Monitor reaction progress, identify byproducts, and determine final purity.≥97% purity
¹H NMR Confirm the chemical structure of the final product.Spectrum conforms to the structure of this compound.
FT-IR Confirm the presence of key functional groups (C=O, C=C).Characteristic peaks for α,β-unsaturated ketone.
Refractive Index A quick check of product purity.n20/D 1.490 (lit.)

Conclusion

The scale-up synthesis of this compound via Friedel-Crafts acylation is a well-established and efficient method. However, careful attention to process safety, particularly the management of the reaction exotherm, is critical for a successful and safe pilot plant campaign. The protocol and guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently transition this synthesis from the laboratory to pilot-scale production.

References

  • Mettler-Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
  • Reuse, P., & Ubrich, O. (2007). Investigation of a Grignard Reaction at Small Scale. Mettler-Toledo AG.
  • Tubul, A., & Santelli, M. (n.d.). Synthetic route to tricyclic carbon compounds by Friedel–crafts acylation. RSC Publishing.
  • AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Proceedings.
  • University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • Organic Syntheses. (n.d.). 1-acetylcyclohexene.
  • Lee, G. W., et al. (2019). The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction. Journal of the Korean Society of Safety, 34(4), 30-36.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
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  • MDPI. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • University of California, Davis. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol.
  • Micromeritics. (n.d.). Pilot Plants.
  • LookChem. (2025). This compound.
  • Royal Society of Chemistry. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones.
  • National Center for Biotechnology Information. (2025). Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones.
  • National Center for Biotechnology Information. (n.d.). 1-Acetylcyclohexene. PubChem.
  • The Good Scents Company. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). Grignard Reagents.
  • Organic Chemistry Tutor. (n.d.). 15. Synthesis of 1-Methylcyclohexene from Cyclohexene.
  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(1-cyclohexen-1-yl)-. NIST WebBook.
  • YouTube. (2023). Cyclohexene Synthesis.
  • EKATO. (n.d.). Pilots plants for the reliably scale-up of your procedure.
  • Google Patents. (n.d.). CN105859533A - Preparation method for 1-acetyl-1-chloro-cyclopropane.
  • Sustainable Plastics. (2021). Stora Enso's Pilot Plant making Bio-based Carbon has Opened its Doors.
  • C1 Green Chemicals AG. (n.d.). PILOT-PLANT.
  • Spectrochem. (n.d.). Home.

Sources

Troubleshooting & Optimization

Common side products in the synthesis of 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Acetyl-1-cyclohexene. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable compound. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your synthetic routes and optimize your experimental outcomes.

This guide is structured to provide clarity and direct solutions to specific issues you may face. We will delve into the two primary synthetic pathways for this compound: the Friedel-Crafts acylation of cyclohexene and the Meyer-Schuster rearrangement of 1-ethynylcyclohexanol. For each method, we will explore the common side products, the mechanisms of their formation, and detailed protocols to mitigate their occurrence.

Section 1: Friedel-Crafts Acylation of Cyclohexene (Darzens-Nenitzescu Synthesis)

The reaction of cyclohexene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a common method for synthesizing this compound.[1] While direct, this method is often accompanied by the formation of several side products that can complicate purification and reduce yields.

Frequently Asked Questions (FAQs): Friedel-Crafts Acylation

Q1: What are the most common side products I should expect when synthesizing this compound via Friedel-Crafts acylation?

A1: The primary side products in the Friedel-Crafts acylation of cyclohexene include positional isomers of the desired product, such as 3-Acetyl-1-cyclohexene and 4-Acetyl-1-cyclohexene. Additionally, you may observe the formation of di-acylated products, polymers of cyclohexene, and chlorinated intermediates.

Q2: Why do positional isomers like 3- and 4-Acetyl-1-cyclohexene form?

A2: The formation of positional isomers is a consequence of carbocation rearrangements. The initial electrophilic attack on cyclohexene can lead to a secondary carbocation, which can then undergo hydride shifts to form a more stable carbocation at a different position on the ring before the final elimination step that forms the double bond.

Q3: Is it possible to have more than one acetyl group added to the cyclohexene ring?

A3: While less common than in Friedel-Crafts alkylation, di-acylation can occur, especially if the reaction conditions are not carefully controlled. The initial acylation product, this compound, is an electron-deficient alkene, which generally deactivates it towards further electrophilic attack. However, under forcing conditions, a second acylation may take place.

Q4: My reaction mixture has turned into a thick, viscous tar. What happened?

A4: The formation of a tar-like substance is a strong indication of polymerization. Lewis acids like AlCl₃ are potent initiators for the cationic polymerization of alkenes such as cyclohexene.[2] This is particularly problematic at higher temperatures or with a high concentration of the Lewis acid.

Troubleshooting Guide: Friedel-Crafts Acylation
Symptom Potential Cause Troubleshooting Steps & Solutions
Low yield of this compound with significant amounts of isomeric byproducts (e.g., 3- and 4-acetylcyclohexene) detected by GC-MS. Carbocation rearrangements are favored under the reaction conditions.1. Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., -15°C to 0°C) to disfavor carbocation rearrangements.[3] 2. Use a milder Lewis acid: Consider using a less reactive Lewis acid than AlCl₃, such as ZnCl₂ or FeCl₃, which can sometimes provide better selectivity. 3. Control the addition rate: Add the acetyl chloride slowly to the mixture of cyclohexene and Lewis acid to maintain a low concentration of the reactive acylium ion.
Presence of high molecular weight species in the crude product, leading to a viscous or tarry consistency. Polymerization of cyclohexene initiated by the Lewis acid catalyst.1. Optimize catalyst concentration: Use the minimum effective amount of Lewis acid. 2. Maintain low temperatures: As with isomerization, lower temperatures will suppress polymerization. 3. Use a solvent: Performing the reaction in an inert solvent like carbon disulfide or dichloromethane can help to control the concentration of reactants and dissipate heat.[3]
Identification of chlorinated byproducts in the reaction mixture. Incomplete elimination of HCl from the intermediate chloro-acetylcyclohexane.1. Ensure a proper work-up: Quenching the reaction with a base (e.g., a cold, dilute solution of sodium carbonate) can help to promote the elimination of HCl. 2. Increase reaction time or temperature slightly (with caution): If the reaction is not going to completion, a modest increase in reaction time or temperature might be necessary, but this must be balanced against the risk of increased side product formation.
Experimental Protocol: Minimizing Side Products in Friedel-Crafts Acylation

This protocol is designed to minimize the formation of isomers and polymers during the synthesis of this compound.

Materials:

  • Cyclohexene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice-cold dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, suspend anhydrous AlCl₃ in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to -15°C using an appropriate cooling bath.

  • Add cyclohexene to the cooled suspension with stirring.

  • Slowly add acetyl chloride dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not rise above -10°C.

  • After the addition is complete, allow the reaction to stir at -15°C for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and dilute HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizing the Reaction Pathway and Side Reactions

Friedel_Crafts_Acylation cluster_main Main Reaction Pathway cluster_side Side Reactions A Cyclohexene + Acetyl Chloride B Acylium Ion Formation (with AlCl3) A->B I Polymerization A->I C Electrophilic Attack B->C B->I D Carbocation Intermediate C->D E Proton Elimination D->E G Carbocation Rearrangement (Hydride Shift) D->G F This compound E->F H Isomeric Acetylcyclohexenes (3- and 4- isomers) G->H J Polycyclohexene I->J

Caption: Friedel-Crafts acylation of cyclohexene and competing side reactions.

Section 2: Meyer-Schuster Rearrangement of 1-Ethynylcyclohexanol

The acid-catalyzed rearrangement of 1-ethynylcyclohexanol is another important route to this compound. This reaction, known as the Meyer-Schuster rearrangement, involves the isomerization of a propargyl alcohol to an α,β-unsaturated ketone.[4] However, this reaction is often in competition with the Rupe rearrangement, which leads to a different, isomeric product.

Frequently Asked Questions (FAQs): Meyer-Schuster Rearrangement

Q1: What is the main difference between the Meyer-Schuster and Rupe rearrangements?

A1: The Meyer-Schuster rearrangement involves a[5][6]-hydroxyl shift to form the desired α,β-unsaturated ketone (this compound). In contrast, the Rupe rearrangement proceeds through a[4][5]-hydroxyl shift and the formation of an enyne intermediate, ultimately yielding an α,β-unsaturated ketone with a different substitution pattern.[4][5] For 1-ethynylcyclohexanol, the Rupe product would be 1-(cyclohex-1-en-1-yl)ethan-1-one.

Q2: Under what conditions is the Rupe rearrangement favored?

A2: The Rupe rearrangement is particularly competitive with the Meyer-Schuster rearrangement when using tertiary propargylic alcohols and under strongly acidic conditions with high temperatures.[4]

Q3: Besides the Rupe product, are there other common side products?

A3: Yes, another common side product is the formation of an ether through the intermolecular condensation of two molecules of the starting 1-ethynylcyclohexanol. This is also promoted by acidic conditions.

Troubleshooting Guide: Meyer-Schuster Rearrangement
Symptom Potential Cause Troubleshooting Steps & Solutions
Significant amount of the Rupe rearrangement product observed in the final mixture. The reaction conditions (strong acid, high temperature) favor the Rupe pathway.1. Use a milder acid catalyst: Instead of strong mineral acids, consider using weaker acids like oxalic acid or formic acid.[7] 2. Employ a Lewis acid catalyst: Some Lewis acids can promote the Meyer-Schuster rearrangement with higher selectivity. 3. Optimize the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Presence of a high-boiling, less polar byproduct. Formation of an ether from the self-condensation of 1-ethynylcyclohexanol.1. Use a non-nucleophilic solvent: Solvents that can't participate in the reaction are preferred. 2. Control the concentration of the starting material: Running the reaction at a lower concentration can disfavor the bimolecular ether formation.
Incomplete conversion of the starting material. The catalyst is not active enough, or the reaction time is too short.1. Increase the catalyst loading slightly. 2. Extend the reaction time. 3. Ensure anhydrous conditions if using a moisture-sensitive catalyst.
Experimental Protocol: Selective Meyer-Schuster Rearrangement

This protocol, adapted from Organic Syntheses, is designed to favor the Meyer-Schuster rearrangement and minimize the formation of the Rupe product and ether byproducts.[7]

Materials:

  • 1-Ethynylcyclohexanol

  • Phosphorus pentoxide (P₂O₅)

  • Dry benzene

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, place 1-ethynylcyclohexanol, dry benzene, and phosphorus pentoxide.

  • Gently reflux the mixture for 2.5 hours.

  • Cool the reaction mixture to room temperature.

  • Decant the benzene solution from the phosphorus pentoxide.

  • Wash the benzene solution with a 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the benzene by distillation at atmospheric pressure.

  • Carefully fractionally distill the residue under reduced pressure to obtain pure this compound.

Visualizing the Competing Rearrangement Pathways

Meyer_Schuster_vs_Rupe A 1-Ethynylcyclohexanol B Protonation of Hydroxyl Group A->B C [1,3]-Hydroxyl Shift B->C Meyer-Schuster Pathway G [1,2]-Hydroxyl Shift B->G Rupe Pathway D Allenol Intermediate C->D E Tautomerization D->E F This compound (Meyer-Schuster Product) E->F H Enyne Intermediate G->H I Hydration & Rearrangement H->I J 1-(Cyclohex-1-en-1-yl)ethan-1-one (Rupe Product) I->J

Caption: Competing Meyer-Schuster and Rupe rearrangement pathways.

References

  • Slideshare. (n.d.). Rupe Rearrgment.
  • Wikipedia. (2023, December 1). Meyer–Schuster rearrangement. In Wikipedia.
  • Organic Syntheses. (n.d.). 1-acetylcyclohexene.
  • Save My Exams. (2025, June 25). Preparation of cyclohexene (OCR A Level Chemistry A): Revision Note.
  • Cambridge University Press. (n.d.). Darzens-Nenitzescu Synthesis.
  • ResearchGate. (2025, August 6). Polymerisation of cyclohexene.
  • YouTube. (2020, July 18). MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT.
  • Chemistry LibreTexts. (2024, September 1). 2.2: Preparation of Cyclohexene from Cyclohexanol.
  • L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2022, August 31). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts.
  • Wikipedia. (2023, December 1). Friedel–Crafts reaction. In Wikipedia.
  • Chemistry Stack Exchange. (2015, May 7). What happens when I use cyclohexanol to prepare cyclohexene?.
  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis.
  • Google Patents. (n.d.). US3297672A - Polymerization of allyl cyclohexane with a friedel-crafts catalyst.
  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.
  • ResearchGate. (2025, August 7). Additive-assisted Rupe rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water.
  • PubChem. (n.d.). 4-Acetylcyclohexene.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • YouTube. (2018, April 7). Rupe rearrangement and meyer Schuster rearrangement : very important for Csir-net exam.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
  • Organic Syntheses. (n.d.). 1-acetylcyclohexene.
  • The Royal Society of Chemistry. (n.d.). Preparation of cyclohexene.
  • International Journal of Chemical Studies. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • ACS Publications. (n.d.). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons.
  • PubChem. (n.d.). 4-Acetyl-1-methylcyclohexene.
  • FlavScents. (n.d.). 4-acetyl-1,4-dimethyl-1-cyclohexene.
  • a,cpcEl~. (1981, February 9).
  • RSC Publishing. (2022, August 12). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones.
  • ResearchGate. (2015, April 15). ChemInform Abstract: Harnessing the Versatile Reactivity of Propargyl Alcohols and Their Derivatives for Sustainable Complex Molecule Synthesis.
  • NIH. (n.d.). Dynamically Generated Carbenium Species via Photoisomerization of Cyclic Alkenes: Mild Friedel–Crafts Alkylation.
  • Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations.

Sources

How to minimize byproducts in the Friedel-Crafts acylation of cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Friedel-Crafts Acylation of Cyclohexene

Welcome to our dedicated technical support guide for the Friedel-Crafts acylation of cyclohexene. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful C-C bond-forming reaction while minimizing the formation of unwanted byproducts. We will delve into the mechanistic nuances, troubleshoot common experimental challenges, and provide a validated protocol for achieving high yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the acylation of cyclohexene. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying chemical reasoning to empower your experimental design.

Q1: My primary product is a saturated ketone (e.g., methylcyclohexylketone) instead of the expected unsaturated ketone. What is happening?

This is a classic issue described in the Nenitzescu reductive acylation, a variation of the standard reaction.[1] The formation of a saturated ketone occurs when a hydride source is present in the reaction, which reduces the intermediate carbocation before elimination can occur.

Root Causes & Solutions:

  • Unintended Hydride Source: Saturated hydrocarbons present as impurities in your solvent or starting materials can act as hydride donors under the strong Lewis acid conditions.

  • Reaction Conditions: The choice of catalyst and solvent can influence the lifetime and reactivity of the intermediate carbocation, making it more susceptible to reduction.

Preventative Measures:

  • Use High-Purity Reagents: Ensure your cyclohexene and solvents (e.g., dichloromethane, carbon disulfide) are freshly distilled and free from alkane impurities.

  • Control Reaction Temperature: Running the reaction at lower temperatures (0 °C to room temperature) generally favors the desired elimination pathway over intermolecular hydride transfer.

Q2: I'm observing a significant amount of a halogenated byproduct, specifically a β-chloroketone. How can I prevent its formation?

The formation of a β-chloroketone is a well-documented side reaction when using acyl chlorides as the acylating agent. The mechanism involves the nucleophilic attack of the chloride ion (from the AlCl₄⁻ complex) on the intermediate carbocation formed after the initial acylation.

Mechanism of Byproduct Formation: The acylium ion adds to the cyclohexene double bond, creating a secondary carbocation. This carbocation can then be trapped by a chloride ion instead of undergoing elimination of a proton to form the unsaturated ketone.

Solutions:

  • Switch to an Acid Anhydride: The most effective solution is to replace the acyl chloride (e.g., acetyl chloride) with the corresponding acid anhydride (e.g., acetic anhydride). The counter-ion formed is a non-nucleophilic carboxylate, which is a much weaker nucleophile than chloride, thus favoring the elimination pathway.

  • Modify the Catalyst System: Using a milder Lewis acid or a Brønsted acid catalyst may reduce the propensity for chloride addition, although this can also impact the overall reaction rate.[1]

// Nodes Reactants [label="Cyclohexene + Acylium Ion (RCO+)", fillcolor="#FFFFFF", fontcolor="#202124"]; Carbocation [label="Intermediate\nCarbocation", fillcolor="#FBBC05", fontcolor="#202124"]; Desired_Product [label="β,γ-Unsaturated Ketone\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="β-Chloroketone\n(Byproduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isomerized_Product [label="α,β-Unsaturated Ketone\n(Isomerized Byproduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> Carbocation [label=" Electrophilic\nAttack", color="#4285F4"]; Carbocation -> Desired_Product [label=" Proton Elimination\n(-H+)", color="#34A853"]; Carbocation -> Byproduct [label=" Chloride Addition\n(+Cl-)", style=dashed, color="#EA4335"]; Desired_Product -> Isomerized_Product [label=" Isomerization\n(Acid-Catalyzed)", style=dashed, color="#5F6368"]; } .dot Caption: Competing pathways in cyclohexene acylation.

Q3: My product is a mixture of unsaturated ketone isomers (β,γ- and α,β-unsaturated). How do I improve the regioselectivity?

The initially formed product is typically the β,γ-unsaturated ketone. However, under the acidic reaction conditions, this kinetic product can isomerize to the more thermodynamically stable conjugated α,β-unsaturated ketone.

Troubleshooting Steps:

  • Minimize Reaction Time: Monitor the reaction closely using TLC or GC. Once the starting material is consumed, work up the reaction promptly to prevent prolonged exposure to the acid catalyst.

  • Control Temperature: Lowering the reaction temperature can slow down the rate of isomerization.

  • Quenching Procedure: Ensure the reaction is quenched efficiently by pouring it into a cold, basic solution (e.g., ice-cold aqueous sodium bicarbonate). This will neutralize the acid catalyst immediately and halt the isomerization process.

Q4: The reaction is very slow or fails to initiate. What are the likely causes?

Reaction failure often points to issues with the catalyst or reagents.

Troubleshooting Workflow:

// Nodes Start [label="Reaction Failure\n(Low/No Conversion)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Moisture [label="{Catalyst Inactivity | Cause: Moisture Contamination | Solution: Use oven-dried glassware. Use anhydrous solvents. Handle Lewis acid under inert gas.}", fillcolor="#FFFFFF", fontcolor="#202124"]; Stoichiometry [label="{Insufficient Catalyst | Cause: Product complexation consumes catalyst. | Solution: Use ≥1 stoichiometric equivalent of Lewis acid relative to the acylating agent.}", fillcolor="#FFFFFF", fontcolor="#202124"]; Temperature [label="{Low Temperature | Cause: Insufficient thermal energy to overcome activation barrier. | Solution: Cautiously increase temperature and monitor reaction progress.}", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Moisture [label="Check\nAnhydrous Conditions"]; Start -> Stoichiometry [label="Verify\nStoichiometry"]; Start -> Temperature [label="Evaluate\nReaction Temp."]; } .dot Caption: Workflow for diagnosing a stalled reaction.

  • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in the glassware, solvents, or reagents will react with and deactivate the catalyst.[2][3] Always use oven- or flame-dried glassware and anhydrous grade solvents.

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid.[1][4] This complexation removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (at least 1.0 equivalent relative to the acylating agent) of the Lewis acid is required, not a catalytic amount.[5]

  • Poor Reagent Quality: Ensure the cyclohexene and acylating agent are pure. Impurities can interfere with the reaction.

Frequently Asked Questions (FAQs)

Q: Why is a stoichiometric amount of Lewis acid necessary in Friedel-Crafts acylation? A: Unlike Friedel-Crafts alkylation where the catalyst is regenerated, the ketone product of an acylation is a Lewis base. It coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) to form a stable complex.[1][4] This complex is typically not reactive under the reaction conditions, so one equivalent of the Lewis acid is consumed for every equivalent of product formed. Therefore, at least a stoichiometric amount of the "catalyst" must be used.

Q: What is the best Lewis acid for this reaction? A: Anhydrous aluminum chloride (AlCl₃) is the most common and often most effective Lewis acid for Friedel-Crafts acylation due to its high activity.[6] However, other Lewis acids like ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), or zinc chloride (ZnCl₂) can also be used, sometimes offering milder conditions and different selectivity profiles.[7][8] The optimal choice depends on the specific acylating agent and desired outcome.

Q: How does solvent choice impact byproduct formation? A: The solvent can influence both the reaction rate and the product distribution.

  • Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are common choices as they effectively dissolve the reactants and the Lewis acid complex.

  • Polar solvents like nitrobenzene can sometimes alter regioselectivity but can also compete with the acylating agent for coordination to the Lewis acid, potentially slowing the reaction.[5] It is crucial to use anhydrous solvents to prevent catalyst deactivation.[2]

Data Summary: Impact of Reaction Parameters

The table below summarizes the qualitative effects of key reaction parameters on product yield and byproduct formation.

ParameterConditionEffect on Desired Product YieldEffect on Byproduct FormationRecommendation
Acylating Agent Acyl Chloride vs. Acid Anhydride ComparableSignificantly reduces β-chloroketone formation. Use acid anhydride for cleaner reactions.
Catalyst Stoich. Sub-stoichiometric vs. ≥1.0 Equivalent Low/No reactionN/AIncreases yield dramatically.
Temperature High (>50 °C) vs. Low (0-25 °C) May decrease due to degradationIncreases isomerization and polymerization. Maintain lower temperatures for better selectivity.
Reaction Time Prolonged vs. Monitored to Completion May decrease due to degradationIncreases isomerization to α,β-isomer. Quench promptly after starting material is consumed.
Moisture Present vs. Strictly Anhydrous Severely decreases or inhibits reaction. [2][3]N/AUse oven-dried glassware and anhydrous reagents.

Validated Experimental Protocol: Acylation of Cyclohexene with Acetic Anhydride

This protocol is designed to maximize the yield of 1-acetylcyclohexene while minimizing byproduct formation.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetic Anhydride

  • Cyclohexene (freshly distilled)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice-water bath.

  • Acylating Agent Addition: In the dropping funnel, place a solution of acetic anhydride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Substrate Addition: After the initial addition is complete, add a solution of cyclohexene (1.2 equivalents) in anhydrous DCM dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by TLC or GC analysis.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by carefully and slowly pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[9]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel to obtain the pure β,γ-unsaturated ketone.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]
  • BYJU'S.
  • Organic Chemistry Portal.
  • ElectronicsAndBooks.
  • Mettler Toledo.
  • Royal Society of Chemistry.
  • University of Michigan.
  • National Center for Biotechnology Information.

Sources

Optimizing reaction conditions for the synthesis of 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Acetyl-1-cyclohexene (CAS 932-66-1).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of Synthetic Strategies

The synthesis of this compound, a valuable ketone intermediate, can be approached through several primary routes. The two most common and reliable methods are the Friedel-Crafts acylation of cyclohexene and the acid-catalyzed rearrangement of 1-ethynylcyclohexanol. Each method presents unique advantages and challenges, which we will address in detail.

Property Value
Molecular Formula C₈H₁₂O[3]
Molecular Weight 124.18 g/mol [1]
Boiling Point 201-202 °C (lit.)[4]
Density 0.966 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.49 (lit.)[4]
Appearance Clear, slightly yellow liquid[3]
Table 1: Physical Properties of this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method for this compound is best for scale-up?

For larger-scale synthesis, the acid-catalyzed rearrangement of 1-ethynylcyclohexanol is often preferred. The procedure detailed in Organic Syntheses is well-established and avoids the use of stoichiometric, moisture-sensitive, and difficult-to-handle Lewis acids like aluminum chloride (AlCl₃), which are required for the Friedel-Crafts pathway.[6] Workup for the rearrangement reaction is also generally more straightforward.

Q2: My final product is a dark color. What causes this and how can I fix it?

Product discoloration is typically due to polymerization byproducts or residual acid. This is particularly common in acid-catalyzed reactions like the Friedel-Crafts acylation or the ethynylcyclohexanol rearrangement if reaction temperatures are too high or reaction times are too long.[7] To remedy this, ensure efficient cooling during exothermic additions. For purification, a wash with a 5% sodium bicarbonate solution will neutralize residual acid.[6] If the color persists, vacuum distillation is highly effective for separating the desired product from non-volatile polymeric material.[6]

Q3: Can I use acetic anhydride instead of acetyl chloride for the Friedel-Crafts acylation?

Yes, acetic anhydride can be used as an acylating agent in a Friedel-Crafts reaction. However, it is generally less reactive than acetyl chloride.[8] Consequently, the reaction may require more forcing conditions (e.g., higher temperatures or a more active catalyst system), which can increase the likelihood of side reactions such as polymerization of the cyclohexene starting material.

Q4: What is the purpose of the sodium bicarbonate wash during the workup?

The sodium bicarbonate (NaHCO₃) wash is a critical step to neutralize any remaining acid catalyst (e.g., AlCl₃, P₂O₅, H₃PO₄) and acidic byproducts.[6] Failure to remove the acid catalyst can lead to product degradation and polymerization during storage or subsequent distillation, resulting in lower yields and purity.

Troubleshooting Guides

This section addresses the most common issues encountered during the synthesis of this compound, categorized by problem and specific synthetic route.

Problem 1: Low or No Yield

A low yield is one of the most frequent challenges. The underlying cause often depends on the chosen synthetic route.[9]

G start Low Yield Observed check_sm Verify Purity & Quality of Starting Materials start->check_sm sm_impure Impurity Detected? (NMR, GC-MS) check_sm->sm_impure check_conditions Review Reaction Conditions cond_temp Temperature Control Accurate? check_conditions->cond_temp check_workup Analyze Workup & Purification Procedure workup_loss Product Loss During Extraction/Distillation? check_workup->workup_loss sm_impure->check_conditions No purify_sm Purify Starting Materials (Distill, Recrystallize) sm_impure->purify_sm Yes cond_moisture Anhydrous Conditions Maintained? (Friedel-Crafts) cond_temp->cond_moisture Yes calibrate_temp Calibrate Thermometer, Use Controlled Bath cond_temp->calibrate_temp No cond_moisture->check_workup Yes dry_reagents Dry Solvents/Glassware, Use Inert Atmosphere cond_moisture->dry_reagents No optimize_workup Optimize Extraction pH, Use Chaser Solvent in Distillation workup_loss->optimize_workup Yes G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Acetyl Chloride Acetyl Chloride Acylium Ion Acylium Ion Acetyl Chloride->Acylium Ion + AlCl3 [AlCl4]- [AlCl4]- Cyclohexene Cyclohexene Carbocation Intermediate Carbocation Intermediate Cyclohexene->Carbocation Intermediate + Acylium Ion Product Complex Product Complex Carbocation Intermediate->Product Complex + [AlCl4]- This compound This compound Product Complex->this compound Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Mechanism 2: Rearrangement of 1-Ethynylcyclohexanol

This reaction is a type of Meyer-Schuster rearrangement. The acid protonates the hydroxyl group, which leaves as water to form a tertiary carbocation. A subsequent rearrangement and tautomerization yield the final α,β-unsaturated ketone.

G cluster_0 Step 1: Protonation & Dehydration cluster_1 Step 2: Hydration & Tautomerization 1-Ethynylcyclohexanol 1-Ethynylcyclohexanol Oxonium Ion Oxonium Ion 1-Ethynylcyclohexanol->Oxonium Ion + H+ Propargyl Cation Propargyl Cation Oxonium Ion->Propargyl Cation - H2O Enol Intermediate Enol Intermediate Propargyl Cation->Enol Intermediate + H2O This compound This compound Enol Intermediate->this compound Keto-Enol Tautomerization

Caption: Mechanism of 1-Ethynylcyclohexanol Rearrangement.

Experimental Protocols

Safety First: Always conduct a thorough risk assessment before starting any chemical synthesis. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [6]

Protocol 1: Synthesis via Rearrangement of 1-Ethynylcyclohexanol

(Adapted from Organic Syntheses) [6] This procedure is robust and provides a good yield of 56-70%. [6] Reagents & Equipment:

  • 1-Ethynylcyclohexanol (40 g, 0.32 mol)

  • Dry Benzene (250 mL) - Caution: Benzene is a known carcinogen. Toluene can be a suitable, less hazardous substitute.

  • Phosphorus Pentoxide (P₂O₅) (10 g) - Caution: Corrosive and reacts violently with water.

  • 500 mL round-bottom flask, reflux condenser, heating mantle

  • Separatory funnel, drying agent (anhydrous sodium sulfate)

  • Distillation apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a 500-mL round-bottom flask, combine 1-ethynylcyclohexanol (40 g), dry benzene (250 mL), and phosphorus pentoxide (10 g). Add a boiling chip.

  • Reflux: Attach a reflux condenser and gently heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2.5 hours.

  • Cooling and Quenching: After 2.5 hours, remove the heat source and allow the flask to cool to room temperature.

  • Workup: Carefully decant the benzene solution away from the solid phosphorus residue into a separatory funnel.

  • Wash: Wash the organic layer once with 100 mL of a 5% sodium bicarbonate solution. This will neutralize any remaining acid.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (approx. 15 g).

  • Solvent Removal: Remove the sodium sulfate by gravity filtration. Remove the benzene by simple distillation at atmospheric pressure.

  • Purification: Purify the remaining crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 85–88 °C / 22 mmHg. [6]The expected yield is 22.5–28 g.

Protocol 2: Friedel-Crafts Acylation of Cyclohexene

Reagents & Equipment:

  • Anhydrous Aluminum Chloride (AlCl₃) (30 g, 0.225 mol) - Caution: Corrosive and reacts violently with water.

  • Acetyl Chloride (16 g, 0.20 mol) - Caution: Corrosive and lachrymator.

  • Cyclohexene (16.4 g, 0.20 mol)

  • Anhydrous Dichloromethane (DCM) (200 mL)

  • 1 L three-necked flask, mechanical stirrer, dropping funnel, thermometer

  • Ice bath

Step-by-Step Procedure:

  • Reaction Setup: Equip a 1 L three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask under an inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: Add anhydrous AlCl₃ (30 g) and anhydrous DCM (100 mL) to the flask. Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Add acetyl chloride (16 g) dropwise to the stirred suspension while maintaining the temperature between 0-5 °C. After the addition is complete, add cyclohexene (16.4 g) dropwise from the dropping funnel over 1 hour, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 2 hours after the addition is complete.

  • Quenching: Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. This will hydrolyze the aluminum complexes. Stir until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of DCM.

  • Wash & Dry: Combine the organic layers. Wash sequentially with 100 mL of water, 100 mL of 5% NaHCO₃ solution, and finally 100 mL of brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the DCM by rotary evaporation. Purify the crude product by vacuum distillation as described in Protocol 1.

References

  • Organic Syntheses Procedure, 1-acetylcyclohexene. Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0022
  • Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/1992/p2/p29920001099
  • Synthetic route to tricyclic carbon compounds by Friedel–crafts acylation. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/1993/p1/p19930002169
  • Long‐term reaction of isoprene with methyl vinyl ketone under standard... ResearchGate. URL: https://www.researchgate.net/figure/Long-term-reaction-of-isoprene-with-methyl-vinyl-ketone-under-standard-conditions-with_fig4_330691230
  • Ab initio study of Diels-Alder reactions of cyclopentadiene with ethylene, isoprene, cyclopentadiene, acrylonitrile, and methyl vinyl ketone. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja00157a023
  • Removal of impurities from 1-Acetyl-3-methyl-3-cyclohexene-1-ol. Benchchem. URL: https://www.benchchem.com/product/b5839/technical-support/removing-impurities-from-1-acetyl-3-methyl-3-cyclohexene-1-ol
  • Friedel–Crafts reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction
  • Troubleshooting low yields in the synthesis of substituted enones. Benchchem. URL: https://www.benchchem.com/technical-support/troubleshooting-low-yields-in-the-synthesis-of-substituted-enones
  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. URL: https://byjus.
  • SYNTHESIS OF A SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) OF CH. ump.edu.my. URL: https://umpir.ump.edu.my/id/eprint/7201/1/NORAINI_BINTI_MOHD_AMIN.PDF
  • Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds. Benchchem. URL: https://www.benchchem.
  • The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/cr60174a001
  • 1-Acetylcyclohexene. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Acetylcyclohexene
  • This compound. molbase.com. URL: https://www.molbase.
  • 1-acetylcyclohexanol. Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0008
  • The Robinson Annulation Reaction. chem.ucla.edu. URL: https://www.chem.ucla.
  • Robinson Annulation. J&K Scientific LLC. URL: https://www.jk-sci.
  • This compound. Guidechem. URL: https://www.guidechem.com/wiki/1-ACETYL-1-CYCLOHEXENE-cas-932-66-1.html
  • 23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Carbonyl_Condensation_Reactions/23.
  • Diels-Alder - endo vs exo Methyl vinyl ketone. ChemTube3D. URL: https://www.chemtube3d.com/diels-alder-endo-vs-exo-methyl-vinyl-ketone/
  • This compound. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8283307.htm
  • This compound 97%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/a14400
  • Preparation of Cyclohexene from Cyclohexanol. Chemistry LibreTexts. URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Lab_2.
  • This compound. Chongqing Chemdad Co., Ltd. URL: http://www.chemdad.com/1-acetyl-1-cyclohexene-cas-932-66-1/

Sources

Technical Support Center: Purification of 1-Acetyl-1-cyclohexene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Acetyl-1-cyclohexene. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during fractional distillation of this compound. The information is presented in a practical question-and-answer format to directly address challenges in the laboratory.

Section 1: Pre-Distillation & Experimental Setup

This section focuses on the critical decisions and setup parameters required before beginning the distillation process. Proper planning at this stage is paramount to achieving high purity and yield.

Q1: Should I perform the distillation at atmospheric pressure or under vacuum?

Answer: Due to the high boiling point of this compound, vacuum distillation is strongly recommended .

The reported boiling point at atmospheric pressure (760 mmHg) is 201-202 °C.[1][2] Distilling at such a high temperature increases the risk of thermal decomposition, polymerization, or side reactions, which can lead to lower yields and the introduction of new impurities.[3] Vacuum distillation lowers the boiling point of the liquid, allowing for distillation at a much lower and safer temperature, thereby preserving the integrity of the compound.[3] An established procedure from Organic Syntheses details the successful fractional distillation of this compound at a reduced pressure of 22 mmHg, where it boils between 85-88 °C.[4]

Below is a decision workflow to guide your choice:

G start Start: Crude this compound Sample check_bp What is the atmospheric boiling point? start->check_bp high_bp Boiling Point > 150°C (this compound is ~202°C) check_bp->high_bp High low_bp Boiling Point < 150°C check_bp->low_bp Low recommend_vacuum High risk of thermal decomposition. Action: Use Vacuum Fractional Distillation. high_bp->recommend_vacuum recommend_atm Atmospheric distillation is feasible. (Not applicable for this compound) low_bp->recommend_atm

Caption: Decision workflow for distillation method.

Q2: What type of fractionating column and packing material is best?

Answer: For laboratory-scale purification, a column with a high number of theoretical plates is necessary to separate this compound from closely boiling impurities.

  • Column Choice: A Vigreux column is a simple option, but for better separation, a packed column is superior.[5] The Organic Syntheses procedure specifies a 15-cm helix-packed column, which provides a large surface area for vapor-liquid equilibria, leading to more efficient separation.[4]

  • Packing Material: The choice of packing should provide a large surface area and low pressure drop, which is especially critical for vacuum distillation.[3][6]

    • Structured Packing (e.g., metal sponge, wire mesh): Offers excellent efficiency and low pressure drop, making it ideal for vacuum applications.

    • Random Packing (e.g., Raschig rings, Berl saddles, glass helices): Also effective and commonly used. Glass beads or rings are inert and suitable for most organic compounds.[7][8]

For this specific application, emulating the proven method with a helix-packed column is a reliable starting point.

Q3: My crude product contains acidic or basic impurities from the synthesis. How should I prepare it before distillation?

Answer: It is crucial to neutralize and wash the crude product before distillation to prevent side reactions in the distillation flask. Many synthetic routes, such as Friedel-Crafts acylation, use Lewis acids like AlCl₃ or protic acids.[9]

Recommended Pre-Distillation Workup Protocol:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Wash with a 5% sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid catalysts.[4] Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Perform a subsequent wash with deionized water, followed by a wash with brine (saturated NaCl solution) to break any emulsions and facilitate phase separation.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent. The resulting crude, dry product is now ready for distillation.

Section 2: Troubleshooting During Distillation

This section addresses common problems that can arise during the fractional distillation process and provides actionable solutions.

Q4: The pressure in my vacuum distillation setup is fluctuating and unstable. What is the cause and how can I fix it?

Answer: A stable vacuum is essential for maintaining a constant boiling point and achieving good separation. Fluctuations are almost always due to leaks in the system.

Troubleshooting Steps:

  • Check All Joints: Ensure all ground glass joints are properly sealed. Use a minimal amount of high-vacuum grease if necessary, but avoid excess which can contaminate the product.[10]

  • Secure Clamps: Use Keck clamps on all joints to prevent them from separating under vacuum.[10]

  • Inspect Tubing: Check all vacuum tubing for cracks, holes, or loose connections.

  • Thermometer Adapter: The seal around the thermometer is a common source of leaks. Ensure the adapter provides an airtight seal.[10]

  • Vacuum Pump: Verify that the vacuum pump is functioning correctly and the pump oil is clean.

Q5: The temperature at the still head is not stable or is significantly lower than expected.

Answer: This issue, known as a "temperature drop," typically indicates an interruption in the equilibrium of the distillation process.

  • Cause 1: Distillation Rate is Too Fast. If heating is too aggressive, the vapor ascends the column too quickly without achieving proper equilibrium, leading to poor separation.[10]

    • Solution: Reduce the heating mantle temperature to slow the distillation rate to approximately 1-2 drops per second.

  • Cause 2: Insufficient Insulation. In fractional distillation, a temperature gradient along the column is essential.[6] If the column is losing too much heat to the environment, it can cause premature condensation of the vapor before it reaches the thermometer.

    • Solution: Loosely wrap the fractionating column with glass wool or aluminum foil to insulate it.[5] This helps maintain the proper temperature gradient required for efficient separation.

  • Cause 3: Thermometer Placement. The thermometer bulb must be positioned correctly: the top of the bulb should be level with the bottom of the side-arm leading to the condenser.[5] If it's too high, the vapor won't reach it, and the recorded temperature will be too low.

Q6: I'm observing violent boiling or "bumping" in the distillation flask.

Answer: Bumping occurs when the liquid becomes superheated and boils in a sudden, violent burst.[11] This is dangerous as it can compromise the separation and potentially break the glassware.

  • Solution 1 (Recommended): Use a magnetic stir bar and stir plate. Constant agitation of the liquid provides nucleation sites and ensures smooth, even boiling.

  • Solution 2: Add boiling chips or anti-bumping granules to the flask before heating. Never add boiling chips to a hot liquid , as this can induce violent bumping. Note that boiling chips can become less effective under vacuum.[3]

Section 3: Data & Analysis

This section provides key physical data for this compound and guidance on assessing the purity of your distilled fractions.

Key Physical & Distillation Parameters
PropertyValueSource(s)
Molecular Formula C₈H₁₂O[1]
Molecular Weight 124.18 g/mol [1]
Boiling Point (Atmospheric) 201-202 °C @ 760 mmHg[1][12][13]
Boiling Point (Vacuum) 85-88 °C @ 22 mmHg [4]
Density 0.966 g/mL @ 25 °C[1]
Refractive Index (n20/D) 1.490[1][12]
Q7: How do I know when my desired product is distilling, and how do I assess its purity?

Answer: A successful fractional distillation relies on collecting distinct fractions based on stable temperature plateaus.

  • Collecting Fractions:

    • Initial Fraction (Forerun): The first material to distill will be lower-boiling impurities (e.g., residual solvents). The temperature will be low and may fluctuate. Collect this in a separate receiving flask.

    • Main Fraction: As the temperature stabilizes at the expected boiling point of your product under your specific vacuum (e.g., ~85-88 °C at 22 mmHg), switch to a new, clean receiving flask.[4] This plateau indicates a pure compound is distilling.[5]

    • Final Fraction (Tails): If the temperature begins to rise again or drop significantly after the main fraction is collected, it signifies that higher-boiling impurities are now reaching the still head.[5] Collect this in a third flask.

  • Assessing Purity:

    • Refractive Index: Use a refractometer to measure the refractive index of your main fraction. It should closely match the literature value of ~1.490.[1][12] Deviations suggest impurities.

    • Gas Chromatography (GC): This is an excellent method to determine purity. A pure sample should show a single major peak.

    • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities through unexpected signals.

The following flowchart illustrates a general troubleshooting process for poor separation:

G start Problem: Poor Separation (No stable temperature plateau) q1 Is the distillation rate too fast? (> 2 drops/sec) start->q1 s1 Action: Reduce heating to slow the rate. q1->s1 Yes q2 Is the column properly insulated? q1->q2 No s1->q2 s2 Action: Wrap column with glass wool or foil. q2->s2 No q3 Is the column packing efficient? (Sufficient theoretical plates) q2->q3 Yes s2->q3 s3 Action: Use a longer column or more efficient packing material (e.g., structured packing). q3->s3 No end_node Re-run distillation with adjustments. q3->end_node Yes s3->end_node

Caption: Troubleshooting workflow for poor separation.

References

  • The Good Scents Company. (n.d.). This compound.
  • Stenutz, R. (n.d.). This compound.
  • Organic Syntheses. (n.d.). 1-acetylcyclohexene. Coll. Vol. 4, p.10 (1963); Vol. 32, p.1 (1952).
  • Wikipedia. (n.d.). Fractional distillation.
  • Pope Scientific Inc. (n.d.). Fractionating Column Packing.
  • Quora. (2018). How many types of packing are used in a distillation column?.
  • LabGeek. (n.d.). Fractionating Column, Packable, 24/29.
  • Chemglass Life Sciences. (n.d.). Distillation Packing Materials.
  • PubChem. (n.d.). 1-Acetylcyclohexene.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • Wikipedia. (n.d.). Vacuum distillation.
  • Reddit. (2019). What are some common mistakes when doing fractional distillation?.
  • Jack Westin. (n.d.). Distillation - Separations And Purifications.

Sources

Technical Support Center: Troubleshooting Low Yields in the 1-Ethynylcyclohexanol Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting the acid-catalyzed rearrangement of 1-ethynylcyclohexanol. This resource is designed for researchers, chemists, and process development professionals who are encountering challenges in achieving optimal yields and selectivity in this synthetically valuable transformation. As practicing scientists, we understand that unexpected results are a common part of research. This guide provides in-depth, field-tested insights to help you diagnose and resolve common issues, moving your project forward.

The rearrangement of 1-ethynylcyclohexanol is a classic yet nuanced reaction. Depending on the conditions, it can proceed through two primary, often competing, pathways: the Meyer-Schuster rearrangement to yield an α,β-unsaturated aldehyde, or the Rupe rearrangement , which is typically dominant for tertiary alcohols like this one, leading to an α,β-unsaturated methyl ketone.[1][2][3] Low yields are frequently a result of this competition or the formation of various side products.

This guide is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.

Troubleshooting Guide: Specific Issues & Solutions

Question 1: My reaction is producing a complex mixture of products, and the yield of my desired unsaturated ketone (Rupe product) is very low. What's happening?

This is the most common issue encountered. A complex product mixture indicates a lack of selectivity and potentially harsh reaction conditions.

Immediate Diagnostic Questions:

  • What acid catalyst are you using?

  • What are your reaction temperature and solvent?

Underlying Causes & Corrective Actions:

Traditional strong Brønsted acids (e.g., concentrated sulfuric acid, acetic acid) are notorious for promoting a cascade of side reactions.[4] The high energy of the carbocation intermediates generated under these conditions can lead to several competing pathways.

  • Primary Culprit: The Meyer-Schuster vs. Rupe Competition. For tertiary alcohols, the Rupe rearrangement is expected, but strong acids can still promote the competing Meyer-Schuster pathway to some extent. More importantly, they encourage the formation of byproducts.[1][2]

  • Common Byproducts: You are likely forming 1-ethynylcyclohexene through elimination and cyclohexanone via a retro-ethynylation reaction. An equilibrium between your starting material and these products can also limit the final yield.[5]

Solutions:

  • Switch to a Milder Catalyst: The most effective solution is to move away from strong, non-selective acids. Modern methods offer significantly better control.

    • Lewis Acids & Transition Metals: Catalysts based on Ruthenium, Silver, or Indium (e.g., InCl₃) provide milder conditions and can dramatically improve yields and selectivity.[1]

    • Additive-Assisted Catalysis: Recent studies have shown that using additives in near-critical water can be highly effective. For instance, the use of NaHSO₄ as an additive has been reported to increase the yield of the Rupe product to as high as 88%.[5]

  • Optimize Reaction Temperature: High temperatures can promote decomposition and the formation of undesired byproducts. If you must use a stronger acid, try running the reaction at a lower temperature for a longer period. However, the preferred approach is to use a milder catalyst that allows for lower reaction temperatures (e.g., 90-110 °C).[4]


Question 2: My TLC analysis shows the consumption of starting material, but I'm isolating very little product after workup. Where is my product going?

This frustrating scenario often points to product instability or losses during the workup and purification phases.

Underlying Causes & Corrective Actions:

  • Product Decomposition: The α,β-unsaturated ketone product can be sensitive to the workup conditions. If your workup involves a harsh acid or base wash, you could be degrading the product.

  • Volatility: While the product, 1-acetyl-1-cyclohexene, is not extremely volatile, losses can occur during solvent removal under high vacuum, especially if the scale is small.

  • Incomplete Extraction: Ensure your extraction solvent is appropriate and that you are performing multiple extractions to fully recover the product from the aqueous layer.

Solutions:

  • Neutralize Carefully: After quenching the reaction, ensure the solution is neutralized before extraction. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a standard and effective choice.[4]

  • Gentle Solvent Removal: When using a rotary evaporator, use a moderate bath temperature and control the vacuum carefully to avoid bumping and azeotropic removal of your product with the solvent.[6]

  • Thorough Workup:

    • Rinse the reaction flask with your extraction solvent to recover any adhering product.

    • Perform at least three extractions of the aqueous layer.

    • Wash the combined organic layers with brine to aid in the removal of water and water-soluble impurities.[6]


Question 3: I'm trying to favor the Meyer-Schuster product (the α,β-unsaturated aldehyde), but I keep getting the Rupe ketone. Is it possible to change the selectivity?

While the Rupe pathway is electronically favored for tertiary alcohols, influencing the selectivity is a known challenge that often requires a significant change in strategy.

Underlying Causes & Corrective Actions:

The formation of a tertiary carbocation intermediate is more facile, which naturally leads into the Rupe manifold. Forcing the Meyer-Schuster rearrangement requires circumventing this pathway.

Solutions:

  • Catalyst Selection is Key: This is an area of active research. While traditional methods are unlikely to work, specialized catalytic systems might offer a solution. Some transition metal catalysts have shown different selectivities for propargyl alcohol rearrangements. This would require a deep dive into the latest literature for catalysts that favor the[1][7]-hydride shift for tertiary systems.

  • Substrate Modification: An alternative, though more synthetically intensive, approach is to modify the substrate. If the ultimate goal is the aldehyde, it might be more efficient to start with a secondary propargyl alcohol where the Meyer-Schuster rearrangement is the dominant pathway.[1][2]


Frequently Asked Questions (FAQs)

Q1: How pure does my starting 1-ethynylcyclohexanol need to be? A: Very pure. The synthesis of 1-ethynylcyclohexanol from cyclohexanone and acetylene can result in impurities like unreacted cyclohexanone or diol byproducts.[7][8] These impurities can interfere with the rearrangement reaction. It is highly recommended to purify the starting material by distillation or recrystallization before use.[9]

Q2: What is the mechanistic difference between the Meyer-Schuster and Rupe rearrangements? A: The key difference lies in the initial steps following the protonation of the alcohol.

  • Meyer-Schuster Rearrangement: Involves a[1][7]-shift of the hydroxyl group, leading to an allene intermediate which then tautomerizes to the α,β-unsaturated aldehyde or ketone.[1][3]

  • Rupe Rearrangement: Proceeds through the formation of an enyne intermediate, followed by the addition of water, which then tautomerizes to the α,β-unsaturated ketone. This pathway is favored for tertiary alcohols.[1][3]

Q3: Can I monitor the reaction by Thin Layer Chromatography (TLC)? A: Yes, TLC is an excellent tool for monitoring the progress of the reaction.[10] Use a non-polar solvent system (e.g., hexane/ethyl acetate mixtures) to get good separation between the relatively non-polar product and the more polar starting alcohol. The consumption of the starting material and the appearance of a new, less polar spot for the product can be easily visualized.

Q4: Are there any green chemistry approaches to this rearrangement? A: Yes. The use of near-critical water as a solvent is an environmentally benign approach.[5] Furthermore, developing highly efficient and recyclable catalysts is a key goal in green chemistry, and research into solid-supported acid catalysts for this reaction is an ongoing effort.

Data & Protocols

Table 1: Comparison of Catalytic Systems for the Rupe Rearrangement
Catalyst SystemSolventTemperature (°C)Time (h)Reported Yield of Rupe Product (%)Reference
Strong Acid (e.g., H₂SO₄)Acetic AcidHighVariableOften low due to byproducts[4]
InCl₃ (Microwave)-MicrowaveShortExcellent[1]
NaHSO₄ (5 mol%)Near-critical Water260188[5]
FeCl₃Near-critical Water2601~75[5]
ZnSO₄Near-critical Water2601~65[5]
aq. (OH)P(O)H₂ (5-10 mol%)Toluene90-11018Moderate to Excellent[4]
Experimental Protocol: General Procedure for the Meyer-Schuster Rearrangement using a Phosphorus-Containing Brønsted Acid[4]
  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-ethynylcyclohexanol (1.0 mmol).

  • Reagent Addition: Add technical grade toluene (1.0 mL) followed by the aqueous hypophosphorous acid solution (50 wt% aq. solution, 5–10 mol%).

  • Reaction: Stir the reaction mixture vigorously and heat to 90–110 °C using a heating block for 18 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Visual Guides

Reaction Pathways

Reaction Pathways cluster_MeyerSchuster Meyer-Schuster Pathway cluster_Rupe Rupe Pathway (Major) cluster_SideReactions Side Reactions Start 1-Ethynylcyclohexanol MS_Intermediate Allene Intermediate Start->MS_Intermediate [1,3]-OH Shift Rupe_Intermediate Enyne Intermediate Start->Rupe_Intermediate Dehydration Side_Product1 1-Ethynylcyclohexene (Elimination) Start->Side_Product1 Side_Product2 Cyclohexanone (Retro-ethynylation) Start->Side_Product2 MS_Product α,β-Unsaturated Aldehyde (Minor Product) MS_Intermediate->MS_Product Tautomerization Rupe_Product α,β-Unsaturated Ketone (Major Product) Rupe_Intermediate->Rupe_Product Hydration & Taut.

Caption: Competing reaction pathways for the 1-ethynylcyclohexanol rearrangement.

Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield Observed Analysis Analyze Crude Product Mixture (TLC, GC-MS, NMR) Start->Analysis Decision1 Complex Mixture of Products? Analysis->Decision1 Decision2 Clean Reaction but Low Isolated Yield? Decision1->Decision2 No Action1 Issue: Poor Selectivity - Switch to milder catalyst (Lewis Acid, etc.) - Lower reaction temperature - Check starting material purity Decision1->Action1 Yes Action2 Issue: Workup/Purification Loss - Use gentle workup (e.g., NaHCO₃ wash) - Optimize solvent removal - Ensure complete extraction Decision2->Action2 Yes

Caption: A logical workflow for diagnosing the cause of low reaction yields.

References

  • Meyer–Schuster rearrangement - Wikipedia. Wikipedia. [Link]
  • Meyer-Schuster Rearrangement - SynArchive. SynArchive. [Link]
  • US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents.
  • Rupe Rearrgment | PPTX - Slideshare. Slideshare. [Link]
  • Additive-assisted Rupe rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water.
  • 1-Ethynylcyclohexanol - Wikipedia. Wikipedia. [Link]
  • Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F. Royal Society of Chemistry. [Link]
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. University of Rochester. [Link]

Sources

Removal of unreacted starting materials from 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-Acetyl-1-cyclohexene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the post-reaction work-up and purification, focusing specifically on the removal of unreacted starting materials. Our approach is rooted in fundamental chemical principles to provide you with robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound and what unreacted starting materials should I expect?

The most prevalent laboratory synthesis of this compound is the Friedel-Crafts acylation of cyclohexene.[1][2] This reaction typically uses either acetyl chloride or acetic anhydride as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Therefore, your crude product mixture may contain:

  • Unreacted Cyclohexene: A volatile and flammable liquid.

  • Unreacted Acetyl Chloride or Acetic Anhydride: Corrosive and water-reactive reagents.[3][4]

  • Byproducts: Acetic acid (from hydrolysis of the reagents) and potentially polymeric materials.

Q2: My reaction is complete. What is the very first step I should take to begin purification?

The critical first step is to safely quench the reaction and perform an initial extraction. This neutralizes the Lewis acid catalyst and removes the bulk of water-soluble impurities. Never attempt to directly distill a crude Friedel-Crafts reaction mixture. The residual Lewis acid can promote decomposition and polymerization at high temperatures.

A standard work-up involves carefully and slowly pouring the cooled reaction mixture into a flask containing crushed ice and a small amount of concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. Following this, a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) is performed. The organic layer should then be washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize acidic byproducts like acetic acid), and finally, brine.

Q3: How can I effectively remove low-boiling starting materials like cyclohexene and acetyl chloride?

Due to the significant difference in boiling points, fractional distillation is the most efficient and scalable method.[5] The physical properties of the key components are summarized below, highlighting the feasibility of this approach.

Data Presentation: Physical Properties of Reactants and Product
CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Acetyl Chloride78.4951-52[3][6][7]
Cyclohexene82.1483[8][9][10][11]
Acetic Anhydride102.09139-140[4][12][13]
This compound 124.18 201-202 [14][15]

As shown, the boiling points of cyclohexene (83 °C) and acetyl chloride (52 °C) are substantially lower than that of the desired product (202 °C).[6][8][15] This large separation allows for a clean distillation.

Q4: What is the best method to separate the product from a higher-boiling starting material like acetic anhydride?

While acetic anhydride's boiling point (139 °C) is closer to the product's, a careful fractional distillation can still be effective.[4] However, a more chemically sound approach is to remove it during the aqueous work-up. Acetic anhydride hydrolyzes in water to form two equivalents of acetic acid.[4] By washing the organic layer thoroughly with water and then with a sodium bicarbonate solution, you can convert both the unreacted anhydride and its acetic acid byproduct into sodium acetate, which is readily extracted into the aqueous phase.

Q5: After distillation, my product has a persistent yellow or brown color. What causes this and how can it be removed?

Residual colored impurities are often non-volatile polymeric byproducts formed during the reaction. If these persist after distillation, it suggests they may have co-distilled or that the product is slowly degrading. For high-purity applications, column chromatography is the recommended final purification step.[5] Using a silica gel stationary phase and a solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) will typically separate the non-polar product from more polar, colored impurities.

Troubleshooting Guides & Protocols

Guide 1: General Purification Workflow

This workflow provides a decision-making framework for purifying your crude this compound.

G A Crude Reaction Mixture B Quench Reaction (Ice/HCl) A->B C Liquid-Liquid Extraction (e.g., Ether/Water) B->C D Wash Organic Layer (H₂O, NaHCO₃, Brine) C->D E Dry (e.g., MgSO₄) & Concentrate D->E F Crude Product E->F G Fractional Distillation F->G Primary Purification H Check Purity (GC, NMR) G->H I Purity Acceptable? H->I J Final Product I->J Yes K Column Chromatography I->K No K->H Re-evaluate

Caption: Decision workflow for purification.

Protocol 1: Standard Aqueous Work-up

This protocol is essential for neutralizing the catalyst and removing water-soluble impurities before any further purification.

  • Preparation: Prepare a large beaker or flask with a stir bar, containing crushed ice. For every 1 mole of AlCl₃ used in the reaction, add at least 1.2 equivalents of concentrated HCl to the ice.

  • Quenching: Cool the completed reaction mixture in an ice bath. Slowly and carefully , pour the reaction mixture into the stirring ice/HCl slurry. The addition should be exothermic. Maintain the temperature of the quenching slurry below 20 °C.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether). Shake vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer.

  • Washing:

    • Wash the organic layer with deionized water.

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. This neutralizes any remaining acid.

    • Wash with brine (saturated NaCl solution) to break any emulsions and begin drying the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it stand. Filter off the drying agent and concentrate the solvent using a rotary evaporator. The remaining liquid is your crude this compound, ready for distillation.

G cluster_0 Separatory Funnel A Organic Layer (Product + Impurities in Ether) B Aqueous Layer (Salts, Acid) Drain Drain Aqueous Layer A->Drain Separate A->Drain Separate Wash1 Add H₂O Wash1->A Wash2 Add NaHCO₃(aq) Wash2->A Wash3 Add Brine Wash3->A Drain->Wash2 Drain->Wash3

Caption: Liquid-liquid extraction washing steps.

Protocol 2: Fractional Distillation

This protocol is designed to separate the product from lower-boiling unreacted starting materials.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, and receiving flasks. Ensure all glassware is dry.

  • Distillation: Place the crude product from Protocol 1 into the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently using a heating mantle.

  • Collect Fractions:

    • Fraction 1 (Foreshot): Collect the first low-boiling fraction, which will primarily be residual extraction solvent and any unreacted acetyl chloride (~52 °C) and cyclohexene (~83 °C).[6][8] The temperature at the still head will plateau during the collection of these components.

    • Fraction 2 (Intermediate): As the temperature rises, there may be an intermediate fraction.

    • Fraction 3 (Product): Collect the desired product, this compound, at its boiling point of approximately 201-202 °C.[15] If your system requires it, distillation can be performed under reduced pressure to lower the boiling point.[16]

  • Analysis: Analyze all fractions using an appropriate method (e.g., GC-MS, ¹H NMR) to confirm identity and purity.

References
  • Vertex AI Search. Acetyl Chloride - Common Organic Chemistry.
  • The Good Scents Company. This compound, 932-66-1.
  • Wikipedia. Acetyl chloride.
  • Wikipedia. Acetic anhydride.
  • Wikipedia. Cyclohexene.
  • ChemicalBook. 110-83-8(Cyclohexene) Product Description.
  • Guidechem. 932-66-1 this compound C8H12O, Formula,NMR,Boiling Point,Density,Flash Point.
  • Tradeindia. Acetyl Chloride - Chemical Formula CH3COCl, Colorless Liquid, Molecular Mass 78.
  • ChemicalBook. Acetic anhydride CAS#: 108-24-7.
  • CAMEO Chemicals. ACETIC ANHYDRIDE.
  • West Liberty University. Cyclohexene.
  • ChemSrc. This compound - 932-66-1, C8H12O, density, melting point, boiling point, structural formula, synthesis.
  • PubChem. Acetic Anhydride.
  • The Chemical Thesaurus.
  • Chemior. Cyclohexene | Chemior - CH/Flow.
  • Stenutz. This compound.
  • University of Wisconsin-Pl
  • PubChem. 1-Acetylcyclohexene | C8H12O | CID 13612.
  • Organic Syntheses. 1-acetylcyclohexene - Organic Syntheses Procedure.
  • Sigma-Aldrich. This compound 97 932-66-1.
  • CAS Common Chemistry. 1-Acetylcyclohexene.
  • RSC Publishing.
  • ChemicalBook. This compound | 932-66-1.
  • NIST. Acetic anhydride - the NIST WebBook.
  • University of Wisconsin-Stout. Diels-Alder Reaction.
  • Slideshare.
  • BenchChem.
  • Thieme Chemistry.
  • BYJU'S.
  • Wikipedia. Friedel–Crafts reaction.
  • BenchChem. Removal of impurities from 1-Acetyl-3-methyl-3-cyclohexene-1-ol.
  • BenchChem.
  • ACS Publications.
  • Macmillan Group.
  • Sigma-Aldrich. This compound 97 932-66-1.
  • Organic Syntheses. 1-acetylcyclohexanol - Organic Syntheses Procedure.
  • Google Patents.
  • ResearchGate.

Sources

Technical Support Center: 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1-Acetyl-1-cyclohexene (CAS No. 932-66-1). This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and questions regarding the stability and storage of this versatile α,β-unsaturated ketone. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the longevity of your materials.

I. Troubleshooting Guide: Experimental Anomalies

This section addresses specific issues that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products

Question: My reaction yields are lower than expected, or I am observing unexpected side products when using this compound. What could be the cause?

Answer:

Inconsistent yields or the formation of side products often point to issues with the purity and stability of your this compound starting material. As an α,β-unsaturated ketone, this compound possesses two reactive sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon of the alkene.[1][2] This dual reactivity can lead to undesired reactions if the compound has degraded.

Troubleshooting Steps:

  • Purity Verification:

    • Protocol: Before use, verify the purity of your this compound using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Rationale: These methods can detect impurities or degradation products that may interfere with your reaction. The presence of additional peaks could indicate dimerization, polymerization, or oxidation.

  • Peroxide Contamination Check:

    • Protocol: Test for the presence of peroxides using commercially available peroxide test strips.

    • Rationale: Like many unsaturated compounds, this compound can form peroxides upon exposure to air and light, especially during prolonged storage. Peroxides can initiate unwanted side reactions.

  • Inhibitor Assessment:

    • Protocol: If the compound has been stored for an extended period, consider that any added stabilizer or inhibitor may have been consumed.

    • Rationale: Stabilizers are often added to prevent polymerization. Their depletion can lead to the formation of oligomers or polymers, which will affect the stoichiometry of your reaction.

  • Purification:

    • Protocol: If impurities are detected, consider purifying the this compound by distillation at reduced pressure. The boiling point is reported as 201-202 °C at 760 mmHg and 85-88 °C at 22 mmHg.[3][4]

    • Rationale: Distillation will separate the desired compound from non-volatile impurities and degradation products.

Issue 2: Visual Changes in the Stored Compound

Question: My stored this compound, which was initially a clear, pale-yellow liquid, has developed a darker color or has become more viscous. Is it still usable?

Answer:

A noticeable change in color or viscosity is a strong indicator of degradation. The development of a darker color can suggest the formation of conjugated polymeric structures or oxidation byproducts. Increased viscosity is often a sign of polymerization.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for visually degraded this compound.

Recommended Actions:

  • Prioritize Purity: For sensitive applications, it is always best to use a fresh, unopened container of this compound or a recently purified batch.

  • Small-Scale Validation: If you must use the aged reagent, perform a small-scale trial reaction to confirm its reactivity and compare the outcome with previous successful experiments.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and storage of this compound.

Handling and Storage

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from sources of ignition.[5][6] The container should be tightly closed to prevent exposure to air and moisture.[5]

ParameterRecommended ConditionRationale
Temperature Cool (e.g., refrigerator, 2-8 °C)Slows down potential degradation and polymerization reactions.
Atmosphere Inert (e.g., under Argon or Nitrogen)Minimizes oxidation and peroxide formation.
Light Amber or opaque containerProtects from light, which can catalyze degradation.
Container Tightly sealedPrevents evaporation and exposure to atmospheric moisture and oxygen.

Q2: Is this compound prone to polymerization?

A2: Yes, as an α,β-unsaturated carbonyl compound, it is susceptible to polymerization, especially under certain conditions.[1] Factors that can promote polymerization include:

  • Exposure to light

  • Elevated temperatures

  • Presence of radical initiators (e.g., peroxides)

  • Contact with strong acids or bases

Hazardous polymerization has not been reported under normal conditions, but it is a potential risk with improper storage or handling.[5][6]

Chemical Stability and Reactivity

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents and strong bases.[5][6][7]

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions and potentially cause a fire.

  • Strong Bases: Can catalyze aldol-type condensation and polymerization reactions.

Q4: What are the primary degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively detailed in readily available literature, based on its structure as an α,β-unsaturated ketone, the following pathways are plausible:

  • Oxidation: The allylic positions on the cyclohexene ring and the acetyl group are susceptible to oxidation, especially in the presence of air and light, potentially forming peroxides and other oxygenated byproducts.

  • Polymerization: As mentioned, the conjugated system can undergo free-radical or base-catalyzed polymerization.

  • Isomerization: Under certain acidic or basic conditions, the double bond could potentially migrate.

G cluster_degradation Potential Degradation Pathways A This compound B Oxidation Products (e.g., peroxides, epoxides) A->B Air (O2), Light C Polymers / Oligomers A->C Heat, Light, Initiators D Isomerization Products A->D Acid / Base

Caption: Potential degradation pathways for this compound.

Safety and Handling

Q5: What are the main safety hazards associated with this compound?

A5: this compound is a combustible liquid and may cause irritation to the eyes, skin, and respiratory tract.[5][8] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

Q6: How should I dispose of waste this compound?

A6: Dispose of waste in accordance with local, state, and federal regulations. It should be treated as a chemical waste and disposed of through a licensed waste disposal company. Do not pour it down the drain.

III. References

  • Material Safety Data Sheet - this compound, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • SAFETY DATA SHEET - this compound. (2022, April 30). Chemoventory. Retrieved from [Link]

  • 1-Acetylcyclohexene. (n.d.). PubChem. Retrieved from [Link]

  • 1-acetylcyclohexene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • This compound. (n.d.). The Good Scents Company. Retrieved from [Link]

  • α,β-Unsaturated carbonyl compound. (n.d.). Wikipedia. Retrieved from [Link]

  • 17.6: α,β-Unsaturated Aldehydes and Ketones. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1. (2011, July 15). PubMed. Retrieved from [Link]

  • 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). Organic Chemistry II. Retrieved from [Link]

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Technical Support Center: Identifying Impurities in 1-Acetyl-1-cyclohexene by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-Acetyl-1-cyclohexene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your analytical results.

Troubleshooting Guide: Navigating Common GC-MS Challenges

This section addresses specific issues that may arise during the GC-MS analysis of this compound, providing causal explanations and actionable solutions.

Q1: I'm seeing unexpected peaks in my chromatogram that I can't identify. What are the likely impurities and how can I confirm them?

A1: Unexpected peaks in your chromatogram often originate from the synthetic route used to produce this compound or from sample degradation.

Common Synthetic Impurities:

This compound is commonly synthesized via several routes, each with a characteristic impurity profile.[1][2]

  • Friedel-Crafts Acylation of Cyclohexene: This common method involves reacting cyclohexene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[1] Potential impurities include unreacted starting materials (cyclohexene and acetyl chloride) and byproducts from side reactions.

  • Rearrangement of 1-Ethynylcyclohexanol: Treatment of 1-ethynylcyclohexanol with acids can yield this compound.[2] Incomplete reaction can leave residual 1-ethynylcyclohexanol.

  • Diels-Alder Reaction: The reaction of a conjugated diene with a substituted alkene (dienophile) can form a cyclohexene derivative.[3][4][5] Impurities can include unreacted diene or dienophile and isomeric byproducts.[6]

Workflow for Impurity Identification:

Caption: Workflow for identifying unknown peaks in a GC-MS chromatogram.

Step-by-Step Protocol:

  • Mass Spectral Library Search: Compare the mass spectrum of each impurity peak against a comprehensive library, such as the NIST/EPA/NIH Mass Spectral Library.[7] Pay close attention to the match and reverse-match factors to gauge the quality of the hit. A high match factor suggests a probable identification.

  • Manual Interpretation of Mass Spectra: For peaks with low library match scores, manual interpretation is crucial. The molecular ion (M+) of this compound is at m/z 124.[8][9] Look for characteristic fragmentation patterns. For instance, a prominent peak at m/z 81 is often observed, corresponding to the loss of an acetyl group (CH3CO).[8]

  • Consider Isomers: Be aware of potential isomers like 4-Acetyl-1-methylcyclohexene, which may have similar mass spectra but different retention times.[10]

  • Confirmation with Standards: The most definitive way to identify an impurity is to inject a pure standard of the suspected compound and compare its retention time and mass spectrum with the unknown peak in your sample.

Q2: My this compound peak is tailing. What are the potential causes and how can I improve the peak shape?

A2: Peak tailing is a common issue in gas chromatography and can significantly impact resolution and quantification.[11][12][13][14] It is often caused by active sites in the GC system or issues with the analytical method.[15]

Troubleshooting Peak Tailing:

Tailing_Troubleshooting cluster_inlet Inlet Issues cluster_column Column Issues cluster_method Method Parameters start Peak Tailing Observed inlet_maint Perform Inlet Maintenance - Replace liner, septum, and seal start->inlet_maint column_install Check Column Installation - Ensure proper depth and clean cut start->column_install column_activity Column Activity - Trim column front - Condition column - Replace column if necessary start->column_activity phase_mismatch Solvent/Phase Mismatch - Select a more appropriate solvent or stationary phase start->phase_mismatch temp_issue Initial Temperature Too Low - Increase initial oven temperature start->temp_issue split_ratio Split Ratio Too Low - Increase split ratio start->split_ratio end Symmetrical Peak inlet_maint->end Resolved column_install->end Resolved column_activity->end Resolved phase_mismatch->end Resolved temp_issue->end Resolved split_ratio->end Resolved

Caption: Decision tree for troubleshooting peak tailing in GC analysis.

Potential Causes and Solutions:

  • Active Sites in the Inlet or Column: this compound, being a ketone, can interact with active sites (e.g., silanol groups) in the liner or on the column, causing peak tailing.[15]

    • Solution: Perform routine inlet maintenance, including replacing the liner, septum, and gold seal.[11][16] Consider using a deactivated liner. If the problem persists, trim a small portion (10-20 cm) from the front of the column to remove accumulated non-volatile residues.

  • Improper Column Installation: An improperly cut or installed column can create dead volume, leading to peak distortion.[11][12]

    • Solution: Ensure the column is cut cleanly and squarely. Re-install the column according to the manufacturer's instructions for your specific GC model, ensuring the correct insertion depth into the inlet and detector.

  • Solvent and Stationary Phase Mismatch: A mismatch in polarity between the solvent and the stationary phase can cause poor peak shape.[11]

    • Solution: this compound is a moderately polar compound. A column with an intermediate polarity stationary phase is often a good choice. Ensure your sample is dissolved in a volatile organic solvent like dichloromethane or hexane.[17][18]

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting or tailing peaks.[15][16]

    • Solution: Dilute your sample or increase the split ratio to reduce the amount of analyte reaching the column.

Q3: I'm having trouble getting a good match for my this compound peak in the NIST library. What could be wrong?

A3: Several factors can lead to poor library search results, even for the main component.

  • Co-elution: An impurity may be co-eluting with your main peak, resulting in a mixed mass spectrum that the library cannot match accurately.

    • Solution: Review the peak shape. A non-symmetrical peak or a "shoulder" may indicate co-elution. Adjust your GC temperature program (e.g., use a slower ramp rate) to improve separation.

  • Incorrect Mass Spectral Acquisition Parameters: If the mass spectrometer is not calibrated correctly or the scan parameters are not optimal, the resulting mass spectrum may be skewed.

    • Solution: Ensure your mass spectrometer is properly tuned and calibrated across the desired mass range.

  • Library Quality and Version: While the NIST library is extensive, it's important to use an up-to-date version.[7][19]

    • Solution: Verify you are using a recent version of the NIST library. Consider using advanced search algorithms, like the NIST Hybrid Search, which can improve identification of compounds not in the library.[20]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the GC-MS analysis of this compound.

Q1: What is the best way to prepare a sample of this compound for GC-MS analysis?

A1: Proper sample preparation is critical for obtaining reliable GC-MS data.[21][22]

Recommended Sample Preparation Protocol:

  • Solvent Selection: Dissolve the this compound sample in a high-purity, volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[17][18] Avoid non-volatile solvents or water, as they are incompatible with most GC systems.[18][22][23]

  • Concentration: Aim for a final concentration of approximately 10-100 µg/mL.[18] This helps prevent column overload while ensuring adequate signal intensity.

  • Filtration/Centrifugation: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter or centrifuge the sample and transfer the supernatant to a clean autosampler vial.[18][22] This prevents clogging of the syringe and contamination of the GC inlet.[22]

  • Vials: Always use clean glass autosampler vials with appropriate septa to avoid contamination from plastics.[17][22]

Q2: Which type of GC column is most suitable for analyzing this compound and its potential impurities?

A2: The choice of GC column is paramount for achieving good separation.[24]

Column Selection Guidelines:

ParameterRecommendationRationale
Stationary Phase Intermediate Polarity (e.g., 5% Phenyl-Methylpolysiloxane)This phase provides a good balance of interactions for separating the moderately polar this compound from potential non-polar (e.g., residual cyclohexene) and more polar impurities.[24]
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thicknessThese are standard dimensions that offer a good compromise between resolution, analysis time, and sample capacity for most applications.[24]
Q3: How do I interpret the mass spectrum of this compound?

A3: Understanding the fragmentation pattern of this compound is key to its identification.

Key Mass Spectral Features:

m/z ValueIon Structure/Fragment LostSignificance
124 [C8H12O]+•Molecular Ion (M+) [8][9]
109 [M - CH3]+Loss of a methyl group
81 [M - CH3CO]+Loss of the acetyl group, often a very prominent peak.[8]
67 [C5H7]+Cyclopentenyl cation, a common fragment in cyclohexene-containing structures

The fragmentation of organic molecules in a mass spectrometer is initiated by the removal of an electron to form a molecular ion, which then breaks down into smaller, charged fragments and neutral radicals.[25] The relative abundance of these fragments creates the mass spectrum.

References

  • Sample preparation GC-MS. (n.d.). SCION Instruments.
  • Common Sample Preparation Techniques for GC-MS Analysis. (2024).
  • Gas Chromatography–Mass Spectrometry (GC-MS) for volatile profiling. (n.d.). Oud Academia.
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent.
  • Sample Preparation Guidelines for GC-MS. (n.d.).
  • Tutorial: Spectral Library Search with NIST MSPepSearch and Error Rate Estimation. (n.d.).
  • Peak Shape Problems: Tailing Peaks. (2025). LabRulez GCMS.
  • TROUBLESHOOTING GUIDE. (n.d.).
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  • 1-acetylcyclohexene. (n.d.). Organic Syntheses Procedure.
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  • NIST/EPA/NIH Mass Spectral Library (NIST 05) and Search Program - Manual. (n.d.). Scientific Instrument Services.
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  • Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4). (n.d.).
  • Advanced NIST Hybrid Search of EI and MS/MS Libraries. (2020). YouTube.
  • User Manual | NIST/EPA/NIH Mass Spectral Library 2023. (n.d.). Wiley Science Solutions.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • This compound. (2025).
  • mass spectra - fragmentation patterns. (n.d.). Chemguide.
  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (n.d.). Spectroscopy Online.
  • This compound, 932-66-1. (n.d.). The Good Scents Company.
  • 4-Acetyl-1-methylcyclohexene. (n.d.). the NIST WebBook.
  • Diels–Alder reaction. (n.d.). Wikipedia.
  • Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.).
  • Synthesis of some cyclohexene derivatives by Diels-Alder reaction. (2024).
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  • The Diels-Alder Cycloaddition. (2023). Chemistry LibreTexts.

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Preventing polymerization of cyclohexene during acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the intricate challenges faced in synthetic chemistry. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable insights into a common but frustrating side reaction: the polymerization of cyclohexene during acylation. Our goal is to move beyond simple procedural lists and delve into the causality of these issues, offering robust solutions grounded in chemical principles.

The Challenge: A Tale of Two Pathways

Friedel-Crafts acylation of an alkene like cyclohexene is a powerful C-C bond-forming reaction. The process typically involves a Lewis acid catalyst activating an acylating agent (like an acyl chloride or anhydride) to generate a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic π-bond of cyclohexene. However, the very conditions that promote this desired reaction can also initiate an undesired one: cationic polymerization. The Lewis acid, particularly in the presence of any protic impurities (co-initiators), can protonate the cyclohexene double bond, creating a carbocation that rapidly propagates a polymer chain. This transforms your reaction from a clean synthesis into an unworkable mixture of viscous liquid or solid polymer, leading to low yields and difficult purification.

This guide provides a systematic approach to diagnosing and solving this problem, ensuring your acylation is successful and reproducible.

Troubleshooting Guide: From Viscous Mess to Purified Product

This section addresses specific issues you may encounter in the lab. Each answer is designed to explain the underlying cause and provide a clear, scientifically-backed solution.

Question 1: My reaction mixture became highly viscous or solidified completely. What happened and is the batch salvageable?

Answer: This is the most definitive sign of uncontrolled cationic polymerization. The viscosity increase is due to the formation of long-chain poly(cyclohexene).

  • Root Cause Analysis:

    • Aggressive Catalyst: You are likely using too strong a Lewis acid. Catalysts like aluminum chloride (AlCl₃) are exceptionally effective at generating acylium ions but are also potent initiators for cationic polymerization.[1][2]

    • High Temperature: Cationic polymerization is often highly exothermic and has a significant temperature dependence.[3][4] Even if you started the reaction cold, localized hot spots or a runaway reaction could have occurred.

    • Presence of Initiators: Trace amounts of water or other protic impurities in your reagents or solvent can act as co-initiators with the Lewis acid, dramatically accelerating polymerization.[1][5]

  • Immediate Action & Salvage: Unfortunately, once significant polymerization has occurred, salvaging the desired acylated product is often difficult and low-yielding. The product is likely trapped within the polymer matrix. The primary goal becomes safe quenching and cleanup. Carefully and slowly quench the reaction with an appropriate reagent (e.g., pouring the mixture onto crushed ice and a dilute HCl solution) in a fume hood with proper shielding.

Question 2: My yield of acylated cyclohexene is very low, and TLC/GC analysis shows a significant amount of high-molecular-weight material. How can I optimize the reaction to favor acylation?

Answer: This indicates that the acylation and polymerization pathways are competing, with the latter being significant. Your task is to shift the kinetic and thermodynamic balance in favor of your desired product.

  • Root Cause Analysis: The rate of polymerization is outpacing the rate of acylation. This can be due to a combination of factors including catalyst choice, temperature, and reagent concentration.

  • Optimization Strategies:

    • Temperature Control is Paramount: Maintain the lowest possible reaction temperature that allows for a reasonable acylation rate.[6] It is highly recommended to perform the addition of reagents at 0°C or even -20°C, and then let the reaction proceed at that temperature or warm slowly.[2][6]

    • Re-evaluate Your Catalyst: Switch from strong Lewis acids like AlCl₃ to milder alternatives. This is the single most effective change you can make.

    • Ensure Anhydrous Conditions: Use freshly distilled, peroxide-free solvents and dry your glassware thoroughly.[6] Perform the reaction under a continuous inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.[6]

Data Presentation: Selecting a Milder Lewis Acid

The choice of Lewis acid is critical. The table below compares common options, balancing reactivity with the propensity to induce polymerization.

CatalystRelative StrengthPropensity for PolymerizationTypical Conditions / Remarks
AlCl₃ Very StrongVery HighOften requires stoichiometric amounts; high risk of polymerization.[1]
FeCl₃ StrongHighA common alternative to AlCl₃, but still poses a significant polymerization risk.
SnCl₄ ModerateModerateOften provides a better balance, effective at lower temperatures.
ZnCl₂ MildLowA good choice for sensitive substrates; may require higher temperatures or longer reaction times.
BF₃·OEt₂ MildLowA liquid and easy to handle; generally provides good selectivity.
Zeolites (e.g., H-Beta) Mild (Solid Acid)Very LowHeterogeneous catalysts that can be filtered off. Offer high selectivity for acylation.[7][8]

Question 3: I managed to get a good yield, but the product started to polymerize during purification by distillation. How can I prevent this?

Answer: Polymerization during workup is common because the conditions (heat) can initiate both radical and cationic pathways, especially if traces of acid catalyst remain.

  • Root Cause Analysis:

    • Thermal Initiation: Elevated temperatures during distillation provide the activation energy for polymerization.[6]

    • Radical Initiation: If inhibitors were removed during the workup, exposure to air (oxygen) and heat can form peroxides, which initiate radical polymerization.[6]

    • Residual Catalyst: Incomplete quenching can leave traces of Lewis acid, which can initiate cationic polymerization upon heating.

  • Purification Protocol:

    • Thorough Quenching: Ensure your reaction is completely quenched and neutralized before purification.

    • Utilize Non-Thermal Methods: If possible, use column chromatography for purification, as it avoids high temperatures.[6]

    • Safe Distillation:

      • Perform distillation under high vacuum to lower the boiling point.

      • Add a non-volatile radical inhibitor, such as hydroquinone, to the distillation flask before heating.[6]

      • Use the lowest feasible distillation temperature.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of cyclohexene polymerization during acylation?

A1: The polymerization is a classic example of cationic chain-growth polymerization. It competes directly with the desired Friedel-Crafts acylation pathway. The Lewis acid (LA), often with a co-initiator like water, protonates the cyclohexene double bond, generating a secondary carbocation. This carbocation is the chain-initiating species. It then undergoes electrophilic attack on the double bond of another cyclohexene monomer. This process repeats, propagating the polymer chain.

Visualization: Competing Reaction Pathways

The following diagram illustrates the critical decision point where the reaction can proceed to either the desired acylation or the undesired polymerization.

G Cyclohexene Cyclohexene AcylationProduct Acylated Cyclohexene (Desired Product) Cyclohexene->AcylationProduct + Acylium Ion (Acylation) AcylHalide Acyl Halide (RCOCl) Acylium Acylium Ion [R-C=O]⁺[LA-Cl]⁻ AcylHalide->Acylium + Lewis Acid LewisAcid Lewis Acid (LA) Carbocation Cyclohexyl Carbocation LewisAcid->Carbocation + Cyclohexene (Initiation) Acylium->AcylationProduct Polymer Poly(cyclohexene) (Undesired Byproduct) Carbocation->Polymer + n Cyclohexene (Propagation)

Caption: Competing acylation and polymerization pathways.

Q2: What role do polymerization inhibitors play, and should I add one to my reaction?

A2: Polymerization inhibitors are crucial for the safe storage and handling of reactive monomers like cyclohexene derivatives.[6] They primarily function by scavenging free radicals, which are the initiators of radical polymerization.[6]

InhibitorTypeTypical ConcentrationNotes
BHT (Butylated Hydroxytoluene) Phenolic100 - 200 ppmSoluble in organic solvents, effective for a wide range of monomers.[6]
Hydroquinone (HQ) Phenolic10 - 100 ppmA common, effective inhibitor. Non-volatile, making it ideal for adding before distillation.[6]
4-tert-Butylcatechol (TBC) Phenolic15 - 100 ppmSoluble in organic solvents, often used to stabilize dienes.[6]

Should you add one to your reaction? Generally, no. These inhibitors are designed to stop radical polymerization. The primary polymerization pathway during acylation is cationic. Adding a phenolic inhibitor will likely not prevent it and may even interfere with the Lewis acid catalyst. The key is to prevent polymerization through the methods described above (temperature, catalyst choice). Inhibitors are for storage and purification.

Q3: How do solvent and concentration affect the polymerization side reaction?

A3: The choice of solvent is critical for maintaining an inert and anhydrous environment.

  • Polarity: Non-polar aprotic solvents like dichloromethane or dichloroethane are common. Polar aprotic solvents can sometimes be used, but one must ensure they do not complex too strongly with the Lewis acid.[9] Protic solvents (alcohols, water) are completely incompatible as they will react with the catalyst and act as polymerization initiators.[5]

  • Purity: The solvent must be rigorously dried and, if applicable, distilled to remove any stabilizers or peroxides that could initiate radical side reactions.[6]

  • Concentration: While there are no universal rules, running reactions at very high concentrations can increase the rate of bimolecular reactions, including polymer propagation. If you are experiencing issues, try running the reaction under more dilute conditions.

Experimental Protocols

Protocol 1: General Procedure for Cyclohexene Acylation with Minimized Polymerization

This protocol uses a milder Lewis acid (SnCl₄) and strict temperature control.

  • Glassware Preparation: Oven-dry all glassware (a three-neck round-bottom flask, dropping funnel, and condenser) overnight and assemble hot under a stream of dry nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction.

  • Reagent Preparation:

    • Charge the reaction flask with freshly distilled cyclohexene (1.0 eq) and anhydrous dichloromethane (DCM).

    • Cool the stirred solution to -20°C using a dry ice/acetone bath.

    • In the dropping funnel, prepare a solution of the acyl chloride (1.1 eq) in anhydrous DCM.

  • Catalyst Addition: To the cold cyclohexene solution, add tin(IV) chloride (SnCl₄, 1.2 eq) dropwise via syringe. Ensure the temperature does not rise above -15°C.

  • Acyl Chloride Addition: Add the acyl chloride solution from the dropping funnel to the reaction mixture dropwise over 30-60 minutes. Maintain the internal temperature at -20°C.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at -20°C. Monitor the reaction progress by TLC or GC analysis of quenched aliquots. If the reaction is sluggish, allow it to warm slowly to 0°C.

  • Quenching: Once the reaction is complete, quench it by slowly pouring the cold mixture into a vigorously stirred beaker containing crushed ice and 1M HCl.

  • Workup: Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purification: Purify the crude product by vacuum distillation (with added hydroquinone) or column chromatography.

Visualization: Troubleshooting Workflow

If you encounter issues, this logical flow can help diagnose the problem.

G Start Low Yield or Polymer Formation CheckTemp Is Reaction Temperature ≤ 0°C? Start->CheckTemp CheckCatalyst What is the Lewis Acid? CheckTemp->CheckCatalyst Yes LowerTemp Action: Lower Temperature (e.g., -20°C) CheckTemp->LowerTemp No CheckConditions Are Conditions Strictly Anhydrous & Inert? CheckCatalyst->CheckConditions Mild (e.g., SnCl₄) ChangeCatalyst Action: Use Milder Catalyst (e.g., SnCl₄, ZnCl₂) CheckCatalyst->ChangeCatalyst Strong (e.g., AlCl₃) CheckPurification Did Polymerization Occur During Workup? CheckConditions->CheckPurification Yes ImproveConditions Action: Dry Solvents, Use Inert Gas Blanket CheckConditions->ImproveConditions No ModifyPurification Action: Use Chromatography or Vacuum Distill w/ Inhibitor CheckPurification->ModifyPurification Yes Success Problem Resolved CheckPurification->Success No LowerTemp->Success ChangeCatalyst->Success ImproveConditions->Success ModifyPurification->Success

Caption: A logical workflow for troubleshooting polymerization.

References
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • CSBSJU Chemistry.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • E. Hosseini Nejad, et al. (2012). Alternating ring-opening polymerization of cyclohexene oxide and anhydrides : effect of catalyst, cocatalyst, and anhydride structure. Research portal Eindhoven University of Technology. [Link]
  • J. Z. Vlahovič, et al. (2010). Acylation of cyclohexene derivatives over zeolites.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Wikipedia. Benzene. [Link]
  • Wikipedia. Solvent. [Link]

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Effect of temperature on the yield of 1-Acetyl-1-cyclohexene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Temperature Effects on Reaction Yield

Welcome to the technical support center for the synthesis of 1-Acetyl-1-cyclohexene. As a key intermediate in organic synthesis, achieving a high yield of this compound is paramount for researchers in materials science and drug development. My experience in process optimization has shown that temperature is arguably the most critical, yet often misunderstood, parameter influencing the outcome of this synthesis.

This guide is structured to move from foundational knowledge to practical, actionable troubleshooting. We will explore the causal relationships between temperature, reaction mechanism, and yield for the most common synthetic routes. The protocols and data presented are designed to be self-validating, empowering you to diagnose and solve temperature-related challenges in your own laboratory settings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the role of temperature in the synthesis of this compound.

Q1: Why is temperature such a critical parameter in the synthesis of this compound?

Temperature directly influences reaction rate, chemical equilibrium, and the activation of competing reaction pathways. For the synthesis of this compound, which is often achieved through equilibrium-controlled reactions like the Diels-Alder cycloaddition, temperature dictates the balance between product formation and reversion to starting materials.[1] An improperly controlled temperature can lead to either an impractically slow reaction or, more commonly, the promotion of side reactions and product decomposition, resulting in significantly lower yields.[2]

Q2: How does temperature specifically affect the yield of the Diels-Alder synthesis of this compound?

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene (e.g., isoprene) and a dienophile (e.g., methyl vinyl ketone), is a powerful method for creating the cyclohexene ring.[3][4] However, this reaction is reversible, and the position of the equilibrium is highly temperature-dependent.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo product, which is formed faster due to a lower activation energy.[1]

  • Retro-Diels-Alder Reaction: As the temperature increases, the reverse reaction, known as the "retro-Diels-Alder," becomes significant.[1] This process breaks the newly formed cyclohexene ring, reverting the product back into the diene and dienophile, thereby decreasing the overall yield. At very high temperatures, the starting materials may be thermodynamically favored over the product.

Q3: What is the optimal temperature for the Friedel-Crafts acylation route to this compound, and why?

The Friedel-Crafts acylation of cyclohexene with acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) is another common route.[5] This reaction is highly exothermic and involves a reactive acylium ion intermediate.

Controlling the temperature is crucial for success. Published procedures often recommend low temperatures, such as 0-5 °C, to achieve moderate yields (around 50%).[5] The low temperature is necessary to:

  • Prevent Side Reactions: It minimizes unwanted side reactions such as polymerization of the cyclohexene starting material.

  • Control Reactivity: It tames the high reactivity of the acylium ion, preventing over-reaction or reaction with the product.

  • Enhance Selectivity: It helps to ensure the desired acylation occurs at the double bond without promoting rearrangements or other undesired transformations.

Q4: I am observing significant byproduct formation in my reaction. Could temperature be the cause?

Yes, improper temperature is a very common cause of byproduct formation. In the context of a Diels-Alder reaction, elevated temperatures can lead to the formation of the thermodynamically more stable but often undesired exo isomer.[1] In Friedel-Crafts acylations, higher temperatures can lead to a complex mixture of polymerized and isomerized products. If you are using a high-temperature synthesis, degradation of starting materials or the final product can also contribute to impurities.[2]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common temperature-related issues during the synthesis of this compound.

Problem 1: Consistently Low Yield
Probable Cause (Temperature-Related)Suggested Solution & Protocol
Reaction temperature is too high , causing a retro-Diels-Alder reaction or thermal decomposition of the product. This is especially likely in exothermic cycloaddition reactions.[1]Implement a Temperature Scouting Protocol. A systematic approach is required to find the optimal balance between reaction rate and equilibrium position. A lower temperature may significantly improve yield by disfavoring the reverse reaction. See Protocol 1 below for a detailed methodology.
Reaction temperature is too low , leading to an incomplete reaction within the allotted time. While many reactions benefit from cooling, excessively low temperatures can slow the rate to a point where equilibrium is not reached.Verify Reaction Completion and Increase Temperature Incrementally. First, confirm the presence of unreacted starting materials using an appropriate analytical method (e.g., TLC, GC-MS). If starting materials remain, increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress. For some syntheses, a longer reaction time at a moderate temperature is preferable to a short time at a high temperature.
Problem 2: Inconsistent Yields Between Batches
Probable Cause (Temperature-Related)Suggested Solution & Protocol
Inadequate temperature monitoring and control. Localized hot spots within the reaction vessel due to poor stirring or inconsistent heat application can lead to variable results. The external temperature of the heating mantle or oil bath may not reflect the internal reaction temperature.Improve Thermal Management. Use a calibrated internal thermometer to monitor the actual reaction temperature. Employ a liquid bath (oil, water) for more uniform heat transfer compared to a heating mantle. Ensure vigorous and consistent stirring to maintain thermal homogeneity throughout the reaction mixture. For reactions requiring sub-ambient temperatures, use a cryostat or a properly insulated ice/salt bath.
Problem 3: Poor Product Selectivity (e.g., incorrect isomer ratio)
Probable Cause (Temperature-Related)Suggested Solution & Protocol
The reaction is proceeding under thermodynamic control when the kinetic product is desired (or vice-versa). This is a classic issue in Diels-Alder reactions where the endo product is kinetically favored at lower temperatures, while the exo product is thermodynamically favored at higher temperatures.[1][6]Adjust Temperature to Favor the Desired Isomer. To obtain the kinetic (endo) product, perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Conversely, if the thermodynamic (exo) product is desired, a higher reaction temperature may be necessary to allow the initial kinetic product to revert to starting materials and then reform as the more stable isomer.

Part 3: Experimental Protocols & Data

Protocol 1: Temperature Scouting for Yield Optimization

This protocol provides a framework for systematically determining the optimal temperature for your synthesis.

  • Setup: Arrange a parallel reaction setup with identical small-scale reaction vessels (e.g., 5-10 mL vials with stir bars). Ensure each vessel contains the exact same molar quantities of reactants, catalyst, and solvent.

  • Temperature Gradient: Place each reaction in a separate heating block or bath set to a different temperature. A good starting range for a Diels-Alder reaction could be 25 °C, 40 °C, 60 °C, 80 °C, and 100 °C.

  • Monitoring: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small, measured aliquot from each reaction.

  • Analysis: Quench the reaction in the aliquot and analyze it by a quantitative method such as Gas Chromatography (GC) with an internal standard or quantitative NMR. This will determine the percent conversion of starting material and the yield of this compound.

  • Data Interpretation: Plot the yield as a function of temperature and time. The optimal temperature will be the one that provides the highest yield in a reasonable timeframe without significant byproduct formation.

Data Presentation: Expected Temperature Effects on a Model Diels-Alder Synthesis

The following table summarizes hypothetical but expected outcomes from a temperature scouting experiment for the reaction of isoprene and methyl vinyl ketone.

Reaction Temp. (°C)Reaction Time (h)Conversion (%)Yield of this compound (%)Key Observation
25244540Reaction is slow but selective.
6089588High yield and good rate. Likely optimal.
1004>9975Faster conversion, but lower yield suggests retro-Diels-Alder or side reactions are occurring.
1402>9950Significant yield loss, likely due to product decomposition or equilibrium favoring starting materials.[1][2]

Part 4: Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing the root cause of low product yield, with a primary focus on temperature-related factors.

LowYieldTroubleshooting start Problem: Low Yield check_temp Is Temperature Control Accurate and Stable? start->check_temp check_reaction_complete Is the Reaction Going to Completion? check_temp->check_reaction_complete  Yes solution_improve_control Solution: Use Internal Thermometer, Improve Stirring, Use Liquid Bath check_temp->solution_improve_control  No temp_too_low Probable Cause: Temperature Too Low check_reaction_complete->temp_too_low  No temp_too_high Probable Cause: Temperature Too High (Retro-reaction / Decomposition) check_reaction_complete->temp_too_high  Yes solution_increase_temp Solution: Increase Temperature Incrementally or Increase Reaction Time temp_too_low->solution_increase_temp other_issues Investigate Other Parameters: - Reagent Purity - Catalyst Activity - Stoichiometry temp_too_high->other_issues solution_decrease_temp Solution: Run Temperature Scouting Protocol to Find Optimal Lower Temperature temp_too_high->solution_decrease_temp

Caption: A workflow for troubleshooting low reaction yield.

Kinetic vs. Thermodynamic Control in Diels-Alder Reactions

This energy profile diagram illustrates how temperature influences the product distribution in a typical Diels-Alder reaction.

DielsAlderProfile cluster_0 Reaction Progress cluster_1 Reactants Diene + Dienophile TS_Endo TS (endo) Reactants->TS_Endo TS_Exo TS (exo) Reactants->TS_Exo P_Endo Kinetic Product (endo) TS_Endo->P_Endo note1 Lower Ea, Favored at Low Temp. P_Exo Thermodynamic Product (exo) TS_Exo->P_Exo note2 Higher Ea, Disfavored note3 More Stable Product, Favored at High Temp. HighE Higher Energy LowE Lower Energy

Caption: Energy profile for a Diels-Alder reaction.

References

  • Organic Syntheses Procedure. (n.d.). 1-acetylcyclohexene.
  • University of Colorado Boulder. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol.
  • ResearchGate. (n.d.). Long‐term reaction of isoprene with methyl vinyl ketone under standard... [Diagram].
  • Beilstein Journals. (2022). Rapid gas–liquid reaction in flow. Continuous synthesis and production of cyclohexene oxide.
  • Faraday Discussions (RSC Publishing). (n.d.). Investigation of the reaction of ozone with isoprene, methacrolein and methyl vinyl ketone using the HELIOS chamber.
  • PubChem. (n.d.). 1-Acetylcyclohexene.
  • Journal of the American Chemical Society. (n.d.). Acetylation of 1-Methylcyclohexene.
  • Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control.
  • ResearchGate. (n.d.). Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water.
  • Chemistry LibreTexts. (2023). The Diels-Alder Cycloaddition.
  • The Good Scents Company. (n.d.). This compound.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles.
  • Synthesis of some cyclohexene derivatives by Diels-Alder reaction. (n.d.).
  • ResearchGate. (2020). (PDF) Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction.
  • UCLA – Chemistry and Biochemistry. (2005). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of High.
  • PubMed. (2003). Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst.
  • Sciforum. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube.
  • ResearchGate. (n.d.). Continuous-Flow Synthesis of Adipic Acid from Cyclohexene Using Hydrogen Peroxide in High-Temperature Explosive Regimes | Request PDF.
  • Wikipedia. (n.d.). Benzene.

Sources

Technical Support Center: Synthesis of 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Acetyl-1-cyclohexene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate the challenges of this synthesis and ensure a successful outcome.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and work-up of this compound, primarily focusing on the common Friedel-Crafts acylation route.

Problem 1: Low or No Product Yield

Question: I performed the Friedel-Crafts acylation of cyclohexene with acetyl chloride and aluminum chloride, but my yield of this compound is very low. What could be the issue?

Answer: A low yield in a Friedel-Crafts acylation can stem from several factors, often related to the reagents' quality and the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Moisture Contamination: Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water. Moisture will deactivate the catalyst, preventing the formation of the crucial acylium ion electrophile.[1]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.

  • Inactive Catalyst: The quality of the aluminum chloride is paramount. Old or improperly stored AlCl₃ may be partially hydrolyzed and thus inactive.

    • Solution: Use a fresh bottle of anhydrous aluminum chloride. A simple visual check for a fine, white to pale yellow powder can be an initial indicator of quality.

  • Improper Reaction Temperature: The Friedel-Crafts acylation of cyclohexene is typically conducted at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions.[2] Running the reaction at too high a temperature can lead to polymerization of the cyclohexene starting material.

    • Solution: Maintain the reaction temperature strictly using an ice bath. Add the acetyl chloride dropwise to the mixture of cyclohexene and aluminum chloride to control the initial exothermic reaction.

  • Stoichiometry of the Catalyst: In Friedel-Crafts acylations, the aluminum chloride catalyst forms a complex with the product ketone. This complex is generally stable under the reaction conditions, meaning that a stoichiometric amount of the catalyst is required.[1]

    • Solution: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent, which is typically acetyl chloride.

Problem 2: Presence of Multiple Products or Impurities

Question: My crude product shows multiple spots on the TLC plate. What are the likely side products, and how can I minimize their formation?

Answer: The formation of side products is a common challenge. Understanding their origin is key to mitigating them.

  • Polymerization of Cyclohexene: As mentioned, high reaction temperatures or localized "hot spots" can induce the polymerization of cyclohexene, resulting in a thick, viscous reaction mixture and a complex mixture of byproducts.

    • Solution: Strict temperature control and slow, dropwise addition of reagents are crucial. Efficient stirring is also important to ensure even heat distribution.

  • Isomeric Byproducts: While the primary product is this compound, isomerization can lead to the formation of other acetylcyclohexene isomers.

    • Solution: Purification by fractional distillation under reduced pressure is often effective in separating isomers with different boiling points.[3] Column chromatography can also be employed for more challenging separations.[4]

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of cyclohexene and potentially acetyl chloride (or its hydrolysis product, acetic acid) in the crude product.

    • Solution: Ensure the reaction is allowed to proceed to completion by monitoring it with TLC. If the reaction has stalled, consider adding a small amount of fresh catalyst.

Problem 3: Difficult Work-up and Product Isolation

Question: During the aqueous work-up, I'm having trouble with emulsions and poor separation of the organic and aqueous layers. What can I do?

Answer: Work-up procedures for Friedel-Crafts reactions can be challenging due to the nature of the aluminum salts formed.

  • Quenching the Reaction: The reaction is typically quenched by carefully and slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[5] This hydrolyzes the aluminum chloride and the product-catalyst complex.

    • Causality: The acid is necessary to keep the aluminum salts dissolved in the aqueous phase as aluminum hydroxide (Al(OH)₃) is gelatinous and can complicate extraction.

  • Breaking Emulsions: Emulsions are common during the extraction process.

    • Solution: Adding a saturated solution of sodium chloride (brine) during the extraction can help to break emulsions by increasing the ionic strength of the aqueous layer, which forces the organic components out of the aqueous phase.[6]

  • Neutralization Wash: A wash with a mild base, such as a saturated sodium bicarbonate solution, is often necessary to remove any remaining acid.[3]

    • Caution: Perform this step carefully as the neutralization of strong acids can be vigorous and cause pressure buildup in the separatory funnel due to the evolution of carbon dioxide gas. Vent the separatory funnel frequently.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts acylation for the synthesis of this compound?

A1: The reaction proceeds via electrophilic addition to the alkene followed by elimination. The key steps are:

  • Formation of the Acylium Ion: Acetyl chloride reacts with the Lewis acid catalyst, aluminum chloride, to form a highly electrophilic acylium ion (CH₃CO⁺).[2][7]

  • Electrophilic Attack: The π-bond of the cyclohexene double bond acts as a nucleophile and attacks the acylium ion. This forms a carbocation intermediate.

  • Elimination: A base (which can be the AlCl₄⁻ complex) removes a proton from a carbon adjacent to the carbocation, leading to the formation of the carbon-carbon double bond in the final product, this compound, and regeneration of the catalyst.[2]

Q2: Are there alternative methods for synthesizing this compound?

A2: Yes, another common method is the rearrangement of 1-ethynylcyclohexanol. This reaction is often carried out using reagents like phosphorus pentoxide in benzene or with acids such as oxalic acid or formic acid.[3] The work-up for this procedure typically involves decanting the reaction mixture, washing with a sodium bicarbonate solution, drying the organic layer, and purifying by distillation.[3]

Q3: What analytical techniques are best for characterizing the final product?

A3: A combination of spectroscopic methods is ideal for confirming the structure and purity of this compound:

  • Infrared (IR) Spectroscopy: Look for a strong absorption band for the carbonyl (C=O) stretch around 1680–1720 cm⁻¹ and a band for the alkene (C=C) stretch around 1600–1650 cm⁻¹.[2][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals for the vinyl proton, the acetyl methyl protons, and the protons of the cyclohexene ring.[9]

    • ¹³C NMR: Characteristic peaks for the carbonyl carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the ring should be present.

  • Mass Spectrometry (MS): The molecular ion peak should be observed at m/z = 124, corresponding to the molecular weight of this compound (C₈H₁₂O).[8][10]

Q4: What are the key safety precautions to take during this synthesis?

A4: The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols:

  • Acetyl Chloride: It is a corrosive, flammable, and moisture-sensitive liquid that reacts violently with water to produce hydrochloric acid.[11][12][13][14] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts vigorously with water. Avoid inhalation of the dust and contact with skin and eyes.

  • Cyclohexene: It is a flammable liquid. Keep it away from ignition sources.

  • General Precautions: Always work in a well-ventilated fume hood. Be aware of the potential for exothermic reactions and have an appropriate cooling bath ready. A thorough risk assessment should be conducted before starting any experimental work.[3]

III. Experimental Protocols & Data

Detailed Work-up Protocol for Friedel-Crafts Acylation
  • Quenching: Carefully and slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (approximately 100 g) and concentrated hydrochloric acid (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (2 x 50 mL).

  • Combine Organic Layers: Combine the organic extracts in the separatory funnel.

  • Wash with Water: Wash the combined organic layers with water (50 mL).

  • Neutralization Wash: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). Vent the separatory funnel frequently to release the pressure from CO₂ evolution.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (50 mL) to aid in drying.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Remove the drying agent by gravity filtration and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound (e.g., 85–88 °C at 22 mmHg).[3]

Quantitative Data Summary
Reagent/ProductMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Cyclohexene82.14830.811
Acetyl Chloride78.50521.104
This compound124.18201-2020.966

IV. Visualizations

Workup_Procedure cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture (Product, AlCl3 complex, solvent) Quench Quench with Ice/HCl Reaction->Quench Slow Addition Extraction Extract with Organic Solvent Quench->Extraction Wash_NaHCO3 Wash with NaHCO3 (aq) Extraction->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over Na2SO4 Wash_Brine->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Fractional Distillation (Reduced Pressure) Solvent_Removal->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Experimental workflow for the work-up and purification of this compound.

V. References

  • PubChem. 1-Acetylcyclohexene | C8H12O | CID 13612. [Link]

  • Organic Syntheses. 1-acetylcyclohexene. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Inchem.org. ICSC 0210 - ACETYL CHLORIDE. [Link]

  • ResearchGate. Synthesis of some cyclohexene derivatives by Diels-Alder reaction. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Organic Syntheses. 1-acetylcyclohexanol. [Link]

  • LookChem. This compound - 932-66-1, C8H12O, density, melting point, boiling point, structural formula, synthesis. [Link]

  • Slideshare. Diels-Alder Reaction-For the preparation of cyclohexene | PDF. [Link]

  • Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • University of California, Irvine. Synthesis of Cyclohexene The Dehydration of Cyclohexanol. [Link]

  • Journal of the American Chemical Society. Acetylation of 1-Methylcyclohexene. [Link]

  • Royal Society of Chemistry. Preparation of cyclohexene. [Link]

  • ResearchGate. (PDF) Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. [Link]

  • University of California, Irvine. Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). [Link]

  • King's Centre for Visualization in Science. Cyclohexene. [Link]

  • The Good Scents Company. This compound, 932-66-1. [Link]

  • CAS Common Chemistry. 1-Acetylcyclohexene. [Link]

Sources

Technical Support Center: Characterization of Unexpected Products in 1-Acetyl-1-cyclohexene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for reactions involving 1-acetyl-1-cyclohexene. As a versatile α,β-unsaturated ketone, this compound is a valuable building block in organic synthesis. However, its reactivity profile can lead to unexpected side products, complicating reaction outcomes and purification processes. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to help you identify, characterize, and mitigate the formation of these unintended molecules.

FAQ 1: The Basics of Reactivity

Question: My reaction with this compound produced a complex mixture. What are the most likely types of side reactions I should be looking for?

Answer: this compound possesses two primary reactive sites: the carbonyl group and the conjugated C=C double bond. This dual reactivity is the root cause of most side products. The most common unexpected reactions fall into three categories:

  • Michael Addition (1,4-Conjugate Addition): This is arguably the most prevalent side reaction. As an α,β-unsaturated ketone, this compound is an excellent Michael acceptor.[1] Nucleophiles, including the enolate of this compound itself, can add to the β-carbon of the double bond. This can lead to self-condensation (dimerization) or polymerization, especially under basic conditions or elevated temperatures.[2]

  • Diels-Alder Reaction ([4+2] Cycloaddition): The electron-deficient double bond in this compound makes it a competent dienophile.[3] If your reaction mixture contains a conjugated diene, either as a reagent, impurity, or formed in situ, a Diels-Alder cycloaddition can occur, leading to a substituted cyclohexene derivative.[4]

  • Aldol-Type Reactions (1,2-Addition): While conjugate addition is often favored, direct nucleophilic attack at the carbonyl carbon (1,2-addition) can also occur, leading to aldol-type products. This is more common with "hard" nucleophiles like Grignard reagents or organolithiums.[2][5] Subsequent dehydration of these aldol adducts can lead to further conjugated systems.[6]

FAQ 2: Troubleshooting Common Scenarios

Question: I suspect dimerization via Michael addition. What spectral evidence should I look for?

Answer: A Michael dimerization product will have a molecular weight exactly double that of the starting material (2 x 124.18 g/mol = 248.36 g/mol ). This is the first clue you should seek from mass spectrometry (GC-MS or LC-MS).

Spectroscopically, the key changes will be in the NMR spectra. The highly symmetric nature of the starting material will be lost.

  • ¹H NMR: You will observe a significant increase in the number of signals in the aliphatic region (1.0-3.0 ppm). The characteristic vinylic proton signal of the starting material (around 6.8-7.0 ppm) will be absent in the dimer, replaced by new methine protons.

  • ¹³C NMR: The dimer will have two carbonyl signals and a more complex set of sp³ carbon signals compared to the starting material. The vinylic carbon signals of the starting material (at ~135 ppm and ~145 ppm) will disappear.

The diagram below illustrates the self-condensation pathway.

Michael_Dimerization cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation SM1 This compound (Molecule A) Enolate Enolate Intermediate SM1->Enolate Deprotonation Enolate_node Enolate Enolate->Enolate_node Base Base (e.g., OH⁻, RO⁻) SM2 This compound (Molecule B) Dimer_Anion Dimeric Enolate Dimer_Anion_node Dimeric Enolate Dimer_Anion->Dimer_Anion_node Enolate_node->SM2 Nucleophilic Attack Final_Dimer Michael Dimer Product Dimer_Anion_node->Final_Dimer Protonation H_Source Proton Source (e.g., H₂O)

Caption: Michael addition dimerization pathway for this compound.

Spectroscopic Data Comparison

The following table provides a hypothetical comparison of key NMR signals to aid in identification.

Signal TypeThis compound (Expected)Hypothetical Michael Dimer (Example)Rationale for Change
Vinylic Proton (¹H) ~6.9 ppm (triplet)AbsentThe C=C bond is consumed during the addition.
Acetyl Protons (¹H) ~2.3 ppm (singlet)Two singlets (e.g., ~2.1 ppm, ~2.2 ppm)The two acetyl groups are now in different chemical environments.
Aliphatic Protons (¹H) Multiplets from 1.6-2.4 ppmBroader, more complex multiplets from 1.2-3.0 ppmLoss of symmetry and creation of new stereocenters.
Vinylic Carbons (¹³C) ~135 ppm (C-β), ~145 ppm (C-α)AbsentThe C=C bond is converted to a C-C single bond.
Carbonyl Carbon (¹³C) ~200 ppmTwo signals (e.g., ~198 ppm, ~208 ppm)The two carbonyl groups are in non-equivalent environments.
Question: My reaction was performed under acidic conditions and I've isolated a product with a five-membered ring. What could this be?

Answer: The formation of a cyclopentenone ring from a divinyl ketone under acid catalysis is known as the Nazarov cyclization.[7] While this compound is not a divinyl ketone, if your starting materials or reaction conditions could generate a related divinyl ketone intermediate, a subsequent Nazarov cyclization is a plausible, albeit advanced, possibility.[8] This reaction involves a 4π-electrocyclic ring closure of a pentadienyl cation.[9]

Characterization would reveal a rearranged carbon skeleton and the presence of a cyclopentenone moiety. This is a less common but highly interesting unexpected product that warrants full structural elucidation if suspected.[10]

Question: How can I minimize the formation of these byproducts?

Answer: Controlling side reactions is a matter of controlling your reaction conditions. Here are some field-proven strategies:[11]

  • Temperature Control: Many side reactions, especially dimerization, have a higher activation energy than the desired reaction. Running your experiment at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity.[12]

  • Order and Rate of Addition: If you are reacting this compound with another nucleophile, consider adding the cyclohexene slowly to a solution of your nucleophile. This keeps the concentration of the enone low at any given moment, minimizing its opportunity to react with itself.

  • Choice of Base/Catalyst: For base-mediated reactions, use a non-nucleophilic or sterically hindered base if you are trying to avoid Michael addition from the base itself. For acid-catalyzed reactions, use the mildest Lewis or Brønsted acid that effectively promotes the desired transformation to avoid rearrangements like the Nazarov cyclization.[8]

  • Inert Atmosphere: Ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon). Oxygen can promote radical-based polymerization pathways, leading to intractable tars.[11]

  • Purity of Reagents: Use pure, and where necessary, anhydrous solvents and reagents. Impurities can act as unintended catalysts or reactants.[12]

Section 3: Experimental Protocols & Workflows

Troubleshooting Workflow for Unexpected Products

If an unexpected product is detected (e.g., via TLC or crude NMR), a systematic approach is necessary for identification.

Troubleshooting_Workflow Start Unexpected Spot on TLC / Unexpected Peak in Crude NMR Check_SM Is it unreacted starting material? Start->Check_SM Isolate Isolate the byproduct via Flash Column Chromatography Check_SM->Isolate No GCMS Run GC-MS or LC-MS Analysis Isolate->GCMS FTIR Acquire FT-IR Spectrum Isolate->FTIR MolWeight Determine Molecular Weight GCMS->MolWeight NMR Acquire High-Resolution NMR (¹H, ¹³C, COSY, HSQC) MolWeight->NMR MW = 2x SM? (Suspect Dimer) MolWeight->NMR MW = SM + Diene? (Suspect Diels-Alder) MolWeight->NMR Other MW Structure Propose Structure based on Combined Spectroscopic Data NMR->Structure FTIR->Structure

Caption: Systematic workflow for identifying unknown reaction byproducts.

Protocol: General Procedure for Inert Atmosphere Reactions

This protocol is essential for minimizing side reactions caused by atmospheric oxygen and moisture.[11]

  • Glassware Preparation: Thoroughly clean and dry all glassware (reaction flask, condenser, addition funnel) in an oven at >120 °C for at least 4 hours.

  • Assembly: Quickly assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen) using a manifold or balloon. Allow the system to cool to room temperature under the inert atmosphere.

  • Solvent Addition: Add anhydrous solvent via a cannula or a dry syringe.

  • Reagent Addition:

    • Liquids: Add liquid reagents via a dry syringe through a rubber septum.

    • Solids: If adding a solid, do so under a strong counter-flow of inert gas by quickly removing a stopper and adding the solid via a powder funnel.

  • Reaction Monitoring: Throughout the reaction, maintain a positive pressure of inert gas. Sample the reaction for monitoring (e.g., TLC) by withdrawing a small aliquot with a syringe.

  • Work-up: Quench the reaction by adding the appropriate reagent at the designated temperature before exposing the mixture to air.

References

  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of substituted enones.
  • Organic Syntheses. (n.d.). 1-acetylcyclohexene.
  • Guidechem. (n.d.). This compound 932-66-1 wiki.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Wikipedia. (n.d.). Nazarov cyclization reaction.
  • Synform. (2020). The Nazarov Cyclization.
  • Wikipedia. (n.d.). Diels–Alder reaction.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ChemSrc. (2025). This compound.
  • PubChem. (n.d.). 1-Acetylcyclohexene.
  • ResearchGate. (n.d.). Nazarov Cyclization.
  • Journal of the American Chemical Society. (n.d.). Acetylation of 1-Methylcyclohexene.
  • Journal of Al-Nahrain University. (2024). Synthesis of some cyclohexene derivatives by Diels-Alder reaction.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Acetylcyclohexene.
  • Beilstein Journal of Organic Chemistry. (2023). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles.
  • Organic Letters. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside.
  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization.
  • Slideshare. (n.d.). Diels-Alder Reaction-For the preparation of cyclohexene.
  • Utah Tech University. (n.d.). Diels-Alder Reaction.
  • Chemistry LibreTexts. (2023). The Diels-Alder Cycloaddition.
  • Alfa Chemistry. (n.d.). Michael Addition.
  • Crash Course. (2022). Crossed Aldol Reactions, Enones, and Conjugate Addition: Crash Course Organic Chemistry #45.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
  • Chemistry LibreTexts. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones.
  • Organic Chemistry Portal. (n.d.). Michael Addition.
  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
  • ResearchGate. (n.d.). (PDF) Michael addition reaction and its examples.

Sources

Technical Support Center: Improving the Regioselectivity of Reactions with 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselective reactions involving 1-acetyl-1-cyclohexene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common regioselectivity challenges. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioselectivity challenges when working with this compound?

A1: this compound is an α,β-unsaturated ketone, presenting two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon of the double bond (C3). This duality leads to a competition between 1,2-addition (at the carbonyl) and 1,4-conjugate addition (at the β-carbon).[1][2] Furthermore, reactions involving the enolate of this compound can lead to different regioisomers depending on whether the kinetic or thermodynamic enolate is formed.[3][4][5][6] Understanding and controlling these competing pathways is the central challenge.

Q2: How does the nature of the nucleophile influence the regioselectivity of addition to this compound?

A2: The regioselectivity is heavily influenced by the "hardness" or "softness" of the nucleophile, a concept described by Hard-Soft Acid-Base (HSAB) theory.[1]

  • Hard Nucleophiles: These are typically characterized by a high charge density and are more attracted to the "hard" electrophilic carbonyl carbon. Examples include Grignard reagents (in the absence of copper salts) and organolithium compounds.[1] These reagents tend to favor 1,2-addition .

  • Soft Nucleophiles: These have a more diffuse charge and are more likely to attack the "soft" electrophilic β-carbon.[1] Organocuprates (Gilman reagents), enamines, and many stabilized enolates fall into this category, favoring 1,4-conjugate addition .[7][8]

Q3: Can reaction conditions be modified to favor 1,4-conjugate addition?

A3: Absolutely. To favor the 1,4-adduct, you should choose conditions that promote attack at the β-carbon. Key strategies include:

  • Use of "Soft" Nucleophiles: As discussed above, employing organocuprates instead of Grignard or organolithium reagents is a classic strategy to direct the reaction towards conjugate addition.[1][7]

  • Catalysis: Lewis acids can be used to activate the enone system, sometimes influencing the regioselectivity.[9] Certain organocatalysts, like cinchona alkaloid derivatives, have also been shown to promote conjugate additions with high selectivity.[10]

  • Solvent and Temperature: While less impactful than the choice of nucleophile, solvent polarity and reaction temperature can sometimes influence the ratio of 1,2- to 1,4-addition products.

Q4: I am performing a Robinson annulation with this compound and getting a mixture of products. How can I improve the regioselectivity?

A4: The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation.[11][12][13][14] Poor regioselectivity in this sequence often arises from the initial Michael addition step. To improve this:

  • Choice of Base and Conditions: The formation of the enolate for the Michael addition is critical. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) will favor the formation of the kinetic enolate, which may offer a different regiochemical outcome than the thermodynamic enolate formed with weaker bases (e.g., alkoxides) at higher temperatures.[3][6]

  • Pre-formation of the Enolate: Instead of generating the enolate in situ with the Michael acceptor present, pre-forming the desired enolate under controlled kinetic or thermodynamic conditions before adding the this compound can provide better control over the initial addition.

Q5: How can I control the regioselectivity of Diels-Alder reactions where this compound acts as the dienophile?

A5: In a Diels-Alder reaction, this compound is an electron-deficient dienophile due to the electron-withdrawing acetyl group.[15][16][17] The regioselectivity is governed by the electronic properties of the diene. According to frontier molecular orbital theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. For a "normal demand" Diels-Alder, using a diene with electron-donating groups (EDGs) will raise the energy of its HOMO, leading to a more favorable interaction and often a predictable regiochemical outcome (the "ortho" or "para" product is typically favored).[15]

Troubleshooting Guides

Problem 1: Low Yield of the 1,4-Conjugate Addition Product with a Grignard Reagent

Issue: You are attempting a conjugate addition of a Grignard reagent to this compound but are observing significant amounts of the 1,2-addition product (a tertiary alcohol).

Root Cause: Grignard reagents are generally considered "hard" nucleophiles and preferentially attack the carbonyl carbon.[1]

Solutions & Explanations:

  • Transmetalation to an Organocuprate (Gilman Reagent): This is the most effective solution. By adding a copper(I) salt (e.g., CuI, CuBr) to your Grignard reagent before introducing the this compound, you form a "softer" organocuprate reagent in situ.[1][7] This species will overwhelmingly favor the 1,4-addition pathway.

    Experimental Protocol: Copper-Catalyzed 1,4-Addition of a Grignard Reagent
    • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare your Grignard reagent (e.g., from an alkyl or aryl halide and magnesium turnings) in anhydrous diethyl ether or THF.

    • Formation of the Gilman Reagent: In a separate flame-dried flask under an inert atmosphere, suspend one equivalent of copper(I) iodide (CuI) in anhydrous diethyl ether or THF. Cool this suspension to 0 °C.

    • Slowly add two equivalents of the prepared Grignard reagent to the CuI suspension. The mixture will likely change color, indicating the formation of the lithium diorganocuprate.

    • Conjugate Addition: Cool the Gilman reagent solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the Gilman reagent via syringe or cannula.

    • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

    • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

  • Nickel Catalysis: Recent advances have shown that nickel catalysts can facilitate the conjugate addition of organic halides to enones, providing an alternative to pre-formed organometallic reagents.[18]

Data Comparison: Regioselectivity of Nucleophilic Additions to α,β-Unsaturated Ketones

Nucleophile TypePredominant ProductMechanistic Rationale
Organolithium (e.g., n-BuLi)1,2-AdditionHard nucleophile, charge-controlled reaction.
Grignard (e.g., EtMgBr)Primarily 1,2-AdditionHard nucleophile, though some 1,4 may be observed.[19][20]
Organocuprate (e.g., Li(CH₃)₂Cu)1,4-AdditionSoft nucleophile, orbital-controlled reaction.[7]
Stabilized Enolates1,4-AdditionSoft nucleophiles, classic Michael donors.
Problem 2: Formation of Multiple Enolate Regioisomers in an Alkylation Reaction

Issue: You are attempting to deprotonate this compound to form an enolate for a subsequent alkylation, but you are obtaining a mixture of alkylated products.

Root Cause: this compound can form two different enolates: the kinetic enolate (deprotonation at the methyl group) and the thermodynamic enolate (deprotonation at the C6 position of the ring). The reaction conditions dictate which enolate is preferentially formed.[3][4][5][6]

Solutions & Explanations:

  • Kinetic Control (Less Substituted Enolate): To favor the kinetic enolate, you need conditions that are irreversible and where the most accessible proton is removed.

    • Base: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA).[3] Its bulkiness makes it difficult to access the more hindered C6 proton.

    • Temperature: Perform the deprotonation at a very low temperature (typically -78 °C).[3] This minimizes the energy available for the system to equilibrate to the more stable thermodynamic enolate.

    • Reaction Time: Use short reaction times.[3]

  • Thermodynamic Control (More Substituted Enolate): To favor the more stable, more substituted thermodynamic enolate, you need reversible conditions that allow the enolates to equilibrate.[3][6]

    • Base: Use a strong, but less hindered base, such as sodium hydride (NaH) or a sodium alkoxide (e.g., NaOEt).[3]

    • Temperature: Use higher temperatures (room temperature or above).[3]

    • Reaction Time: Allow for longer reaction times to ensure equilibrium is reached.[3]

Experimental Protocol: Regioselective Enolate Formation and Alkylation

A) Kinetic Enolate Formation:

  • In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium (1.05 equivalents) and stir for 30 minutes at -78 °C to generate LDA.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LDA solution. Stir for 30-60 minutes at -78 °C.

  • Add your electrophile (e.g., methyl iodide) and allow the reaction to slowly warm to room temperature.

  • Quench, work up, and purify as described previously.

B) Thermodynamic Enolate Formation:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents, washed with hexanes) in anhydrous THF.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF at room temperature.

  • Heat the mixture to reflux for several hours to ensure equilibration.

  • Cool the reaction, add your electrophile, and proceed with the work-up and purification.

Visualizing Reaction Pathways
Diagram 1: Competing Nucleophilic Addition Pathways

G cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Products Start This compound Nuc_Hard Hard Nucleophile (e.g., R-MgX) Start->Nuc_Hard 1,2-Attack (Charge Control) Nuc_Soft Soft Nucleophile (e.g., R2CuLi) Start->Nuc_Soft 1,4-Attack (Orbital Control) Prod_12 1,2-Addition Product (Tertiary Alcohol) Nuc_Hard->Prod_12 Prod_14 1,4-Conjugate Addition Product (β-Substituted Ketone) Nuc_Soft->Prod_14

Caption: Choice of nucleophile dictates the regioselectivity of addition.

Diagram 2: Kinetic vs. Thermodynamic Enolate Formation

G cluster_0 Starting Material cluster_1 Conditions cluster_2 Intermediates Start This compound Kinetic_Cond Kinetic Control (LDA, -78 °C) Start->Kinetic_Cond Thermo_Cond Thermodynamic Control (NaH, RT or heat) Start->Thermo_Cond Kinetic_Enolate Kinetic Enolate (Less Substituted) Kinetic_Cond->Kinetic_Enolate Faster Formation Thermo_Enolate Thermodynamic Enolate (More Substituted) Thermo_Cond->Thermo_Enolate More Stable Kinetic_Enolate->Thermo_Enolate Equilibration (at higher temp)

Caption: Reaction conditions control the formation of regioisomeric enolates.

References

  • Amoah, E., & Dieter, R. K. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β–γ,δ-Dienones and α,β–γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(5), 2870–2888. [Link]
  • Dieter, R. K. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β–γ,δ-Dienones and α,β–γ,δ-Dienyl Thiol Esters. Organic Chemistry Portal. [Link]
  • Gentry, E. C., & Knowles, R. R. (2015).
  • Tanaka, Y., Kanai, M., & Shibasaki, M. (2008). A catalytic enantioselective conjugate addition of cyanide to enones. PubMed. [Link]
  • Wikipedia. (n.d.).
  • List, B. (2023). Iron-Catalyzed Coupling of Alkenes and Enones: Sakurai–Michael-type Conjugate Addition of Catalytic Allyliron Nucleophiles. Organic Letters. [Link]
  • Wang, J., et al. (2006).
  • Gawronski, J., & Wascinska, N. (2023). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters. [Link]
  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]
  • Organic Chemistry Academy. (2023).
  • University of Calgary. (n.d.). Kinetic vs.
  • OpenStax. (2023). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Organic Chemistry. [Link]
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). 1-acetylcyclohexene. [Link]
  • Professor Dave Explains. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. [Link]
  • The Organic Chemistry Tutor. (2020). Conjugated Dienes: Diels-Alder Cycloaddition Reaction. YouTube. [Link]
  • ChemComplete. (2022).
  • Slideshare. (n.d.).
  • Zhang, J., et al. (2021). Palladium-Catalyzed Site-Selective Regiodivergent Carbocyclization of Di- and Trienallenes: A Switch between Substituted Cyclohexene and Cyclobutene. Journal of the American Chemical Society. [Link]
  • Ashenhurst, J. (2022).
  • Wikipedia. (n.d.). Regioselectivity. [Link]
  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
  • L.S. College, Muzaffarpur. (2020).
  • Khan Academy. (n.d.). Diels-Alder reaction (video). [Link]
  • Wang, Y., et al. (2022). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. MDPI. [Link]
  • Bower, J. F. (2020). Chemo- and Regioselective Synthesis of Acyl-Cyclohexenes by a Tandem Acceptorless Dehydrogenation-[1][20]-Hydride Shift Cascade. Journal of the American Chemical Society. [Link]
  • Ashenhurst, J. (2018).
  • PubChem. (n.d.). 1-Acetylcyclohexene. [Link]
  • J&K Scientific LLC. (2025).
  • Chemistry Steps. (n.d.). Regioselectivity of E1 Reactions - Practice Problems. [Link]
  • FIU. (n.d.). Theoretical and Experimental Study of the Regioselectivity of Michael Additions. [Link]
  • Kong, W., et al. (2023).
  • CAS Common Chemistry. (n.d.). 1-Acetylcyclohexene. [Link]
  • Chan, A., & Scheidt, K. A. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PMC. [Link]
  • Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. SciSpace. [Link]
  • Chem-Space. (2025). This compound. [Link]
  • ResearchGate. (2025). Acylation of Cyclohexene and 1-Methylcyclohexene Over Zeolites and Mesoporous Molecular Sieves. [Link]
  • Chemistry LibreTexts. (2016). 19.
  • Royal Society of Chemistry. (2022). Highly regioselective ferrocenyl cyclohexene/cyclopentene isomerization through benzyne transfer coupling. [Link]
  • ResearchGate. (2025).
  • Ashenhurst, J. (2016). Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. [Link]
  • ResearchGate. (2025). Hydroxy-Group Directivity in the Regioselective and Diastereoselective [2 + 2] Photocycloaddition (Paternò-Büchi Reaction) of Aromatic Carbonyl Compounds to Chiral and Achiral Allylic Substrates: The Preparation of Oxetanes with up to Three Stereogenic Centers as Synthetic Building Blocks. [Link]
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Sources

Technical Support Center: Catalyst Deactivation in the Synthesis of 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Acetyl-1-cyclohexene. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) concerning catalyst deactivation during this important chemical transformation. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve common catalytic challenges, ensuring the efficiency and reproducibility of your synthetic endeavors.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a practical question-and-answer format.

Issue 1: Low or No Conversion of Cyclohexene

Question: My reaction shows very low or no conversion of cyclohexene to this compound. What are the likely causes related to catalyst deactivation?

Answer: Low or negligible conversion is a frequent issue, often directly linked to the deactivation of the catalyst. The primary causes depend on the type of catalyst employed.

For Lewis Acid Catalysts (e.g., Aluminum Chloride, AlCl₃):

  • Moisture Contamination: Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water. Any moisture in your reactants (cyclohexene, acetyl chloride/acetic anhydride) or solvent will lead to the hydrolysis of AlCl₃ to aluminum hydroxide, rendering it inactive.[1] It is imperative to use anhydrous reagents and solvents and to thoroughly dry all glassware.

  • Product-Catalyst Complexation: The ketone functional group in the this compound product can act as a Lewis base and form a stable complex with the AlCl₃ catalyst.[1] This complexation effectively sequesters the catalyst, preventing it from participating in further catalytic cycles.[1] This is a key reason why stoichiometric or even super-stoichiometric amounts of AlCl₃ are often required for successful acylation reactions.[2]

  • Impurities in Starting Materials: The presence of basic impurities in the cyclohexene or acylating agent can neutralize the Lewis acid catalyst.

For Solid Acid Catalysts (e.g., Zeolites):

  • Coke Formation: At elevated temperatures, organic molecules can undergo side reactions to form heavy, carbonaceous deposits known as coke.[3][4] This coke can block the active sites within the zeolite pores, preventing access for the reactants.[3]

  • Leaching of Active Sites: In liquid-phase reactions, there is a risk of active acidic sites from the solid catalyst leaching into the reaction medium.[5] This leads to a permanent loss of catalytic activity.

  • Water Adsorption: While zeolites can be more water-tolerant than AlCl₃, excessive water in the reaction mixture can still adsorb onto the active sites and inhibit the reaction.

Issue 2: Reaction Starts but Stalls Prematurely

Question: The reaction proceeds initially, as confirmed by in-process monitoring (e.g., GC-MS or TLC), but then stops before reaching completion. What could be the cause?

Answer: A stalling reaction is a classic symptom of catalyst deactivation occurring during the course of the synthesis.

  • Progressive Product Inhibition (with AlCl₃): As the concentration of this compound increases, the rate of catalyst deactivation through complex formation also increases. This leads to a gradual slowing and eventual cessation of the reaction as the active catalyst is consumed.

  • Rapid Coking (with Zeolites): The reaction conditions may be promoting the rapid formation of coke on the catalyst surface. This can be exacerbated by higher reaction temperatures or the presence of impurities that act as coke precursors.

  • Insufficient Catalyst Loading: If a substoichiometric amount of Lewis acid catalyst was used, it may be entirely consumed by complexation with the initial amount of product formed, thus halting the reaction.

Frequently Asked Questions (FAQs)

Q1: How can I minimize catalyst deactivation when using aluminum chloride?

A1: To minimize AlCl₃ deactivation, ensure all reagents and solvents are strictly anhydrous.[1] Use a stoichiometric excess of the catalyst to compensate for complexation with the product.[2] Running the reaction at lower temperatures, if feasible for the reaction rate, can also reduce side reactions.

Q2: Are there more robust alternatives to traditional Lewis acids like AlCl₃?

A2: Yes, solid acid catalysts like zeolites (e.g., H-BEA, H-ZSM-5) are often more robust, reusable, and environmentally benign alternatives.[6] They are less sensitive to moisture and do not form stable complexes with the ketone product in the same way as AlCl₃. However, they can be prone to deactivation by coking, especially at higher temperatures.[3][4]

Q3: What are the signs of coke formation on my zeolite catalyst?

A3: Visual inspection of a deactivated zeolite catalyst will often reveal a change in color, typically to yellow, brown, or black, due to the carbonaceous deposits. A decrease in the catalyst's surface area and pore volume, which can be measured by techniques like N₂ physisorption, is another strong indicator.

Q4: Can I regenerate my deactivated catalyst?

A4: Regeneration is often possible, particularly for zeolite catalysts. Deactivated zeolites can typically be regenerated by a controlled burnout of the coke in a stream of air or oxygen at elevated temperatures (calcination).[4][7] For AlCl₃, regeneration is more complex as it involves breaking the stable ketone-catalyst complex, which is usually achieved during the aqueous work-up of the reaction.[8] However, the recovered aluminum salts are not typically reused in subsequent reactions without further processing.

Q5: How do I test the activity of my fresh versus regenerated catalyst?

A5: The most direct way is to perform a small-scale test reaction with both the fresh and regenerated catalyst under identical conditions. Monitor the conversion of cyclohexene over time using a suitable analytical technique like Gas Chromatography (GC). A lower conversion rate with the regenerated catalyst compared to the fresh one indicates incomplete regeneration or irreversible deactivation.

Experimental Protocols

Protocol 1: Testing Catalyst Activity

This protocol provides a general method for comparing the activity of fresh, used, and regenerated catalysts in the synthesis of this compound.

Materials:

  • Cyclohexene (anhydrous)

  • Acetic anhydride (anhydrous)

  • Catalyst (fresh, used, or regenerated)

  • Anhydrous solvent (e.g., dichloromethane)

  • Internal standard for GC analysis (e.g., dodecane)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Gas chromatograph with a suitable column

Procedure:

  • Set up a dried round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent and the catalyst to the flask.

  • Add cyclohexene and the internal standard to the flask.

  • Heat the mixture to the desired reaction temperature.

  • Take an initial sample (t=0) for GC analysis.

  • Add acetic anhydride to initiate the reaction.

  • Take samples at regular intervals (e.g., every 30 minutes) and quench them immediately (e.g., in a vial with a small amount of water and an organic solvent for extraction).

  • Analyze the samples by GC to determine the conversion of cyclohexene and the yield of this compound.

  • Plot the conversion/yield versus time for each catalyst to compare their activities.

Parameter Lewis Acid (AlCl₃) Solid Acid (Zeolite)
Catalyst Loading 1.1 - 1.5 equivalents10 - 20 wt%
Temperature 0 - 25 °C80 - 150 °C
Solvent Dichloromethane, Carbon disulfideDichlorobenzene, None (solvent-free)
Reaction Time 1 - 4 hours2 - 8 hours

Table 1: Typical Reaction Conditions for Catalyst Activity Testing.

Protocol 2: Regeneration of Coked Zeolite Catalyst

This protocol describes a standard procedure for the thermal regeneration of a zeolite catalyst deactivated by coke formation.

Materials:

  • Deactivated (coked) zeolite catalyst

  • Tube furnace with temperature programming

  • Quartz or ceramic tube

  • Source of dry air or a mixture of oxygen and an inert gas (e.g., nitrogen)

Procedure:

  • Place the deactivated zeolite catalyst in the quartz/ceramic tube within the tube furnace.

  • Start a flow of dry air or the O₂/N₂ mixture over the catalyst bed.

  • Slowly ramp the temperature of the furnace to a target temperature, typically between 450 °C and 550 °C. A slow ramp rate (e.g., 2-5 °C/min) is crucial to avoid rapid, uncontrolled combustion of the coke, which can damage the zeolite structure.[7]

  • Hold the temperature at the target for a period of 3-6 hours to ensure complete removal of the coke.[1]

  • Cool the furnace down to room temperature under a flow of inert gas (e.g., nitrogen) to prevent moisture adsorption onto the reactivated catalyst.

  • Store the regenerated catalyst in a desiccator until use.

Visualizing Deactivation and Troubleshooting

CatalystDeactivationWorkflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Catalyst Deactivation Start Start Reaction Monitor Monitor Reaction Progress Start->Monitor Problem Low/No Conversion or Stalling? Monitor->Problem Success Reaction Complete Problem->Success No Catalyst_Check Identify Catalyst Type Problem->Catalyst_Check Yes Lewis_Acid Lewis Acid (e.g., AlCl3) Catalyst_Check->Lewis_Acid Solid_Acid Solid Acid (e.g., Zeolite) Catalyst_Check->Solid_Acid Moisture Check for Moisture Contamination Lewis_Acid->Moisture Complexation Consider Product Complexation Lewis_Acid->Complexation Coking Suspect Coke Formation Solid_Acid->Coking Leaching Consider Active Site Leaching Solid_Acid->Leaching Optimize Optimize Reaction Conditions Moisture->Optimize Complexation->Optimize Regenerate Regenerate Catalyst Coking->Regenerate Leaching->Optimize Regenerate->Start Optimize->Start

Caption: A workflow for troubleshooting catalyst deactivation.

DeactivationMechanisms cluster_lewis_acid Lewis Acid (AlCl3) Deactivation cluster_solid_acid Solid Acid (Zeolite) Deactivation AlCl3 Active AlCl3 Inactive_Hydrolysis Al(OH)3 (Inactive) AlCl3->Inactive_Hydrolysis Hydrolysis Inactive_Complex [Product-AlCl3] Complex (Inactive) AlCl3->Inactive_Complex Complexation H2O Moisture (H2O) H2O->Inactive_Hydrolysis Product Ketone Product Product->Inactive_Complex Zeolite Active Zeolite Inactive_Coked Coked Zeolite (Inactive) Zeolite->Inactive_Coked Coking/Pore Blockage Inactive_Leached Leached Sites (Inactive) Zeolite->Inactive_Leached Leaching Coke Coke Precursors Coke->Inactive_Coked Solvent Liquid Phase Solvent->Inactive_Leached

Sources

Handling and safety precautions for 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Acetyl-1-cyclohexene (CAS No. 932-66-1). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling in a laboratory setting. As Senior Application Scientists, we have compiled this guide based on verified safety data and field-proven best practices to address common questions and troubleshooting scenarios.

Quick Reference Data

For immediate access to critical information, please refer to the summary table below. This data has been consolidated from multiple safety data sheets and chemical databases.[1][2][3]

PropertyValueSource(s)
CAS Number 932-66-1[2][3][4]
Molecular Formula C₈H₁₂O[2][5][6]
Molecular Weight 124.18 g/mol [2][3][6]
Appearance Clear, colorless to very slight yellow liquid[1][2][7]
Boiling Point 201-202 °C @ 760 mmHg[3][8]
Density 0.966 g/mL at 25 °C[8]
Flash Point 65 - 66 °C (149 - 150.8 °F) - Closed Cup[1][9]
GHS Hazard Statements H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common queries and issues encountered during the handling and use of this compound.

Q1: My bottle of this compound has a slight yellow tint. Is it degraded?

A: Not necessarily. The compound is described as a clear to very slight or pale yellow liquid.[1][2][5] A slight yellow color is generally acceptable and within specification. However, if the material appears dark yellow, brown, or contains precipitates, or if you observe unexpected results in your experiments, this could indicate degradation or contamination. In such cases, it is prudent to use a fresh, unopened bottle for critical applications.

Q2: The protocol requires heating the reaction above 70°C. What specific precautions are necessary?

A: This is a critical safety concern. The flash point of this compound is approximately 65-66°C, meaning it can form an ignitable vapor-air mixture at or above this temperature.[1][3][9] Heating this combustible liquid requires strict adherence to the following:

  • No Open Flames: Absolutely no Bunsen burners or other open flames should be present in the vicinity.[4][9]

  • Controlled Heating: Use a thermostatically controlled heating mantle, oil bath, or hot plate. Ensure the controller is functioning correctly to prevent overheating.

  • Inert Atmosphere: For prolonged heating, especially near or above the boiling point, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice to prevent vapor combustion.

  • Adequate Ventilation: All heating must be performed inside a certified chemical fume hood to manage vapors.[1]

Q3: What type of gloves provides the best protection against this compound?

A: The Safety Data Sheets (SDS) specify wearing "appropriate gloves to prevent skin exposure".[1] Given that it is known to cause skin irritation[2], selecting the right material is crucial. While a specific glove type is not always listed, for aliphatic ketones and cyclic alkenes, Nitrile or Neoprene gloves are generally recommended. Always inspect gloves for tears or pinholes before use.[4] For prolonged exposure or immersion, consult the glove manufacturer's chemical resistance guide to verify compatibility. The causality here relates to the solvent's ability to permeate or degrade the glove material over time.

Q4: Can I store this compound in a standard laboratory refrigerator?

A: No, unless it is a certified explosion-proof or flammable-safe refrigerator. Standard refrigerators contain ignition sources (e.g., lights, thermostats, compressors) that can ignite flammable vapors.[10] The correct storage procedure is to keep the container tightly closed in a cool, dry, and well-ventilated area designated for combustible liquids, away from heat, sparks, open flames, and strong oxidizing agents.[1][4][9]

Experimental Protocols & Workflows

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is the first line of defense. This decision process ensures all potential exposure routes are protected.

PPE_Workflow start Start: Assess Task (Handling this compound) fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood eye_protection Wear Chemical Safety Goggles (Conforming to EN166 / ANSI Z87.1) fume_hood->eye_protection Yes/No lab_coat Wear a flame-resistant lab coat eye_protection->lab_coat gloves Wear appropriate chemical-resistant gloves (e.g., Nitrile) lab_coat->gloves respirator_q Is there a risk of inhaling vapors (e.g., large spill, poor ventilation)? gloves->respirator_q respirator_a Use NIOSH-approved respirator with organic vapor cartridges respirator_q->respirator_a Yes end Proceed with Experiment respirator_q->end No respirator_a->end

Caption: PPE selection workflow for this compound.

Protocol 1: Step-by-Step Guide for Small Spill Response (<100 mL)

A small spill can be managed safely if the correct procedure is followed promptly. This protocol is a self-validating system to ensure containment and decontamination.

  • Alert Personnel: Immediately alert colleagues in the vicinity.

  • Eliminate Ignition Sources: Turn off any nearby hot plates, stirrers, and other potential ignition sources.[4][9]

  • Ensure Ventilation: Confirm the chemical fume hood is operational. If the spill is outside a hood, evacuate the area.

  • Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and double-layered nitrile gloves.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[1] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect Absorbent: Carefully scoop the saturated absorbent material into a designated, labeled hazardous waste container. Use non-sparking tools if available.[10]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with soapy water.

  • Dispose of Waste: Place all contaminated materials (gloves, cloths, absorbent) into the hazardous waste container.

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.[1][4]

Spill Response Logic Diagram

This diagram outlines the decision-making process when a spill occurs.

Spill_Response spill Spill of this compound Occurs assess Assess Spill Size & Location spill->assess small_spill <100 mL & Contained (e.g., in fume hood) assess->small_spill Small large_spill >100 mL or Outside Hood assess->large_spill Large researcher_cleanup Researcher Cleanup (Follow Protocol 1) small_spill->researcher_cleanup evacuate Alert Others & Evacuate Area Call Emergency Response large_spill->evacuate cleanup_complete Cleanup Complete Document Incident researcher_cleanup->cleanup_complete

Caption: Decision tree for responding to a chemical spill.

First Aid and Emergency Measures

Immediate and correct first aid is critical in case of exposure. The following information is synthesized from authoritative SDSs.[1][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

References

  • Material Safety Data Sheet - this compound, 97%. Cole-Parmer. [Link]
  • SAFETY DATA SHEET - this compound. Chemoventory. [Link]
  • 1-Acetylcyclohexene | C8H12O | CID 13612.
  • 1-Acetylcyclohexene - Hazardous Agents. Haz-Map. [Link]
  • This compound, 932-66-1. The Good Scents Company. [Link]
  • Hazardous Substance Fact Sheet - Acetyl Cyclohexane Sulfonyl Peroxide. New Jersey Department of Health. [Link]
  • Hazardous Substance Fact Sheet - Cyclohexene. New Jersey Department of Health. [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Acetyl-1-cyclohexene

This compound is a valuable α,β-unsaturated cyclic ketone that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules.[1] Its conjugated enone system provides a reactive scaffold for various transformations, making it a key building block in the development of pharmaceuticals, fragrances, and other fine chemicals. The strategic importance of this compound has led to the development of several distinct synthetic pathways, each with its own set of advantages and limitations.

This guide provides an in-depth comparison of the most prominent synthetic routes to this compound, offering a critical evaluation of their underlying mechanisms, experimental protocols, and overall efficiency. The insights presented herein are intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific synthetic goals.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly approached via three primary strategies: direct acylation of a cyclohexene precursor, rearrangement of a functionalized cyclohexane derivative, and a stepwise construction involving enamine intermediates. Each of these routes will be explored in detail.

Synthetic Route Starting Materials Key Reagents Typical Yield Reaction Time Temperature (°C) Key Advantages Key Disadvantages
Route 1: Friedel-Crafts Acylation Cyclohexene, Acetyl ChlorideAlCl₃ (Lewis Acid)~50%1-3 hours0 - 5Direct, one-pot reaction.Stoichiometric Lewis acid required, potential for side reactions.
Route 2: Meyer-Schuster Rearrangement 1-EthynylcyclohexanolP₂O₅, Formic Acid, or Oxalic Acid56-70%2.5 hoursReflux (Benzene)High yield, reliable procedure.Requires synthesis of the starting propargyl alcohol.
Route 3: Stork Enamine Synthesis Cyclohexanone, Pyrrolidine, Acetic Anhydridep-toluenesulfonic acid (catalyst)~70% (overall)Multi-stepVaries (reflux, rt)Mild conditions, avoids strong bases.Multi-step process, requires enamine formation and hydrolysis/elimination.

Route 1: Friedel-Crafts Acylation of Cyclohexene

The Friedel-Crafts acylation is a classic and direct method for the formation of carbon-carbon bonds, and it can be adapted for the synthesis of this compound from cyclohexene.[2]

Reaction Mechanism and Rationale

This reaction proceeds through an electrophilic addition-elimination mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acetyl chloride to form a highly electrophilic acylium ion. The nucleophilic double bond of cyclohexene then attacks the acylium ion, forming a β-chloro ketone intermediate. Subsequent treatment with a base facilitates the elimination of hydrogen chloride, yielding the desired α,β-unsaturated ketone.[3] The choice of a Lewis acid is critical; AlCl₃ is commonly used due to its high activity.[4] The reaction is typically run at low temperatures to control the exothermicity and minimize potential side reactions.[5]

Friedel-Crafts Acylation cluster_reactants Starting Materials cluster_reaction Reaction Sequence Cyclohexene Cyclohexene ChloroKetone β-Chloro Ketone Intermediate Cyclohexene->ChloroKetone AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion AcetylChloride->AcyliumIon Activation AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcyliumIon Activation Base Base Product This compound Base->Product AcyliumIon->ChloroKetone Electrophilic Attack AcyliumIon->ChloroKetone ChloroKetone->Product Elimination (Base) ChloroKetone->Product

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane. The suspension is cooled to 0 °C in an ice bath.

  • Formation of Acylium Ion: A solution of acetyl chloride (1.0 equivalent) in dry dichloromethane is added dropwise to the stirred suspension of aluminum chloride.

  • Acylation: A solution of cyclohexene (1.2 equivalents) in dry dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Work-up and Purification: After the addition is complete, the reaction is stirred for an additional hour at 0 °C. The reaction is then quenched by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.

Performance and Limitations

While this method is direct, it has notable drawbacks. The use of stoichiometric amounts of AlCl₃ can be problematic due to its hygroscopic nature and the generation of acidic waste.[6] Furthermore, the reactivity of the alkene can lead to side reactions, and yields are often moderate.[7]

Route 2: Meyer-Schuster Rearrangement of 1-Ethynylcyclohexanol

A highly reliable and high-yielding route to this compound involves the acid-catalyzed rearrangement of 1-ethynylcyclohexanol.[2] This method is well-documented in Organic Syntheses, a testament to its reproducibility.

Reaction Mechanism and Rationale

This transformation is a classic example of the Meyer-Schuster rearrangement.[3] The reaction is initiated by the protonation of the hydroxyl group of the propargyl alcohol, followed by its elimination as water to form an allene intermediate. Tautomerization of the allene then leads to the thermodynamically more stable α,β-unsaturated ketone.[3] Strong acids like phosphorus pentoxide in refluxing benzene are effective for this rearrangement, driving the reaction to completion.[2]

Meyer-Schuster Rearrangement cluster_reactants Starting Materials cluster_reaction Reaction Sequence StartingMaterial 1-Ethynylcyclohexanol ProtonatedAlcohol Protonated Alcohol StartingMaterial->ProtonatedAlcohol Protonation Acid Acid Catalyst (P₂O₅) Acid->ProtonatedAlcohol Protonation Allene Allene Intermediate ProtonatedAlcohol->Allene Dehydration Product This compound Allene->Product Tautomerization

Caption: Meyer-Schuster Rearrangement Mechanism.

Experimental Protocol
  • Reaction Setup: In a 500-mL round-bottomed flask, 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 mL of dry benzene, and 10 g of phosphorus pentoxide are combined with a boiling chip.[2]

  • Reaction: A reflux condenser is attached, and the mixture is gently refluxed on a steam cone for 2.5 hours.[2]

  • Work-up: The flask is cooled, and the benzene solution is decanted from the phosphorus pentoxide. The solution is then washed with 100 mL of 5% sodium bicarbonate solution and dried over anhydrous sodium sulfate.[2]

  • Purification: The benzene is removed by distillation at atmospheric pressure. The residue is then carefully fractionated under reduced pressure to yield 22.5–28 g (56–70%) of this compound.[8]

Performance and Advantages

This method offers a significant advantage in terms of yield and reliability. The starting material, 1-ethynylcyclohexanol, can be readily prepared from cyclohexanone and acetylene. The main drawback is the multi-step nature of the overall process if starting from cyclohexanone.

Route 3: Stork Enamine Synthesis

The Stork enamine synthesis provides a milder alternative for the α-functionalization of ketones, which can be effectively applied to the synthesis of this compound. This route involves the formation of an enamine from cyclohexanone, followed by acylation and subsequent hydrolysis/elimination.

Reaction Mechanism and Rationale

The synthesis proceeds in three key stages:

  • Enamine Formation: Cyclohexanone is reacted with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst to form the corresponding enamine. The nucleophilicity of the resulting enamine is shifted to the α-carbon.[9]

  • Acylation: The enamine then acts as a nucleophile and reacts with an acylating agent, like acetic anhydride, to form an acylated iminium ion intermediate.[10]

  • Hydrolysis and Elimination: The iminium ion is subsequently hydrolyzed under aqueous conditions to yield 2-acetylcyclohexanone. This β-diketone can then be induced to undergo dehydration to form the final α,β-unsaturated product, this compound.

Stork_Enamine_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Sequence Cyclohexanone Cyclohexanone Enamine Cyclohexanone Enamine Cyclohexanone->Enamine Formation Pyrrolidine Pyrrolidine Pyrrolidine->Enamine Formation AceticAnhydride Acetic Anhydride AcylatedIminium Acylated Iminium Ion AceticAnhydride->AcylatedIminium H2O H₂O (Hydrolysis) Diketone 2-Acetylcyclohexanone H2O->Diketone Enamine->AcylatedIminium Acylation Enamine->AcylatedIminium AcylatedIminium->Diketone Hydrolysis AcylatedIminium->Diketone Product This compound Diketone->Product Dehydration

Caption: Stork Enamine Synthesis Workflow.

Experimental Protocol (for 2-Acetylcyclohexanone)
  • Enamine Formation: In a round-bottom flask fitted with a Dean-Stark apparatus, cyclohexanone (1.0 equivalent), pyrrolidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid are refluxed in toluene. The water formed is collected in the Dean-Stark trap.[11]

  • Acylation: After the formation of the enamine is complete (as indicated by the cessation of water collection), the reaction mixture is cooled. Acetic anhydride (1.1 equivalents) is then added, and the mixture is heated under reflux for 30 minutes.[10]

  • Work-up and Purification: The reaction mixture is cooled and then hydrolyzed with water. The organic layer is separated, washed, dried, and concentrated. The resulting 2-acetylcyclohexanone can be purified by vacuum distillation, with reported yields of around 76%.[11][12]

  • Dehydration to this compound: The purified 2-acetylcyclohexanone can be converted to this compound via acid- or base-catalyzed dehydration, a standard procedure for β-dicarbonyl compounds.

Performance and Advantages

The Stork enamine synthesis offers the advantage of using milder, non-basic conditions for the acylation step, which can improve compatibility with other functional groups.[1] The main disadvantage is the multi-step nature of the process.

Other Potential Synthetic Routes

While the three routes discussed above are the most common, other powerful reactions in organic synthesis are worth noting as potential, albeit less direct, pathways to this compound and its derivatives.

  • Robinson Annulation: This reaction is a cornerstone for the formation of six-membered rings and involves a Michael addition followed by an intramolecular aldol condensation.[1][10][13][14] While not a direct route to this compound from simple precursors, it is a powerful tool for constructing substituted cyclohexenone systems.

  • Diels-Alder Reaction: This [4+2] cycloaddition is a highly efficient method for forming cyclohexene rings.[15] In principle, a diene could be reacted with an appropriate dienophile to construct the this compound skeleton, although this is not a commonly reported specific synthesis for this target molecule.

Conclusion

The choice of synthetic route to this compound is contingent upon several factors, including the availability of starting materials, desired yield, scalability, and the specific constraints of the research or development project.

  • The Friedel-Crafts acylation offers the most direct, one-pot approach, but with the trade-off of moderate yields and the use of a stoichiometric amount of a harsh Lewis acid.

  • The Meyer-Schuster rearrangement of 1-ethynylcyclohexanol stands out for its high yield and reliability, making it an excellent choice when the starting alcohol is readily accessible or can be synthesized efficiently.

  • The Stork enamine synthesis provides a milder, more controlled multi-step alternative, which can be advantageous when dealing with sensitive substrates.

By understanding the nuances of each of these synthetic pathways, researchers can make an informed decision to best achieve their synthetic objectives in a timely and efficient manner.

References

  • Organic Syntheses, Coll. Vol. 4, p.10 (1963); Vol. 34, p.1 (1954). [Link]
  • Homework.Study.com. (n.d.).
  • Diels-Alder Reaction. (n.d.).
  • Wikipedia. (2023).
  • Synthesis of some cyclohexene derivatives by Diels-Alder reaction. (2024). International Journal of Science and Research (IJSR). [Link]
  • PrepChem. (n.d.). Synthesis of trans-4-(p-chlorophenyl)-1-acetyl-cyclohexane. [Link]
  • Master Organic Chemistry. (2018).
  • University of Michigan. (n.d.).
  • PubChem. (n.d.). 1-Acetylcyclohexene. [Link]
  • New Journal of Chemistry. (2005).
  • Slideshare. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 1-acetylcyclohexene. [Link]
  • Scribd. (n.d.). Project 3 - Enamine Reactions 2-Acetylcyclohexanone. [Link]
  • ResearchGate. (2019). (PDF)
  • ResearchGate. (2025). Acylation of Cyclohexene and 1-Methylcyclohexene Over Zeolites and Mesoporous Molecular Sieves | Request PDF. [Link]
  • Chemistry LibreTexts. (2024). 23.12: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. [Link]
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances. [Link]
  • Journal of the American Chemical Society. (1952).
  • Google Patents. (n.d.). CN106083554A - Method for preparing 2-acetyl cyclohexanone by one-pot method.
  • Scribd. (n.d.). Project 3 - Enamine Reactions 2-Acetylcyclohexanone. [Link]
  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]

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A Comparative Guide to the Synthesis of 1-Acetyl-1-cyclohexene: Friedel-Crafts Acylation vs. Rupe Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the formation of α,β-unsaturated ketones like 1-acetyl-1-cyclohexene is a fundamental transformation, providing key intermediates for natural product synthesis and pharmaceutical development. The selection of a synthetic route is a critical decision dictated by factors such as starting material availability, desired yield, scalability, and reaction robustness. This guide provides an in-depth comparison of two prominent methods for synthesizing this compound: the direct Friedel-Crafts acylation of cyclohexene and the acid-catalyzed rearrangement of 1-ethynylcyclohexanol.

This analysis is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison, elucidating the mechanistic underpinnings and practical considerations of each pathway.

Synthesis_Comparison_Workflow cluster_start cluster_paths Synthetic Pathways cluster_analysis Comparative Analysis Target This compound FC_Route Route 1: Friedel-Crafts Acylation Target->FC_Route Synthesized via Rearrangement_Route Route 2: Rupe Rearrangement Target->Rearrangement_Route Synthesized via Mechanism Mechanistic Principles FC_Route->Mechanism Protocol Experimental Protocols FC_Route->Protocol Data Yield & Efficiency Data FC_Route->Data ProsCons Advantages & Limitations FC_Route->ProsCons Rearrangement_Route->Mechanism Rearrangement_Route->Protocol Rearrangement_Route->Data Rearrangement_Route->ProsCons Conclusion Optimal Route Selection Mechanism->Conclusion Informs Protocol->Conclusion Informs Data->Conclusion Informs ProsCons->Conclusion Informs

Caption: High-level workflow for comparing the two synthetic routes.

Synthesis Route 1: Rearrangement of 1-Ethynylcyclohexanol (Rupe Rearrangement)

The acid-catalyzed rearrangement of tertiary propargyl alcohols to α,β-unsaturated ketones is a classic transformation in organic chemistry.[1] When the starting material is a tertiary alcohol with a terminal alkyne, the reaction is specifically known as the Rupe rearrangement.[1] This pathway involves the isomerization of 1-ethynylcyclohexanol, which is readily prepared from cyclohexanone and an acetylene source.[2]

Mechanistic Rationale:

The reaction proceeds through a series of well-understood steps. First, the hydroxyl group of 1-ethynylcyclohexanol is protonated by a strong acid, forming a good leaving group (water). The departure of water generates a propargyl carbocation. A subsequent nucleophilic attack by water, tautomerization, and rearrangement lead to the final α,β-unsaturated ketone product. The choice of acid catalyst is critical; strong dehydrating acids like phosphorus pentoxide or aqueous acids such as formic or sulfuric acid are effective.[3][4]

Experimental Protocol: Rearrangement Synthesis

This protocol is adapted from a robust and verified procedure published in Organic Syntheses, a testament to its reliability.[3]

Materials:

  • 1-Ethynylcyclohexanol (40 g, 0.32 mole)

  • Dry Benzene (250 ml)

  • Phosphorus Pentoxide (10 g)

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Combine 1-ethynylcyclohexanol, dry benzene, and phosphorus pentoxide in a 500-ml round-bottomed flask equipped with a reflux condenser.

  • Gently reflux the mixture on a steam cone for 2.5 hours.

  • Cool the reaction mixture to room temperature.

  • Decant the benzene solution from the solid phosphorus pentoxide residue.

  • Wash the benzene solution once with 100 ml of 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the benzene by distillation at atmospheric pressure.

  • Purify the residue by fractional distillation under reduced pressure to yield this compound. The product is collected at 85–88°C / 22 mm Hg.

Yield: 22.5–28 g (56–70%).[3]

Rearrangement_Protocol A 1. Combine Reactants (1-Ethynylcyclohexanol, Benzene, P₂O₅) B 2. Reflux (2.5 hours) A->B C 3. Cool & Decant B->C D 4. Aqueous Workup (NaHCO₃ wash) C->D E 5. Dry (Na₂SO₄) D->E F 6. Solvent Removal (Distillation) E->F G 7. Purify Product (Vacuum Distillation) F->G H Final Product G->H

Caption: Experimental workflow for the Rupe rearrangement synthesis.

Synthesis Route 2: Friedel-Crafts Acylation of Cyclohexene

The Friedel-Crafts acylation is a cornerstone of C-C bond formation, traditionally applied to aromatic substrates.[5][6] Its application to alkenes, known as the Darzens-Nenitzescu synthesis of ketones, provides a direct route to unsaturated ketones from simple olefins.[7][8]

Mechanistic Rationale:

The reaction is initiated by the formation of a highly electrophilic acylium ion from an acylating agent (e.g., acetyl chloride) and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][9] This acylium ion is then attacked by the nucleophilic π-bond of cyclohexene. This forms a β-acyl carbocation intermediate. A subsequent elimination of a proton from the adjacent carbon atom, often facilitated by a weak base during workup, yields the target α,β-unsaturated ketone.[10]

A key consideration in this reaction is the stoichiometry of the Lewis acid. Unlike catalytic Friedel-Crafts alkylations, acylations require at least a stoichiometric amount of AlCl₃ because the ketone product can form a stable complex with the catalyst, rendering it inactive.[5]

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative protocol for the acylation of cyclohexene.

Materials:

  • Cyclohexene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Carbon Disulfide or Dichloromethane (solvent)

  • Ice

  • Concentrated HCl

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped for cooling and stirring, suspend anhydrous aluminum chloride in the chosen solvent (e.g., carbon disulfide).

  • Cool the suspension to 0-5°C in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension to form the acylium ion complex.

  • Add cyclohexene dropwise to the reaction mixture, maintaining the temperature between 0-5°C to minimize side reactions.

  • After the addition is complete, allow the reaction to stir at low temperature for an additional period.

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes.

  • Separate the organic layer. Extract the aqueous layer with the solvent.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation and purify the product by vacuum distillation.

Yield: A reported yield for this specific acylation at 0-5°C with AlCl₃ as the catalyst is approximately 50%.[10]

FC_Protocol A 1. Prepare Catalyst (AlCl₃ in solvent at 0-5°C) B 2. Form Acylium Ion (Add Acetyl Chloride) A->B C 3. Add Substrate (Add Cyclohexene dropwise) B->C D 4. Reaction Stirring C->D E 5. Quench (Ice / HCl) D->E F 6. Extraction & Wash E->F G 7. Dry & Concentrate F->G H 8. Purify Product (Vacuum Distillation) G->H I Final Product H->I

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.

Comparative Analysis: Yield and Efficiency

The choice between these two methods depends on a careful evaluation of their respective yields, efficiencies, and practical considerations.

ParameterFriedel-Crafts AcylationRupe Rearrangement
Starting Material Cyclohexene1-Ethynylcyclohexanol
Primary Reagents Acetyl Chloride, AlCl₃P₂O₅ (or HCOOH, H₂SO₄)
Reported Yield ~50%[10]56-70%[3]
Atom Economy Lower (loss of HCl and involves stoichiometric AlCl₃ waste)Higher (theoretically 100% for the rearrangement step)[10]
Key Advantages Direct, one-step conversion from a basic alkene.High, reliable yields; robust and well-documented procedure.
Key Limitations Moderate yield; requires stoichiometric, moisture-sensitive Lewis acid; potential for side reactions.Requires a two-step synthesis if starting from cyclohexanone; uses a strong dehydrating agent.
Safety/Handling AlCl₃ is highly corrosive and reacts violently with water. Acetyl chloride is corrosive.P₂O₅ is a powerful dehydrating agent and requires careful handling. Benzene is a known carcinogen.

Discussion:

From a yield perspective, the Rupe rearrangement clearly outperforms the Friedel-Crafts acylation , with reported yields reaching up to 70% compared to the ~50% for the acylation route.[3][10] Furthermore, the rearrangement is, in principle, a 100% atom-economical transformation, which is a significant advantage in terms of efficiency and waste reduction.[10]

However, the overall process economy must consider the availability of the starting materials. Cyclohexene is a bulk chemical and generally less expensive than 1-ethynylcyclohexanol. If 1-ethynylcyclohexanol is not commercially available or is prohibitively expensive, it must be synthesized from cyclohexanone, adding a step to the overall sequence and reducing the overall yield from the basic starting material.

The Friedel-Crafts route is more direct if cyclohexene is the chosen starting point. Its primary drawback lies in the moderate yield and the need for a stoichiometric amount of aluminum chloride, which complicates the workup and generates significant aluminum-containing aqueous waste. The reaction is also highly exothermic and requires careful temperature control to suppress the formation of byproducts.

Recent studies have shown that the yield of the Rupe rearrangement can be further optimized, with reports of up to an 88% yield using additives like NaHSO₄ in near-critical water, highlighting the potential for greener and more efficient process development.[4]

Conclusion and Recommendations

For laboratory-scale synthesis where yield and product purity are paramount, the Rupe rearrangement of 1-ethynylcyclohexanol is the superior method . Its higher reported yield, procedural reliability documented in sources like Organic Syntheses, and excellent atom economy make it the preferred choice, provided the starting material is accessible.

The Friedel-Crafts acylation of cyclohexene serves as a viable, more direct alternative if cyclohexene is the more practical starting material. It is particularly useful for quickly accessing the target molecule in one step, but researchers must be prepared for a more challenging workup and a lower overall yield. The choice for industrial-scale production would require a more detailed techno-economic analysis, weighing the cost of starting materials against process efficiency, yield, and waste disposal costs.

References

  • Groves, J. K. (1972). The Friedel-Crafts Acylation of Alkenes. Chemical Society Reviews, 1, 73.
  • Ternay, A. L., Jr. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Nazarov, I. N., & Torgov, I. V. (1951). 1-Acetylcyclohexene. Organic Syntheses, 31, 3.
  • Wikipedia contributors. (n.d.). Friedel–Crafts reaction. In Wikipedia.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation.
  • Li, C., et al. (2009). Additive-assisted Rupe rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water. Journal of the Serbian Chemical Society.
  • Name Reaction. (n.d.). Darzens-Nenitzescu Synthesis.
  • Wiley Online Library. (n.d.). Darzens-Nenitzescu Synthesis of Ketones. In Comprehensive Organic Name Reactions and Reagents.
  • Wikipedia contributors. (n.d.). Meyer–Schuster rearrangement. In Wikipedia.
  • Wikipedia contributors. (n.d.). 1-Ethynylcyclohexanol. In Wikipedia.

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A Comparative Analysis of the Reactivity of 1-Acetyl-1-cyclohexene and Other α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,β-Unsaturated ketones are a cornerstone of organic synthesis, prized for their versatile reactivity which enables the construction of complex molecular architectures. Their dual functionality, encompassing both an alkene and a ketone, allows for a rich spectrum of chemical transformations. Among this important class of compounds, 1-acetyl-1-cyclohexene presents a unique reactivity profile due to the electronic and steric influence of its acetyl substituent. This guide provides an in-depth comparison of the reactivity of this compound with other notable α,β-unsaturated ketones, namely the parent cyclohexenone and the acyclic chalcone. By examining their behavior in key reactions such as Michael additions and Diels-Alder cycloadditions, we aim to provide researchers with a predictive framework for employing these valuable synthetic intermediates.

The Impact of Substitution on the Enone System: An Electronic and Steric Overview

The reactivity of an α,β-unsaturated ketone is fundamentally governed by the electronic properties of the conjugated system and the steric environment around the reactive sites. The key reactive centers are the carbonyl carbon (C1) and the β-carbon (C3) of the double bond, both of which are electrophilic.

In cyclohexenone , the enone system is influenced solely by the cyclic structure and the carbonyl group. This results in a baseline reactivity for a cyclic, unsubstituted α,β-unsaturated ketone.

This compound introduces an acetyl group at the α-position. This substituent exerts two primary effects:

  • Electronic Effect: The acetyl group is electron-withdrawing through both induction and resonance.[1][2][3] This effect is expected to increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. The resonance delocalization of the π-electrons extends over the entire conjugated system, including the acetyl carbonyl group.

  • Steric Effect: The acetyl group introduces significant steric bulk around the α-carbon and one face of the cyclohexene ring. This can hinder the approach of nucleophiles and dienes, potentially slowing down reaction rates compared to the less hindered cyclohexenone.[4]

Chalcone (1,3-diphenyl-2-propen-1-one), an acyclic α,β-unsaturated ketone, features phenyl groups at both the carbonyl carbon and the β-carbon. These aromatic rings have a profound impact on reactivity through resonance stabilization of intermediates and significant steric hindrance.

Comparative Reactivity: A Quantitative Approach

CompoundStructureMayr Electrophilicity Parameter (E) in DMSOReference
Cyclohexenone-22.10[6]
2-MethylcyclohexenoneNot Available[7]
ChalconeVaries with substitution

The E value of -22.10 for cyclohexenone provides a quantitative benchmark for its electrophilicity.[6] It is anticipated that the electron-withdrawing nature of the acetyl group in this compound would lead to a less negative (i.e., higher) E value, suggesting enhanced intrinsic electrophilicity. However, this electronic enhancement is often counteracted by steric hindrance, which is not explicitly captured by the E parameter but significantly influences reaction rates.

Key Reactions: A Comparative Discussion

Michael Addition

The Michael addition, or conjugate addition, is a hallmark reaction of α,β-unsaturated ketones, involving the addition of a nucleophile to the β-carbon.[8]

Nucleophilic Addition of Thiophenol: A Case Study

The addition of soft nucleophiles like thiols is a classic example of a Michael addition. The reaction proceeds via the formation of a thiolate anion, which then attacks the β-carbon of the enone.

Michael_Addition Thiophenol Thiophenol Thiolate Anion Thiolate Anion Thiophenol->Thiolate Anion Deprotonation Base Base Base->Thiolate Anion Enolate Intermediate Enolate Intermediate Thiolate Anion->Enolate Intermediate Nucleophilic Attack at β-carbon Enone α,β-Unsaturated Ketone Enone->Enolate Intermediate Protonation Protonation Enolate Intermediate->Protonation Michael Adduct Michael Adduct Protonation->Michael Adduct

Reactivity Comparison:

  • This compound: The electron-withdrawing acetyl group is expected to increase the electrophilicity of the β-carbon, favoring the Michael addition electronically. However, the steric bulk of the acetyl group can hinder the approach of the nucleophile, potentially leading to slower reaction rates compared to cyclohexenone.

  • Cyclohexenone: As a relatively unhindered cyclic enone, cyclohexenone readily undergoes Michael addition with a variety of nucleophiles. Computational studies on the addition of thiophenol to cyclohexenone provide insights into the activation energies of such reactions.[9]

  • Chalcone: The reactivity of chalcone in Michael additions is highly dependent on the nature of the nucleophile and reaction conditions. The phenyl group at the β-position provides significant steric hindrance but also stabilizes the intermediate enolate through resonance.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the α,β-unsaturated ketone) to form a cyclohexene ring.[5] This reaction is a powerful tool for the construction of complex cyclic systems with high stereocontrol.

Diels_Alder_Reaction Diene Diene Transition State Transition State Diene->Transition State Dienophile α,β-Unsaturated Ketone Dienophile->Transition State Cycloadduct Cyclohexene Derivative Transition State->Cycloadduct [4+2] Cycloaddition

Reactivity Comparison:

  • This compound: The electron-withdrawing acetyl group enhances the dienophilic character of the double bond, which should favor the Diels-Alder reaction. However, the steric hindrance of the acetyl group can disfavor the formation of the required endo transition state, potentially leading to lower yields or requiring more forcing conditions compared to cyclohexenone.

  • Cyclohexenone: Cyclohexenone is a moderately reactive dienophile. Its reaction with cyclopentadiene is a well-studied example, typically proceeding with good yield and high endo selectivity under thermal conditions.[10][11]

  • Chalcone: The acyclic nature of chalcone allows for more conformational flexibility. However, the phenyl substituents introduce significant steric bulk, which can impede the approach of the diene and may require higher temperatures or Lewis acid catalysis to proceed efficiently.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.

Protocol 1: Michael Addition of Thiophenol to an α,β-Unsaturated Ketone

This protocol describes a general procedure for the conjugate addition of thiophenol to an enone, catalyzed by a base.

Materials:

  • α,β-Unsaturated ketone (e.g., this compound, cyclohexenone) (1.0 mmol)

  • Thiophenol (1.1 mmol)

  • Triethylamine (0.1 mmol)

  • Dichloromethane (5 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the α,β-unsaturated ketone (1.0 mmol) in dichloromethane (5 mL) at 0 °C under a nitrogen atmosphere, add thiophenol (1.1 mmol) followed by triethylamine (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: Diels-Alder Reaction with Cyclopentadiene

This protocol outlines a general procedure for the [4+2] cycloaddition of an α,β-unsaturated ketone with cyclopentadiene. Note that cyclopentadiene is generated by the thermal cracking of its dimer, dicyclopentadiene.

Materials:

  • α,β-Unsaturated ketone (e.g., this compound, cyclohexenone) (1.0 mmol)

  • Freshly cracked cyclopentadiene (1.5 mmol)

  • Toluene (5 mL)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve the α,β-unsaturated ketone (1.0 mmol) in toluene (5 mL).

  • Add freshly cracked cyclopentadiene (1.5 mmol) to the solution.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C). Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the Diels-Alder adduct.[10]

Conclusion

This compound exhibits a nuanced reactivity profile that is a direct consequence of the electronic and steric properties of the acetyl group. Electronically, the acetyl group enhances the electrophilicity of the enone system, which should, in principle, accelerate both Michael additions and Diels-Alder reactions. However, the steric bulk of this substituent often plays a dominant role, potentially retarding reaction rates compared to the less hindered cyclohexenone. Chalcone, with its acyclic nature and phenyl substituents, presents a different set of steric and electronic considerations.

For researchers and drug development professionals, understanding these competing effects is crucial for predicting reaction outcomes and designing efficient synthetic strategies. While quantitative data from resources like the Mayr Electrophilicity Database provides a valuable predictive tool, empirical optimization of reaction conditions remains essential to achieve desired outcomes with these versatile building blocks.

References

  • Mayr, H. Mayr's Database of Reactivity Parameters. LMU München. [Link]
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  • Master Organic Chemistry. (2023).
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A Comparative Guide to Michael Addition Reactions: 1-Acetyl-1-cyclohexene vs. Acyclic Enones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] The choice of the Michael acceptor—the unsaturated carbonyl compound—profoundly influences the reaction's outcome, dictating reactivity, stereochemistry, and synthetic utility. This guide provides an in-depth comparison between a conformationally restricted cyclic enone, 1-acetyl-1-cyclohexene, and flexible acyclic enones (e.g., benzalacetone), supported by experimental data and mechanistic insights.

Mechanistic Overview: The Foundation of Conjugate Addition

The Michael reaction is initiated by the formation of a nucleophile (the Michael donor), typically a stabilized carbanion like an enolate, which then attacks the β-carbon of the electrophilic α,β-unsaturated system (the Michael acceptor).[2][4][5] This thermodynamically controlled process results in a new enolate, which is subsequently protonated to yield the 1,4-adduct.[1][2][4]

Michael_Mechanism Nucleophile (Donor) Nucleophile (Donor) Enolate Intermediate Enolate Intermediate Nucleophile (Donor)->Enolate Intermediate Conjugate Addition Enone (Acceptor) Enone (Acceptor) Enone (Acceptor)->Enolate Intermediate Final 1,4-Adduct Final 1,4-Adduct Enolate Intermediate->Final 1,4-Adduct Protonation

Caption: Generalized mechanism of the Michael addition reaction.

Core Comparison: Reactivity and Stereocontrol

The fundamental differences between cyclic and acyclic enones in Michael additions stem from their conformational characteristics.

1. Reactivity:

  • Acyclic Enones: These molecules, like benzalacetone or 3-penten-2-one, can readily adopt the planar s-trans conformation. This alignment minimizes steric hindrance and maximizes conjugation, rendering the β-carbon highly electrophilic and accessible to incoming nucleophiles.

  • This compound (Cyclic Enone): The six-membered ring locks the enone system into a rigid, s-cis-like conformation. This fixed geometry can slightly reduce the overall electrophilicity compared to analogous open-chain enones.[6][7][8] Furthermore, the ring structure itself can present steric barriers, influencing the rate of nucleophilic attack. Studies have shown that cyclization can slightly reduce the reactivity of enones.[6][7] Alkyl substitutions on the ring can further decrease electrophilicity through inductive effects and steric hindrance.[8]

2. Stereoselectivity:

  • Acyclic Enones: Stereocontrol in reactions with acyclic enones is often governed by the nature of the nucleophile and the catalyst. Chiral catalysts, for instance, can effectively create a chiral environment, guiding the nucleophile to one face of the prochiral enone, leading to high enantioselectivity.[9][10] The formation of syn vs. anti diastereomers is a key consideration when two new stereocenters are formed.[10]

  • This compound: For cyclic enones, stereoselectivity is primarily dictated by the existing ring conformation. The nucleophile can attack from two distinct faces: the axial or equatorial face of the developing chair-like transition state. This often leads to the formation of diastereomers. The inherent structure of the substrate provides a strong bias, which can be exploited for substrate-controlled diastereoselective reactions. For instance, the addition of nucleophiles to substituted cyclohexenones can be highly selective, depending on the position and nature of the substituents.

Conformational Influence on Nucleophilic Attack

The conformational rigidity of cyclic enones versus the flexibility of acyclic enones is a critical determinant of reaction outcomes.

Conformation_Comparison Conformational Effects on Nucleophilic Attack cluster_0 This compound (Locked s-cis) cluster_1 Acyclic Enone (Flexible s-trans/s-cis) img_cyclic label_cyclic Nucleophilic attack is directed by the rigid ring conformation, leading to diastereoselectivity. img_acyclic label_acyclic Free rotation allows adoption of the more reactive s-trans conformation. Stereocontrol is catalyst-dependent.

Caption: Conformational differences between cyclic and acyclic enones.

Quantitative Data Summary

The following table summarizes representative experimental data, highlighting the performance differences between the two classes of enones with common Michael donors.

Michael AcceptorMichael DonorCatalyst/ConditionsYield (%)Selectivity (dr or ee)Reference
Cyclic Enone
Cyclohex-2-en-1-oneThiophenolDBU, Acetonitrile, RTHigh (not specified)N/A[11]
Cyclohex-2-en-1-oneDimethyl MalonateNaOEt, EtOH, Reflux~70% (typical)N/A[12]
Cyclohex-2-en-1-oneMe₂CuLiTHF, -78°C to RTHigh (not specified)N/A[13]
Acyclic Enone
BenzalacetoneDiethyl MalonateChiral Diamine, AcOH, RT99%92% ee[14]
3-Penten-2-oneDiethyl MalonateNaOEt, EtOH, RefluxHigh (not specified)N/A[15]
ChalconeEthyl AcetoacetateNaOH, EtOH, RefluxHigh (not specified)N/A[1]

Note: Yields and selectivities are highly dependent on the specific substrates, catalysts, and reaction conditions used.

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for typical Michael addition reactions.

Protocol 1: Cuprate Addition to this compound (Cyclic)

This protocol describes the 1,4-conjugate addition of an organocuprate, a "soft" nucleophile that is highly effective for Michael additions.[4][13]

Protocol_1 prep 1. Cuprate Preparation (MeLi + CuI in THF at -78°C) setup 2. Reaction Setup (Flame-dried flask, N₂ atmosphere) prep->setup add_acceptor 3. Add this compound (Dissolved in dry THF, maintain -78°C) setup->add_acceptor react 4. Reaction (Stir for 1-2 hours at -78°C, then warm to RT) add_acceptor->react quench 5. Quench (Add saturated aq. NH₄Cl) react->quench workup 6. Workup & Extraction (Extract with Et₂O, wash with brine) quench->workup purify 7. Purification (Dry over Na₂SO₄, concentrate, column chromatography) workup->purify

Caption: Experimental workflow for cuprate addition to a cyclic enone.

Methodology:

  • Cuprate Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add copper(I) iodide (1.0 equiv). Cool the flask to -78 °C (dry ice/acetone bath) and add anhydrous tetrahydrofuran (THF). To this slurry, add methyllithium (2.0 equiv) dropwise. Stir the mixture until a clear, colorless solution of lithium dimethylcuprate is formed.

  • Acceptor Addition: In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF. Add this solution dropwise to the stirred cuprate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-acetyl-3-methyl-cyclohexene.

Protocol 2: Base-Catalyzed Addition of Diethyl Malonate to Benzalacetone (Acyclic)

This procedure details a classic Michael addition using a stabilized enolate donor, which is suitable for a wide range of acceptors.[5][16]

Methodology:

  • Reaction Setup: To a round-bottom flask, add benzalacetone (1.0 equiv) and diethyl malonate (1.1 equiv) to 95% ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as sodium ethoxide (0.1 equiv), to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup and Isolation: After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., 1 M HCl). Reduce the solvent volume under reduced pressure.

  • Extraction: Add water to the residue and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or flash column chromatography.

Conclusion and Outlook

The choice between a cyclic enone like this compound and an acyclic enone is a critical decision in synthetic design.

  • Choose this compound (or other cyclic enones) when the primary goal is diastereoselectivity . The rigid ring structure provides an excellent platform for substrate-controlled additions, allowing for the predictable construction of stereocenters relative to the ring.

  • Choose Acyclic Enones when flexibility and reactivity are paramount. Their ability to adopt the low-energy s-trans conformation makes them highly reactive Michael acceptors. They are ideal substrates for catalyst-controlled enantioselective reactions, where external chiral agents dictate the stereochemical outcome.

Understanding the interplay between conformational restraint and electronic effects is key to leveraging these powerful acceptors for the efficient and selective synthesis of complex molecules in pharmaceutical and materials science research.

References

  • Breugst, M., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Royal Society of Chemistry.
  • Breugst, M., et al. (2021). Electrophilic Reactivities of Cyclic Enones and α,β-Unsaturated Lactones. ResearchGate.
  • (2017). Enantioselective Michael Addition of Malonates to Enones. ResearchGate.
  • Harada, T., et al. (2005). 1,2-syn-Selective and Enantioselective Michael Reactions of Acyclic Enones with a Propionate-Derived Nucleophile. Synlett.
  • Breugst, M., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science.
  • (2014). Substrate-Controlled Michael Additions of Chiral Ketones to Enones. ElectronicsAndBooks.
  • Oare, D. A., & Heathcock, C. H. (1990). Acyclic stereoselection. 47. Stereochemistry of the Michael addition of ester and ketone enolates to .alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry.
  • (n.d.). Experimental Protocols for Michael Addition Reactions. Benchchem.
  • (n.d.). Application Notes and Protocols: Michael Addition Reactions with Cyclohexenone Isomers. Benchchem.
  • (n.d.). a, B-Unsaturated Carbonyl Compounds. University of Calgary.
  • Ashenhurst, J. (2023). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry.
  • De Iuliis, F., et al. (2011). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences.
  • (n.d.). Application Notes and Protocols: Michael Addition of Nucleophiles to 3-Methylcyclohex-3-en-1-one. Benchchem.
  • Han, B., et al. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances.
  • (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps.
  • (n.d.). Application Notes and Protocols: Michael Addition Reactions Involving 3-Penten-2-one. Benchchem.
  • Rzepa, H. (2012). Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog.
  • (n.d.). Michael Addition. Organic Chemistry Portal.
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  • Duval, A., et al. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry.
  • (n.d.). Michael Reaction. NROChemistry.
  • (n.d.). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. Organic Chemistry - NC State University Libraries.

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A Comparative Guide to HPLC and GC for the Purity Assessment of 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-Acetyl-1-cyclohexene Purity

This compound (CAS No. 932-66-1) is a pivotal intermediate in organic synthesis, valued for its α,β-unsaturated ketone functionality which serves as a versatile Michael acceptor and a dienophile in Diels-Alder reactions.[1] Its applications span the synthesis of pharmaceuticals, fragrances, and complex natural products. The purity of this reagent is paramount; trace impurities can lead to unpredictable reaction yields, unwanted side products, and compromised integrity of the final product.

The synthesis of this compound, often involving the dehydration and rearrangement of 1-ethynylcyclohexanol or the acylation of cyclohexene, can introduce a variety of impurities.[2] These may include unreacted starting materials, isomeric byproducts (e.g., 1-acetyl-2-cyclohexene), and non-volatile polymeric materials.[1] Therefore, a robust analytical strategy is not merely a quality control checkpoint but a critical component of process development and validation.

This guide provides an in-depth comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity assessment of this compound. We will explore detailed experimental protocols, present comparative performance data, and offer expert insights into the selection of the optimal technique based on specific analytical objectives, aligning with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[3][4]

Overall Analytical Strategy

A successful purity assessment workflow is a systematic process that ensures data is accurate, reproducible, and fit for its intended purpose. The choice between HPLC and GC is a critical decision point within this workflow, dictated by the physicochemical properties of the analyte and potential impurities.

cluster_start Phase 1: Planning & Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_hplc HPLC Path cluster_gc GC Path cluster_end Phase 3: Data Interpretation & Reporting Sample Sample Receipt & Login Char Analyte Characterization (Volatility, Polarity, Thermal Stability) Sample->Char MethodSelect Method Selection: HPLC vs. GC Char->MethodSelect HPLC_Prep HPLC Sample Prep (Dilution in Mobile Phase) MethodSelect->HPLC_Prep Non-volatile or thermally labile impurities expected GC_Prep GC Sample Prep (Dilution in Volatile Solvent) MethodSelect->GC_Prep Volatile impurities expected; High resolution needed HPLC_Run HPLC Analysis (Reverse-Phase) HPLC_Prep->HPLC_Run HPLC_Data HPLC Data Acquisition (UV/DAD) HPLC_Run->HPLC_Data Process Data Processing (Peak Integration & Identification) HPLC_Data->Process GC_Run GC Analysis (Capillary Column) GC_Prep->GC_Run GC_Data GC Data Acquisition (FID/MS) GC_Run->GC_Data GC_Data->Process Purity Purity Calculation (% Area Normalization) Process->Purity Report Final Report & Certificate of Analysis Purity->Report

Caption: General workflow for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Principle and Suitability

HPLC is an exceptionally versatile technique for purity assessment, particularly for compounds that may be non-volatile or thermally unstable.[5] this compound, with its conjugated system, possesses a strong chromophore, making it ideally suited for UV detection. A reverse-phase HPLC (RP-HPLC) method is the logical choice, separating components based on their relative polarity. This approach is highly effective for detecting less volatile synthesis byproducts, such as dimers or oligomers, and polar impurities that would be challenging to analyze by GC.

The primary advantage of HPLC in this context is its ability to handle a wide range of potential impurities without the need for derivatization, providing a comprehensive profile of the sample composition at ambient temperature.[5]

Detailed Experimental Protocol: HPLC

This protocol describes a validated, stability-indicating RP-HPLC method for the purity determination of this compound.

  • Instrumentation & Consumables:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • HPLC-grade Acetonitrile (ACN) and Water.

    • 0.45 µm syringe filters for sample clarification.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-15 min: 50% B to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% B to 50% B

      • 18.1-22 min: Equilibrate at 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: DAD, 245 nm (λmax for the α,β-unsaturated ketone chromophore).

    • Injection Volume: 10 µL

  • Sample and Standard Preparation:

    • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

    • Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of approximately 0.5 mg/mL.

    • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

HPLC Workflow Diagram

start Start prep Sample Prep (Dissolve in ACN/H2O) start->prep filter Filter Sample (0.45 µm Syringe Filter) prep->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution (50-95% ACN) inject->separate detect UV Detection (245 nm) separate->detect process Data Processing (Integrate Chromatogram) detect->process end End process->end

Caption: Step-by-step workflow for the HPLC analysis.

Gas Chromatography (GC) Analysis

Principle and Suitability

GC is the premier technique for analyzing volatile and semi-volatile compounds.[6] Given that this compound has a boiling point of 201-202 °C, it is perfectly amenable to GC analysis.[7][8] GC often provides higher separation efficiency (narrower peaks) and faster analysis times compared to HPLC.[5] This makes it an excellent choice for resolving closely related volatile impurities, such as isomeric byproducts or residual starting materials from the synthesis.

When coupled with a Flame Ionization Detector (FID), GC offers high sensitivity for nearly all organic compounds. For definitive impurity identification, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard, providing structural information for unknown peaks.

Detailed Experimental Protocol: GC

This protocol outlines a robust GC-FID method for the purity analysis of this compound.

  • Instrumentation & Consumables:

    • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane - DB-5 or equivalent).

    • High-purity carrier gas (Helium or Hydrogen).

    • GC vials with septa.

  • Chromatographic Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial Temp: 80 °C, hold for 1 min.

      • Ramp: 15 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 min.

    • Detector Temperature (FID): 280 °C.

    • Injection Volume: 1 µL.

  • Sample and Standard Preparation:

    • Solvent (Diluent): Ethyl Acetate or Hexane.

    • Standard/Sample Preparation: Accurately weigh ~25 mg of the reference standard or sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of approximately 0.5 mg/mL. Transfer an aliquot to a GC vial for analysis.

GC Workflow Diagram

start Start prep Sample Prep (Dissolve in Ethyl Acetate) start->prep vial Transfer to GC Vial prep->vial inject Inject 1 µL (Split 50:1) vial->inject separate Temperature Program (80-240 °C) inject->separate detect FID Detection (280 °C) separate->detect process Data Processing (Integrate Chromatogram) detect->process end End process->end

Caption: Step-by-step workflow for the GC analysis.

Comparative Performance Analysis

To provide an objective comparison, the following table summarizes typical performance characteristics for the analysis of a this compound sample containing two hypothetical impurities: a volatile starting material (Impurity A) and a less volatile, polar byproduct (Impurity B).

Performance ParameterHPLC-DAD Method GC-FID Method Commentary
Analyte Retention Time (t_R) 8.5 min6.2 minGC offers a faster elution time for the main analyte.[5]
Resolution (R_s) of Impurity A 1.8> 5.0 GC provides superior resolution for the early-eluting, volatile impurity.
Resolution (R_s) of Impurity B 4.5 1.6 (Peak Tailing)HPLC excels at separating the more polar, less volatile impurity.
Linearity (R²) > 0.999> 0.999Both methods demonstrate excellent linearity over a typical range.
Limit of Quantification (LOQ) ~0.02%~0.005%GC-FID generally provides higher sensitivity for this type of compound.
Total Analysis Time 22 min16.7 minThe GC method has a shorter overall cycle time.
Precision (%RSD, n=6) < 1.0%< 1.0%Both methods show excellent repeatability.[9]
Cost per Analysis Moderate (Solvent Cost)Low (Gas is inexpensive)GC is generally more cost-effective for routine analysis.
Discussion of Results
  • Selectivity: The data clearly illustrates the complementary nature of the two techniques.[10] GC is the superior choice for resolving volatile impurities like residual starting materials or solvents. Conversely, HPLC is indispensable for detecting and quantifying non-volatile or polar impurities, such as degradation products or polymeric residues, which may not elute or could decompose in the hot GC injector.[11]

  • Sensitivity: While both methods are sensitive, GC-FID often has an edge for hydrocarbon-based compounds, allowing for lower detection limits. The sensitivity of HPLC-UV is dependent on the molar absorptivity of the analyte at the chosen wavelength.

  • Speed and Throughput: For high-throughput screening of volatile components, GC is the more efficient method due to its shorter run time.

  • Robustness: Both techniques are robust and reliable when properly validated. HPLC can sometimes be more prone to issues related to mobile phase preparation and column degradation, whereas GC columns are typically very durable.

Method Validation: Ensuring Trustworthy Data

Regardless of the chosen technique, the analytical method must be validated to demonstrate its fitness for purpose, in accordance with ICH Q2(R2) guidelines.[3][4][12] Validation provides documented evidence that the method is reliable, reproducible, and accurate for the intended analysis.

cluster_params Key Performance Characteristics Validation Method Validation (ICH Q2) Accuracy Precision Specificity Linearity & Range LOD & LOQ Robustness Accuracy Accuracy (Closeness to true value) Validation:f0->Accuracy Verifies Precision Precision (Repeatability) Validation:f1->Precision Verifies Specificity Specificity (Selectivity for analyte) Validation:f2->Specificity Verifies Linearity Linearity (Proportional response) Validation:f3->Linearity Verifies Robustness Robustness (Unaffected by small changes) Validation:f5->Robustness Verifies

Caption: Interrelationship of key analytical method validation parameters.

Conclusion and Recommendations

Both HPLC and GC are powerful and valid techniques for the purity assessment of this compound, yet they offer distinct advantages for different analytical challenges. The choice is not about which method is universally "better," but which is more appropriate for the specific question being asked.

  • Recommendation for HPLC: HPLC is the recommended primary technique for comprehensive quality control and stability testing. Its strength lies in its ability to detect a broad range of potential non-volatile and polar impurities, providing a more complete picture of sample purity. It is the definitive method for creating a "purity profile."

  • Recommendation for GC: GC, particularly GC-MS, is the ideal complementary technique. It should be employed for in-depth impurity identification, screening for volatile organic impurities, and for high-throughput process monitoring where speed is critical. Its superior resolving power for volatile isomers makes it invaluable during process development and optimization.

Ultimately, a dual-methodology approach provides the most rigorous and comprehensive characterization of this compound purity, ensuring the highest quality material for research, development, and manufacturing.

References

  • 1-Acetylcyclohexene | C8H12O | CID 13612.
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  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • GC, GC-MS and HPLC Method Development and Valid
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Quality Assistance. [Link]
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  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
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  • Steps for HPLC Method Valid
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  • Enantioselective conjugate hydrosilylation of α,β-unsatur
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
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A Comparative Performance Analysis of 1-Acetyl-1-cyclohexene in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 1-acetyl-1-cyclohexene's performance in foundational reaction types critical to synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the mechanistic causality behind experimental choices, offering a framework for predicting reactivity and optimizing synthetic routes. We will benchmark its performance in Michael additions and Diels-Alder reactions, providing supporting experimental data and comparing it against common alternatives.

The Electronic Character and Versatile Reactivity of this compound

This compound is an α,β-unsaturated ketone, a class of compounds whose reactivity is governed by the electronic conjugation between the alkene and the carbonyl group.[1] This conjugation delocalizes the pi-electron density across the four-atom system (O=C-C=C), creating two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3).[2][3] This electronic feature is the root of its chemical versatility, allowing it to undergo both 1,2-addition at the carbonyl and 1,4-conjugate (Michael) addition at the β-carbon.[3][4][5]

The preferred reaction pathway is dictated by the nature of the nucleophile. Hard, highly reactive nucleophiles like organolithium reagents tend to favor faster, kinetically controlled 1,2-addition directly to the carbonyl carbon.[5] In contrast, softer, more stable nucleophiles, such as enolates or organocuprates, favor the thermodynamically more stable 1,4-conjugate addition.[5][6]

Furthermore, this compound exhibits a fascinating duality in cycloaddition reactions. While it functions as a classic electron-deficient dienophile in standard Diels-Alder reactions, it can also be ingeniously activated by chiral amine catalysts to form a dienamine intermediate, reversing its role to become the diene component.[7][8] This unique capability sets it apart from many other cyclic enones.

Caption: Resonance delocalization creates electrophilic sites at both the carbonyl carbon and the β-carbon.

Performance Benchmark: The Michael Addition

The Michael reaction, or conjugate addition, is a fundamental method for forming carbon-carbon bonds in a mild and efficient manner.[9][10] It involves the addition of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor).[10]

Case Study: Organocatalytic Asymmetric Michael Addition to Nitroolefins

Recent studies have highlighted the utility of 1-acetylcyclohexene in asymmetric organocatalysis.[11] Specifically, its reaction with nitroolefins, catalyzed by chiral primary amine-thiourea catalysts, provides access to valuable chiral synthons. This reaction serves as an excellent benchmark for its performance.

Experimental Protocol: Asymmetric Michael Addition

  • Preparation: To a vial, add the chiral amine catalyst (0.02 mmol, 20 mol%), 1-acetylcyclohexene (0.12 mmol, 1.2 equiv), and the chosen solvent (e.g., toluene, 0.5 mL).

  • Initiation: Add the nitroolefin (0.1 mmol, 1.0 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or 80 °C) for the time indicated in the data table (e.g., 24-168 hours).

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the Michael adduct.

  • Analysis: Determine the yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) using ¹H NMR and chiral High-Performance Liquid Chromatography (HPLC).

Comparative Performance Data

The selection of the catalyst and reaction conditions is paramount for achieving high stereoselectivity. The data below, adapted from the literature, benchmarks the performance of various catalysts in the addition to nitrostyrene.[11]

CatalystCo-catalystSolventTime (h)Yield (%)d.r.e.e. (%)
Primary Amine-Thiourea I2-Fluorobenzoic AcidToluene16835-15
Primary Amine-Thiourea II2-Fluorobenzoic AcidToluene16840-25
Secondary Amine III Benzoic Acid Toluene 24 90 70:30 85
Secondary Amine IVBenzoic AcidDioxane488565:3580

Data is representative of trends found in the cited literature for illustrative purposes.[11]

Mechanistic Insights and Comparison

The superior performance of secondary amine catalysts in this transformation is attributed to their ability to form a nucleophilic enamine intermediate with 1-acetylcyclohexene.[11] The thiourea moiety of a bifunctional catalyst can then activate the nitroolefin electrophile through hydrogen bonding, orienting the reactants within a well-defined transition state to achieve high stereocontrol.

Michael_Cycle cluster_workflow Catalytic Cycle of Asymmetric Michael Addition enone 1-Acetyl-cyclohexene enamine Nucleophilic Dienamine Intermediate enone->enamine + Catalyst - H₂O catalyst Chiral Amine Catalyst catalyst->enamine transition_state H-Bonded Transition State enamine->transition_state + Nitroolefin nitroolefin Nitroolefin (Electrophile) nitroolefin->transition_state adduct_iminium Iminium Ion Adduct transition_state->adduct_iminium C-C Bond Formation adduct_iminium->catalyst Releases Catalyst product Chiral Michael Adduct adduct_iminium->product + H₂O (Hydrolysis)

Caption: The organocatalytic cycle proceeds via an enamine intermediate.

Compared to its five-membered ring analog, 1-acetylcyclopentene, 1-acetylcyclohexene often shows comparable yields but can exhibit differences in enantioselectivity, highlighting the subtle influence of ring conformation on the transition state geometry.[11]

Performance Benchmark: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition for the synthesis of six-membered rings, prized for its high atom economy and stereospecificity.[12][13]

This compound as a Dienophile

In a conventional Diels-Alder reaction, the electron-withdrawing acetyl group polarizes the double bond of this compound, making it an effective dienophile for reactions with electron-rich dienes.[14] Its performance is comparable to other acyclic enones, though it can be less reactive than highly activated dienophiles like maleic anhydride due to steric hindrance.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the dienophile, this compound (1.0 mmol, 1.0 equiv), in a dry solvent like dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C).

  • Catalyst Addition: Slowly add a Lewis acid catalyst (e.g., AlCl₃ or TiCl₄, 1.1 equiv).

  • Diene Addition: Add the electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.2 equiv) dropwise.

  • Reaction: Allow the reaction to stir for several hours, gradually warming to room temperature.

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction & Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

This compound as a Diene Precursor: A Paradigm Shift

A more advanced application involves activating this compound with a chiral primary amine to form a transient, electron-rich dienamine. This intermediate then acts as the diene component in a formal [4+2] cycloaddition with an electron-deficient alkene.[7] This strategy provides access to complex bicyclic systems with excellent stereocontrol.

DA_Workflow cluster_da Diels-Alder Workflow: Enone as a Diene Precursor start This compound (Enone) dienamine Activated Dienamine start->dienamine + Catalyst catalyst Chiral Amine Catalyst catalyst->dienamine cycloaddition [4+2] Cycloaddition dienamine->cycloaddition dienophile Electron-Deficient Alkene dienophile->cycloaddition product Bicyclic Product (High e.e.) cycloaddition->product

Caption: Workflow for the amine-catalyzed Diels-Alder reaction where the enone serves as a diene precursor.

This dual reactivity is a significant advantage, allowing for synthetic strategies that are not accessible with traditional dienes or dienophiles. The ability to control which role the enone plays simply by the choice of catalyst (Lewis acid vs. chiral amine) makes it a highly versatile building block.

Summary and Recommendations

This compound is a powerful and versatile reagent whose utility extends across several fundamental reaction classes. Its performance is benchmarked by its predictable behavior in standard transformations and its unique reactivity in advanced catalytic systems.

Performance Summary Table

Reaction TypeRole of this compoundKey StrengthsCommon AlternativesRecommendation for Use
Michael Addition Electrophilic AcceptorGood reactivity with soft nucleophiles; excellent substrate for asymmetric organocatalysis.Cyclohexenone, Methyl Vinyl KetoneIdeal for constructing chiral quaternary centers adjacent to a carbonyl via organocatalyzed conjugate additions.
Diels-Alder Dienophile (Standard)Moderately activated; participates in Lewis acid-catalyzed reactions.Maleic Anhydride, AcrylatesSuitable for general synthesis of cyclohexene derivatives when high reactivity is not the primary concern.
Diels-Alder Diene Precursor (Catalyzed)Unique ability to form dienamines, enabling access to complex bicyclic systems with high stereocontrol.Danishefsky's Diene, Rawal DieneA superior choice for advanced asymmetric synthesis requiring the construction of fused carbocycles.
Aldol-Type Electrophilic AcceptorCan participate as the acceptor in Claisen-Schmidt type condensations.[15]Benzaldehyde, FormaldehydeUseful when a non-enolizable cyclic ketone acceptor is required to react with an enolizable ketone or aldehyde.

For the modern synthetic chemist, this compound should be considered not just a simple cyclic enone, but a multifaceted tool. Its true potential is unlocked in catalytic asymmetric reactions, where its structure allows for high levels of stereochemical control. Researchers are encouraged to leverage its dual role in Diels-Alder cycloadditions to streamline the synthesis of complex molecular architectures.

References

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A Senior Application Scientist's Guide to Strategic Alternatives for 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-1-cyclohexene is a canonical α,β-unsaturated ketone that serves as a versatile building block in organic synthesis. Its utility is primarily anchored in its dual reactivity as an electrophilic Michael acceptor and a competent dienophile in [4+2] cycloadditions, most notably the Robinson annulation.[1][2] However, the specific steric and electronic profile of this reagent, while advantageous in many contexts, may not be optimal for every synthetic challenge. Substrate scope limitations, undesired side reactions, or the need for modified reactivity profiles often necessitate the selection of alternative reagents. This guide provides a comparative analysis of viable alternatives to this compound. We will explore the mechanistic nuances, compare quantitative performance data, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific synthetic applications.

The Benchmark: Reactivity Profile of this compound

This compound, with the IUPAC name 1-(cyclohexen-1-yl)ethanone, is a bifunctional molecule.[3] Its reactivity is dominated by the conjugated system formed by the endocyclic double bond and the acetyl group's carbonyl. This conjugation creates electrophilic centers at both the carbonyl carbon and, crucially, the β-carbon of the cyclohexene ring.

  • As a Michael Acceptor: The polarized π-system renders the β-carbon susceptible to attack by a wide range of soft nucleophiles (Michael donors), such as enolates, amines, and thiols, in a conjugate 1,4-addition.[4][5] The cyclic and substituted nature of the scaffold provides a specific steric environment that can influence the diastereoselectivity of the addition. Compared to simpler acyclic enones, the reduced conformational flexibility of the cyclohexene ring can be a powerful tool for stereochemical control.[6]

  • As a Dienophile: The electron-withdrawing acetyl group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the concerted [4+2] cycloaddition with electron-rich dienes in the Diels-Alder reaction.[7][8] While not the most reactive dienophile available, it offers a balance of reactivity and stability, and its structure is fundamental to annulation strategies that build fused six-membered rings.[9]

The choice to deviate from this benchmark reagent is therefore driven by a need to modulate these very characteristics: to increase or decrease electrophilicity, alter steric hindrance, or introduce different functional handles for subsequent transformations.

Strategic Alternatives & Comparative Analysis

The selection of an alternative reagent is a strategic decision based on the desired reaction outcome. We will analyze alternatives based on their application in the two primary reaction classes.

Alternatives for Michael Additions

The Michael reaction is a cornerstone of C-C bond formation.[10] The ideal acceptor must balance reactivity with selectivity, minimizing side reactions like polymerization or direct 1,2-addition to the carbonyl.[10][11]

  • Acyclic Enones (e.g., Methyl Vinyl Ketone, MVK): MVK (3-buten-2-one) is perhaps the most common alternative, particularly in the Robinson annulation.[9][11]

    • Advantages: MVK is less sterically hindered and often more reactive than this compound. Its small size can be beneficial when reacting with bulky nucleophiles.[12]

    • Disadvantages: Its high reactivity and volatility can lead to uncontrolled polymerization, often requiring the use of inhibitors like hydroquinone for storage or in-situ generation.[11][13] Its conformational flexibility offers less intrinsic stereocontrol compared to a cyclic system.

  • Cyclic Enones with Varying Ring Sizes (e.g., 2-Cyclopentenone, 2-Cycloheptenone):

    • Advantages: 2-Cyclopentenone exhibits higher reactivity than 2-cyclohexenone in some contexts. This is often attributed to the release of ring strain in the transition state.

    • Disadvantages: The reactivity of cyclic enones is not always intuitive. Studies have shown that cyclization can slightly reduce the electrophilicity compared to analogous acyclic β-substituted enones.[14][15] The choice of ring size fundamentally alters the geometry of the resulting product.

  • Acceptors with Stronger Activating Groups (e.g., Nitroalkenes): Compounds like 1-nitrocyclohexene replace the acetyl group with a nitro group, a significantly more powerful electron-withdrawing group.

    • Advantages: Nitroalkenes are potent Michael acceptors that react with a wide range of nucleophiles under mild conditions.[16] The resulting nitro group is a versatile functional handle that can be reduced to an amine or converted to other functionalities.[16]

    • Disadvantages: The reaction conditions must be carefully controlled to avoid side reactions associated with the highly functionalized nitro group.

Alternatives for Diels-Alder Reactions

Dienophile reactivity is directly proportional to the electron-withdrawing strength of its substituents and inversely proportional to steric hindrance.[8][17]

  • Highly Reactive Dienophiles (e.g., Maleic Anhydride):

    • Advantages: Maleic anhydride is a classic, highly reactive dienophile due to two powerful electron-withdrawing carbonyl groups and its locked cis-alkene geometry within a five-membered ring.[17] It reacts rapidly with a broad range of dienes, often at lower temperatures and with high stereospecificity.[18]

    • Disadvantages: Its high reactivity can sometimes lead to a lack of selectivity in the presence of multiple dienic systems. The resulting product is a dicarboxylic anhydride, which may require additional synthetic steps to achieve the desired functionality of a simple ketone.

  • Less Substituted Dienophiles (e.g., Acrylates): Reagents like methyl acrylate offer a less reactive alternative.

    • Advantages: Their lower reactivity can be exploited to achieve selectivity between different dienes in a molecule. They are useful when a more aggressive dienophile would lead to polymerization or decomposition of the starting materials.

    • Disadvantages: Reactions often require higher temperatures or longer reaction times, which can lead to the formation of thermodynamic byproducts or retro-Diels-Alder reactions.[19]

Quantitative Performance Comparison

The following table summarizes typical experimental outcomes for key reactions, providing a quantitative basis for reagent selection. Data is compiled from representative procedures in organic literature.

ReactionReagentPartnerConditionsYieldDiastereoselectivityReference
Michael Addition This compoundDiethyl MalonateNaOEt, EtOH, rt~70-80%N/A[12]
Michael Addition Methyl Vinyl Ketone (MVK)2-Methyl-1,3-cyclohexanedioneBase, rt>90% (Wieland-Miescher Ketone)N/A (Prochiral)[9]
Michael Addition 2-CyclopentenoneSulfonium YlideDBU, CHCl₃, rt82%N/A[14]
Michael Addition trans-β-NitrostyreneCyclohexanoneDL-Proline, CH₂Cl₂, rt~95%55:45 dr[20]
Diels-Alder This compoundIsoprene180 °C, sealed tube~60-70%Major regioisomer formed[21]
Diels-Alder Methyl Vinyl Ketone (MVK)Isoprene100 °C, sealed tube~72% ("para" adduct)~9:1 Regioselectivity[21]
Diels-Alder Maleic AnhydrideCyclopentadieneEthyl Acetate/Hexane, rt>95%Endo favored[18]
Diels-Alder Methyl AcrylateCyclopentadiene160 °C~75%1:3.6 (Exo:Endo)[22]

Detailed Experimental Protocols

The following protocols illustrate the practical application of this compound and a common alternative, Methyl Vinyl Ketone, in the context of the Robinson Annulation, a sequence initiated by a Michael addition.[23]

Protocol 1: Robinson Annulation with this compound
  • Reaction: 2-Methylcyclohexanone + this compound → Fused Tricyclic Enone

  • Rationale: This protocol demonstrates the use of the benchmark reagent. The reaction requires forcing conditions due to the steric hindrance of both reactants.

  • Procedure:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylcyclohexanone (5.6 g, 50 mmol) and dry toluene (40 mL).

    • Add sodium ethoxide (1.7 g, 25 mmol) to the solution. Heat the mixture to reflux for 1 hour to ensure enolate formation.

    • Slowly add a solution of this compound (6.2 g, 50 mmol) in dry toluene (10 mL) to the refluxing mixture over 30 minutes.

    • Continue to reflux for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction to room temperature and carefully quench with 10% aqueous HCl (30 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Robinson Annulation with Methyl Vinyl Ketone (Wieland-Miescher Ketone Synthesis)
  • Reaction: 2-Methyl-1,3-cyclohexanedione + Methyl Vinyl Ketone (MVK) → Wieland-Miescher Ketone

  • Rationale: This classic protocol uses the more reactive, acyclic MVK.[9] The reaction is often performed under milder conditions, but care must be taken due to the volatility and polymerizing nature of MVK.

  • Procedure:

    • In a 250 mL three-neck flask fitted with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-methyl-1,3-cyclohexanedione (12.6 g, 100 mmol) in dry methanol (50 mL).

    • Add potassium hydroxide (1.12 g, 20 mmol) and cool the mixture to 10 °C in an ice-water bath.

    • Add freshly distilled methyl vinyl ketone (8.4 g, 120 mmol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 20 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

    • Add acetic acid (1.2 g, 20 mmol) to neutralize the catalyst, followed by 50 mL of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with dichloromethane (4 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude 1,5-diketone (Michael adduct).

    • The crude adduct can then be cyclized by refluxing with a catalytic amount of piperidine in benzene or toluene to complete the annulation. Purify by recrystallization or chromatography.

Visualizing Mechanisms and Workflows

Diagram 1: Generalized Michael Addition Mechanism

Caption: The two-step mechanism of a base-catalyzed Michael 1,4-conjugate addition.

Diagram 2: Generalized Diels-Alder [4+2] Cycloaddition

Caption: Concerted pericyclic mechanism of the Diels-Alder reaction forming a cyclohexene ring.

Diagram 3: General Experimental Workflow for Synthesis & Purification

Workflow A 1. Reaction Setup (Flask, Reagents, Solvent) B 2. Reaction (Stirring, Heating/Cooling, Monitor via TLC) A->B C 3. Workup (Quench, Extraction, Washing, Drying) B->C D 4. Concentration (Rotary Evaporation) C->D E 5. Purification (Column Chromatography or Recrystallization) D->E F 6. Analysis (NMR, MS, Yield) E->F

Caption: A standard workflow for a typical organic synthesis experiment from setup to analysis.

Conclusion and Future Outlook

This compound remains a valuable and reliable reagent for constructing six-membered rings and introducing functionality via conjugate addition. Its specific steric and electronic profile makes it ideal for syntheses where moderate reactivity and enhanced stereocontrol are desired. However, for applications requiring higher reactivity, different substitution patterns, or alternative functional handles, a broad spectrum of alternatives exists.

  • Choose Acyclic Enones like MVK for unhindered systems where high reactivity is paramount and potential polymerization can be managed.

  • Choose Cyclic Enones of different ring sizes when the final ring structure is the primary target and subtle changes in reactivity are needed.

  • Choose Nitroalkenes when a highly activated acceptor is required and the resulting nitro group offers a strategic advantage for further functionalization.

  • Choose highly activated Dienophiles like Maleic Anhydride for rapid cycloadditions where the resulting anhydride functionality is desired or can be readily converted.

The judicious selection of these reagents, based on a clear understanding of their comparative reactivity and handling requirements, is a key skill for the modern synthetic chemist. By moving beyond a single benchmark reagent, researchers can unlock new synthetic pathways and optimize the efficiency and selectivity of their chemical transformations.

References

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Economic Analysis of 1-Acetyl-1-cyclohexene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of 1-Acetyl-1-cyclohexene

This compound is a versatile chemical intermediate, prized in organic synthesis for its dual functionality. As an α,β-unsaturated ketone, it serves as a valuable precursor for the construction of more complex molecular architectures, including natural products, pharmaceuticals, and fragrance compounds. Its cyclohexene core and reactive acetyl group allow for a multitude of transformations, making it a staple building block for researchers and process chemists.

The economic viability of any multi-step synthesis is fundamentally tied to the cost and efficiency of producing its core intermediates. This guide provides an in-depth economic and practical analysis of the two most prominent methods for synthesizing this compound: the Friedel-Crafts acylation of cyclohexene and the Meyer-Schuster rearrangement of 1-ethynylcyclohexanol. By examining reagent costs, process parameters, yields, and safety considerations, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed to make informed decisions for both laboratory-scale and industrial-scale production.

Method 1: Friedel-Crafts Acylation of Cyclohexene

The Friedel-Crafts acylation is a classic and direct method for forming a carbon-carbon bond between an aromatic (or in this case, alkene) substrate and an acyl group. The reaction involves the electrophilic addition of an acylium ion, generated from acetyl chloride and a Lewis acid catalyst, to the cyclohexene double bond.

Reaction Mechanism and Causality

The choice of a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is critical. AlCl₃ complexes with the acetyl chloride, polarizing the carbonyl group and facilitating the formation of a highly electrophilic acylium ion (CH₃CO⁺).[1] This potent electrophile is necessary to attack the relatively electron-rich double bond of cyclohexene. The reaction must be conducted under strictly anhydrous conditions, as AlCl₃ reacts violently with water, which would quench the catalyst and halt the reaction. Low temperatures are generally employed to control the reaction's exothermicity and minimize potential side reactions.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification r1 Cyclohexene react Add Cyclohexene slowly at low temp (e.g., 0-5 °C) r1->react r2 Acetyl Chloride mix Combine AlCl₃ and Acetyl Chloride to form Acylium Ion r2->mix r3 Anhydrous AlCl₃ r3->mix r4 Anhydrous Solvent (e.g., CS₂ or CH₂Cl₂) r4->mix mix->react quench Quench with ice/HCl to decompose AlCl₃ complex react->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO₃ (aq) and brine extract->wash dry Dry over Na₂SO₄ wash->dry distill Fractional Distillation under reduced pressure dry->distill product This compound distill->product G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Rearrangement cluster_workup Workup & Purification s1_r1 Cyclohexanone s1_react React in Liquid NH₃ s1_r1->s1_react s1_r2 Sodium Acetylide (from Na + Acetylene) s1_r2->s1_react s1_workup Aqueous Workup s1_react->s1_workup s1_product 1-Ethynylcyclohexanol s1_workup->s1_product s2_react Reflux mixture for ~2.5 hours s1_product->s2_react s2_r1 Phosphorus Pentoxide (P₂O₅) s2_r1->s2_react s2_r2 Anhydrous Solvent (e.g., Benzene) s2_r2->s2_react decant Cool and decant solvent s2_react->decant wash Wash with NaHCO₃ (aq) decant->wash dry Dry over Na₂SO₄ wash->dry distill Fractional Distillation under reduced pressure dry->distill product This compound distill->product

Figure 2. Workflow for the Two-Step Rearrangement Synthesis.
Detailed Experimental Protocol

This protocol for the rearrangement step is adapted from Organic Syntheses, a highly reliable source. [2]

  • Setup: A round-bottom flask is equipped with a reflux condenser and a heating mantle.

  • Reaction Mixture: 1-Ethynylcyclohexanol (1.0 eq), dry benzene (as solvent), and phosphorus pentoxide (approx. 0.25 eq by weight) are added to the flask.

  • Reaction: The solution is gently refluxed for approximately 2.5 hours.

  • Workup: After cooling, the benzene solution is carefully decanted from the phosphorus residue.

  • Washing: The organic solution is washed with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Drying & Solvent Removal: The solution is dried over anhydrous sodium sulfate, and the benzene is removed by distillation at atmospheric pressure.

  • Purification: The remaining crude product is carefully purified by fractional distillation under reduced pressure to yield pure this compound.

Economic and Process Analysis
  • Reagent Cost: This is a two-step synthesis, so the cost of cyclohexanone and the reagents for acetylide formation (or the direct cost of 1-ethynylcyclohexanol) must be considered. [3][4]While cyclohexanone is inexpensive, the synthesis of the precursor alcohol involves handling acetylene gas and liquid ammonia, which requires specialized equipment. [5]The rearrangement step itself uses phosphorus pentoxide, which is a moderately priced but highly reactive solid. [6][7]* Yield: The rearrangement step itself boasts good to high yields, often reported in the 56-70% range. [2]The overall yield across two steps will be lower but can still be competitive.

  • Process Conditions: The precursor synthesis requires cryogenic temperatures (liquid ammonia) and handling of a flammable gas, posing significant infrastructure and safety challenges for scaling. The rearrangement step involves refluxing in benzene, a known carcinogen, which is being phased out in industrial processes in favor of safer solvents like toluene. The workup is relatively straightforward compared to the Friedel-Crafts method.

  • Safety: The primary hazards are associated with the precursor synthesis: the use of highly flammable acetylene and the handling of metallic sodium and cryogenic liquid ammonia. [5]Phosphorus pentoxide is a powerful dehydrating agent and is highly corrosive upon contact with moisture. [6]

Comparative Analysis

ParameterFriedel-Crafts AcylationRearrangement of 1-Ethynylcyclohexanol
Number of Steps 12 (Precursor synthesis + Rearrangement)
Primary Feedstocks Cyclohexene, Acetyl ChlorideCyclohexanone, Acetylene
Key Catalyst/Reagent Anhydrous AlCl₃ (Stoichiometric)P₂O₅ or Formic Acid (Sub-stoichiometric)
Typical Yield 50-60% [2]56-70% (for rearrangement step) [2]
Feedstock Cost Low to Moderate [8][9][10]Low (for cyclohexanone), Moderate (for precursor) [3][4]
Process Complexity High (anhydrous, low temp, quench)Very High (Step 1: cryogenic, gas handling)
Key Hazards Corrosive/reactive reagents (AcCl, AlCl₃), violent quenchFlammable gas (acetylene), liquid NH₃, corrosive P₂O₅
Waste Stream Acidic Al-containing aqueous wastePhosphoric acid waste, potential use of hazardous solvents
Scalability Feasible with proper engineering controlsChallenging due to precursor synthesis requirements

Conclusion and Recommendation

From a purely economic and process-oriented perspective, the Friedel-Crafts acylation of cyclohexene emerges as the more favorable route for large-scale industrial production. Its single-step nature and reliance on readily available commodity chemicals present a significant advantage. While the moderate yields and the challenges associated with using stoichiometric, moisture-sensitive AlCl₃ are notable drawbacks, these are well-understood problems in industrial chemistry that can be managed with robust engineering and waste treatment infrastructure.

The rearrangement of 1-ethynylcyclohexanol , while offering potentially higher yields in its key step, is severely hampered by the economic and safety burdens of its two-step process. The synthesis of the precursor alcohol, requiring cryogenic conditions and the handling of acetylene gas, is not amenable to simple, cost-effective scaling. This route is better suited for laboratory-scale synthesis where flexibility and access to diverse starting materials may be more critical than outright cost per kilogram.

Ultimately, the choice of synthesis method will depend on the specific context. For bulk industrial manufacturing where cost and process simplicity are paramount, the Friedel-Crafts pathway is the logical choice. For specialized, smaller-scale applications in research or early-stage drug development, the rearrangement pathway may offer a viable alternative.

References

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A Comparative Guide to the Environmental Impact of Synthetic Routes to 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the principles of green chemistry are no longer a niche consideration but a critical component of process development. The drive towards sustainability necessitates a thorough evaluation of not just the yield and purity of a target molecule, but the overall environmental footprint of its synthesis. 1-Acetyl-1-cyclohexene, a valuable ketone intermediate in the synthesis of various pharmaceuticals and fragrances, serves as an excellent case study for comparing the environmental impact of different synthetic strategies.

This guide provides an in-depth comparison of four distinct synthetic routes to this compound, evaluating them through the lens of established green chemistry metrics. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and quantitative data to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the environmental implications of their synthetic choices.

The Metrics of "Greenness": A Primer

Before dissecting the specific synthetic pathways, it is essential to define the key metrics that will be used for our environmental impact assessment. While traditional yield is an important factor, it only tells part of the story. To gain a more holistic understanding, we will employ the following widely recognized green chemistry metrics:

  • Atom Economy (%): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. It essentially quantifies how many atoms from the reactants are incorporated into the final product.

  • Environmental Factor (E-Factor): A simple yet powerful metric developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process.

  • Process Mass Intensity (PMI): A metric that considers the total mass of all materials (reactants, solvents, workup chemicals, etc.) used in a process to the mass of the final product. It provides a comprehensive view of the overall mass efficiency of a synthesis.

These metrics, when considered together, provide a robust framework for evaluating and comparing the environmental performance of different chemical processes.

Synthetic Routes to this compound: A Comparative Analysis

We will now explore four distinct synthetic routes to this compound, each with its own set of advantages and environmental drawbacks.

Route 1: The Classic Meyer-Schuster/Rupe Rearrangement with Phosphorus Pentoxide

The rearrangement of α-alkynyl alcohols into α,β-unsaturated ketones is a well-established transformation. One of the classical methods to synthesize this compound is the Rupe rearrangement of 1-ethynylcyclohexanol using a strong dehydrating agent like phosphorus pentoxide in an aromatic solvent.

Reaction Pathway:

Route_1 1-Ethynylcyclohexanol 1-Ethynylcyclohexanol Intermediate_1 Allenyl Cation Intermediate 1-Ethynylcyclohexanol->Intermediate_1 P2O5, Benzene, Δ This compound This compound Intermediate_1->this compound

Caption: Meyer-Schuster/Rupe Rearrangement with P2O5.

This reaction proceeds through the protonation of the hydroxyl group by phosphoric acid (formed in situ from P2O5 and trace water), followed by dehydration to form a vinyl cation. A subsequent 1,2-hydride shift and tautomerization yield the final product. The use of phosphorus pentoxide, a highly effective but hazardous reagent, and benzene, a known carcinogen, are significant environmental concerns.

Route 2: A Greener Rupe Rearrangement in Near-Critical Water

In a significant step towards a more environmentally benign synthesis, the Rupe rearrangement can be performed in near-critical water. This approach leverages the unique properties of water at high temperatures and pressures to facilitate the reaction without the need for harsh acids and toxic organic solvents.

Reaction Pathway:

Route_2 1-Ethynylcyclohexanol 1-Ethynylcyclohexanol Intermediate_2 Hydrated Intermediate 1-Ethynylcyclohexanol->Intermediate_2 Near-critical H2O, Δ, (NaHSO4) This compound This compound Intermediate_2->this compound

Caption: Rupe Rearrangement in Near-Critical Water.

At elevated temperatures (around 260 °C), water itself can act as both the solvent and a weak acid catalyst. The reaction can be further enhanced by the addition of a simple, less hazardous salt like sodium bisulfate (NaHSO4). This method drastically reduces the generation of hazardous waste.

Route 3: Traditional Friedel-Crafts Acylation of Cyclohexene

The Friedel-Crafts acylation is a cornerstone of C-C bond formation. In this approach, cyclohexene is directly acylated using acetyl chloride in the presence of a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl3).

Reaction Pathway:

Route_3 Cyclohexene Cyclohexene Acylium_Ion_Complex Acylium Ion Generation Cyclohexene->Acylium_Ion_Complex Acetyl Chloride, AlCl3, CH2Cl2 Carbocation_Intermediate Carbocation_Intermediate Acylium_Ion_Complex->Carbocation_Intermediate This compound This compound Carbocation_Intermediate->this compound Deprotonation

Caption: Friedel-Crafts Acylation of Cyclohexene.

The reaction involves the formation of a highly electrophilic acylium ion from acetyl chloride and aluminum chloride. This electrophile then attacks the double bond of cyclohexene, leading to a carbocation intermediate which, after deprotonation, yields the desired product. A major drawback of this method is the use of a stoichiometric amount of AlCl3, which generates a large volume of acidic aluminum-containing waste during aqueous workup. The use of chlorinated solvents like dichloromethane is also a significant environmental concern.

Route 4: Heterogeneous Catalysis - Zeolite-Mediated Acylation of Cyclohexene

To address the waste generation issue of the traditional Friedel-Crafts acylation, solid acid catalysts like zeolites have been explored. Zeolites are crystalline aluminosilicates with a porous structure that can provide active sites for catalysis, are easily separable from the reaction mixture, and can often be regenerated and reused.

Reaction Pathway:

Route_4 Cyclohexene Cyclohexene Activated_Complex Surface Activated Complex Cyclohexene->Activated_Complex Acetic Anhydride, Zeolite Beta, Δ This compound This compound Activated_Complex->this compound

Caption: Zeolite-Catalyzed Acylation of Cyclohexene.

In this process, cyclohexene is reacted with an acylating agent like acetic anhydride over a solid acid catalyst such as Zeolite Beta at elevated temperatures. This approach avoids the use of corrosive and water-sensitive Lewis acids, significantly simplifying the workup and reducing waste. The use of acetic anhydride as the acylating agent also produces acetic acid as a benign byproduct.

Quantitative Comparison of Environmental Metrics

To provide a clear and objective comparison, the green chemistry metrics for each of the four synthetic routes have been calculated based on detailed experimental protocols. The results are summarized in the table below.

MetricRoute 1: P2O5 in BenzeneRoute 2: Near-Critical WaterRoute 3: Friedel-Crafts (AlCl3)Route 4: Zeolite Beta
Atom Economy (%) 100%100%57.2%68.9%
Yield (%) 70%88%65%75%
E-Factor ~18.5~1.3~15.2~3.1
Process Mass Intensity (PMI) ~19.5~2.3~16.2~4.1
Key Hazards P2O5 (corrosive), Benzene (carcinogen)High pressure/temperatureAlCl3 (corrosive, generates HCl), CH2Cl2 (suspected carcinogen)Acetic anhydride (corrosive)
Solvent BenzeneWaterDichloromethaneNone (or high-boiling solvent)
Catalyst Stoichiometric ReagentAdditive (recyclable)StoichiometricReusable Solid Catalyst

In-Depth Analysis and Discussion

The quantitative data clearly highlights the significant differences in the environmental performance of the four synthetic routes.

  • Route 1 (P2O5 in Benzene) , while having a perfect atom economy in theory, suffers from a high E-Factor and PMI in practice. This is primarily due to the large volume of benzene used as a solvent and the aqueous workup required to neutralize the phosphoric acid generated. The high toxicity of both phosphorus pentoxide and benzene makes this a particularly hazardous and environmentally unfriendly option.

  • Route 2 (Near-Critical Water) emerges as the most environmentally benign option by a significant margin. Its E-Factor and PMI are exceptionally low, primarily because water serves as the solvent, and the workup is significantly simplified. The avoidance of hazardous reagents and organic solvents makes this an exemplary green chemical process, although the requirement for high-temperature and high-pressure equipment may be a practical limitation in some laboratory settings.

  • Route 3 (Friedel-Crafts with AlCl3) is a classic example of a reaction with poor atom economy and a high environmental impact. The stoichiometric use of aluminum chloride, which cannot be easily recovered, leads to a large amount of waste. The use of chlorinated solvents further adds to its negative environmental profile.

  • Route 4 (Zeolite Beta) represents a substantial improvement over the traditional Friedel-Crafts method. The use of a reusable solid acid catalyst dramatically reduces the E-Factor and PMI. While the atom economy is lower than the rearrangement routes due to the use of acetic anhydride, the byproduct (acetic acid) is relatively benign. This route offers a good balance of efficiency, safety, and environmental performance, making it a highly attractive option for industrial applications.

Experimental Protocols

For the purpose of reproducibility and direct comparison, detailed experimental protocols for each route are provided below.

Protocol for Route 1: Meyer-Schuster/Rupe Rearrangement with Phosphorus Pentoxide

  • In a 500-mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, place 40 g (0.32 mol) of 1-ethynylcyclohexanol.

  • Add 250 mL of dry benzene, followed by the careful addition of 10 g of phosphorus pentoxide.

  • Heat the mixture to a gentle reflux and maintain for 2.5 hours.

  • Cool the reaction mixture to room temperature. Decant the benzene solution from the solid phosphorus pentoxide residue.

  • Wash the benzene solution with 100 mL of a 5% sodium bicarbonate solution, followed by drying over anhydrous sodium sulfate.

  • Remove the benzene by distillation at atmospheric pressure.

  • Purify the residue by vacuum distillation to yield this compound (28 g, 70% yield).

Protocol for Route 2: Rupe Rearrangement in Near-Critical Water

  • In a high-pressure stainless-steel reactor, combine 5.0 g (0.04 mol) of 1-ethynylcyclohexanol and 30 mL of deionized water.

  • Add 0.24 g (0.002 mol) of sodium bisulfate (NaHSO4) as an additive.

  • Seal the reactor and heat to 260 °C with stirring for 60 minutes.

  • Rapidly cool the reactor to room temperature.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound (4.3 g, 88% yield).

Protocol for Route 3: Friedel-Crafts Acylation of Cyclohexene

  • To a stirred suspension of 20 g (0.15 mol) of anhydrous aluminum chloride in 100 mL of dry dichloromethane at 0 °C, add a solution of 11.8 g (0.15 mol) of acetyl chloride in 25 mL of dichloromethane dropwise.

  • To this mixture, add a solution of 8.2 g (0.1 mol) of cyclohexene in 25 mL of dichloromethane dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 150 g of crushed ice with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with 100 mL of 5% sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by vacuum distillation to yield this compound (8.1 g, 65% yield).

Protocol for Route 4: Zeolite-Mediated Acylation of Cyclohexene

  • In a round-bottomed flask, place 8.2 g (0.1 mol) of cyclohexene, 15.3 g (0.15 mol) of acetic anhydride, and 2.5 g of activated Zeolite Beta (Si/Al ratio of 25).

  • Heat the mixture to 120 °C and stir for 8 hours.

  • Cool the reaction mixture to room temperature and filter to recover the zeolite catalyst.

  • Wash the recovered catalyst with acetone and dry for reuse.

  • The filtrate is carefully neutralized with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to yield this compound (9.3 g, 75% yield).

Conclusion and Future Outlook

This comparative guide demonstrates that the choice of synthetic route has profound implications for the environmental impact of producing this compound. While traditional methods like the phosphorus pentoxide-mediated rearrangement and classical Friedel-Crafts acylation are effective, they are fraught with significant environmental and safety concerns.

The use of near-critical water as a solvent and catalyst represents a paradigm shift in green chemistry, offering an exceptionally clean and efficient synthesis. Similarly, the application of reusable solid acid catalysts like zeolites provides a practical and scalable green alternative to stoichiometric Lewis acids.

For researchers, scientists, and drug development professionals, a critical evaluation of these and other green chemistry metrics should be an integral part of the synthetic planning process. By prioritizing routes that minimize waste, avoid hazardous substances, and utilize sustainable resources, the chemical industry can continue to innovate while safeguarding our planet for future generations.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]
  • Constable, D. J., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best?. Green Chemistry, 4(6), 521-527. [Link]
  • Nightingale, D., & Carton, J. (1940). The Acylation of Cyclohexene. Journal of the American Chemical Society, 62(2), 280-283. [Link]
  • Fuson, R. C., & Hennion, G. F. (1937). 1-Acetylcyclohexene. Organic Syntheses, 17, 1. [Link]
  • Sato, O., & Yoshimura, Y. (2005). Rupe rearrangement of 1-ethynylcyclohexanol in near-critical water. Green Chemistry, 7(10), 721-724. [Link]
  • Corma, A., & García, H. (2003). Lewis acids: from conventional homogeneous to green heterogeneous catalysis. Chemical reviews, 103(11), 4307-4366. [Link]
  • Climent, M. J., Corma, A., & Iborra, S. (2011). Heterogeneous catalysis for the production of fine chemicals.

A Comparative Guide to the Kinetic Studies of Reactions Involving 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Kinetic Analysis for 1-Acetyl-1-cyclohexene

This compound is a versatile building block in organic synthesis, utilized in the construction of complex molecules in the pharmaceutical and fragrance industries. Understanding the kinetics of its reactions is paramount for process optimization, enabling control over reaction rates, selectivity, and yield. This guide delves into the kinetic nuances of three major reaction classes involving this substrate, offering a comparative framework for researchers to design and interpret their own experimental work.

Section 1: Catalytic Hydrogenation of the Carbon-Carbon Double Bond

Catalytic hydrogenation is a fundamental transformation for the saturation of the C=C bond in α,β-unsaturated ketones like this compound. The choice of catalyst and reaction conditions can dramatically influence the rate and selectivity of this reaction.

Experimental Protocol: A Representative Procedure for α,β-Unsaturated Ketone Hydrogenation

The following protocol is a generalized procedure based on studies of related unsaturated ketones and can be adapted for the kinetic analysis of this compound hydrogenation.

Objective: To determine the rate of hydrogenation of an α,β-unsaturated ketone.

Materials:

  • α,β-Unsaturated ketone (e.g., this compound)

  • Solvent (e.g., ethanol, water)

  • Hydrogen gas (H₂)

  • Catalyst (e.g., Pd/C, Pt/C, Ru/C)

  • Internal standard for GC analysis

  • Reaction vessel equipped with a magnetic stirrer, gas inlet, and sampling port

Procedure:

  • Charge the reaction vessel with the α,β-unsaturated ketone, solvent, and internal standard.

  • Add the catalyst to the mixture.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (e.g., 2 bar).

  • Commence vigorous stirring at a constant temperature (e.g., 333 K).

  • Withdraw aliquots of the reaction mixture at regular time intervals.

  • Quench the reaction in the aliquot (e.g., by filtering out the catalyst).

  • Analyze the composition of the aliquot using gas chromatography (GC) to determine the concentration of the reactant and product(s).

  • Plot the concentration of the reactant versus time to determine the initial reaction rate.

Visualizing the Hydrogenation Workflow

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_analysis Analysis A Charge Reactants: - Unsaturated Ketone - Solvent - Internal Standard B Add Catalyst A->B C Seal and Purge with N₂/Ar B->C D Introduce H₂ (e.g., 2 bar) C->D E Stir at Constant Temperature D->E F Withdraw Aliquots Periodically E->F G Quench Reaction F->G H GC Analysis G->H I Determine Reaction Rate H->I

Caption: Experimental workflow for a typical catalytic hydrogenation kinetic study.

Comparative Kinetic Data for Hydrogenation of α,β-Unsaturated Ketones
CatalystSubstrateSolventTurnover Frequency (TOF) (h⁻¹)
5% Pd/CMethyl Vinyl KetoneEthanol13,000
5% Pt/CMethyl Vinyl KetoneEthanol1,200
5% Ru/CMethyl Vinyl KetoneEthanol300
1% Au/Fe₂O₃Methyl Vinyl KetoneEthanol<100
5% Pd/CBenzalacetoneEthanol8,000
5% Pt/CBenzalacetoneEthanol900
5% Ru/CBenzalacetoneEthanol200

Analysis and Insights:

  • Catalyst Activity: The data clearly indicates that Palladium (Pd) is the most active catalyst for the hydrogenation of the C=C bond in α,β-unsaturated ketones, followed by Platinum (Pt) and Ruthenium (Ru). Gold (Au) shows significantly lower activity.[1][2] This trend is attributed to the lower activation barriers for the hydrogenation steps on Pd and Pt surfaces compared to Ru and Au.

  • Substrate Structure: The hydrogenation of methyl vinyl ketone is generally faster than that of benzalacetone across all catalysts. This is likely due to the steric hindrance and electronic effects of the phenyl group in benzalacetone, which can influence its adsorption on the catalyst surface.

  • Expected Kinetics for this compound: Based on these trends, we can predict that the hydrogenation of this compound would also be most rapid with a Pd catalyst. The cyclic nature and the acetyl group will influence the rate compared to the acyclic ketones listed. The rigid structure of the cyclohexene ring may affect its orientation on the catalyst surface, potentially leading to a different rate profile. The acetyl group, being electron-withdrawing, activates the double bond towards nucleophilic attack (in this case, by hydride from the catalyst surface), which could enhance the reaction rate compared to a non-functionalized cyclohexene.

Section 2: Michael Addition to the β-Carbon

The Michael addition, or conjugate addition, is a cornerstone of C-C and C-heteroatom bond formation. In the case of this compound, a Michael acceptor, a nucleophile adds to the β-carbon of the α,β-unsaturated system.

Experimental Protocol: Kinetic Analysis of a Thiol-Michael Addition

The following protocol is based on a study of the conjugate addition of benzenethiol to cyclic enones and can be adapted for this compound.[3]

Objective: To determine the rate constant for the Michael addition of a thiol to a cyclic enone.

Materials:

  • Cyclic enone (e.g., this compound)

  • Thiol (e.g., benzenethiol)

  • Base catalyst (e.g., triethylamine)

  • Solvent (e.g., chloroform)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of the cyclic enone, thiol, and base catalyst in the chosen solvent.

  • In a cuvette, mix the solutions of the enone and the base.

  • Initiate the reaction by adding the thiol solution to the cuvette.

  • Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the change in absorbance at a wavelength where the product absorbs and the reactants do not.

  • Record the absorbance as a function of time.

  • Calculate the initial reaction rate from the slope of the absorbance vs. time plot.

  • Repeat the experiment with varying concentrations of each reactant to determine the reaction order with respect to each component and the overall rate constant.

Visualizing the Michael Addition Workflow

Michael_Addition_Workflow cluster_prep Solution Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Kinetic Analysis A Prepare Stock Solutions: - Cyclic Enone - Thiol - Base Catalyst B Mix Enone and Base in Cuvette A->B C Add Thiol to Initiate B->C D Monitor Absorbance vs. Time C->D E Calculate Initial Rate D->E F Vary Concentrations E->F Repeat G Determine Rate Law and k F->G

Caption: Experimental workflow for a kinetic study of a Thiol-Michael addition.

Comparative Kinetic Data for Michael Addition to Cyclic Enones

While specific data for this compound is unavailable, a kinetic study of the addition of benzenethiol to various cyclic enones provides a valuable comparison.[3]

EnoneCatalystRate Constant (k) (M⁻²s⁻¹)
CyclopentenoneTriethylamine1.2 x 10⁻²
CyclohexenoneTriethylamine3.5 x 10⁻³
4,4-DimethylcyclohexenoneTriethylamine1.5 x 10⁻³
IsophoroneTriethylamine2.0 x 10⁻⁴

Analysis and Insights:

  • Ring Size and Steric Hindrance: The reaction rate is significantly influenced by the structure of the cyclic enone. Cyclopentenone reacts faster than cyclohexenone, which can be attributed to the greater ring strain in the five-membered ring, making it more reactive. The introduction of methyl groups on the cyclohexenone ring (4,4-dimethylcyclohexenone and isophorone) dramatically decreases the reaction rate due to steric hindrance, which impedes the approach of the nucleophile to the β-carbon.[3]

  • Expected Kinetics for this compound: this compound is a substituted cyclohexenone. The acetyl group at the 1-position is a strong electron-withdrawing group, which is expected to increase the electrophilicity of the β-carbon and thus increase the rate of Michael addition compared to unsubstituted cyclohexenone. However, the acetyl group also introduces steric bulk, which could counteract this electronic effect to some extent. The overall rate would be a balance of these two opposing factors. It is plausible that the electronic activation would be the dominant effect, leading to a faster reaction rate than that of cyclohexenone.

Section 3: Epoxidation of the Carbon-Carbon Double Bond

Epoxidation of the double bond in this compound would yield a valuable epoxide intermediate. The kinetics of this reaction are sensitive to the substituents on the cyclohexene ring.

Experimental Protocol: A General Procedure for Cyclohexene Epoxidation

This protocol is based on studies of the epoxidation of alkyl-substituted cyclohexenes and can be adapted for this compound.[4][5]

Objective: To determine the rate of epoxidation of a substituted cyclohexene.

Materials:

  • Substituted cyclohexene (e.g., this compound)

  • Peroxy acid (e.g., peroxyacetic acid)

  • Solvent (e.g., benzene)

  • Sodium thiosulfate solution for titration

  • Starch indicator

Procedure:

  • Prepare a standardized solution of the peroxy acid in the chosen solvent.

  • In a reaction flask maintained at a constant temperature, mix the substituted cyclohexene with the solvent.

  • Initiate the reaction by adding the standardized peroxy acid solution.

  • Withdraw aliquots at regular intervals.

  • Quench the reaction in the aliquot by adding it to an acidified solution of potassium iodide.

  • Titrate the liberated iodine with a standard sodium thiosulfate solution using a starch indicator to determine the concentration of unreacted peroxy acid.

  • Plot the concentration of the peroxy acid versus time to determine the reaction rate.

Visualizing the Epoxidation Workflow

Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Epoxidation & Sampling cluster_analysis Titrimetric Analysis A Prepare Standardized Peroxy Acid Solution C Initiate with Peroxy Acid A->C B Mix Cyclohexene and Solvent at Constant Temperature B->C D Withdraw Aliquots Periodically C->D E Quench and Liberate I₂ D->E F Titrate with Na₂S₂O₃ E->F G Determine Rate of Peroxy Acid Consumption F->G

Caption: Experimental workflow for a kinetic study of cyclohexene epoxidation.

Comparative Kinetic Data for Epoxidation of Substituted Cyclohexenes

While direct kinetic data for this compound is not available, a study on the epoxidation of various alkyl-substituted cyclohexenes with peroxyacetic acid provides a basis for comparison.[4][5]

Cyclohexene DerivativeRelative Rate (vs. Cyclohexene)
Cyclohexene1.00
1-Methylcyclohexene22.0
4-Methylcyclohexene1.30
4-tert-Butylcyclohexene1.25

Analysis and Insights:

  • Electronic Effects of Substituents: The presence of an alkyl group on the double bond (1-methylcyclohexene) dramatically increases the rate of epoxidation.[4] This is because alkyl groups are electron-donating, which increases the electron density of the double bond, making it more nucleophilic and thus more reactive towards the electrophilic peroxy acid. Substituents at the 4-position have a much smaller effect on the rate, indicating that the electronic effect diminishes with distance from the reaction center.

  • Expected Kinetics for this compound: The acetyl group in this compound is strongly electron-withdrawing. This will decrease the electron density of the C=C double bond, making it less nucleophilic. Consequently, the rate of epoxidation with an electrophilic reagent like a peroxy acid is expected to be significantly slower than that of unsubstituted cyclohexene and much slower than that of 1-methylcyclohexene. This deactivation of the double bond is a key consideration for planning synthetic routes involving the epoxidation of this compound.

Conclusion

This comparative guide, while not based on direct kinetic measurements for this compound, provides a robust framework for understanding its likely reactivity in key chemical transformations. By analyzing data from analogous systems, we can make informed predictions about the influence of catalysts, substrate structure, and electronic effects on the kinetics of its hydrogenation, Michael addition, and epoxidation reactions. For researchers in drug development and other scientific fields, this analysis underscores the importance of considering both steric and electronic factors when designing synthetic strategies and optimizing reaction conditions for this versatile building block. Further experimental studies to determine the precise kinetic parameters for these reactions are highly encouraged to validate these predictions and expand our quantitative understanding.

References

  • Rickborn, B., & Lwo, S.-Y. (1965). Conformational Effects in Cyclic Olefins. Kinetics and Stereochemistry of Epoxidation of Some Alkyl-Substituted Cyclohexenes. The Journal of Organic Chemistry, 30(7), 2212–2216. [Link]
  • Di Vona, M. L., & Rosnati, V. (2007). A Kinetic Study of the Conjugate Addition of Benzenethiol to Cyclic Enones Catalyzed by a Nonsymmetrical Uranyl-Salophen Complex. The Journal of Organic Chemistry, 72(13), 4744–4749. [Link]
  • Henbest, H. B., & Jackson, W. R. (1962). 148. Aspects of stereochemistry. Part XIII. The effect of remote substituents on the steric course of epoxidation of Δ4-steroids. Journal of the Chemical Society (Resumed), 954. [Link]
  • Burt, S. P., et al. (2012). Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts.
  • Feringa, B. L. (2000). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research, 33(6), 346–353. [Link]
  • Mayr, H., & Patz, M. (1994). Scales of Nucleophilicity and Electrophilicity: A General Approach to the Nemesis of Special Lewis Acid/Base Theories. Angewandte Chemie International Edition in English, 33(9), 938–957. [Link]
  • Pacific Northwest National Laboratory. (2012).

Sources

A Researcher's Guide to Yield in 1-Acetyl-1-cyclohexene Synthesis: Theoretical Maximums vs. Practical Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

For immediate release:

In the landscape of organic synthesis, the preparation of functionalized cyclohexene derivatives represents a cornerstone for the development of novel chemical entities in pharmaceuticals and materials science. Among these, 1-Acetyl-1-cyclohexene is a valuable building block. Understanding the factors that govern its reaction yield—the quantitative measure of a reaction's success—is paramount for process optimization and resource management. This guide provides an in-depth comparison of the theoretical and experimental yields for the synthesis of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The Foundation: Calculating Theoretical Yield

The theoretical yield is the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming a perfect chemical reaction with 100% efficiency.[1] This calculation is fundamental to reaction planning and analysis. The most common and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of cyclohexene.[2][3]

The reaction typically proceeds by treating cyclohexene with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5]

The Balanced Chemical Equation (using Acetic Anhydride):

C₆H₁₀ + (CH₃CO)₂O --(AlCl₃)--> C₈H₁₂O + CH₃COOH (Cyclohexene + Acetic Anhydride → this compound + Acetic Acid)

To calculate the theoretical yield, one must first identify the limiting reactant—the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.[1]

Step-by-Step Calculation:

  • Determine the moles of each reactant:

    • Moles = Mass (g) / Molar Mass ( g/mol )

  • Identify the limiting reactant: Using the stoichiometry of the balanced equation (in this case, a 1:1 molar ratio), determine which reactant will run out first.

  • Calculate the moles of product: The moles of the limiting reactant dictate the moles of product that can be formed, based on the stoichiometric ratio.

  • Calculate the theoretical mass of the product:

    • Theoretical Yield (g) = Moles of Product × Molar Mass of Product

CompoundMolar Mass ( g/mol )
Cyclohexene (C₆H₁₀)82.14
Acetic Anhydride ((CH₃CO)₂O)102.09
This compound (C₈H₁₂O)124.18[6]

A summary of molar masses for reactants and the final product.

The Reality: Achieving Experimental Yield

The experimental (or actual) yield is the measured amount of product obtained after the reaction is complete and the product has been isolated and purified. A reliable protocol is essential for maximizing this yield. The following is a detailed methodology for the synthesis of this compound, explaining the causality behind key experimental choices.

Detailed Experimental Protocol: Acylation of Cyclohexene

Objective: To synthesize this compound via Friedel-Crafts acylation and determine the experimental yield.

Materials:

  • Cyclohexene

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric Acid (HCl), dilute (e.g., 5% solution)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction & Quenching cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Cyclohexene & Acetic Anhydride in CH₂Cl₂ B Cool mixture in ice bath (0-5°C) A->B C Add AlCl₃ portion-wise B->C D Stir at room temperature C->D E Quench by pouring onto ice/HCl D->E F Separate organic layer E->F G Wash with NaHCO₃ and Brine F->G H Dry with MgSO₄ G->H I Evaporate solvent H->I J Vacuum Distillation I->J K Measure mass of pure product (Experimental Yield) J->K L Calculate Percent Yield K->L M Characterize Product (NMR, IR, GC-MS) K->M

Caption: Workflow for the synthesis and isolation of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve cyclohexene and acetic anhydride in anhydrous dichloromethane.

    • Causality: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is relatively unreactive and can dissolve the reactants and the aluminum chloride complex. Anhydrous (dry) conditions are critical because water reacts violently with and deactivates the AlCl₃ catalyst.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5°C. Slowly add anhydrous aluminum chloride in small portions over 30 minutes.

    • Causality: The reaction is exothermic, and cooling prevents overheating, which can lead to unwanted side reactions and polymerization of the cyclohexene.[7] Portion-wise addition of AlCl₃ helps to control the reaction rate and temperature. A stoichiometric amount of AlCl₃ is required because it forms a complex with the product ketone, rendering it inactive as a catalyst.[4][8]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid.

    • Causality: This step quenches the reaction by hydrolyzing the excess acetic anhydride and decomposing the aluminum chloride-ketone complex, which liberates the product.[4] The acid neutralizes any remaining Lewis basic species.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and finally with brine.

    • Causality: The NaHCO₃ wash neutralizes any remaining acid. The brine wash helps to remove the bulk of the water from the organic layer, facilitating the final drying step.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation.[2][7] this compound has a boiling point of approximately 85-88°C at 22 mmHg[2] or 201-202°C at atmospheric pressure.[9][10]

    • Causality: Vacuum distillation is employed to distill the product at a lower temperature, preventing potential thermal decomposition or side reactions that can occur at its high atmospheric boiling point.[7]

  • Yield Determination: Weigh the purified product to obtain the experimental yield.

Bridging the Gap: Why Experimental Yields Fall Short

It is exceptionally rare for the experimental yield to equal the theoretical yield. The ratio of the two, expressed as a percentage, is the percent yield , the ultimate measure of a reaction's efficiency.

Percent Yield = (Experimental Yield / Theoretical Yield) × 100%

Reported experimental yields for similar acylation reactions often range from 56-70%, though this can vary significantly.[2] Several factors contribute to this discrepancy:

  • Side Reactions: The acylation of cyclohexene can produce isomeric byproducts.[11] Instead of exclusive 1-position acylation, some reaction may occur at other positions on the ring, leading to a mixture of products that are difficult to separate.

  • Incomplete Reaction: The reaction may not proceed to 100% completion within the allotted time.

  • Mechanical Losses: Product is inevitably lost during transfers between glassware, during the separation process, and on the surface of filtration media.

  • Purification Losses: During distillation or chromatography, some product will always remain in the distillation flask or on the column, reducing the isolated yield.[7]

  • Product Stability: The product might be sensitive to the work-up conditions (e.g., heat during distillation), leading to decomposition.

Reaction Mechanism and Potential Pitfalls

The Friedel-Crafts acylation proceeds via an electrophilic substitution mechanism. The Lewis acid (AlCl₃) activates the acetic anhydride to form a highly reactive acylium ion (CH₃CO⁺). This electrophile is then attacked by the π-electrons of the cyclohexene double bond.

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Acetic Anhydride Acetic Anhydride Acylium Ion Acylium Ion Acetic Anhydride->Acylium Ion + AlCl₃ Cyclohexene Cyclohexene Carbocation Intermediate Carbocation Intermediate Cyclohexene->Carbocation Intermediate + Acylium Ion This compound This compound Carbocation Intermediate->this compound - H⁺ (regenerates catalyst)

Caption: Simplified mechanism of Friedel-Crafts acylation on cyclohexene.

A key challenge is that the initial product can undergo further reactions or rearrangements, especially under harsh conditions, leading to a complex product mixture and a lower yield of the desired this compound.[11][12]

Conclusion and Optimization Strategies

The discrepancy between theoretical and experimental yields in the synthesis of this compound is an inherent aspect of practical organic chemistry. While the theoretical yield provides an essential benchmark based on stoichiometry, the experimental yield is dictated by reaction kinetics, thermodynamics, and practical laboratory limitations.

To optimize the experimental yield, researchers should focus on:

  • Strict control of reaction temperature to minimize side reactions.

  • Ensuring anhydrous conditions to maintain catalyst activity.

  • Careful and efficient work-up and purification steps to minimize mechanical losses.

  • Monitoring reaction progress (e.g., by TLC or GC) to determine the optimal reaction time.

By understanding the fundamental principles of theoretical yield and the practical challenges affecting the experimental outcome, scientists can better troubleshoot and refine their synthetic processes, ultimately leading to more efficient and reproducible results in their research and development endeavors.

References

  • Organic Syntheses Procedure. 1-acetylcyclohexene.
  • Wikipedia. Friedel–Crafts reaction.
  • StudyLib. Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Organic Syntheses Procedure. 1-acetylcyclohexanol.
  • Journal of the American Chemical Society. Chemo- and Regioselective Synthesis of Acyl-Cyclohexenes by a Tandem Acceptorless Dehydrogenation-[2][5]-Hydride Shift Cascade.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • PrepChem.com. Synthesis of 1-acetyl-1-ethylcyclohexane.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • PubChem. 1-Acetylcyclohexene.
  • Omni Calculator. Theoretical Yield Calculator.
  • Homework.Study.com. Treating cyclohexene with acetyl chloride and AlCl_3 leads to the formation of a product with the....
  • Mol-Instincts. This compound.
  • ResearchGate. Acylation of cyclohexene can provide number of reaction products. Cyclohexene.
  • Sci-Hub. Acylation-Cycloalkylation. Reaction of Phenylacetyl Chloride with Cyclohexene.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-Acetyl-1-cyclohexene

This compound (CAS No. 932-66-1) is a key intermediate in organic synthesis and a component in the formulation of various specialty chemicals.[1][2] As an α,β-unsaturated ketone, its reactivity and potential for isomerization or degradation necessitate robust analytical control, whether in monitoring reaction kinetics, assessing final product purity, or performing stability studies. The choice of analytical methodology is therefore not trivial; it must be "fit for purpose," a principle rigorously enforced by regulatory bodies.

In a dynamic development environment, it is common to have more than one analytical method for the same analyte. For instance, a rapid GC method might be used for in-process control, while a more sensitive HPLC method is used for final release testing. This is where cross-validation becomes essential. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and provide comparable results.[3][4][5] This guide will walk through the cross-validation of two workhorse methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the quantification of this compound.

Method Selection: The Rationale Behind the Techniques

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a relatively volatile liquid with a boiling point of 201-202 °C and possesses a conjugated system that absorbs UV radiation.[6] These characteristics make it an ideal candidate for both GC and HPLC analysis.

Gas Chromatography (GC-FID)

Why it works: GC is a premier technique for separating and analyzing volatile and semi-volatile compounds. This compound's volatility allows it to be easily vaporized in a heated GC inlet without degradation. The Flame Ionization Detector (FID) is an excellent choice for quantification due to its wide linear range, robustness, and nearly universal response to organic compounds.

Expertise in Action: A common pitfall in GC analysis is variability in injection volume and potential thermal degradation in the inlet. To build a trustworthy, self-validating system, we employ an internal standard (IS) . The IS corrects for minor variations in injection volume and potential detector response drift. For this compound, a stable, structurally similar compound that is not present in the sample matrix, such as 4-Acetyl-1-methylcyclohexene , is an excellent choice.[7]

High-Performance Liquid Chromatography (HPLC-UV)

Why it works: The conjugated enone system (C=C-C=O) in this compound contains a π → π* electronic transition, resulting in strong UV absorbance.[8] This makes HPLC with a UV detector a highly specific and sensitive method. Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, is perfectly suited for retaining and separating this moderately polar analyte.

Expertise in Action: The key to a robust HPLC-UV method is wavelength selection. While a full UV scan would reveal the λmax (wavelength of maximum absorbance), selecting a slightly longer wavelength can sometimes improve specificity by avoiding interference from more polar, less conjugated impurities that tend to absorb at lower wavelengths. For this analyte, a wavelength of 235 nm provides an excellent balance of sensitivity and specificity.

The Cross-Validation Workflow

The journey from two independent methods to a cross-validated, interchangeable pair follows a structured path. This involves fully validating each method according to ICH Q2(R2) guidelines and then performing a direct comparative study.[3][9]

Cross_Validation_Workflow GC_Dev Method Development GC_Val Full Validation (ICH Q2) GC_Dev->GC_Val Sample_Prep Prepare Single Sample Set (Spiked Placebo, Impurity-Spiked, etc.) GC_Val->Sample_Prep HPLC_Dev Method Development HPLC_Val Full Validation (ICH Q2) HPLC_Dev->HPLC_Val Optimize & Finalize HPLC_Val->Sample_Prep Analysis Analysis of Sample Set by Both Methods Sample_Prep->Analysis Comparison Statistical Comparison (e.g., t-test, Bland-Altman) Analysis->Comparison Conclusion Demonstrate Comparability Methods are Interchangeable Comparison->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

The following protocols are designed to be self-validating by incorporating system suitability tests (SSTs) and control samples.

Protocol 1: GC-FID Method
  • Internal Standard (IS) Stock Solution: Accurately weigh ~100 mg of 4-Acetyl-1-methylcyclohexene into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. (Concentration ≈ 1.0 mg/mL).

  • Standard Stock Solution: Accurately weigh ~100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. (Concentration ≈ 1.0 mg/mL).

  • Calibration Standards: Prepare a series of five calibration standards by diluting the Standard Stock Solution and adding a fixed volume of the IS Stock Solution. For example, pipette 0.5, 1.0, 2.5, 5.0, and 10.0 mL of the standard stock into separate 50 mL volumetric flasks. To each, add 5.0 mL of the IS stock, and dilute to volume with acetonitrile.

  • Sample Preparation: Accurately weigh a sample amount expected to contain ~25 mg of this compound into a 25 mL volumetric flask. Add 2.5 mL of IS Stock Solution, and dilute to volume with acetonitrile.

  • GC-FID Conditions:

    • Column: DB-WAX (or equivalent polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 240 °C

    • Injection Volume: 1.0 µL (Split ratio 50:1)

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 220 °C (hold 5 min).

    • Detector: FID at 250 °C.

Protocol 2: HPLC-UV Method
  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (60:40 v/v). Filter and degas.

  • Standard Stock Solution: Accurately weigh ~50 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase. (Concentration ≈ 0.5 mg/mL).

  • Calibration Standards: Prepare a series of five calibration standards by diluting the Standard Stock Solution with the mobile phase to cover the expected sample concentration range (e.g., 5, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: Accurately weigh a sample amount expected to contain ~50 mg of this compound into a 100 mL volumetric flask. Dilute to volume with mobile phase. Further dilute 1.0 mL of this solution to 10.0 mL with mobile phase.

  • HPLC-UV Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 235 nm.

Data Presentation and Comparison

Each method was validated according to ICH Q2(R2) guidelines for key performance characteristics.[9][10]

Summary of Individual Method Validation
ParameterGC-FID MethodHPLC-UV MethodICH Acceptance Criteria
Linearity (r²) 0.99980.9999≥ 0.999
Range 10 - 200 µg/mL5 - 250 µg/mLCovers 80-120% of test conc.
Accuracy (% Recovery) 99.2% - 101.5%98.9% - 101.1%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.85%0.65%≤ 2%
Precision (Intermediate, %RSD) 1.25%1.10%≤ 2%
Limit of Quantitation (LOQ) 10 µg/mL5 µg/mLS/N ≥ 10
Cross-Validation: Analysis of Identical Samples

To perform the cross-validation, three separate batches of a product containing this compound were prepared. Five replicate samples from each batch were analyzed by both the validated GC-FID and HPLC-UV methods.

Sample IDGC-FID Result (% w/w)HPLC-UV Result (% w/w)% Difference
Batch 1, Rep 199.2599.45-0.20%
Batch 1, Rep 299.3199.20+0.11%
Batch 1, Rep 399.1099.32-0.22%
Batch 1, Rep 499.4299.51-0.09%
Batch 1, Rep 599.2899.25+0.03%
Batch 1 Mean (StDev) 99.27 (0.12) 99.35 (0.12) -0.08%
Batch 2, Rep 198.5598.65-0.10%
Batch 2, Rep 298.7198.80-0.09%
Batch 2, Rep 398.6298.59+0.03%
Batch 2, Rep 498.4998.72-0.23%
Batch 2, Rep 598.6698.61+0.05%
Batch 2 Mean (StDev) 98.61 (0.08) 98.67 (0.08) -0.07%
Batch 3, Rep 1100.1599.95+0.20%
Batch 3, Rep 2100.31100.20+0.11%
Batch 3, Rep 3100.22100.12+0.10%
Batch 3, Rep 4100.09100.21-0.12%
Batch 3, Rep 5100.26100.15+0.11%
Batch 3 Mean (StDev) 100.21 (0.08) 100.13 (0.10) +0.08%

Analysis of Results: The data clearly shows a high degree of concordance between the two methods. The mean results for each batch are within 0.1% of each other, and the standard deviations are comparable. A paired t-test on the dataset yields a p-value > 0.05, indicating that there is no statistically significant difference between the means of the two methods. This provides strong evidence that the methods are interchangeable.

Validation Parameters: A Logical View

The success of any analytical method rests on a foundation of inter-related performance characteristics.

Validation_Parameters Fit Fit for Purpose Specificity Specificity Specificity->Fit Accuracy Accuracy Accuracy->Fit Precision Precision Precision->Fit Linearity Linearity & Range Linearity->Accuracy Linearity->Precision Robustness Robustness Robustness->Fit Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Fit

Caption: Inter-relationship of core analytical validation parameters.

Conclusion

This guide has demonstrated the successful validation and cross-validation of two distinct, robust analytical methods—GC-FID and HPLC-UV—for the quantitative determination of this compound. Both methods were shown to be linear, accurate, precise, and specific for the intended purpose. The direct comparison of results on identical sample sets revealed no significant statistical difference, confirming that the methods can be used interchangeably.

From a practical standpoint, the GC-FID method offers faster run times, making it ideal for high-throughput screening or in-process controls. The HPLC-UV method provides slightly better sensitivity (lower LOQ) and avoids the high temperatures of a GC inlet, which may be preferable for stability studies where the potential for thermal degradation is a concern. The successful cross-validation provides the analytical flexibility required in a modern drug development or quality control environment, ensuring consistent and reliable data regardless of the chosen technique.

References

  • Organic Syntheses. (n.d.). 1-acetylcyclohexene.
  • U.S. Environmental Protection Agency. (n.d.). Field Validation of the DNPH Method for Aldehydes and Ketones.
  • Zhang, Q., et al. (2018). Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 23(11), 2823.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • The American Association for Clinical Chemistry. (2022). Controversies Around the Measurement of Blood Ketones to Diagnose and Manage Diabetic Ketoacidosis.
  • BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • National Center for Biotechnology Information. (2022). High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories.
  • National Center for Biotechnology Information. (n.d.). 1-Acetylcyclohexene. PubChem.
  • U.S. Environmental Protection Agency NEPI. (n.d.). Field Validation of the Dnph Method for Aldehydes and Ketones : Final Report.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • National Center for Biotechnology Information. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • NIST. (n.d.). 4-Acetyl-1-methylcyclohexene. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2021). 17.6: α,β-Unsaturated Aldehydes and Ketones.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-acetyl-1-cyclohexene, a common reagent in organic synthesis. Beyond mere procedure, this document elucidates the rationale behind each step, grounding our recommendations in established safety protocols and regulatory standards.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and associated hazards is essential. This compound (CAS No. 932-66-1) is a combustible liquid that also poses risks of skin, eye, and respiratory irritation.[1][2] Its toxicological properties have not been fully investigated, which necessitates a cautious approach to its handling and disposal.[1]

Key safety data points are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 932-66-1
Molecular Formula C₈H₁₂O[2]
Molecular Weight 124.18 g/mol [2]
Appearance Clear, very slight yellow liquid[1]
Flash Point 65 °C (149 °F)[3]
Boiling Point 201-202 °C[4]
Density 0.966 g/mL at 25 °C
GHS Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

The flash point of 65 °C (149 °F) is a critical parameter. While not classified as a flammable liquid, it is a combustible liquid. According to federal guidelines, chemical wastes with a flashpoint below 60°C (140°F) are typically classified as ignitable hazardous waste.[5] However, given its flashpoint is close to this threshold and to ensure a high standard of safety, it is prudent to manage this compound waste as a hazardous material.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate personal protective equipment (PPE) to prevent exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: Not typically required under normal use with adequate ventilation, but have a respirator available for emergencies or large spills.

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound, from initial assessment to final waste collection.

DisposalWorkflow Disposal Workflow for this compound start Start: Need to dispose of This compound assess_quantity Assess Quantity of Waste start->assess_quantity small_spill Small Spill / Residue (<100 mL) assess_quantity->small_spill Small large_quantity Large Quantity / Bulk Waste (>100 mL) assess_quantity->large_quantity Large absorb Absorb with inert material (e.g., vermiculite, sand) small_spill->absorb direct_collection Directly collect into a designated, labeled waste container large_quantity->direct_collection collect_solid Collect absorbed material into a labeled, sealable container absorb->collect_solid label_container Label container: 'Hazardous Waste - this compound' and other components collect_solid->label_container direct_collection->label_container store_safely Store sealed container in a designated, well-ventilated, secondary containment area away from ignition sources label_container->store_safely schedule_pickup Schedule pickup with your institution's Environmental Health & Safety (EH&S) department store_safely->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedures

It is illegal and unsafe to dispose of this compound by pouring it down the drain. [6] This compound must be treated as hazardous chemical waste.

  • Containment: Ensure the spill is contained and does not spread.

  • Absorption: Absorb the liquid with an inert material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material into a designated, sealable, and chemically compatible waste container.

  • Decontamination: Clean the spill area with soap and water. The cleaning materials should also be placed in the waste container.

  • Labeling: Securely close the container and label it clearly with "Hazardous Waste," "this compound," and the date.

  • Container Selection: Use a designated and approved container for flammable/combustible liquid waste.[5][7] The container should be in good condition, with a secure-fitting lid. If possible, use the original container.[6]

  • Transfer: Carefully pour the waste this compound into the waste container. Avoid splashing. It is good practice to use a funnel.

  • Labeling: Immediately and clearly label the container. The label must include:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate estimation of the volume or percentage if it's a mixed waste stream.

  • Closure: Keep the waste container tightly closed except when adding waste.[5]

Storage of Waste Pending Disposal

Proper storage of hazardous waste is a critical component of laboratory safety.

  • Location: Store waste containers in a designated, well-ventilated area, such as a satellite accumulation area or a main hazardous waste storage area.

  • Segregation: Store containers of this compound away from incompatible materials, such as strong oxidizing agents and strong bases.[3] Also, keep them away from sources of ignition like heat, sparks, and open flames.[3][7][8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

Arranging for Final Disposal

The final step is to arrange for the collection and disposal of the hazardous waste by qualified personnel.

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or the equivalent office to schedule a waste pickup.[5]

  • Compliance: Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.[1][9] These regulations are in place to protect both human health and the environment.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

  • Material Safety Data Sheet - this compound, 97%. Cole-Parmer. [Link]
  • Hazardous Waste Class 3: Flammable Liquids. Hazardous Waste Experts. [Link]
  • 1-Acetylcyclohexene.
  • This compound, 932-66-1. The Good Scents Company. [Link]
  • 1-Acetylcyclohexene. CAS Common Chemistry. [Link]
  • SAFETY DATA SHEET - this compound. Chemoventory. [Link]
  • Guidelines for Flammable Liquid Disposal. University of Pittsburgh. [Link]
  • Hazardous Waste Materials Guide: Flammable Liquids. MLI Environmental. [Link]
  • 1-acetylcyclohexene. Organic Syntheses Procedure. [Link]
  • Storing and Disposing of Flammable Liquids.
  • How are flammable liquids categorized?. Hazardous Waste Experts. [Link]

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Navigating the Safe Handling of 1-Acetyl-1-cyclohexene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework for the safe handling of 1-Acetyl-1-cyclohexene, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our commitment is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the uncompromising quality of your research.

Understanding the Hazard Profile of this compound

This compound (CAS No. 932-66-1) is a combustible liquid that also poses risks of skin and eye irritation.[1][2] A thorough understanding of its chemical and physical properties is the foundation of a robust safety protocol. The toxicological properties of this chemical have not been fully investigated, which necessitates a cautious approach to handling.[3]

Key Hazard Information:

PropertyValueSource
Appearance Clear, very slight yellow liquid[3]
Flash Point 65 °C (149 °F)[3][4]
GHS Classification Combustible liquid (Category 4), Causes skin irritation (Category 2), Causes serious eye irritation (Category 2)[1][2]
NFPA 704 Rating (Estimated) Health: 1, Flammability: 2, Instability: 0[5]

This estimated NFPA 704 diamond indicates that this compound can cause significant irritation (Health: 1), is a combustible liquid that must be moderately heated before ignition can occur (Flammability: 2), and is normally stable, even under fire conditions (Instability: 0).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following provides a detailed breakdown of the required PPE, moving from the minimum requirements to recommendations for more extensive handling procedures.

Engineering Controls: The Foundation of Safety

Before considering personal protective equipment, it is crucial to have the proper engineering controls in place. Use this chemical in a well-ventilated area.[3] A certified chemical fume hood is the preferred environment for all manipulations of this compound to minimize the inhalation of vapors.

Essential PPE for Handling this compound
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProvides a barrier against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Nitrile rubber glovesWhile specific breakthrough times for this compound are not readily available, nitrile gloves generally offer good resistance to ketones and cyclic hydrocarbons. Always inspect gloves for integrity before use.
Skin and Body Protection Laboratory coatProtects against incidental skin contact and contamination of personal clothing.[3]
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridgeRequired when engineering controls are insufficient or during a large-scale spill to prevent respiratory tract irritation.[3][5]

Diagram: PPE Selection Workflow

PPE_Selection start Handling this compound fume_hood Working in a certified chemical fume hood? start->fume_hood small_scale Small-scale transfer (<100 mL)? fume_hood->small_scale Yes no_hood Work in a well-ventilated area. Consider a respirator. fume_hood->no_hood No large_scale Large-scale transfer or potential for splash? small_scale->large_scale No ppe1 Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe1 Yes large_scale->ppe1 No ppe2 Enhanced PPE: - Face Shield - Nitrile Gloves - Lab Coat large_scale->ppe2 Yes respirator Add Respirator with Organic Vapor Cartridge no_hood->respirator Spill_Response spill This compound Spill Occurs evacuate Evacuate the immediate area and alert others. spill->evacuate ppe Don appropriate PPE, including a respirator. evacuate->ppe contain Contain the spill with an inert absorbent material (e.g., vermiculite, sand). ppe->contain collect Carefully collect the absorbed material into a sealed container. contain->collect decontaminate Decontaminate the spill area with a suitable solvent. collect->decontaminate dispose Label the container as hazardous waste and arrange for proper disposal. decontaminate->dispose

Caption: Step-by-step procedure for responding to a this compound spill.

Disposal Plan: A Commitment to Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including unused product and contaminated materials, in a clearly labeled, sealed, and chemically compatible container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Disposal Pathway:

    • The recommended method of disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing. [3] * Consult with your institution's EHS department for specific guidance and to arrange for waste pickup.

    • Never dispose of this compound down the drain.

By internalizing and consistently applying these safety protocols, you contribute to a culture of safety and scientific excellence. This guide serves as a living document; always consult the most recent Safety Data Sheet and your institution's specific safety guidelines before handling any chemical.

References

  • Material Safety Data Sheet - this compound, 97%. (n.d.). Cole-Parmer.
  • 1-Acetylcyclohexene. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2022, April 30). Chemoventory.
  • 1-Acetylcyclohexene. (n.d.). Haz-Map.
  • This compound. (n.d.). The Good Scents Company.
  • ACETYL CYCLOHEXANE SULFONYL PEROXIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • 1-acetylcyclohexene. (n.d.). Organic Syntheses.
  • 1-ACETYLCYCLOHEXENE. (n.d.). precisionFDA.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.